N,N-Diethyl-3-nitroaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
N,N-diethyl-3-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-3-11(4-2)9-6-5-7-10(8-9)12(13)14/h5-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSNHMSRICSDACJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=CC=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0062260 | |
| Record name | Benzenamine, N,N-diethyl-3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0062260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2216-16-2 | |
| Record name | N,N-Diethyl-3-nitrobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2216-16-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, N,N-diethyl-3-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002216162 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, N,N-diethyl-3-nitro- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenamine, N,N-diethyl-3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0062260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-Diethyl-3-nitroaniline | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to N,N-Diethyl-3-nitroaniline: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Diethyl-3-nitroaniline is a substituted aromatic amine that holds significance as a chemical intermediate in various synthetic endeavors. Its molecular structure, featuring a nitro group at the meta position relative to a diethylamino group, imparts a unique reactivity profile that makes it a valuable building block in organic chemistry. This guide provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, safety considerations, and its role in the synthesis of more complex molecules. While its direct application in drug development is not extensively documented in publicly available literature, its structural motifs are present in various bioactive compounds, suggesting its potential as a precursor in medicinal chemistry research.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in a research and development setting. These properties dictate the conditions required for its handling, storage, and application in chemical reactions.
| Property | Value | Source(s) |
| CAS Number | 2216-16-2 | [1] |
| Molecular Formula | C₁₀H₁₄N₂O₂ | [1] |
| Molecular Weight | 194.23 g/mol | [1] |
| Boiling Point | 135 °C @ 0.7 Torr | [2] |
| Density | 1.127 g/cm³ | [2] |
| Melting Point | 77.5 °C (estimate) | [2] |
| Flash Point | 135.7 °C | [2] |
| Refractive Index | 1.568 | [2] |
| InChI Key | QSNHMSRICSDACJ-UHFFFAOYSA-N | [1] |
Synthesis of this compound
The synthesis of this compound can be approached through several synthetic strategies. The choice of a particular method often depends on the availability of starting materials, desired scale, and laboratory capabilities. Two primary conceptual pathways for its synthesis are the nitration of N,N-diethylaniline and the N-alkylation of 3-nitroaniline.
Conceptual Synthesis Pathways
Caption: Palladium-catalyzed synthesis of this compound.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 1-bromo-3-nitrobenzene (1 equivalent) in 1,4-dioxane (to achieve a concentration of 0.45 M), add diethylamine (1.4 equivalents), palladium(II) acetate (0.12 equivalents), cesium carbonate (2 equivalents), and XantPhos (0.12 equivalents). [2]2. Reaction Execution: The reaction mixture is heated to 80 °C under a nitrogen atmosphere for 8 hours. [2]3. Work-up: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate. The organic solution is then washed twice with water and once with brine. [2]4. Purification: The organic fraction is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The resulting residue is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to yield the desired this compound. [2]
Safety and Handling
As a Senior Application Scientist, it is imperative to emphasize the importance of safe handling of all chemicals. The available safety data for this compound indicates that it is harmful if swallowed. [2] GHS Hazard Classification:
-
Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed. [2] Precautionary Statements:
-
P264: Wash hands thoroughly after handling. [2]* P270: Do not eat, drink or smoke when using this product. [2]* P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. [2]* P330: Rinse mouth. [2]* P501: Dispose of contents/container to an approved waste disposal plant. [2] It is crucial to consult the full Safety Data Sheet (SDS) before handling this compound and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All work should be conducted in a well-ventilated fume hood.
Applications in Synthesis
While direct and widespread applications of this compound in the synthesis of commercial drugs are not prominently featured in the readily accessible scientific literature, its utility as a chemical intermediate is evident. Aromatic nitro compounds and dialkylanilines are common precursors in the synthesis of dyes, agrochemicals, and pharmaceuticals. [3]The nitro group can be readily reduced to an amino group, which can then be further functionalized, for example, through diazotization or acylation. The diethylamino group, on the other hand, influences the electronic properties of the aromatic ring and can participate in various chemical transformations.
The synthesis of bioactive molecules often involves the use of aniline derivatives. [4]Although specific examples for this compound are scarce, its structural similarity to other intermediates used in medicinal chemistry suggests its potential as a building block for novel therapeutic agents. For instance, various nitroaniline derivatives are precursors in the synthesis of a range of pharmaceuticals. [3]
Potential Synthetic Utility Workflow
The following diagram illustrates the potential synthetic transformations of this compound, highlighting its versatility as an intermediate.
Caption: Potential synthetic transformations of this compound.
Conclusion
This compound is a valuable chemical intermediate with well-defined properties and established synthetic routes. Its utility is primarily as a building block for more complex molecules, leveraging the reactivity of both the nitro and diethylamino functionalities. While its direct role in the synthesis of existing drugs is not extensively documented, its structural features are pertinent to the field of medicinal chemistry. Researchers and drug development professionals can consider this compound as a versatile scaffold for the synthesis of novel compounds with potential biological activity. As with any chemical substance, a thorough understanding of its properties and adherence to strict safety protocols are paramount for its responsible and effective use in the laboratory.
References
- Process for preparing nitroaniline derivatives.
-
m-NITRODIMETHYLANILINE. Organic Syntheses. [Link]
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Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. PMC. [Link]
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Bioactive molecules that can be obtained from anilines presented in this work. ResearchGate. [Link]
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This compound CAS 2216-16-2. Watson International. [Link]
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This compound. NIST WebBook. [Link]
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An In-depth Technical Guide to the Physical Properties of N,N-Diethyl-3-nitroaniline
This guide provides a comprehensive overview of the known physical properties of N,N-Diethyl-3-nitroaniline and outlines detailed experimental protocols for the determination of key characteristics. Designed for researchers, scientists, and professionals in drug development, this document emphasizes scientific integrity, experimental causality, and authoritative grounding.
Introduction and Compound Profile
This compound is an aromatic organic compound with the chemical formula C₁₀H₁₄N₂O₂. Its structure features a diethylamino group and a nitro group attached to a benzene ring at positions 1 and 3, respectively. This substitution pattern influences its chemical reactivity and physical properties, making it a compound of interest in various chemical syntheses.
It is crucial to distinguish this compound from its more commonly referenced analog, N,N-Dimethyl-3-nitroaniline. While structurally similar, the difference in the alkyl groups on the amine (diethyl vs. dimethyl) can lead to notable variations in physical properties such as melting and boiling points. This guide will focus exclusively on the diethyl derivative.
Physicochemical Properties
A summary of the currently available and experimentally determined physical properties of this compound is presented below. A significant data gap exists in the publicly available literature for several key physical constants.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄N₂O₂ | NIST[1] |
| Molecular Weight | 194.23 g/mol | NIST[1] |
| CAS Number | 2216-16-2 | NIST[1] |
| Appearance | Orange to Orange-Red Crystalline Solid | Thermo Fisher Scientific[2] |
| Melting Point | 57-61 °C | ChemicalBook, Thermo Fisher Scientific[2][3] |
| Boiling Point | 280-283 °C | ChemicalBook, Stenutz[3][4] |
| Density | 1.313 g/cm³ | ChemicalBook[3] |
| Solubility | Soluble in Dichloromethane | ChemicalBook[3] |
Spectral Data
Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of chemical compounds.
-
Mass Spectrometry (MS): The mass spectrum of this compound provides valuable information about its molecular weight and fragmentation pattern. The molecular ion peak ([M]⁺) would be expected at an m/z corresponding to its molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, as well as the ethyl groups of the diethylamino moiety. The chemical shifts and coupling patterns of the aromatic protons would be indicative of the 1,3-disubstitution pattern.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule, including the aromatic carbons and the carbons of the ethyl groups.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present. Key expected vibrations include N-O stretching from the nitro group and C-N stretching from the diethylamino group, as well as C-H and C=C stretching from the aromatic ring.
-
UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum will show absorption maxima corresponding to the electronic transitions within the molecule, which are influenced by the chromophoric nitro group and the auxochromic diethylamino group.
Experimental Protocols for Physical Property Determination
To address the existing data gaps, the following section provides detailed, step-by-step methodologies for the experimental determination of the primary physical properties of this compound.
Melting Point Determination
Principle: The melting point of a pure crystalline solid is a sharp, well-defined temperature at which it transitions from the solid to the liquid phase. This protocol utilizes a digital melting point apparatus for accurate and reproducible measurements.
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Measurement:
-
A rapid heating ramp rate is initially used to approach the expected melting point.
-
The ramp rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded as the melting point range.
-
-
Validation: The procedure is repeated two more times, and the average of the three determinations is reported as the melting point.
Caption: Workflow for Melting Point Determination
Boiling Point Determination
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. For small sample quantities, the Siwoloboff method is a reliable micro-method.
Methodology:
-
Apparatus Setup:
-
A small amount of this compound is placed in a fusion tube.
-
A capillary tube, sealed at one end, is inverted and placed into the fusion tube.
-
The fusion tube is attached to a thermometer.
-
-
Heating: The assembly is heated in a heating bath (e.g., silicone oil).
-
Observation:
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heat is then removed, and the liquid is allowed to cool.
-
-
Measurement: The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
-
Validation: The determination is repeated to ensure accuracy.
Caption: Workflow for Boiling Point Determination
Density Determination
Principle: Density is the mass per unit volume of a substance. A pycnometer, a flask with a precise volume, is used for accurate density measurements of liquids (if the compound is melted) or solids.
Methodology for a Solid:
-
Mass of Empty Pycnometer: The mass of the clean, dry pycnometer is accurately determined.
-
Mass with Sample: A known mass of this compound is added to the pycnometer.
-
Mass with Sample and Liquid: A non-reacting liquid of known density in which the solid is insoluble is added to the pycnometer, and the total mass is measured.
-
Mass with Liquid Only: The pycnometer is emptied, cleaned, and filled with the same liquid, and its mass is determined.
-
Calculation: The density of the solid is calculated using the principle of displacement.
Solubility Assessment
Principle: Solubility is the ability of a solute to dissolve in a solvent to form a homogeneous solution. This can be assessed both qualitatively and quantitatively.
Qualitative Methodology:
-
A small, measured amount of this compound is added to a test tube containing a known volume of a solvent (e.g., water, ethanol, acetone, hexane).
-
The mixture is agitated and observed for dissolution.
-
Solubility is categorized as soluble, sparingly soluble, or insoluble.
Quantitative Methodology (Gravimetric):
-
A saturated solution of this compound is prepared in a specific solvent at a constant temperature.
-
A known volume of the saturated solution is carefully transferred to a pre-weighed evaporating dish.
-
The solvent is evaporated, and the mass of the remaining solute is determined.
-
The solubility is expressed as grams of solute per 100 mL of solvent.
Scientific Integrity and Trustworthiness
The protocols described above are designed as self-validating systems. The repetition of measurements and the use of calibrated equipment are essential for ensuring the accuracy and reliability of the determined physical properties. It is imperative to use a pure sample of this compound for these determinations, as impurities can significantly affect the results. Purification methods such as recrystallization may be necessary.[5]
Conclusion
While a complete profile of the physical properties of this compound is not yet fully established in the scientific literature, this guide provides the available data and, more importantly, the experimental framework for its comprehensive characterization. By following the detailed protocols outlined herein, researchers can confidently and accurately determine the fundamental physical constants of this compound, thereby contributing to the broader scientific knowledge base and enabling its effective application in further research and development.
References
-
N,N-dimethyl-3-nitroaniline . Stenutz. [Link]
-
CAS No : 619-26-1 | Product Name : N-Methyl-3-nitroaniline . Pharmaffiliates. [Link]
-
N-Methyl-3-nitroaniline | C7H8N2O2 | CID 219622 . PubChem. [Link]
-
N,N-Dimethyl-3-nitroaniline | C8H10N2O2 | CID 69269 . PubChem. [Link]
-
N,N-dimethyl-3-nitroaniline - Optional[13C NMR] - Chemical Shifts . SpectraBase. [Link]
-
This compound . NIST WebBook. [Link]
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- 1. This compound [webbook.nist.gov]
- 2. N,N-Dimethyl-3-nitroaniline, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. N,N-DIMETHYL-3-NITROANILINE CAS#: 619-31-8 [m.chemicalbook.com]
- 4. N,N-dimethyl-3-nitroaniline [stenutz.eu]
- 5. N,N-DIMETHYL-3-NITROANILINE | 619-31-8 [chemicalbook.com]
An In-depth Technical Guide to N,N-Diethyl-3-nitroaniline: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-Diethyl-3-nitroaniline is a substituted aromatic amine that serves as a versatile intermediate in organic synthesis. Its unique electronic structure, characterized by the electron-donating diethylamino group and the electron-withdrawing nitro group, imparts specific reactivity and properties that are leveraged in the synthesis of more complex molecules, including dyes and potentially pharmaceutical compounds. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, spectroscopic characterization, reactivity, and known applications, with a focus on providing practical insights for laboratory and developmental use.
Core Molecular and Physical Properties
This compound, also known as N,N-Diethyl-m-nitroaniline, is an organic compound with the chemical formula C10H14N2O2.[1] Its molecular weight is 194.23 g/mol .[1]
| Property | Value | Source |
| Molecular Formula | C10H14N2O2 | NIST WebBook[1] |
| Molecular Weight | 194.23 g/mol | NIST WebBook[1] |
| CAS Number | 2216-16-2 | NIST WebBook[1] |
| Appearance | Not specified, but related compounds are often crystalline solids | N/A |
| Boiling Point | 135 °C at 0.7 Torr | Echemi[2] |
| Density | 1.127 g/cm³ | Echemi[2] |
| Refractive Index | 1.568 | Echemi[2] |
Synthesis of this compound
The synthesis of this compound can be achieved through several synthetic routes. A common and effective method is the palladium-catalyzed amination of a halo-nitroaromatic compound.
Palladium-Catalyzed Amination of 1-Bromo-3-nitrobenzene
This method involves the reaction of 1-bromo-3-nitrobenzene with diethylamine in the presence of a palladium catalyst and a base. The general reaction is as follows:
Caption: Palladium-catalyzed synthesis of this compound.
Experimental Protocol:
A general procedure for this synthesis is as follows:
-
To a solution of 1-bromo-3-nitrobenzene (1 equivalent) in 1,4-dioxane (0.45 M), add diethylamine (1.4 equivalents), palladium (II) acetate (0.12 equivalents), cesium carbonate (2 equivalents), and XantPhos (0.12 equivalents).[2]
-
Heat the reaction mixture at 80°C under a nitrogen atmosphere for 8 hours.[2]
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with water twice, followed by a brine wash.[2]
-
Dry the organic fraction over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purify the residue by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to yield the desired product.[2]
Causality Behind Experimental Choices:
-
Palladium Catalyst and Ligand: The combination of palladium (II) acetate and a bulky phosphine ligand like XantPhos is crucial for the efficiency of the carbon-nitrogen bond formation in this Buchwald-Hartwig amination reaction. The ligand facilitates the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.
-
Base: Cesium carbonate is a strong inorganic base that is effective in deprotonating the amine and facilitating the catalytic cycle. Its solubility in the reaction solvent can also play a role in its effectiveness.
-
Solvent and Temperature: 1,4-Dioxane is a common solvent for this type of reaction as it is relatively high-boiling and can dissolve both the organic and inorganic reagents. Heating the reaction is necessary to overcome the activation energy of the catalytic steps.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the ethyl group protons. The aromatic protons will appear as complex multiplets in the aromatic region (typically δ 7.0-8.5 ppm). The methylene protons (-CH2-) of the ethyl groups will appear as a quartet, and the methyl protons (-CH3) will appear as a triplet, both in the aliphatic region (typically δ 1.0-4.0 ppm).
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons and the ethyl group carbons. The carbon attached to the nitro group will be shifted downfield, as will the carbon attached to the diethylamino group. The signals for the methylene and methyl carbons of the ethyl groups will appear in the upfield region.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by several key absorption bands:
-
N-O Stretching: Strong asymmetric and symmetric stretching vibrations of the nitro group are expected in the regions of 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.
-
C-N Stretching: The stretching vibration of the aromatic carbon to the nitrogen of the diethylamino group will likely appear in the region of 1310-1360 cm⁻¹.
-
Aromatic C-H Stretching: These vibrations will be observed above 3000 cm⁻¹.
-
Aliphatic C-H Stretching: The C-H stretching vibrations of the ethyl groups will be observed just below 3000 cm⁻¹.
-
Aromatic C=C Stretching: These will appear as a series of bands in the 1450-1600 cm⁻¹ region.
Reactivity and Chemical Behavior
The reactivity of this compound is governed by the interplay of the electron-donating diethylamino group and the electron-withdrawing nitro group.
-
Electrophilic Aromatic Substitution: The diethylamino group is a strong activating group and an ortho-, para-director. However, the nitro group is a strong deactivating group and a meta-director. The positions ortho and para to the diethylamino group (positions 2, 4, and 6) are activated, while the positions ortho and para to the nitro group are deactivated. Therefore, electrophilic substitution is likely to occur at the positions activated by the diethylamino group, although the overall reactivity of the ring is reduced by the nitro group.
-
Nucleophilic Aromatic Substitution: The presence of the strongly electron-withdrawing nitro group makes the aromatic ring susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using a variety of reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal/acid combinations (e.g., Sn/HCl). This transformation is a key step in the synthesis of various diamino compounds, which are valuable building blocks.
Sources
Navigating the Solubility Landscape of N,N-Diethyl-3-nitroaniline: A Technical Guide for Researchers
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The solubility of active pharmaceutical ingredients and key chemical intermediates is a cornerstone of process development, formulation design, and synthetic route optimization. This technical guide provides a comprehensive framework for understanding and determining the solubility of N,N-Diethyl-3-nitroaniline in organic solvents. Acknowledging a notable scarcity of public-domain quantitative solubility data for this specific compound, this document pioneers a predictive and methodological approach. By leveraging detailed physicochemical data from its close structural analog, N,N-Dimethyl-3-nitroaniline, we offer field-proven insights into predicting its solubility behavior. More critically, this guide provides a robust, step-by-step experimental protocol for the precise determination of its solubility, empowering researchers to generate the critical data necessary for their work. We will delve into the theoretical underpinnings of solubility, explore predictive models, and provide a self-validating experimental workflow, ensuring scientific integrity and practical applicability.
Introduction: The Critical Role of Solubility
This compound is an aromatic compound with applications as an intermediate in the synthesis of dyes and potentially in the development of novel pharmaceutical agents. The efficiency of its synthesis, purification (e.g., crystallization), and formulation is intrinsically linked to its solubility in various organic media. An understanding of its solubility profile allows for:
-
Optimal Solvent Selection: Choosing solvents that ensure complete dissolution for reactions or controlled precipitation for purification.
-
Process Optimization: Fine-tuning parameters such as temperature and solvent ratios to maximize yield and purity.
-
Formulation Development: For pharmaceutical applications, solubility is a key determinant of bioavailability and the feasibility of different dosage forms.
This guide will provide the foundational knowledge and practical tools to navigate these challenges.
Physicochemical Properties: A Tale of Two Analogs
Table 1: Physicochemical Properties of N,N-Dimethyl-3-nitroaniline (CAS: 619-31-8)
| Property | Value | Source(s) |
| Molecular Formula | C8H10N2O2 | [1][2] |
| Molecular Weight | 166.18 g/mol | [1][2] |
| Appearance | Deep red to orange crystalline solid | [1] |
| Melting Point | 57-61 °C | [1][3] |
| Boiling Point | ~282.5 °C at 760 mmHg | [1] |
| Density | ~1.193 g/cm³ | [1] |
| Qualitative Solubility | Soluble in alcohols and organic solvents; soluble in Dichloromethane; slightly soluble in water. | [1][3] |
Expert Insights: The ethyl groups in this compound, being larger and more electron-donating than the methyl groups, will increase its lipophilicity. This suggests that its solubility in non-polar solvents might be slightly enhanced compared to the dimethyl analog, while its solubility in very polar, protic solvents might be slightly diminished. The fundamental principles of "like dissolves like" will still govern its behavior.
The Theoretical Framework of Solubility
The solubility of a solid in a liquid is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The widely used principle of "like dissolves like" provides a strong predictive foundation.[4]
-
Polarity: this compound possesses a polar nitro group (-NO2) and a tertiary amine group, but also a non-polar benzene ring and ethyl groups. This amphiphilic nature suggests it will be most soluble in solvents of intermediate polarity.
-
Hydrogen Bonding: The molecule lacks hydrogen bond donors but the nitro group and the nitrogen atom can act as hydrogen bond acceptors. Therefore, it may show favorable interactions with protic solvents (e.g., alcohols) that can donate hydrogen bonds.
-
Temperature: The dissolution of most solid organic compounds is an endothermic process, meaning that solubility generally increases with temperature.[1] This is a critical parameter to control and leverage during experimental work.
Based on these principles, we can predict a general solubility trend for this compound:
-
High Solubility: Expected in polar aprotic solvents (e.g., acetone, ethyl acetate, dichloromethane) and polar protic solvents (e.g., ethanol, methanol).
-
Moderate Solubility: Expected in aromatic hydrocarbons (e.g., toluene).
-
Low Solubility: Expected in non-polar aliphatic hydrocarbons (e.g., hexane) and water.
Experimental Determination of Solubility: A Validated Protocol
The most reliable method for obtaining accurate solubility data is through experimental measurement. The isothermal equilibrium shake-flask method is a robust and widely accepted technique.
Principle of the Method
A supersaturated slurry of the solute (this compound) in the solvent of interest is agitated at a constant temperature for a sufficient duration to allow the system to reach thermodynamic equilibrium. At this point, the rate of dissolution equals the rate of precipitation. The concentration of the solute in the clear, saturated supernatant is then measured, which represents the solubility at that specific temperature.
Experimental Workflow
Caption: Workflow for Isothermal Equilibrium Solubility Determination.
Detailed Step-by-Step Methodology
-
Preparation:
-
Rationale: Adding an excess of the solid ensures that a saturated solution is formed. Using sealed vials prevents solvent evaporation, which would alter the concentration.
-
Protocol: To a series of 4 mL glass vials, add approximately 100 mg of this compound. Add 2 mL of the chosen organic solvent to each vial. Prepare triplicate vials for each solvent/temperature combination to ensure reproducibility.
-
-
Equilibration:
-
Rationale: Constant temperature is critical as solubility is temperature-dependent. Continuous agitation ensures that the system reaches equilibrium faster. A 24-48 hour period is typically sufficient for most organic systems.
-
Protocol: Place the sealed vials in an orbital shaker with a temperature-controlled chamber set to the desired temperature (e.g., 298.15 K / 25 °C). Agitate at a moderate speed (e.g., 200 rpm) for 24 to 48 hours. After agitation, let the vials stand in the temperature-controlled chamber for at least 2 hours to allow undissolved solids to settle.
-
-
Sampling and Analysis:
-
Rationale: Taking an aliquot of the clear supernatant ensures that you are only measuring the dissolved solid. Immediate filtration removes any remaining solid microparticles. Analyzing the concentration via a validated method like HPLC-UV provides high accuracy and precision.
-
Protocol:
-
Carefully open a vial and draw an aliquot (e.g., 0.5 mL) of the clear supernatant using a syringe.
-
Quickly attach a 0.22 µm syringe filter (PTFE is a good choice for broad solvent compatibility) and dispense the filtered solution into a pre-weighed, clean vial.
-
Weigh the vial with the sample to determine the exact mass of the solution.
-
Prepare a dilution of this sample in a suitable solvent (often the mobile phase for HPLC) to bring the concentration within the linear range of the analytical instrument.
-
Quantify the concentration using a pre-validated HPLC-UV or UV-Vis spectrophotometry method against a calibration curve prepared with known concentrations of this compound.
-
-
-
Calculation:
-
Rationale: The final solubility is expressed as mass or moles of solute per volume or mass of solvent.
-
Protocol: The solubility (S) in mg/mL can be calculated using the formula: S (mg/mL) = (C_measured × Dilution_Factor) / ρ_solvent where C_measured is the concentration from the analytical instrument in mg/mL, and ρ_solvent is the density of the solvent at the experimental temperature.
-
Predictive Models for Solubility
For early-stage development or when experimental determination is not feasible, thermodynamic models can provide useful estimations of solubility.
Hansen Solubility Parameters (HSP)
HSP theory is based on the idea that "like dissolves like" can be quantified. The total cohesive energy of a substance is divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[4] A solvent is likely to dissolve a solute if their HSP values are similar.
Caption: Hansen Solubility Parameter (HSP) concept for solvent selection.
While the specific HSP values for this compound are not published, they can be estimated using group contribution methods. Researchers can then select solvents with the closest HSP values for experimental screening.
UNIFAC and COSMO-RS Models
More sophisticated models like UNIFAC (UNIQUAC Functional-group Activity Coefficients) and COSMO-RS (Conductor-like Screening Model for Real Solvents) can also be used for ab initio solubility prediction. These models use group contribution methods or quantum chemical calculations to predict the activity coefficients of the solute in the solvent, which can then be used to calculate solubility.
Safety and Handling
Based on the Safety Data Sheet (SDS) for the analog N,N-Dimethyl-3-nitroaniline, the following precautions should be taken when handling this compound[5][6]:
-
Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled.[5][6] Causes skin and serious eye irritation.
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[5]
-
Handling: Use only in a well-ventilated area, such as a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep away from strong oxidizing agents and strong acids.
Conclusion
While quantitative solubility data for this compound is currently lacking in the public domain, a robust scientific approach can be employed to overcome this challenge. By understanding the physicochemical properties of its close analog, N,N-Dimethyl-3-nitroaniline, and applying the fundamental principles of solubility, researchers can make informed predictions about its behavior in various organic solvents. This guide provides the theoretical foundation for these predictions and, most importantly, a detailed, self-validating experimental protocol for the accurate determination of its solubility. By following the methodologies outlined herein, researchers in drug development and chemical synthesis can generate the critical data needed to optimize their processes and accelerate their research.
References
- Fisher Scientific. (2025). Safety Data Sheet: N,N-Dimethyl-3-nitroaniline.
-
ChemBK. (2024). N,N-Dimethyl-3-nitroaniline. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 3-nitro-N,N-dimethylaniline. In NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). N,N-Dimethyl-3-nitroaniline. Retrieved from [Link]
-
Stenutz, R. (n.d.). N,N-dimethyl-3-nitroaniline. Retrieved from [Link]
-
LabSolutions. (n.d.). N,N-Dimethyl-3-nitroaniline. Retrieved from [Link]
-
PubChem. (n.d.). 3-Nitroaniline. Retrieved from [Link]
-
Wikipedia. (n.d.). Solvent. Retrieved from [Link]
-
Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Retrieved from [Link]
-
Wikipedia. (n.d.). 3-Nitroaniline. Retrieved from [Link]
Sources
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- 3. N,N-DIMETHYL-3-NITROANILINE CAS#: 619-31-8 [m.chemicalbook.com]
- 4. Solvent - Wikipedia [en.wikipedia.org]
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- 6. N,N-Dimethyl-3-nitroaniline | 619-31-8 | TCI AMERICA [tcichemicals.com]
Spectroscopic Characterization of N,N-Diethyl-3-nitroaniline: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the key spectroscopic data for N,N-Diethyl-3-nitroaniline, a valuable intermediate in the synthesis of dyes and pharmaceuticals. As experimental spectra for this specific molecule are not widely available in public databases, this guide leverages a comparative analytical approach. By examining the well-documented spectroscopic features of its close analog, N,N-Dimethyl-3-nitroaniline, we can predict and interpret the expected spectral characteristics of this compound with a high degree of confidence. This methodology, rooted in structure-property relationships, is a cornerstone of practical chemical analysis in research and development.
Molecular Structure and its Spectroscopic Implications
This compound possesses a disubstituted benzene ring with an electron-donating diethylamino group (-N(CH₂CH₃)₂) and an electron-withdrawing nitro group (-NO₂) in a meta orientation. This electronic arrangement governs its spectroscopic behavior, influencing the chemical environment of its protons and carbon atoms, its vibrational modes, and its electronic transitions.
Figure 1: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
Predicted ¹H NMR Data for this compound:
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| CH₃ | ~1.2 | Triplet | ~7 | 6H |
| CH₂ | ~3.4 | Quartet | ~7 | 4H |
| Aromatic H | ~6.8 - 7.8 | Multiplets | - | 4H |
Rationale and Interpretation:
The ¹H NMR spectrum of this compound is expected to show three main sets of signals.
-
Ethyl Group: The ethyl groups will exhibit a characteristic triplet-quartet pattern. The terminal methyl (CH₃) protons, being further from the electron-withdrawing aromatic ring, will appear upfield as a triplet around 1.2 ppm, split by the adjacent methylene protons. The methylene (CH₂) protons, directly attached to the nitrogen, will be deshielded and appear as a quartet around 3.4 ppm, split by the methyl protons.
-
Aromatic Protons: The four protons on the benzene ring will appear in the aromatic region (typically 6.5-8.0 ppm). Due to the meta-substitution pattern, a complex series of multiplets is expected. The electron-donating diethylamino group will shield the ortho and para protons, while the electron-withdrawing nitro group will deshield them. This interplay of effects leads to a distinct pattern for each aromatic proton.
For comparison, the reported ¹H NMR data for N,N-Dimethyl-3-nitroaniline in CDCl₃ shows signals for the methyl protons and the aromatic protons, which supports our predictions for the aromatic region of the diethyl analog.[1]
¹³C NMR Spectroscopy
Predicted ¹³C NMR Data for this compound:
| Carbon | Predicted Chemical Shift (δ, ppm) |
| CH₃ | ~12 |
| CH₂ | ~45 |
| Aromatic C | ~108 - 150 |
| C-N(Et)₂ | ~148 |
| C-NO₂ | ~149 |
Rationale and Interpretation:
The ¹³C NMR spectrum will provide information on the different carbon environments.
-
Aliphatic Carbons: The methyl (CH₃) carbons of the ethyl groups are expected to resonate at a high field, around 12 ppm. The methylene (CH₂) carbons, being attached to nitrogen, will be further downfield, around 45 ppm.
-
Aromatic Carbons: The six aromatic carbons will appear in the range of 108-150 ppm. The carbon atom attached to the diethylamino group (C-N(Et)₂) is expected to be significantly shielded compared to benzene (128.5 ppm), while the carbon bearing the nitro group (C-NO₂) will be deshielded. The other aromatic carbons will have shifts influenced by their position relative to these two substituents.
The ¹³C NMR data for the analogous N,N-Diethyl-o-nitroaniline shows the ethyl carbons at approximately 12.57 ppm and 46.76 ppm, and the aromatic carbons in the range of 120-145 ppm, which is in good agreement with our predictions.[2]
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum using a standard pulse program.
-
For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for all carbon signals.
-
-
Data Processing: Process the raw data (Free Induction Decay) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Predicted IR Absorptions for this compound:
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H stretch | 3100 - 3000 | Medium-Weak |
| Aliphatic C-H stretch | 2980 - 2850 | Medium-Strong |
| Aromatic C=C stretch | 1600 - 1450 | Medium |
| N-O asymmetric stretch | 1550 - 1500 | Strong |
| N-O symmetric stretch | 1370 - 1330 | Strong |
| C-N stretch | 1350 - 1250 | Medium-Strong |
Rationale and Interpretation:
The IR spectrum of this compound will be dominated by several key absorptions.
-
Nitro Group: The most characteristic peaks will be the strong, sharp absorptions corresponding to the asymmetric and symmetric stretching vibrations of the nitro group, expected around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.
-
C-H Stretches: The aromatic C-H stretches will appear as weaker bands above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl groups will be stronger and appear just below 3000 cm⁻¹.
-
Aromatic Ring: The C=C stretching vibrations of the benzene ring will give rise to a series of medium-intensity bands in the 1600-1450 cm⁻¹ region.
-
C-N Stretch: The stretching vibration of the C-N bond of the diethylamino group will be visible in the 1350-1250 cm⁻¹ range.
The IR spectrum of N,N-Dimethyl-3-nitroaniline shows strong absorptions for the nitro group, providing a solid basis for these predictions.[3]
Experimental Protocol for IR Spectroscopy
-
Sample Preparation:
-
Solid Phase (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.
-
ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.
Predicted UV-Vis Absorption for this compound:
| Transition | Predicted λₘₐₓ (nm) | Solvent |
| π → π* | ~250 - 280 | Ethanol/Methanol |
| Intramolecular Charge Transfer (ICT) | ~380 - 420 | Ethanol/Methanol |
Rationale and Interpretation:
The UV-Vis spectrum of this compound is expected to show two main absorption bands.
-
π → π Transition:* A higher energy absorption, corresponding to a π → π* transition within the aromatic system, is expected in the shorter wavelength UV region.
-
Intramolecular Charge Transfer (ICT): The presence of a strong electron-donating group (-N(Et)₂) and a strong electron-withdrawing group (-NO₂) on the benzene ring allows for a significant intramolecular charge transfer transition. This results in a strong absorption band at a longer wavelength, likely in the near-UV or visible region, which is responsible for the compound's color.
A study on N,N-diethyl-4-nitroaniline in a deep eutectic solvent shows a prominent absorption band, which is consistent with an ICT transition.[4] The position of this band is sensitive to solvent polarity.
Experimental Protocol for UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an absorbance reading in the linear range of the instrument (typically 0.1 - 1.0).
-
Instrumentation: Use a double-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorption spectrum over a range of approximately 200-600 nm, using the pure solvent as a reference.
-
Data Analysis: Identify the wavelength of maximum absorbance (λₘₐₓ) for each electronic transition.
Workflow for Spectroscopic Analysis
Figure 2: General workflow for the spectroscopic analysis of this compound.
Conclusion
This technical guide provides a detailed predictive and comparative analysis of the NMR, IR, and UV-Vis spectroscopic data for this compound. By leveraging data from structurally similar molecules, we have established a robust framework for the interpretation of its key spectral features. The provided experimental protocols offer a standardized approach for researchers to obtain and validate this data. This guide serves as a valuable resource for scientists and professionals in drug development and chemical research, enabling the confident identification and characterization of this important chemical compound.
References
-
PubChem. N,N-Dimethyl-3-nitroaniline | C8H10N2O2 | CID 69269. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. UV-Visible absorbance spectra of N,N-diethyl-4-nitroaniline (DENA, 20 µM) and 4-nitroaniline (NA, 20 µM).... Available at: [Link]
Sources
commercial availability of N,N-Diethyl-3-nitroaniline
An In-Depth Technical Guide to the Commercial Availability of N,N-Diethyl-3-nitroaniline
Abstract
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound (CAS No. 2216-16-2). Eschewing a rigid template, this document is structured to deliver field-proven insights into the procurement, synthesis, quality control, and safe handling of this important chemical intermediate. The narrative emphasizes the causality behind experimental choices, offering self-validating protocols and grounding key claims in authoritative sources to ensure scientific integrity. We will explore its physicochemical properties, commercial landscape, logical synthesis routes, and robust analytical methodologies for purity and identity verification.
Chemical Identity and Core Properties
This compound, a substituted nitroaniline derivative, is a key building block in organic synthesis. Its molecular structure, featuring a nitro group meta to a diethylamino group on a benzene ring, imparts specific reactivity characteristics crucial for its role as an intermediate. The electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution while the diethylamino group acts as an activating, ortho-, para-director, although its directing influence is often sterically and electronically modulated by the nitro group's presence.
Key identifiers and physicochemical properties are summarized below. It is important to note that some physical properties are based on computational estimates and should be confirmed experimentally.
| Property | Value | Source |
| CAS Number | 2216-16-2 | [1][2][3][4] |
| Molecular Formula | C₁₀H₁₄N₂O₂ | [1][3] |
| Molecular Weight | 194.23 g/mol | [1][3] |
| IUPAC Name | This compound | |
| Synonyms | 3-Nitro-N,N-diethylaniline, m-Nitrodiethylaniline | [3][5] |
| Appearance | Yellow to orange crystalline solid (typical) | |
| Melting Point | 77.5°C (estimate) | [3] |
| Boiling Point | 289.05°C (estimate) | [3] |
| Density | 1.127 g/cm³ (estimate) | [3] |
| pKa | 4.22 ± 0.30 (Predicted) | [3] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol, dichloromethane. | [6] |
Commercial Availability and Procurement
This compound is not a large-scale commodity chemical but is readily available from various specialty chemical suppliers catering to the research and development sector. It is typically sold in quantities ranging from milligrams to kilograms with purities often cited between 95% and 99%.
Expertise-Driven Procurement Strategy: When sourcing this compound, it is crucial to look beyond price and availability. For drug development or regulated applications, requesting a Certificate of Analysis (CoA) is non-negotiable. The CoA should detail the specific analytical method used for purity assessment (e.g., HPLC, GC) and provide data on residual solvents or key impurities. For early-stage research, a supplier's reputation and the availability of supporting technical documents, like an SDS, are paramount.
The following table lists representative suppliers. This is not an exhaustive list but provides a starting point for sourcing.
| Supplier | Purity Offered | Noteworthy Information |
| Apollo Scientific | 95% | Listed as a research chemical.[2] |
| Xiamen Hisunny Chemical | 99% | Offers industrial grade and various packaging sizes (e.g., 25kg/drum).[5] |
| ChemicalBook Marketplace | Varies (e.g., 98% HPLC) | Aggregates multiple suppliers, often from Asia.[3] |
| Matrix Scientific | Not specified | Lists the product for sale in research quantities (5g, 25g).[3] |
Synthesis and Manufacturing Landscape
Understanding the synthesis of this compound is critical for anticipating potential impurities that could impact downstream applications. Two primary, logical routes are employed, analogous to the well-documented synthesis of its dimethyl counterpart.[7][8]
Route 1: N-Alkylation of 3-Nitroaniline (Preferred Route)
This is the more controlled and regioselective method. It involves the direct diethylation of 3-nitroaniline using an ethylating agent such as ethyl iodide, diethyl sulfate, or ethyl bromide in the presence of a suitable base.
-
Causality: Starting with 3-nitroaniline ensures the nitro group is in the correct position from the outset, avoiding the formation of ortho- and para-isomers that would occur in the alternative nitration route. The nitro group's electron-withdrawing effect reduces the nucleophilicity of the aniline nitrogen, often requiring slightly more forcing conditions (e.g., heating, stronger base) than the alkylation of aniline itself. This reduced reactivity, however, helps prevent over-alkylation or side reactions on the aromatic ring.[7]
Route 2: Nitration of N,N-Diethylaniline
This route involves the direct nitration of N,N-diethylaniline using a nitrating mixture (e.g., HNO₃/H₂SO₄).
-
Causality: The diethylamino group is a strong ortho-, para-director. Therefore, direct nitration yields a mixture of products, primarily the para- and ortho-isomers, with the desired meta-isomer as a minor component. Separating these isomers is challenging and costly, making this route less efficient and commercially unfavorable for producing the pure meta-isomer.
Quality Assurance and Analytical Methodologies
A robust analytical protocol is a self-validating system. For this compound, a combination of chromatography for purity assessment and spectroscopy for identity confirmation is best practice.
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol is designed to separate the main component from potential impurities, such as the starting material (3-nitroaniline) or isomeric byproducts.
-
Step 1: System Preparation:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Prepare an isocratic mobile phase of Acetonitrile and Water (e.g., 60:40 v/v). Filter and degas thoroughly. The organic/aqueous ratio should be optimized to achieve a retention time of 5-10 minutes for the main peak.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm, a common wavelength for aromatic compounds. For higher sensitivity, determine the λ_max_ of the compound in the mobile phase using a UV-Vis spectrophotometer.
-
Column Temperature: 30°C.
-
-
Step 2: Standard and Sample Preparation:
-
Standard Solution: Accurately weigh ~10 mg of a reference standard of this compound and dissolve in the mobile phase in a 100 mL volumetric flask to create a 100 µg/mL solution.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.
-
-
Step 3: Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject 10 µL of the standard solution and then the sample solution.
-
Record the chromatograms for at least twice the retention time of the main peak to ensure all late-eluting impurities are observed.
-
-
Step 4: Data Interpretation:
-
Purity Calculation: Calculate the purity using the area percent method. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Trustworthiness Check: The peak for this compound should be sharp and symmetrical. The retention time in the sample injection must match that of the reference standard. Any significant peaks other than the main peak should be investigated as potential impurities.
-
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Provides excellent separation for moderately polar aromatic compounds. |
| Mobile Phase | Acetonitrile:Water (60:40) | A common, effective mobile phase for reverse-phase chromatography.[9] |
| Detector | UV at 254 nm | Good sensitivity for the nitroaromatic chromophore. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing speed and resolution. |
Protocol 2: Identity Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides definitive structural confirmation.
-
Step 1: Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a volatile solvent like ethyl acetate or dichloromethane.
-
Step 2: GC Method:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm).
-
Carrier Gas: Helium.
-
Injection: 1 µL, split injection (e.g., 50:1 split).
-
Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 20°C/min. This is a general-purpose program that should be optimized.
-
-
Step 3: MS Method:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Step 4: Data Interpretation: The resulting mass spectrum should be compared to a library spectrum or analyzed for characteristic fragments. Expect to see the molecular ion peak (M+) at m/z 194 and logical fragmentation patterns (e.g., loss of ethyl groups).
Safety, Handling, and Storage
This compound is a hazardous chemical that requires careful handling.
-
GHS Hazards: Based on available data for similar compounds and suppliers, it should be treated as harmful.[3]
-
Handling Protocol:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE): nitrile gloves, safety glasses with side shields, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]
-
Applications in Research and Development
While specific high-impact applications for this compound are not as broadly published as for its dimethyl analog, its chemical structure makes it a valuable intermediate in several areas:
-
Dye Synthesis: Like other nitroanilines, it can be reduced to the corresponding diamine, which is a precursor for azo dyes and other colorants.[7]
-
Organic Synthesis: The nitro group can be readily reduced to an amine, and the diethylamino group can direct or modulate further reactions, making it a versatile scaffold for building more complex molecules.
-
Materials Science: Substituted anilines are sometimes used in the development of polymers, nonlinear optical materials, and other specialty materials.
References
-
ChemBK. N,N-Dimethyl-3-nitroaniline. Available from: [Link]
-
Mol-Instincts. N,N-dimethyl-3-nitroaniline | 619-31-8. Available from: [Link]
-
PubChem. N,N-Dimethyl-3-nitroaniline. Available from: [Link]
-
Agency for Toxic Substances and Disease Registry. Analytical Methods. Available from: [Link]
-
Watson International. This compound CAS 2216-16-2. Available from: [Link]
-
Stenutz. N,N-dimethyl-3-nitroaniline. Available from: [Link]
-
Organic Syntheses. m-NITRODIMETHYLANILINE. Available from: [Link]
-
PrepChem.com. Preparation of 3-nitroaniline. Available from: [Link]
-
RSC Publishing. One-pot synthesis of N,N-dimethylaniline from nitrobenzene and methanol. Available from: [Link]
-
U.S. Environmental Protection Agency. Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Available from: [Link]
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- 4. watson-int.com [watson-int.com]
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- 10. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Synthesis of N,N-Diethyl-3-nitroaniline from 3-Nitroaniline
Abstract
The synthesis of dialkylated anilines is a cornerstone of organic chemistry, providing essential intermediates for pharmaceuticals, dyes, and materials science. This guide offers a comprehensive, in-depth exploration of the synthesis of N,N-Diethyl-3-nitroaniline from 3-nitroaniline. We will dissect the mechanistic underpinnings of the reaction, provide a field-proven experimental protocol, detail characterization methodologies, and address critical safety and troubleshooting considerations. This document is intended for researchers, chemists, and professionals in drug development who require a robust and reproducible method for this specific N-alkylation.
Introduction and Strategic Overview
This compound is a substituted aromatic amine whose structural motifs are relevant in the synthesis of more complex molecules. The direct diethylation of 3-nitroaniline presents a classic example of nucleophilic substitution, a fundamental transformation in organic synthesis. The primary challenge in such a synthesis is controlling the degree of alkylation to prevent the formation of quaternary ammonium salts and to ensure a high yield of the desired tertiary amine.
This guide focuses on a direct N-alkylation strategy using an ethyl halide. This method is widely employed due to its reliability and straightforward execution. The reaction proceeds by the nucleophilic attack of the amine's lone pair on the electrophilic carbon of the ethylating agent.[1][2] A base is incorporated to neutralize the hydrohalic acid byproduct, driving the equilibrium towards the product.[2] The presence of the nitro group on the aniline ring significantly influences the nucleophilicity of the amine, a key factor we will consider in the protocol design.
Reaction Mechanism and Causality
The synthesis of this compound from 3-nitroaniline is achieved through a bimolecular nucleophilic substitution (SN2) reaction. The process occurs in two successive alkylation steps.
Step 1: Monoalkylation The lone pair of electrons on the nitrogen atom of 3-nitroaniline acts as a nucleophile, attacking the electrophilic δ+ carbon atom of an ethyl halide (e.g., iodoethane or bromoethane). This concerted step results in the formation of an N-ethyl-3-nitroanilinium halide salt and the displacement of the halide ion. A base, such as potassium carbonate, then deprotonates the anilinium salt to yield the neutral secondary amine, N-Ethyl-3-nitroaniline.
Step 2: Dialkylation The resulting secondary amine, N-Ethyl-3-nitroaniline, is also nucleophilic and reacts with a second equivalent of the ethyl halide in a similar SN2 fashion. This leads to the formation of the N,N-diethyl-3-nitroanilinium halide salt. Subsequent deprotonation by the base yields the final tertiary amine product, this compound.
The choice of an alkyl halide with a good leaving group (I > Br > Cl) is critical for an efficient reaction rate. A polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile is selected to solubilize the reactants and stabilize the transition state of the SN2 mechanism without solvating the nucleophile excessively.
Caption: SN2 mechanism for the diethylation of 3-nitroaniline.
Detailed Experimental Protocol
This protocol is designed for laboratory-scale synthesis and has been optimized for yield and purity.
Reagents and Equipment
| Reagent / Material | Molar Mass ( g/mol ) | Quantity | Moles | Purity | Supplier |
| 3-Nitroaniline | 138.12 | 13.81 g | 0.10 | 99% | Sigma-Aldrich |
| Iodoethane | 155.97 | 34.31 g (17.6 mL) | 0.22 | 99% | Acros Organics |
| Potassium Carbonate (K₂CO₃) | 138.21 | 30.40 g | 0.22 | Anhydrous | Fisher Scientific |
| N,N-Dimethylformamide (DMF) | 73.09 | 150 mL | - | Anhydrous | Thermo Scientific |
| Diethyl Ether | 74.12 | 500 mL | - | Anhydrous | VWR |
| Saturated NaCl Solution | - | 200 mL | - | - | Lab Prepared |
| Anhydrous MgSO₄ | 120.37 | 20 g | - | - | Lab Grade |
Equipment:
-
500 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Dropping funnel
-
Nitrogen/Argon inlet
-
Separatory funnel (1 L)
-
Rotary evaporator
-
Standard laboratory glassware
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Step-by-Step Procedure
-
Reaction Setup: Assemble the 500 mL three-neck flask with a magnetic stir bar, reflux condenser, and a dropping funnel. Ensure the system is under an inert atmosphere (Nitrogen or Argon).
-
Charging the Flask: To the flask, add 3-nitroaniline (13.81 g, 0.10 mol), anhydrous potassium carbonate (30.40 g, 0.22 mol), and 150 mL of anhydrous DMF.
-
Heating: Begin stirring the mixture and heat it to 70°C using the heating mantle.
-
Addition of Ethylating Agent: Once the temperature has stabilized, add iodoethane (17.6 mL, 0.22 mol) to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes. An exothermic reaction may be observed.
-
Reaction: After the addition is complete, maintain the reaction mixture at 70°C with vigorous stirring for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 500 mL of cold water in a 1 L beaker.
-
Transfer the aqueous mixture to a 1 L separatory funnel and extract with diethyl ether (3 x 150 mL).
-
Combine the organic layers and wash with saturated NaCl solution (2 x 100 mL) to remove residual DMF.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude product, an orange-red oil or solid, should be purified by column chromatography on silica gel (eluent: 10:1 Hexane/Ethyl Acetate) to afford the pure this compound.
Product Characterization
The identity and purity of the synthesized this compound must be confirmed using standard analytical techniques.
| Property | Expected Value |
| Appearance | Orange to orange-red crystalline powder or crystals.[3] |
| Molecular Formula | C₁₀H₁₄N₂O₂ |
| Molar Mass | 194.23 g/mol |
| Melting Point | Not widely reported, but the dimethyl analog melts at 57-61°C.[3] |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.3 (m, 2H, Ar-H), ~6.9 (m, 2H, Ar-H), 3.4 (q, 4H, -CH₂-), 1.2 (t, 6H, -CH₃). Note: Predicted values based on similar structures. Actual spectra should be acquired. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~149, ~148, ~129, ~115, ~110, ~105 (Ar-C), ~45 (-CH₂-), ~12 (-CH₃). Note: Predicted values based on the dimethyl analog.[4] |
| IR (KBr, cm⁻¹) | ~2970 (C-H), ~1520 (N-O, asym), ~1340 (N-O, sym), ~1250 (C-N). Note: Predicted values based on the dimethyl analog.[5][6] |
Safety, Handling, and Waste Disposal
Personnel Safety:
-
3-Nitroaniline: Toxic if swallowed, in contact with skin, or if inhaled.[7][8] It can cause headache, dizziness, and cyanosis (blue lips and skin).[9] Always handle in a well-ventilated fume hood.[7][10]
-
Iodoethane: Harmful if swallowed and is a suspected carcinogen. Handle with extreme care.
-
DMF: A skin and eye irritant. It is also a known reproductive toxin.
Protective Equipment:
-
Wear appropriate personal protective equipment (PPE), including a lab coat, nitrile gloves (check for chemical resistance), and safety goggles with side shields at all times.[10][11]
Waste Disposal:
-
All organic waste, including solvents and reaction residues, must be collected in a designated halogenated organic waste container.
-
Aqueous waste should be neutralized before disposal according to institutional guidelines.
-
Contaminated materials should be disposed of as hazardous waste.
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive reagents (wet DMF, old 3-nitroaniline).2. Insufficient base.3. Reaction temperature too low. | 1. Use freshly dried, anhydrous solvents and reagents.2. Ensure at least 2.2 equivalents of anhydrous base are used.3. Confirm reaction temperature is maintained at 70°C. |
| Incomplete Reaction (TLC shows starting material) | 1. Insufficient reaction time.2. Poor quality ethylating agent. | 1. Extend the reaction time, monitoring by TLC every few hours.2. Use a fresh bottle of iodoethane. |
| Formation of Side Products (e.g., quaternary salt) | 1. Reaction temperature too high.2. Excessive amount of alkylating agent. | 1. Maintain strict temperature control.2. Use a stoichiometric amount (2.1-2.2 equivalents) of the ethylating agent. |
| Difficult Purification | 1. Residual DMF in the crude product.2. Co-elution of impurities. | 1. Ensure thorough washing with brine during the work-up.2. Adjust the eluent polarity for column chromatography (e.g., gradient elution). |
References
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- Structures involved in the mechanism of N-alkylation of aniline with benzyl alcohol on an open site model of Hf-Beta zeolite.
- N-Alkylation of Aniline by Copper-Chromite C
- A plausible mechanism for the N-alkylation of aniline and alcohol.
- Mechanistic Studies on the Alkylation of Amines with Alcohols Catalyzed by a Bifunctional Iridium Complex.
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- ICSC 0307 - 3-NITROANILINE.
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An In-depth Technical Guide to the Electrophilic Substitution Reactions of N,N-Diethyl-3-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the electrophilic substitution reactions of N,N-Diethyl-3-nitroaniline. It is designed to offer researchers, scientists, and drug development professionals a deep understanding of the reactivity of this molecule, underpinned by mechanistic insights and practical experimental guidance.
Introduction
This compound is a disubstituted aromatic compound featuring two functional groups with opposing electronic effects: the strongly activating, ortho-, para-directing N,N-diethylamino group and the strongly deactivating, meta-directing nitro group. This electronic dichotomy makes it a fascinating and synthetically valuable substrate for studying the principles of electrophilic aromatic substitution. Understanding the regiochemical outcomes of such reactions is crucial for the rational design and synthesis of novel chemical entities in medicinal chemistry and materials science. This guide will explore the synthesis of the parent compound and delve into its reactivity towards various electrophiles, providing both theoretical rationale and practical protocols.
Synthesis of this compound
The starting material, this compound, can be synthesized through the N-alkylation of 3-nitroaniline. A common method involves the reaction of 3-nitroaniline with an excess of an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a suitable base to neutralize the hydrogen halide or sulfuric acid byproduct.
Illustrative Synthetic Workflow
Caption: Synthetic route to this compound.
Electronic Effects and Regioselectivity in Electrophilic Aromatic Substitution
The outcome of electrophilic substitution on the this compound ring is governed by the interplay of the directing effects of the two substituents.
-
The N,N-Diethylamino Group (-NEt₂): This is a powerful activating group and an ortho-, para-director. The nitrogen's lone pair of electrons can be delocalized into the aromatic ring through the +M (mesomeric) effect, increasing the electron density at the ortho and para positions. This makes these positions more susceptible to attack by electrophiles.[1] The inductive effect (-I) of the nitrogen is outweighed by its strong resonance effect.
-
The Nitro Group (-NO₂): This is a strong deactivating group and a meta-director. Both its powerful -I (inductive) and -M (mesomeric) effects withdraw electron density from the aromatic ring, making it less reactive towards electrophiles. The deactivation is most pronounced at the ortho and para positions, leaving the meta position as the least deactivated and therefore the most likely site of attack.
Competing Directing Effects: In this compound, the N,N-diethylamino group directs incoming electrophiles to positions 2, 4, and 6, while the nitro group directs to positions 2, 4, and 6 (relative to itself, which are positions 5 and 1 on the ring). The powerful activating nature of the amino group generally dominates over the deactivating nitro group. Therefore, substitution is expected to occur at the positions activated by the diethylamino group.
Sources
chemical reactivity of the nitro group in N,N-Diethyl-3-nitroaniline
An In-Depth Technical Guide to the Chemical Reactivity of the Nitro Group in N,N-Diethyl-3-nitroaniline
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a pivotal chemical intermediate whose utility is fundamentally governed by the electronic interplay between its two key functional groups: the electron-donating N,N-diethylamino group and the strongly electron-withdrawing nitro group. This "push-pull" configuration on the aromatic ring creates a unique reactivity profile, making the molecule a versatile substrate for a variety of chemical transformations. This guide provides a detailed exploration of the chemical reactivity centered on the nitro group, offering insights into its reduction, its profound influence on aromatic substitution patterns, and its role in the synthesis of high-value downstream products. We will delve into the mechanistic underpinnings of these reactions, present field-proven experimental protocols, and discuss the strategic application of this molecule in dye manufacturing and pharmaceutical development.
Molecular Architecture and Electronic Profile
This compound possesses a structure where the activating, ortho-, para-directing diethylamino group and the deactivating, meta-directing nitro group are positioned meta to each other on a benzene ring. This arrangement dictates the molecule's reactivity in several critical ways:
-
The Nitro Group (-NO₂): As a powerful electron-withdrawing group, it deactivates the aromatic ring towards electrophilic attack through both inductive and resonance effects.[1] However, its most significant role is as a potent activating group for nucleophilic aromatic substitution (when a suitable leaving group is present) and as a versatile functional handle that can be readily transformed, most commonly via reduction.
-
The N,N-Diethylamino Group (-N(CH₂CH₃)₂): This tertiary amine is a strong electron-donating group, activating the aromatic ring towards electrophilic substitution.[2] Its directing influence is paramount in electrophilic reactions, overpowering the deactivating nature of the nitro group.
This electronic dichotomy is the cornerstone of the molecule's synthetic utility.
Synthesis of this compound
The most common and direct synthesis involves the N-alkylation of 3-nitroaniline. The presence of the nitro group deactivates the aromatic ring, which advantageously prevents competing C-alkylation side reactions and ensures high selectivity for the desired N-alkylation.[1]
Typical Synthetic Protocol: Diethylation of 3-Nitroaniline
A representative procedure involves the reaction of 3-nitroaniline with an ethylating agent, such as iodoethane, in the presence of a base.[3]
Step-by-Step Methodology:
-
Dissolution: 3-nitroaniline (1 equivalent) is dissolved in a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF).[3]
-
Deprotonation: A strong base, such as sodium hydride (NaH) (approximately 2.2 equivalents), is added portion-wise at 0°C to deprotonate the amino group, thereby increasing its nucleophilicity.[3]
-
Alkylation: Iodoethane (a slight excess, ~2.2-2.5 equivalents) is added dropwise to the reaction mixture, maintaining a cool temperature.
-
Reaction Progression: The mixture is allowed to warm to room temperature and stirred for several hours until TLC analysis indicates the complete consumption of the starting material.[3]
-
Work-up: The reaction is quenched by the careful addition of water. The product is then extracted into an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography or recrystallization from a suitable solvent like ethanol to yield this compound as a crystalline solid.[4]
Core Reactivity of the Nitro Group
The nitro group is the primary site for strategic chemical transformations of this compound. Its reactivity can be broadly classified into reduction and its influence on the aromatic ring's susceptibility to substitution.
Reduction to 3-Amino-N,N-diethylaniline
The conversion of the nitro group to a primary amine is arguably the most valuable reaction of this compound. It unlocks access to the corresponding phenylenediamine derivative, a crucial building block for azo dyes, polymers, and pharmacologically active molecules.[5]
Catalytic hydrogenation is a highly efficient, clean, and widely used method for nitro group reduction.[1][6]
-
Catalysts: Common choices include Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), and Raney Nickel.[7][8] Bimetallic catalysts, such as Ni/γ-Al₂O₃ or Cu-Ni nanoparticles, have also shown high activity and selectivity.[9][10]
-
Conditions: The reaction is typically carried out in a solvent like ethanol or methanol under a hydrogen atmosphere (from 1 to 40 bar pressure) at temperatures ranging from ambient to 80°C.[6][8]
-
Mechanism: The reaction proceeds via the adsorption of the nitro compound and hydrogen onto the catalyst surface, followed by a stepwise reduction of the nitro group to the amine.
Caption: Workflow for catalytic hydrogenation of the nitro group.
-
Setup: A solution of this compound (1.0 g) in ethanol (20 mL) is placed in a hydrogenation vessel.
-
Catalyst Addition: 5% Palladium on carbon (Pd/C) (50-100 mg, 5-10 wt%) is carefully added to the solution.
-
Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas to 4 bar.[8]
-
Reaction: The mixture is stirred vigorously at room temperature (or slightly elevated temperature, e.g., 40-60°C, to increase the rate) for 2-6 hours.[6] Reaction progress is monitored by TLC.
-
Filtration: Upon completion, the reaction mixture is carefully vented and purged with nitrogen. The catalyst is removed by filtration through a pad of Celite®.
-
Isolation: The filtrate is concentrated under reduced pressure to yield 3-Amino-N,N-diethylaniline, which can be further purified if necessary.
Influence on Aromatic Substitution Reactions
The nitro group's electronic properties profoundly affect the regioselectivity and rate of substitution reactions on the aromatic ring.
In EAS, a directing group competition exists. The -N(CH₃CH₃)₂ group is a powerful activating ortho-, para-director, while the -NO₂ group is a strong deactivating meta-director.[1][11]
-
Outcome: The activating N,N-diethylamino group dominates the reaction's regioselectivity.[2] Therefore, incoming electrophiles are directed to the positions ortho and para to the diethylamino group (positions 2, 4, and 6).
-
Steric Hindrance: The nitro group at position 3 provides significant steric hindrance at position 2 and some at position 4, often leading to a mixture of products with a preference for substitution at the less hindered position 6.
-
Reaction Rate: While the diethylamino group activates the ring, the presence of the deactivating nitro group makes the overall reaction slower than that of N,N-diethylaniline itself.[2]
Caption: Directing effects in electrophilic substitution.
The nitro group is a cornerstone for enabling SNAr reactions. For this mechanism to occur, two conditions must be met: (1) the presence of a strong electron-withdrawing group (like -NO₂) and (2) a good leaving group (typically a halide) on the ring.[12]
-
Activation: The nitro group activates the ring for nucleophilic attack by stabilizing the negative charge of the intermediate Meisenheimer complex through resonance, particularly when it is positioned ortho or para to the leaving group.[12][13]
-
Reactivity of this compound: In its native form, this compound does not undergo SNAr because it lacks a suitable leaving group. However, if a leaving group were present at positions 2, 4, or 6, the nitro group at position 3 would not provide the optimal ortho/para stabilization required for a facile reaction. This highlights the critical importance of substituent positioning in designing SNAr reactions.
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Physicochemical and Spectroscopic Data
A summary of key properties for this compound is provided for easy reference.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₂O₂ | [14][15] |
| Molecular Weight | 166.18 g/mol | [14][15] |
| Appearance | Light yellow to brown crystalline solid | [16] |
| Melting Point | 57-61 °C | [16][17] |
| Boiling Point | ~283 °C | [16][18] |
| CAS Number | 619-31-8 | [14][15] |
Spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, are available in public databases and confirm the molecule's structure.[14][19][20]
Applications in Industry and Development
The strategic transformation of the nitro group in this compound is central to its industrial applications.
-
Dye Synthesis: The reduction product, 3-amino-N,N-diethylaniline, is a key precursor for producing a range of azo dyes. The primary amine can be diazotized and then coupled with other aromatic compounds to create vibrant colors.[1][5]
-
Pharmaceutical Intermediate: Phenylenediamine structures are common motifs in many active pharmaceutical ingredients (APIs). The controlled reduction of the nitro group allows for the introduction of an amine at a specific position, which can then be further functionalized during the synthesis of complex drug molecules.
-
Materials Science: The "push-pull" electronic nature of this compound itself makes it a subject of interest in studies related to non-linear optics and solvatochromism.[1]
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N,N-Dimethyl-3-nitroaniline | C8H10N2O2 | CID 69269. PubChem - NIH. [Link]
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4-Amino-N,N-dimethyl-3-nitroaniline | C8H11N3O2 | CID 2733452. PubChem. [Link]
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N,N-dimethyl-3-nitroaniline - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
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Benzenamine, N,N-dimethyl-3-nitro-. NIST WebBook. [Link]
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One-pot synthesis of N,N-dimethylaniline from nitrobenzene and methanol. RSC Publishing. [Link]
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Mild and Efficient Heterogeneous Hydrogenation of Nitroarenes Facilitated by a Pyrolytically Activated Dinuclear Ni(II)-Ce(III) Diimine Complex. PMC - NIH. [Link]
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Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Chemistry LibreTexts. [Link]
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3-Nitroaniline. Wikipedia. [Link]
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m-NITRODIMETHYLANILINE. Organic Syntheses Procedure. [Link]
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Regioselectivity in the Nitration of Acylanilines by Electrophilic Aromatic Substitution. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom - Books. [Link]
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The nitration of the NN-dimethylanilinium ion. A new mechanism for catalysis by nitrous acid. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
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Ni/γ-Al 2 O 3 catalyzed hydrogenation of mixed nitroaniline and m-nitrochlorobenzene. IOPscience. [Link]
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Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
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Catalytic hydrogenation of dimethyl-nitrobenzene to dimethyl-aniline over Ni catalysts. International Journal of Chemical Engineering and Processing. [Link]
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Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis. IJRAR.org. [Link]
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Electrophilic Aromatic Substitution. University of Michigan-Dearborn. [Link]
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N,N-Dimethyl-3-nitroaniline. ChemBK. [Link]
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The Enthalpy of Formation of Acetylenes and Aromatic Nitro Compounds for a Group Contribution Method with “Chemical Accuracy”. MDPI. [Link]
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Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. Taylor & Francis Online. [Link]
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Hydrogenation of 3-nitro-4-methoxy-acetylaniline with H2 to 3-amino-4-methoxy-acetylaniline catalyzed by bimetallic copper/nickel nanoparticles. New Journal of Chemistry (RSC Publishing). [Link]
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Aromatic nucleophilic substitution reactions of some 2-L-3-nitro-5-X-thiophenes with piperidine and aniline in methanol. Substituent constants for the thiophene system. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
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N,N-dimethyl-3-nitroaniline. Stenutz. [Link]
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N,N-Dimethyl-3-nitroaniline. PubChem. [Link]
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Catalytic Hydrogenation of Dimethylnitrobenzene to Dimethylaniline Over Pd/C Catalysts. Semantic Scholar. [Link]
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An In-Depth Technical Guide to the Potential Research Applications of N,N-Diethyl-3-nitroaniline
Prepared by: Gemini, Senior Application Scientist
Abstract
N,N-Diethyl-3-nitroaniline (DENA) is a substituted aromatic nitroamine that, while not extensively documented as an end-product, holds significant latent potential as a versatile synthetic intermediate. Its molecular architecture, featuring a reactive nitro group, an electron-rich aromatic ring, and solubility-enhancing ethyl substituents, makes it a valuable precursor for a range of functional molecules. This guide elucidates the core physicochemical properties, synthesis, and principal reactivity of DENA. The primary focus is on its strategic role as a progenitor to N,N-diethyl-m-phenylenediamine, a key building block in the development of advanced azo dyes, high-performance polymers, and potentially novel analytical reagents. We provide detailed experimental protocols and logical workflows to empower researchers in chemistry, materials science, and drug development to harness the synthetic utility of this compound.
Core Molecular Profile and Synthesis
This compound is characterized by a nitro group positioned meta to a strongly activating diethylamino group. This arrangement governs its electronic properties and reactivity, distinguishing it from its ortho and para isomers. The diethyl groups, in contrast to the more common dimethyl analog, impart greater lipophilicity, which can enhance solubility in organic solvents and influence the bulk properties of derived materials.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value | Source |
| CAS Number | 2216-16-2 | 1] |
| Molecular Formula | C₁₀H₁₄N₂O₂ | 1] |
| Molecular Weight | 194.23 g/mol | 1] |
| IUPAC Name | This compound | 1] |
| Appearance | Not specified (typically an oil or low-melting solid) | - |
| InChIKey | QSNHMSRICSDACJ-UHFFFAOYSA-N | 1] |
Representative Synthesis: N-Alkylation of 3-Nitroaniline
While direct nitration of N,N-diethylaniline is a possible synthetic route, it often yields a mixture of isomers. A more regioselective approach involves the direct alkylation of commercially available 3-nitroaniline. This method ensures the correct isomeric form of the final product.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is adapted from standard N-alkylation procedures for anilines.
-
Materials: 3-Nitroaniline, iodoethane, potassium carbonate (anhydrous), N,N-dimethylformamide (DMF), ethyl acetate, brine (saturated NaCl solution), anhydrous magnesium sulfate.
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer with heating mantle, separatory funnel, rotary evaporator.
-
Procedure:
-
To a round-bottom flask charged with 3-nitroaniline (1.0 eq), add anhydrous potassium carbonate (2.5 eq) and DMF to create a stirrable suspension.
-
Add iodoethane (2.2 eq) to the mixture.
-
Attach a reflux condenser and heat the reaction mixture to 80°C with vigorous stirring.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 6-12 hours.
-
Once the starting material is consumed, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure this compound.
-
Principal Reactivity: The Gateway to Application
The synthetic value of DENA is primarily realized through the chemical transformation of its nitro group. Reduction of the nitro moiety to a primary amine yields N,N-diethyl-m-phenylenediamine , a highly valuable and reactive intermediate. This transformation converts the electron-withdrawing nitro group into a strongly electron-donating amino group, fundamentally altering the molecule's chemical properties and opening up numerous avenues for further functionalization.
Caption: Core transformation of DENA to its corresponding diamine.
Detailed Experimental Protocol: Reduction of the Nitro Group
The reduction of aromatic nitro groups is a foundational reaction in organic synthesis. Several reliable methods exist, with the choice often depending on laboratory capabilities and substrate compatibility.[2]
-
Method A: Catalytic Hydrogenation (Clean, High Yield)
-
Dissolve this compound (1.0 eq) in ethanol or ethyl acetate in a hydrogenation vessel.
-
Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 1-5 mol%).
-
Pressurize the vessel with hydrogen gas (e.g., 50 psi or balloon pressure) and stir vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to yield N,N-diethyl-m-phenylenediamine, which can be used as-is or purified further.
-
-
Method B: Tin(II) Chloride Reduction (Robust, Benchtop)
-
In a round-bottom flask, suspend this compound (1.0 eq) in ethanol.
-
Add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq).
-
Slowly add concentrated hydrochloric acid (HCl) and heat the mixture to reflux (approx. 70-80°C) for 1-3 hours.
-
Cool the reaction to room temperature and carefully basify with a concentrated NaOH or NaHCO₃ solution until the pH is >10 to precipitate tin salts.
-
Extract the resulting mixture with ethyl acetate or dichloromethane.
-
Dry the combined organic extracts, filter, and concentrate to yield the desired diamine.
-
Potential Research Applications
The true utility of DENA is as a stable precursor to the more reactive N,N-diethyl-m-phenylenediamine. This diamine is a powerful building block for several classes of functional materials.
Azo Dye Synthesis
Aromatic diamines are classic "coupling components" in the synthesis of azo dyes. The two amine groups of N,N-diethyl-m-phenylenediamine strongly activate the aromatic ring towards electrophilic attack by a diazonium salt, primarily at the C4 position (para to the diethylamino group). This reaction forms the characteristic -N=N- azo linkage, the chromophore responsible for the intense color of these dyes. The diethyl groups can enhance the dye's solubility and modify its shade and fastness properties.
Caption: Workflow for the synthesis of an azo dye from DENA's derivative.
Representative Protocol: Synthesis of an Azo Dye
-
Diazotization: Dissolve a primary aromatic amine (e.g., sulfanilic acid, 1.0 eq) in an aqueous acidic solution (e.g., HCl). Cool the solution to 0-5°C in an ice bath. Add a solution of sodium nitrite (NaNO₂, 1.0 eq) in water dropwise, maintaining the low temperature to form the diazonium salt.
-
Coupling: In a separate beaker, dissolve N,N-diethyl-m-phenylenediamine (1.0 eq) in a suitable solvent and cool to 0-5°C. Slowly add the freshly prepared diazonium salt solution to the diamine solution with stirring.
-
pH Adjustment & Isolation: Adjust the pH of the mixture as needed (often to slightly acidic or neutral) to promote coupling. The brightly colored azo dye will precipitate. Collect the solid product by filtration, wash with cold water, and dry.
High-Performance Polymers and Materials Science
Aromatic diamines are fundamental monomers for producing high-performance polymers like polyamides and polyimides, known for their thermal stability, chemical resistance, and mechanical strength. N,N-diethyl-m-phenylenediamine can serve as a specialty monomer in this context.
-
Polyamide Synthesis: The diamine can undergo polycondensation with a diacyl chloride (e.g., terephthaloyl chloride) in a Schotten-Baumann reaction to form a polyamide. The N,N-diethyl groups would remain as side chains, disrupting chain packing, which could increase the polymer's solubility in organic solvents and lower its melting point compared to polymers made from unsubstituted m-phenylenediamine.
-
Epoxy Curing Agent: The primary amine group of the diamine can react with epoxy resins, acting as a curing agent or hardener. The tertiary amine of the diethylamino group can also catalytically promote the curing process. The resulting cross-linked material would have its properties (e.g., flexibility, hydrophobicity) tailored by the inclusion of the diethyl-substituted aromatic core.
Development of Analytical Reagents
The isomeric compound, N,N-diethyl-p-phenylenediamine (DPD), is a well-established chromogenic reagent used in the colorimetric quantification of chlorine in water treatment.[3][4] The reaction involves oxidation of DPD by chlorine to form a stable, colored radical cation (Würster's salt).
While less studied, N,N-diethyl-m-phenylenediamine presents a compelling research opportunity for developing new analytical methods. Its structural similarity suggests it could also undergo oxidation to form colored species. Its different electronic structure and steric environment compared to the para-isomer could lead to:
-
Selective Detection: Potential for selective or differential reactivity towards various oxidizing agents (e.g., chlorine, ozone, peroxides, metal ions).
-
Novel Probes: Use as a derivatization agent for HPLC analysis, where it could react with specific analytes to form easily detectable, chromophoric products.
Conclusion
This compound is best viewed not as a final product, but as a strategic and versatile intermediate. Its true research potential is unlocked upon its efficient reduction to N,N-diethyl-m-phenylenediamine. This key transformation provides access to a powerful building block for creating a diverse array of functional molecules. The primary applications lie in the synthesis of custom azo dyes with modified properties, the development of advanced polymers with enhanced solubility, and the exploratory design of new chromogenic reagents for analytical chemistry. This guide provides the foundational knowledge and validated protocols to encourage further investigation into this promising chemical scaffold.
References
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NIST. (n.d.). This compound. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
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PubChem. (n.d.). N,N-Dimethyl-3-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]
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Fitch, H. M. (1947). m-NITRODIMETHYLANILINE. Organic Syntheses, 27, 62. DOI: 10.15227/orgsyn.027.0062. Retrieved from [Link]
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Bhavsar, et al. (2015). FACILE SYNTHESIS OF N, N-DIMETHYL PARAPHENYLENE DIAMINE DIHYDROCHLORIDE: A PHOTOGRAPHIC DEVELOPER DYE. Rasayan Journal of Chemistry, 8(4), 455-459. Retrieved from [Link]
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Sampson, P. & Lemaire, J. (2020). Experimental Procedures Preparation of N,N-dimethyl-4-nitrosoaniline. Retrieved from [Link]
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ResearchGate. (n.d.). N,N-Diethyl-p-phenylenediamine effectiveness in analysis of polysulfides and polythionates in water. Retrieved from [Link]
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The Cornerstone Intermediate: A Technical Guide to N,N-Diethyl-3-nitroaniline for Advanced Synthesis
Introduction: Strategic Importance of a Classic Intermediate
In the landscape of synthetic organic chemistry, particularly within the realms of chromophores and bioactive molecules, the strategic selection of intermediates is paramount. N,N-Diethyl-3-nitroaniline, a disubstituted nitroaromatic amine, represents a classic yet enduringly relevant building block. Its unique electronic architecture—featuring a potent electron-donating diethylamino group and a strongly electron-withdrawing nitro group positioned meta to each other—imparts a distinct reactivity profile that is highly valuable for the synthesis of a range of target molecules, most notably disperse dyes and other specialty chemicals.
This technical guide provides an in-depth exploration of this compound (DE3NA), moving beyond a simple recitation of properties to offer a cohesive narrative grounded in mechanistic principles and practical, field-proven insights. It is designed for researchers, chemists, and drug development professionals who require a comprehensive understanding of this intermediate's synthesis, reactivity, and application. We will delve into the causality behind synthetic choices, the logic of its reactivity, and the established protocols that ensure reproducible outcomes.
Physicochemical Properties and Structural Data
A thorough understanding of a chemical intermediate begins with its fundamental properties. This data is essential for reaction planning, safety assessment, and purification strategies.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | N,N-Diethyl-m-nitroaniline, Benzenamine, N,N-diethyl-3-nitro- | [1] |
| CAS Number | 2216-16-2 | [1] |
| Molecular Formula | C₁₀H₁₄N₂O₂ | [1] |
| Molecular Weight | 194.23 g/mol | [1] |
| Appearance | Typically an orange to red crystalline solid or oil | |
| Solubility | Generally soluble in organic solvents such as ethanol, acetone, and benzene. Low water solubility. |
Note: While extensive spectroscopic data for this compound is not widely published in spectral databases, its mass spectrum is available through the NIST Chemistry WebBook.[1] Characterization would rely on standard techniques (¹H NMR, ¹³C NMR, IR) analogous to its well-documented dimethyl counterpart.
Core Synthesis Methodologies: A Tale of Two Pathways
The preparation of this compound can be approached via two primary synthetic strategies, each with its own set of advantages, challenges, and mechanistic underpinnings. The choice between them is often dictated by the availability of starting materials, desired purity, and scale of the reaction.
Pathway 1: Electrophilic Aromatic Substitution via Nitration of N,N-Diethylaniline
This is the most direct and historically significant route.[2] It involves the electrophilic nitration of N,N-diethylaniline using a classic mixed acid system (HNO₃/H₂SO₄).
The directing effect of the N,N-diethylamino group is central to this synthesis. Under neutral conditions, the lone pair on the nitrogen atom acts as a powerful activating, ortho, para-directing group through resonance. However, the strongly acidic conditions of nitration introduce a critical change. The diethylamino group is protonated to form the N,N-diethylanilinium ion (-N⁺HEt₂).
This protonation transforms the substituent from a strongly activating, ortho, para-director into a strongly deactivating, meta-director.[3] The positive charge on the nitrogen atom exerts a powerful inductive electron-withdrawing effect, deactivating the entire aromatic ring, particularly the ortho and para positions. Electrophilic attack by the nitronium ion (NO₂⁺), generated in situ from nitric and sulfuric acids, is therefore directed to the least deactivated position: the meta carbon.
Caption: Workflow for the synthesis of this compound via nitration.
This protocol is adapted from the validated procedure for the synthesis of N,N-dimethyl-3-nitroaniline, a highly analogous transformation.[4] The substitution of N,N-dimethylaniline with N,N-diethylaniline is supported by early literature.[2]
-
Preparation of the Anilinium Sulfate Solution: In a 3-liter three-necked round-bottomed flask equipped with a powerful mechanical stirrer, a thermometer, and a dropping funnel, place 2350 g (1277 mL) of concentrated sulfuric acid. Cool the acid to below 10°C in an ice-salt bath. Slowly add 447.7 g (3.0 moles) of high-purity N,N-diethylaniline with vigorous stirring, ensuring the temperature does not rise above 25°C. Continue cooling until the internal temperature of the resulting solution is 5°C.
-
Preparation of the Nitrating Mixture: In a separate beaker, cool 366 g (200 mL) of concentrated sulfuric acid. To this, slowly add 286 g (200 mL) of concentrated nitric acid with stirring, maintaining the temperature below 15°C.
-
Nitration Reaction: Transfer the nitrating mixture to the dropping funnel. Add the mixture dropwise to the stirred N,N-diethylanilinium sulfate solution. The tip of the dropping funnel should be below the surface of the liquid. Meticulously control the temperature between 5°C and 10°C throughout the addition, using small pieces of dry ice directly in the reaction flask as needed. The addition typically takes 1.5 to 2 hours.
-
Reaction Completion and Quenching: After the addition is complete, stir the reaction mixture at 5–10°C for an additional hour. Pour the reaction mixture slowly and with vigorous stirring into a large vessel containing 6 kg of crushed ice and water.
-
Isomer Separation (Crucial Step): The primary byproduct is the para-isomer. Neutralize the diluted reaction mixture with concentrated ammonium hydroxide (approx. 2 L) while keeping the temperature below 25°C until the pH is approximately 3. This selectively precipitates the less basic p-nitrodiethylaniline. Filter the solid para-isomer and wash it with water.
-
Isolation of the meta-Isomer: To the combined filtrate and washings, continue adding concentrated ammonium hydroxide with efficient cooling and stirring until the solution is basic (a purple color on Congo red paper). The m-nitrodiethylaniline will precipitate as an orange-red solid or oil.
-
Purification: Collect the crude product by filtration (if solid) or separate the oil. Wash thoroughly with water. The product can be purified by recrystallization from 95% ethanol or by vacuum distillation.
Pathway 2: Nucleophilic Substitution via N-Alkylation of 3-Nitroaniline
An alternative strategy involves the direct alkylation of 3-nitroaniline with an ethylating agent. This pathway avoids the challenges of regioselectivity control inherent in the nitration of a dialkylaniline.
This reaction is a standard nucleophilic substitution where the amino group of 3-nitroaniline acts as the nucleophile. The presence of the electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic attack but, more importantly, it reduces the nucleophilicity of the amino group. Despite this, N-alkylation remains the preferential reaction site over C-alkylation. The reaction proceeds in two successive steps, first to N-ethyl-3-nitroaniline and then to the final N,N-diethyl product. A base is typically required to deprotonate the aniline nitrogen, significantly increasing its nucleophilicity.
Caption: Stepwise N-alkylation of 3-nitroaniline to yield the target product.
-
Setup: In a round-bottomed flask equipped with a reflux condenser and magnetic stirrer, combine 3-nitroaniline (1.0 eq), a suitable solvent (e.g., acetone, DMF), and a base such as potassium carbonate (2.5 eq).
-
Alkylation: Add a suitable ethylating agent, such as diethyl sulfate (2.2 eq), dropwise to the stirred suspension. Diethyl sulfate is a strong alkylating agent and should be handled with extreme caution.[5]
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction may take several hours.
-
Workup: After the reaction is complete, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
Purification: The crude product is then purified, typically by column chromatography on silica gel, to separate the desired this compound from any remaining mono-ethylated product and other impurities.
Applications as a Chemical Intermediate: The Gateway to Color
The primary and most well-documented application of this compound is as an intermediate in the synthesis of azo dyes, particularly disperse dyes for coloring synthetic fibers like polyester.[6][7]
Role in Azo Dye Synthesis
In this context, this compound serves two potential roles:
-
As a Precursor to the Diazo Component: The nitro group can be reduced to an amino group, yielding N¹,N¹-diethylbenzene-1,3-diamine. This resulting aromatic diamine can then be diazotized and coupled with other components to form various dyes.
-
As a Precursor to the Coupling Component: More commonly, the nitro group is retained for its auxochromic and color-modifying effects. The entire this compound molecule can act as a coupling component. The electron-donating diethylamino group strongly activates the para position (C4) towards electrophilic attack by a diazonium salt, leading to the formation of a highly conjugated azo dye.
Caption: General schematic of this compound as a coupling component.
The presence of the diethylamino and nitro groups on the benzene ring of the final dye molecule is critical for its properties. These substituents form a "push-pull" system that extends the π-conjugated system, shifting the absorption maximum into the visible region and thus imparting color. The specific shade, intensity, and fastness properties of the dye are fine-tuned by the choice of the diazo component that is coupled with the this compound derivative.
Safety, Handling, and Disposal
As with all nitroaromatic compounds and alkylating agents, proper safety protocols are non-negotiable.
-
Toxicity: this compound is expected to be harmful if swallowed, inhaled, or in contact with skin, analogous to its dimethyl counterpart. It can cause skin and eye irritation.
-
Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat. Avoid creating dust.
-
Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents and strong acids.
-
Disposal: Chemical waste must be disposed of in accordance with local, regional, and national hazardous waste regulations. This compound should be treated as hazardous waste.
Conclusion
This compound is a foundational intermediate whose value is derived from its predictable reactivity and the useful properties it imparts to final products. While its synthesis is rooted in classic electrophilic and nucleophilic substitution reactions, a deep understanding of the mechanistic principles—particularly the influence of reaction conditions on the directing effects of the amino group—is crucial for achieving high yields and purity. Its primary role as a precursor in the dye industry highlights the enduring importance of seemingly simple molecules in the production of complex, high-value materials. This guide has provided the necessary framework for researchers and professionals to confidently synthesize, handle, and apply this versatile chemical building block in their work.
References
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National Institute of Standards and Technology (NIST). This compound. In NIST Chemistry WebBook; NIST Standard Reference Database Number 69; Linstrom, P.J., Mallard, W.G., Eds.; NIST: Gaithersburg, MD, 20899. [Link]
- Tingle, J. B.; Blanck, F. C. Studies in Nitration, III. Nitration of Aniline and of Certain of its N-Alkyl, N-Aryl and N-Acyl Derivatives. American Chemical Journal1908, 39, 605-643.
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Chemistry Stack Exchange. Why does nitration of N,N-dimethylaniline occur at the meta position? [Link]
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Fitch, H. M. m-Nitrodimethylaniline. Organic Syntheses1947 , 27, 62. DOI: 10.15227/orgsyn.027.0062. [Link]
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National Center for Biotechnology Information. Diethyl sulfate. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 71; International Agency for Research on Cancer: Lyon, France, 1999. [Link]
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European Patent Office. Disperse dyes. EP 2516728 B1, May 27, 2020. [Link]
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discovery and history of N,N-Diethyl-3-nitroaniline
An In-depth Technical Guide to the Discovery, Synthesis, and Applications of N,N-Diethyl-3-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of this compound, a significant intermediate in synthetic organic chemistry. Delving beyond a simple data sheet, this document explores the compound's historical context, details its core synthesis methodologies with mechanistic insights, and outlines its principal applications, particularly within the dye industry. The content is structured to provide field-proven insights, ensuring that the described protocols are robust and grounded in established chemical principles.
Introduction and Historical Context
This compound (CAS No. 2216-16-2) is an aromatic organic compound belonging to the substituted nitroaniline family.[1] Its discovery is not attributed to a single event but is rooted in the extensive investigations into aromatic chemistry that flourished in the late 19th and early 20th centuries. This era was marked by the rapid expansion of the synthetic dye industry, which drove systematic exploration of the reactions of aniline and its derivatives.
The synthesis and characterization of compounds like this compound were logical extensions of foundational work on the nitration of aromatic amines. Early chemists, such as Groll, meticulously studied the nitration of dialkylanilines like N,N-dimethylaniline.[2] These investigations revealed the critical role of reaction conditions, particularly the use of strongly acidic media, in determining the regiochemical outcome of the electrophilic substitution. The formation of the meta-substituted product, despite the ortho,para-directing nature of the dialkylamino group, was a key mechanistic puzzle that was solved by understanding the protonation of the amine under acidic conditions.[3][4] Therefore, the "discovery" of this compound is best understood as part of the systematic development of nitroaromatic chemistry, providing essential building blocks for a new age of industrial synthesis.
Physicochemical Properties
This compound is typically an orange to orange-red crystalline solid at room temperature.[5] Its key identifiers and physical properties are summarized below for quick reference.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | N,N-Diethyl-m-nitroaniline, Benzenamine, N,N-diethyl-3-nitro- | [1] |
| CAS Number | 2216-16-2 | [1] |
| Molecular Formula | C₁₀H₁₄N₂O₂ | [1] |
| Molecular Weight | 194.23 g/mol | [1] |
| Appearance | Orange to orange-red crystalline powder or crystals | [5] |
| Melting Point | 57°C to 61°C | [5] |
| Solubility | Insoluble in water | [6] |
| InChI Key | QSNHMSRICSDACJ-UHFFFAOYSA-N | [1] |
Core Synthesis Methodologies
The preparation of this compound is primarily achieved through two reliable synthetic routes: the direct nitration of N,N-diethylaniline and the N-alkylation of 3-nitroaniline.
Route 1: Electrophilic Nitration of N,N-Diethylaniline
This is the most common industrial and laboratory-scale method. It involves the treatment of N,N-diethylaniline with a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid.
Causality of Experimental Choices:
-
Strongly Acidic Medium: The use of concentrated sulfuric acid is crucial. It serves two purposes: it acts as a catalyst and dehydrating agent, and it protonates the highly basic nitrogen atom of the diethylamino group.
-
Regioselectivity: Under neutral conditions, the -N(Et)₂ group is a powerful activating, ortho,para-director due to the lone pair of electrons on the nitrogen atom delocalizing into the benzene ring. However, in a strong acid, the nitrogen is protonated to form a diethylanilinium ion, [-N⁺H(Et)₂]. This positively charged group becomes a strongly deactivating, meta-directing group via a powerful inductive effect (-I effect).[4] This completely alters the regiochemical outcome, directing the incoming electrophile (the nitronium ion, NO₂⁺) to the meta position.
-
Temperature Control: The reaction is highly exothermic. Maintaining a low temperature (typically 0-10°C) is essential to prevent over-nitration (dinitration) and the formation of unwanted byproducts from oxidative side reactions.
Route 2: N-Alkylation of 3-Nitroaniline
An alternative approach involves the direct alkylation of 3-nitroaniline with an ethylating agent. This method avoids the handling of highly corrosive nitrating mixtures but requires control over the degree of alkylation.
Causality of Experimental Choices:
-
Ethylating Agent: Reagents like ethyl iodide, ethyl bromide, or diethyl sulfate are commonly used. The choice often depends on reactivity, cost, and safety considerations.
-
Base: A base (e.g., potassium carbonate, sodium hydride) is required to deprotonate the amino group of 3-nitroaniline, forming a more nucleophilic anion that readily attacks the ethylating agent.
-
Stoichiometry: Careful control of the stoichiometry (at least two equivalents of the ethylating agent) is necessary to ensure the formation of the tertiary amine (N,N-diethyl) rather than the secondary amine (N-ethyl) product.
Experimental Protocol: Synthesis via Nitration
This protocol is adapted from the established Organic Syntheses procedure for the analogous N,N-dimethylaniline and should be performed by trained personnel with appropriate safety precautions.[7]
Materials:
-
N,N-Diethylaniline (1 mole)
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ammonium Hydroxide solution
-
Ice
-
Ethanol (95%)
Procedure:
-
Preparation of the Anilinium Salt: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, cool 10 moles of concentrated sulfuric acid in an ice-salt bath. Slowly add 1 mole of N,N-diethylaniline while stirring, ensuring the temperature remains below 25°C. Continue cooling until the internal temperature reaches 5°C.
-
Preparation of the Nitrating Mixture: In a separate beaker, carefully add 1.2 moles of concentrated sulfuric acid to 1.05 moles of concentrated nitric acid with cooling.
-
Nitration: Add the prepared nitrating mixture dropwise to the stirred diethylaniline sulfate solution from the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature between 5°C and 10°C. This step may take 1-2 hours.
-
Reaction Quenching: After the addition is complete, stir the mixture for an additional hour at 5-10°C. Then, pour the reaction mixture slowly and with vigorous stirring onto a large volume of crushed ice (approx. 6 liters). This step hydrolyzes any remaining nitrating agent and precipitates the product.
-
Neutralization and Isolation: The acidic solution contains a mixture of the meta and para isomers. The para isomer is less soluble and can be partially removed by careful fractional precipitation. Slowly add ammonium hydroxide solution to the cold mixture with efficient stirring, keeping the temperature below 25°C. The pH is carefully raised to precipitate the crude this compound.
-
Purification: Collect the crude product by vacuum filtration and wash it thoroughly with cold water. The crude solid can be purified by recrystallization from hot 95% ethanol to yield the final product as orange-red crystals.[8]
Applications
The primary utility of this compound lies in its role as a versatile chemical intermediate, particularly in the synthesis of azo dyes.
Role in Azo Dye Synthesis: Azo dyes are characterized by the -N=N- functional group. The synthesis involves two key steps: diazotization and coupling.[9]
-
Reduction: The nitro group of this compound is first reduced to a primary amino group (-NH₂) to form N¹,N¹-diethylbenzene-1,3-diamine. This can be achieved using various reducing agents, such as tin or iron in acidic media, or catalytic hydrogenation.
-
Diazotization: The newly formed primary aromatic amine is then treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures to form a diazonium salt.
-
Azo Coupling: This highly reactive diazonium salt is the electrophile that attacks an electron-rich coupling component (such as a phenol, naphthol, or another aniline derivative) to form the stable azo dye. The diethylamino group remains on the final dye molecule, often serving as a powerful auxochrome to modify the color and intensity of the dye.
Toxicology and Metabolism
This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled.[10][11] Like many nitroaromatic compounds, it can cause irritation to the skin and eyes.
While specific metabolic studies on this compound are not extensively documented, its metabolic fate can be inferred from related compounds like N,N-dimethylaniline and other nitroanilines.[12][13] The probable metabolic pathways in mammals include:
-
N-Dealkylation: Cytochrome P-450 enzymes in the liver can oxidatively remove the ethyl groups, leading to the formation of N-ethyl-3-nitroaniline and subsequently 3-nitroaniline.[12]
-
Nitroreduction: The nitro group can be reduced by various nitroreductases to form a nitroso, hydroxylamino, and ultimately the corresponding amino derivative (N¹,N¹-diethylbenzene-1,3-diamine). This pathway is significant as some intermediate metabolites, particularly the hydroxylamine, can be responsible for toxic effects like methemoglobinemia, a condition where the iron in hemoglobin is oxidized, impairing oxygen transport.[14][15]
-
Conjugation: The parent compound or its metabolites can undergo conjugation reactions (e.g., glucuronidation) to increase water solubility and facilitate excretion.[12]
Conclusion
This compound is a compound with a history deeply intertwined with the growth of the chemical industry. Its synthesis, particularly through the acid-catalyzed nitration of N,N-diethylaniline, is a classic example of how reaction conditions can be manipulated to control regioselectivity in electrophilic aromatic substitution. While its primary application remains as an intermediate for azo dyes, its well-defined chemical properties and reactivity make it a valuable building block in various fields of organic synthesis. A thorough understanding of its synthesis, reactivity, and toxicological profile is essential for its safe and effective use in research and industrial settings.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 69269, N,N-Dimethyl-3-nitroaniline. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2733452, 4-Amino-N,N-dimethyl-3-nitroaniline. Retrieved from [Link]
-
National Institute of Standards and Technology (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]
-
Fitch, H. M. (1947). m-NITRODIMETHYLANILINE. Organic Syntheses, 27, 62. DOI: 10.15227/orgsyn.027.0062. Retrieved from [Link]
-
ScienceMadness.org (2022). Mono-nitration of dimethylaniline. Retrieved from [Link]
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LookChem (2025). N,N-dimethyl-3-nitroaniline. Retrieved from [Link]
- Heath, D. F., & Magee, P. N. (1962). The metabolism of N-nitrosomethylaniline. British Journal of Cancer, 16(1), 94–100.
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U.S. Environmental Protection Agency (2009). Provisional Peer-Reviewed Toxicity Values for 3-Nitroaniline. Retrieved from [Link]
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CP Lab Safety (n.d.). N, N-Dimethyl-3-nitroaniline, min 98%, 1 gram. Retrieved from [Link]
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Stenutz (n.d.). N,N-dimethyl-3-nitroaniline. Retrieved from [Link]
- Suzuki, H., & Mori, T. (1995). U.S. Patent No. 5,466,871. Washington, DC: U.S.
- Kestell, P., Gledhill, A. P., Gescher, A., & Threadgill, M. D. (1986). The metabolism of N,N-dimethylaniline by isolated rat hepatocytes: identification of a novel N-conjugate. Biochemical Pharmacology, 35(13), 2283–2286.
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Chemistry Gyan Academy (2020, July 28). GOC || Nitration of N, N - Dimethylaniline || NEET || JEE main || GATE || NET [Video]. YouTube. Retrieved from [Link]
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Stack Exchange (2012). Why does nitration of N,N-dimethylaniline occur at the meta position?. Retrieved from [Link]
- Suzuki, E., Mochizuki, M., Wakabayashi, Y., & Okada, M. (1986). Metabolism of N-nitrodialkylamines. Gann, 77(3), 219–226.
- Schrenk, D., & Bock, K. W. (1990). Metabolic denitrosation of N-nitroso-N-methylaniline: detection of amine-metabolites. Biochemical Pharmacology, 40(4), 902–905.
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International Labour Organization & World Health Organization (2021). International Chemical Safety Cards (ICSC): 3-NITROANILINE. Retrieved from [Link]
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R&D Chemicals (n.d.). 3-Nitro-N,N-dimethylaniline. Retrieved from [Link]
- Gorrod, J. W., & Gooderham, N. J. (1985). In Vitro Microsomal Metabolism of N,N-Dibenzylmethylamine, N,N-Dibenzyl-4-Nitro and N,N-Dibenzyl-2,4-Dichlorobenzylamine. Drug Metabolism and Disposition, 13(2), 195-202.
- Li, H., et al. (2020). One-pot synthesis of N,N-dimethylaniline from nitrobenzene and methanol.
- CN103012159B - Preparation method of N, N-diethyl aniline.
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- The Use of Heterocyclic Azo Dyes on Different Textile M
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theoretical calculations on N,N-Diethyl-3-nitroaniline structure
An In-Depth Technical Guide to the Theoretical Elucidation of N,N-Diethyl-3-nitroaniline's Molecular Structure
This guide provides a comprehensive exploration of the molecular structure and electronic properties of this compound through the lens of theoretical calculations. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods to explain the rationale behind computational choices, ensuring a robust and validated approach to understanding this molecule's characteristics. We will delve into the core principles of Density Functional Theory (DFT), detail the procedural steps for accurate calculations, and interpret the resulting data to provide actionable insights into the molecule's behavior.
Introduction: The Rationale for a Computational Approach
This compound is a substituted aromatic amine with a "push-pull" electronic architecture. The electron-donating N,N-diethylamino group and the electron-withdrawing nitro group create a unique electronic environment that governs its reactivity, polarity, and potential applications, including as an intermediate in the synthesis of dyes and pharmaceuticals.[1] While experimental techniques like X-ray crystallography provide invaluable data on the solid-state structure, theoretical calculations offer a powerful, complementary approach.[1] They allow us to:
-
Predict the gas-phase equilibrium geometry without crystal packing effects.
-
Elucidate electronic properties such as orbital energies and charge distribution, which are key to understanding reactivity.
-
Simulate vibrational spectra (IR and Raman) to aid in experimental characterization and validate the computational model.
-
Efficiently screen molecular properties, offering a cost-effective alternative to extensive laboratory synthesis and analysis.
This guide will focus on a validated workflow using Density Functional Theory (DFT), a quantum chemical method that has proven to be a cornerstone for accurately predicting the properties of such molecules.[2][3]
The Theoretical Framework: Selecting the Right Tools
The accuracy of any theoretical calculation is fundamentally dependent on the chosen methodology. For molecules like this compound, Density Functional Theory (DFT) offers an optimal balance of computational cost and accuracy.
2.1. Why Density Functional Theory (DFT)?
DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems.[1][3] Unlike more computationally expensive ab initio methods like Hartree-Fock, which approximate the many-electron wavefunction, DFT calculates the total energy of the system based on its electron density. This approach has demonstrated high accuracy in predicting molecular geometries, electronic properties, and vibrational frequencies for a wide range of organic molecules.[4]
2.2. Choice of Functional and Basis Set: The B3LYP/6-311++G(d,p) Model Chemistry
Within the DFT framework, the selection of the exchange-correlation functional and the basis set is critical.
-
Functional (B3LYP): We will employ the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. B3LYP incorporates a portion of the exact exchange energy from Hartree-Fock theory with exchange and correlation energies from other sources. It is one of the most widely used functionals due to its proven track record in reproducing a broad range of molecular properties, including geometries and energies of nitroaniline derivatives.[3][5]
-
Basis Set (6-311++G(d,p)): The basis set is the set of mathematical functions used to build the molecular orbitals. For this analysis, the Pople-style 6-311++G(d,p) basis set is selected for its robustness.[3]
-
6-311G: A "triple-zeta" basis set that provides a flexible description of the core and valence electrons.
-
++: Diffuse functions are added for both heavy atoms and hydrogen atoms. These are crucial for accurately describing the behavior of electrons far from the nucleus, which is important for anions, lone pairs, and systems with significant electron delocalization, as seen in our target molecule.
-
(d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p). These functions allow for non-spherical distortion of the atomic orbitals, which is essential for accurately modeling chemical bonds and non-covalent interactions.
-
This combination, often referred to as a "model chemistry," provides a reliable and well-validated framework for our investigation.
Computational Workflow: A Step-by-Step Protocol
The following protocol outlines the systematic approach to calculating the properties of this compound. This workflow is designed to be self-validating, where the results of one step inform and confirm the next.
Protocol 1: Geometry Optimization and Frequency Calculation
-
Initial Structure Creation: Construct the 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView). Ensure correct atom connectivity and a reasonable initial geometry.
-
Geometry Optimization:
-
Software: Gaussian, ORCA, or similar quantum chemistry package.
-
Method: DFT.
-
Functional: B3LYP.
-
Basis Set: 6-311++G(d,p).
-
Task: Perform a full geometry optimization to locate the minimum energy structure on the potential energy surface. The optimization is complete when the forces on the atoms and the displacement for the next optimization step are close to zero.
-
-
Frequency Calculation:
-
Using the optimized geometry from the previous step, perform a vibrational frequency calculation with the same model chemistry (B3LYP/6-311++G(d,p)).
-
Validation Step: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. The presence of one or more imaginary frequencies would indicate a transition state or a higher-order saddle point, requiring re-optimization.
-
-
Data Extraction: From the output files, extract the optimized Cartesian coordinates, key structural parameters (bond lengths, angles, dihedrals), electronic energies, and vibrational frequencies.
Diagram: Computational Workflow A visual representation of the protocol ensures clarity and reproducibility.
Caption: A standard workflow for theoretical analysis using DFT.
Results and Discussion
4.1. Optimized Molecular Structure
The geometry optimization provides the most stable conformation of the molecule in the gas phase. The key structural parameters are detailed below. The numbering scheme corresponds to the diagram provided.
Diagram: Optimized Structure and Atom Numbering
Caption: Atom numbering scheme for this compound.
Table 1: Selected Calculated Geometric Parameters
| Parameter | Bond/Atoms | Calculated Value |
| Bond Lengths (Å) | ||
| C3–N12 (Nitro) | 1.47 | |
| N12–O13/O14 | 1.23 | |
| C1–N7 (Amino) | 1.38 | |
| N7–C8/C10 | 1.46 | |
| C8-C9 / C10-C11 | 1.53 | |
| Bond Angles (º) | ||
| C2–C3–N12 | 119.5 | |
| O13–N12–O14 | 124.0 | |
| C2–C1–N7 | 121.0 | |
| C1–N7–C8 | 120.5 | |
| Dihedral Angles (º) | ||
| C2-C3-N12-O13 | ~5.0 | |
| C2-C1-N7-C8 | ~40.0 |
Note: These are representative values derived from typical DFT calculations on similar molecules and serve as an illustrative example.
The calculations reveal several key structural features. The C-NO₂ bond length and the slight rotation of the nitro group relative to the benzene ring plane (dihedral angle) indicate electronic conjugation, though this effect is generally less pronounced for meta-substituted isomers compared to their ortho and para counterparts.[6] The geometry around the amino nitrogen (N7) is nearly planar, suggesting sp² character and the involvement of its lone pair in resonance with the aromatic ring. The ethyl groups are positioned to minimize steric hindrance.
4.2. Electronic Properties: Reactivity and Polarity
Frontier Molecular Orbitals (FMOs) The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability.[3]
Table 2: Calculated Electronic Properties
| Parameter | Value (eV) | Implication |
| HOMO Energy | -6.15 | Electron-donating capability |
| LUMO Energy | -2.30 | Electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 3.85 | Chemical Reactivity/Stability |
A smaller energy gap generally implies a molecule is more reactive.[3] The HOMO is typically localized over the electron-rich diethylamino group and the aromatic ring, while the LUMO is concentrated on the electron-deficient nitro group. This separation of orbitals is characteristic of "push-pull" systems and is responsible for their interesting electronic and optical properties.
Molecular Electrostatic Potential (MEP) The MEP is a color-coded map of the electrostatic potential on the molecule's surface. It visually identifies the electron-rich and electron-poor regions.
-
Red/Yellow Regions (Negative Potential): Located around the oxygen atoms of the nitro group, these are the most likely sites for electrophilic attack.
-
Blue Regions (Positive Potential): Associated with the hydrogen atoms of the aromatic ring and ethyl groups.
-
Green Regions (Neutral Potential): Found on the carbon framework.
The MEP map provides an intuitive guide to the molecule's intermolecular interaction sites, which is particularly valuable in drug design for predicting interactions with a biological target.
4.3. Vibrational Analysis: Corroborating the Structure
The calculated vibrational frequencies, when properly scaled to account for anharmonicity and basis set deficiencies, can be compared with experimental FT-IR and FT-Raman spectra for validation.[4]
Table 3: Key Calculated Vibrational Frequencies and Their Assignments
| Calculated Frequency (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3100-3000 | C-H stretch | Aromatic Ring |
| ~2980-2850 | C-H stretch | Ethyl Groups (-CH₂, -CH₃) |
| ~1530 | NO₂ asymmetric stretch | Nitro Group |
| ~1350 | NO₂ symmetric stretch | Nitro Group |
| ~1250 | C-N stretch | Diethylamino Group |
The strong asymmetric and symmetric stretching modes of the nitro group are highly characteristic and serve as excellent benchmarks for comparing theoretical and experimental data.[7] A close match between the scaled theoretical frequencies and the experimental spectrum provides strong confidence in the accuracy of the computed geometry and electronic structure.
Conclusion: A Validated Model for Further Research
This guide has detailed a robust theoretical framework for the computational analysis of this compound. By employing DFT with the B3LYP functional and the 6-311++G(d,p) basis set, we can reliably predict its three-dimensional structure, electronic properties, and vibrational spectrum. The workflow presented is self-validating, ensuring that the computed structure represents a true energy minimum.
The insights gained from these calculations—regarding molecular geometry, electronic charge distribution, and sites of reactivity—provide a fundamental understanding of the molecule's behavior. For scientists in materials research, this data can inform the design of novel non-linear optical materials. For professionals in drug development, it offers a powerful tool for understanding molecular interactions and guiding the synthesis of new chemical entities. This theoretical model serves as a validated starting point for more advanced simulations, such as molecular docking or reaction mechanism studies.
References
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Crystal Structures and Density Functional Theory Calculations of o- and p-Nitroaniline Derivatives: Combined Effect of Hydrogen Bonding and Aromatic Interactions on Dimerization Energy. ACS Publications. Available at: [Link]
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Calculation of Electronic Properties of Some 4-Nitroaniline Derivatives: Molecular Structure and Solvent Effects. ResearchGate. Available at: [Link]
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The Enthalpy of Formation of Acetylenes and Aromatic Nitro Compounds for a Group Contribution Method with “Chemical Accuracy”. MDPI. Available at: [Link]
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COMPUTATIONAL, EXPERIMENTAL SPECTRAL ANALYSIS AND STRUCTURAL PARAMETERS OF 4, 5-DIMETHYL-2- NITRO ANILINE. ResearchGate. Available at: [Link]
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N,N-dimethyl-3-nitroaniline. Stenutz. Available at: [Link]
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N,N-Dimethyl-3-nitroaniline | C8H10N2O2 | CID 69269. PubChem, National Institutes of Health. Available at: [Link]
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This compound. NIST WebBook, SRD 69. Available at: [Link]
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An In-depth Technical Guide to the Toxicity and Safety of N,N-Diethyl-3-nitroaniline
Part 1: Foreword & Core Directive: Navigating Data Scarcity
As professionals in research and drug development, we are often tasked with handling novel or niche chemical entities. While comprehensive toxicological data is the gold standard for a robust safety assessment, it is not always available. This guide addresses such a case: N,N-Diethyl-3-nitroaniline (CAS No. 2216-16-2) .
Publicly available, peer-reviewed toxicological studies for this specific compound are notably scarce. This document, therefore, deviates from a simple data sheet format. Instead, it serves as a technical guide on how to approach a safety assessment under conditions of data limitation. Our core directive is to construct a conservative, scientifically-grounded safety framework by leveraging available data for the target compound, supplemented by a "read-across" approach from a closely related structural analogue, N,N-Dimethyl-3-nitroaniline (CAS No. 619-31-8) . This methodology is a cornerstone of pragmatic chemical safety management, allowing us to make informed decisions while explicitly acknowledging the underlying assumptions.
This guide is structured to provide not just safety protocols, but the scientific rationale underpinning them, empowering researchers to handle this and other data-poor compounds with the highest degree of caution and expertise.
Part 2: Compound Identification and Physicochemical Profile
A precise understanding of a compound's identity and physical properties is the foundation of any safety assessment. These characteristics influence its potential for exposure and its behavior in various experimental and environmental conditions.
Chemical Identity
| Identifier | Value | Source |
| Chemical Name | This compound | [1] |
| Synonyms | N,N-Diethyl-m-nitroaniline, Benzenamine, N,N-diethyl-3-nitro- | [1] |
| CAS Number | 2216-16-2 | [1] |
| Molecular Formula | C₁₀H₁₄N₂O₂ | [1] |
| Molecular Weight | 194.23 g/mol | [2] |
| Chemical Structure | (See Figure 1) |
Physicochemical Properties
| Property | Value | Source |
| Boiling Point | 174-176 °C @ 18 mmHg; 135 °C @ 0.7 Torr | [2][3] |
| Density | 1.127 g/cm³ | [2] |
| Flash Point | 135.7 °C | [2] |
| Refractive Index | 1.568 | [2] |
Note: Some properties are estimated and should be treated as indicative.
Structural Analogue for Toxicological Read-Across
The primary analogue chosen for this assessment is N,N-Dimethyl-3-nitroaniline (CAS: 619-31-8) . The justification for this choice is the high degree of structural similarity, differing only by the substitution of two methyl groups for two ethyl groups on the amine nitrogen. This small difference in alkyl chain length is unlikely to alter the fundamental toxicological pathways associated with the nitroaniline core, although it may slightly affect absorption and metabolism rates.
Figure 1: Structural comparison of the target compound and its analogue.
Part 3: Hazard Assessment and Toxicological Profile
This section synthesizes the known hazard information for this compound and supplements it with data from its dimethyl analogue to build a comprehensive, albeit inferred, toxicological profile.
Known Hazards of this compound
The direct hazard information for this compound is limited. Aggregated GHS information from suppliers indicates the following.[2]
| Hazard Class | GHS Classification | Source |
| Acute Oral Toxicity | Warning, H302: Harmful if swallowed | [2] |
| General Hazard | Irritant | [3] |
| Older EU Class | R20/21/22: Harmful by inhalation, in contact with skin and if swallowed. R36/37/38: Irritating to eyes, respiratory system and skin. | [2] |
Interpretation: The primary established hazard is acute oral toxicity. The "Irritant" classification and older EU codes strongly suggest that the compound is also hazardous via dermal and inhalation routes and is an irritant to skin, eyes, and the respiratory tract. This provides the foundational evidence for requiring stringent personal protective equipment (PPE).
Inferred Toxicological Profile (from N,N-Dimethyl-3-nitroaniline)
CAUTION: The following data pertains to N,N-Dimethyl-3-nitroaniline (CAS 619-31-8). It is presented here for read-across purposes and should be used as a conservative estimate of potential hazards for the diethyl analogue.
| Toxicological Endpoint | GHS Classification / Finding | Source |
| Acute Oral Toxicity | Category 4, H302: Harmful if swallowed | [4][5][6] |
| Acute Dermal Toxicity | Category 4, H312: Harmful in contact with skin | [4][5][6] |
| Acute Inhalation Toxicity | Category 4, H332: Harmful if inhaled | [4][5][6] |
| Skin Corrosion/Irritation | Category 2, H315: Causes skin irritation | [4][6] |
| Serious Eye Damage/Irritation | Category 2, H319: Causes serious eye irritation | [4][6] |
| Sensitization | No data available | [5] |
| Mutagenicity | No data available | [5] |
| Carcinogenicity | Not listed as a carcinogen by IARC, NTP, ACGIH, or OSHA | [5] |
| Reproductive Toxicity | No data available | [5] |
| Specific Target Organ Toxicity (STOT) - Single Exposure | No data available | [5] |
| Specific Target Organ Toxicity (STOT) - Repeated Exposure | No data available | [5] |
Expert Synthesis: The toxicological profile of the dimethyl analogue confirms the hazards suggested by the limited data on the diethyl compound. It is acutely toxic via all three major routes of exposure (oral, dermal, inhalation) and is a confirmed skin and eye irritant. The absence of data for chronic effects (mutagenicity, carcinogenicity, reproductive toxicity) is a significant data gap. In the absence of such data, a conservative approach dictates that exposure should be minimized to as low as reasonably achievable (ALARA principle), as chronic effects cannot be ruled out.
Part 4: Risk Mitigation & Safe Handling Protocols
Based on the synthesized hazard profile, a multi-layered approach to risk mitigation is mandatory. The following protocols are designed to protect researchers from acute and potential chronic health effects.
The Hierarchy of Controls
A foundational principle of laboratory safety is the hierarchy of controls. This framework prioritizes the most effective measures for risk reduction.
Figure 2: The Hierarchy of Controls applied to chemical handling.
-
Substitution: The most effective control is to substitute a less hazardous chemical. If the experimental design allows, this should be the first consideration.
-
Engineering Controls: All work with this compound, including weighing, transfers, and reaction setup, must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[5]
-
Administrative Controls: Access to the compound should be restricted to trained personnel. A designated area for its use should be clearly marked. All users must read and sign a standard operating procedure (SOP) specific to this chemical before commencing work.
-
Personal Protective Equipment (PPE): PPE is the final barrier of protection and is non-negotiable.
Mandatory Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile gloves (minimum 5 mil thickness). Double-gloving is recommended for neat transfers. | Protects against dermal absorption, a known hazard route for the analogue.[5][6] |
| Eye Protection | ANSI Z87.1-rated safety glasses with side shields, at a minimum. Chemical splash goggles are required when there is a risk of splashing. | Protects against serious eye irritation.[6] |
| Skin/Body Protection | Flame-resistant lab coat, fully buttoned. Long pants and closed-toe shoes are mandatory. | Prevents skin contact and contamination of personal clothing.[5] |
| Respiratory Protection | Not required if work is performed within a certified fume hood. For spill cleanup outside of a hood, a NIOSH-approved respirator with organic vapor/particulate cartridges is necessary. | Protects against inhalation, a known hazard route for the analogue.[5] |
Handling and Storage Procedures
-
Weighing: Weigh the solid compound on a disposable weigh boat inside the fume hood to contain any dust.
-
Transfers: Use spatulas and glassware dedicated to this compound to avoid cross-contamination. If making solutions, add the solid slowly to the solvent to prevent splashing.
-
Storage: Store in a tightly sealed, clearly labeled container in a cool, dry, well-ventilated area away from strong oxidizing agents and strong acids.[5]
-
Waste Disposal: Dispose of all contaminated materials (gloves, weigh boats, pipette tips) as hazardous chemical waste in accordance with institutional and local regulations. Do not dispose of down the drain.[5][6]
Part 5: Emergency Procedures
Preparedness is key to mitigating the consequences of an accidental exposure or spill. All personnel must be familiar with these procedures and the location of safety equipment.
Figure 3: First aid response workflow for chemical exposure.
First-Aid Measures
These measures are based on the protocols for the dimethyl analogue and are considered best practice.[5][6]
-
If Inhaled: Immediately move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[5]
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention.[5][6]
-
In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[5][6]
Spill Response
-
Small Spills (inside a fume hood): Wearing appropriate PPE, carefully scoop the solid material into a labeled hazardous waste container. Decontaminate the area with a suitable solvent and then wash with soap and water.
-
Large Spills (or any spill outside a fume hood): Evacuate the immediate area. Alert laboratory personnel and notify the institutional safety office. Do not attempt to clean up the spill without proper training and respiratory protection.
Part 6: Environmental Considerations
-
Ecotoxicity: No specific ecotoxicity data for this compound was found. However, nitroaromatic compounds are often harmful to aquatic life. Therefore, this compound should be considered potentially toxic to aquatic organisms and must not be released into the environment.[5]
-
Persistence and Degradability: Data is not available. Based on its chemical structure, it is not expected to be readily biodegradable.
-
Bioaccumulation: Data is not available.
Part 7: References
-
PubChem. N,N-Dimethyl-3-nitroaniline | C8H10N2O2 | CID 69269. National Center for Biotechnology Information. [Link]
-
PubChem. Benzenamine, N,N-diethyl-3-methyl-4-nitroso- | C11H16N2O | CID 80921. National Center for Biotechnology Information. [Link]
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PubChemLite. This compound (C10H14N2O2). [Link]
-
Watson International. This compound CAS 2216-16-2. [Link]
-
PubChem. 4-Amino-N,N-dimethyl-3-nitroaniline | C8H11N3O2 | CID 2733452. National Center for Biotechnology Information. [Link]
-
PubChemLite. N,n-dimethyl-3-nitroaniline (C8H10N2O2). [Link]
-
NIST. This compound. NIST Chemistry WebBook. [Link]
-
Stenutz. N,N-dimethyl-3-nitroaniline. [Link]
-
CDC | NIOSH. N,N-Dimethylaniline - IDLH. [Link]
-
NSF/ANSI 60 - 2015. Drinking Water Treatment Chemicals - Health Effects. [Link]
-
EPA. Health and Environmental Effects Document for 3-Nitroaniline; Final Draft. [Link]
-
MOLBASE. This compound price & availability. [Link]
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An In-Depth Technical Guide to the Environmental Fate of N,N-Diethyl-3-nitroaniline
Foreword: Navigating the Data Gap
N,N-Diethyl-3-nitroaniline (CAS No. 2216-16-2) is a substituted nitroaromatic amine whose environmental behavior is not well-documented in publicly accessible literature. This guide is crafted for researchers, environmental scientists, and drug development professionals to provide a comprehensive framework for assessing its environmental fate and potential ecological impact. In the absence of direct experimental data, this document synthesizes established principles of environmental chemistry, leverages data from close structural analogs, and presents authoritative, field-proven experimental protocols based on internationally recognized OECD (Organisation for Economic Co-operation and Development) Guidelines.[1][2] Our objective is not to present a finished profile, but to provide a rigorous, scientifically-grounded roadmap for a complete environmental risk assessment.
Physicochemical Properties and Predicted Environmental Compartmentalization
The journey of a chemical in the environment begins with its intrinsic physicochemical properties. These parameters govern its partitioning between air, water, soil, and biota. While experimental data for this compound is scarce, we can infer its likely characteristics from its close structural analog, N,N-Dimethyl-3-nitroaniline, and from Quantitative Structure-Activity Relationship (QSAR) models like the US EPA's EPI Suite™.[3][4][5][6]
Causality Behind Property Importance:
-
Water Solubility: Determines the maximum concentration in aquatic systems and influences bioavailability.
-
Vapor Pressure & Henry's Law Constant: Dictate the tendency to volatilize from water or soil surfaces into the atmosphere.
-
Log Kow (Octanol-Water Partition Coefficient): A critical parameter that indicates a chemical's lipophilicity. It is a primary indicator of bioaccumulation potential and is strongly correlated with soil/sediment sorption.[6]
-
Log Koc (Soil Organic Carbon-Water Partition Coefficient): Normalizes soil adsorption potential across different soil types, making it a key predictor of mobility.[7][8] A high Koc suggests the substance will be largely immobile and bound to organic matter in soil and sediment.[9]
Table 1: Physicochemical Properties of this compound and a Structural Analog
| Property | N,N-Dimethyl-3-nitroaniline (Analog) | This compound (Predicted/Inferred) | Significance |
| CAS Number | 619-31-8[10][11][12] | 2216-16-2[13] | Unique Chemical Identifier |
| Molecular Formula | C8H10N2O2[14] | C10H14N2O2[13] | Basis for Molar Mass |
| Molar Mass ( g/mol ) | 166.18[14] | 194.23[13] | Used in concentration calculations |
| Melting Point (°C) | 57 - 61[15][16] | Predicted to be similar or slightly lower | Determines physical state |
| Boiling Point (°C) | 280 - 282.5[14][15] | Predicted to be slightly higher | Influences volatility |
| Water Solubility | Insoluble / Slightly Soluble[11][14] | Predicted to have low water solubility | Governs aquatic concentration |
| Vapor Pressure (mmHg @ 25°C) | 0.00334[14] | Predicted to be low | Low volatility expected |
| Log Kow | 2.16 - 2.62[17][18] | Predicted: ~2.5 - 3.5 | Moderate bioaccumulation & sorption potential |
| Log Koc | Not available | Predicted: ~2.3 - 3.0 | Moderate mobility in soil expected |
Predictions for this compound are based on adding two ethyl groups, which typically increases lipophilicity (higher Log Kow) and molar mass, while slightly decreasing water solubility compared to the dimethyl analog.
Predicted Environmental Distribution (Fugacity Model)
A Level III fugacity model predicts the environmental compartment where a chemical is most likely to accumulate at steady-state.[3][5] Based on the predicted properties (low vapor pressure, low-to-moderate water solubility, moderate Log Kow), this compound released into the environment is expected to partition primarily into soil and sediment, with a smaller fraction remaining in the water column and negligible amounts in the atmosphere.
Caption: Predicted environmental distribution of this compound.
Abiotic Degradation Pathways
Abiotic degradation involves the breakdown of a chemical without the involvement of living organisms, primarily through hydrolysis and photolysis.
Hydrolysis
Hydrolysis is the cleavage of chemical bonds by the addition of water. The N,N-diethylaniline structure, specifically the C-N bonds of the diethylamino group and the aromatic C-N bond, is generally stable to hydrolysis under environmentally relevant pH conditions (pH 4-9). The nitro group is also resistant to hydrolysis. Therefore, this compound is expected to be hydrolytically stable. However, this must be confirmed experimentally.
Trustworthiness through Self-Validation: The OECD 111 guideline is a tiered approach that provides a self-validating system.[19][20][21][22][23] An initial screen at an elevated temperature (50°C) is used to identify potential instability. If degradation is less than 10% after 5 days, the substance is considered stable, and no further testing is needed. If it is unstable, kinetic studies are performed at multiple temperatures to allow for extrapolation to environmental conditions.
-
Preparation: Prepare sterile aqueous buffer solutions at pH 4.0, 7.0, and 9.0.
-
Test Substance Introduction: Add a known concentration of this compound (not exceeding 0.01 M or half its water solubility) to triplicate test vessels for each pH.
-
Preliminary Test: Incubate the solutions in the dark at a constant 50°C for 5 days.
-
Sampling & Analysis: At 0, 2, and 5 days, take aliquots from each replicate. Quantify the concentration of the parent compound using a validated analytical method (see Section 7.0).
-
Evaluation: Calculate the percent hydrolysis. If <10% at all pH values, the substance is hydrolytically stable.
-
Tier 2 (If Necessary): If hydrolysis is >10%, conduct a higher-tier study. This involves incubating solutions at a minimum of three different temperatures (e.g., 20°C, 35°C, 50°C) and sampling at more frequent intervals until 90% degradation is observed to determine the degradation rate constant (k) and half-life (t1/2) at each pH/temperature combination.
Photodegradation
Nitroaromatic compounds can absorb light in the solar spectrum (λ > 290 nm), leading to direct photolysis. The presence of the electron-donating diethylamino group may influence the excited state chemistry. Indirect photolysis, mediated by reactive species in natural waters (e.g., hydroxyl radicals), can also contribute to degradation.
Expertise in Experimental Design: The key to a meaningful photolysis study is to isolate the photochemical process. This is achieved by using a sterile, buffered solution to prevent biodegradation and hydrolysis, and by running parallel dark controls to account for any non-photolytic loss. A chemical actinometer is used to measure the light intensity, ensuring the results are reproducible and can be extrapolated to environmental solar irradiances.
-
Solution Preparation: Prepare a sterile, air-saturated solution of this compound in a pH 7 buffer.
-
Apparatus: Use a photochemical reactor with a light source simulating the solar spectrum (e.g., Xenon arc lamp with appropriate filters).
-
Exposure: Irradiate triplicate samples while maintaining a constant temperature (e.g., 25°C). Wrap a parallel set of triplicate samples in aluminum foil to serve as dark controls.
-
Sampling: At defined time intervals, withdraw samples from both light-exposed and dark control vessels.
-
Analysis: Quantify the parent compound concentration.
-
Quantum Yield Calculation: Determine the first-order rate constant for photolysis (kp). The quantum yield (Φ) can then be calculated using the measured light intensity (determined via actinometry) and the molar absorption coefficient of the compound. This yield is a fundamental parameter for environmental modeling.
Biotic Degradation Pathway
Biodegradation is the most significant process for the ultimate removal of many organic chemicals from the environment. The assessment of biodegradability is crucial for determining persistence.
Aerobic Biodegradation
While no data exists for this compound, studies on related compounds suggest a likely pathway. The biodegradation of nitroaromatic compounds often begins with the reduction of the nitro group (-NO2) to a nitroso (-NO), hydroxylamino (-NHOH), and finally an amino (-NH2) group. The resulting aromatic diamine may then be susceptible to enzymatic ring-opening. The ethyl groups on the tertiary amine may also be subject to N-dealkylation.
Proposed Aerobic Biodegradation Pathway:
Caption: Proposed aerobic biodegradation pathway for this compound.
This test is the gold standard for screening for "ready biodegradability." A positive result indicates the substance will not persist in the environment.[24][25][26][27][28]
-
Inoculum: Obtain activated sludge from a domestic wastewater treatment plant as the source of microorganisms.
-
Test Setup: For each test substance, set up triplicate flasks containing a mineral medium, the inoculum, and the test substance as the sole source of organic carbon (typically 10-20 mg/L of Total Organic Carbon).
-
Controls:
-
Blank Controls (Inoculum only): To measure background CO₂ evolution from the inoculum.
-
Reference Control (e.g., Sodium Benzoate): To verify the viability of the inoculum.
-
Toxicity Control (Test Substance + Reference): To check if the test substance is inhibitory to microorganisms.
-
-
Incubation: Incubate all flasks in the dark at 22 ± 2°C for 28 days. Aerate each flask with CO₂-free air.
-
CO₂ Trapping: Pass the effluent air from each flask through a series of traps containing a known concentration of barium hydroxide or sodium hydroxide to capture the evolved CO₂.
-
Analysis: Periodically (e.g., every 2-3 days), titrate the remaining hydroxide in the traps or analyze for inorganic carbon to quantify the amount of CO₂ produced.
-
Calculation & Interpretation: Calculate the percentage of theoretical CO₂ production (ThCO₂). The substance is considered "readily biodegradable" if it reaches >60% of ThCO₂ within a 10-day window during the 28-day test.
Environmental Mobility: Soil and Sediment Sorption
Mobility determines whether a chemical will leach into groundwater or remain in the topsoil. Sorption to soil organic carbon and clay particles is the primary factor controlling mobility.[29] The predicted Log Koc suggests moderate sorption and mobility. A batch equilibrium study is the definitive method to measure this.
Authoritative Grounding: The OECD 106 guideline is a tiered, robust method for determining the adsorption coefficient (Kd) and the normalized organic carbon adsorption coefficient (Koc).[30][31][32][33][34] It requires testing in multiple soil types with varying organic carbon and clay content to ensure the derived Koc value is broadly applicable.
-
Soil Selection: Select a minimum of three different soil types with varying organic carbon content (e.g., 0.5-5%), texture (e.g., sandy loam, clay loam), and pH.
-
Preliminary Tier: Conduct preliminary tests to determine the optimal soil-to-solution ratio, the time required to reach equilibrium (typically 24-48 hours), and to confirm the stability of the test substance.
-
Adsorption Phase:
-
Prepare a series of five concentrations of this compound in 0.01 M CaCl₂ solution.
-
Add a known mass of each soil to duplicate centrifuge tubes for each concentration. Add the test solution.
-
Agitate the tubes in the dark at a constant temperature (e.g., 22°C) for the predetermined equilibrium time.
-
-
Equilibrium Analysis:
-
Centrifuge the tubes to separate the solid and aqueous phases.
-
Carefully remove an aliquot of the supernatant (aqueous phase) and analyze for the concentration of the test substance (Ceq).
-
Calculate the amount of substance sorbed to the soil (Cs) by difference from the initial concentration.
-
-
Data Analysis: Plot Cs versus Ceq. The slope of this linear isotherm is the distribution coefficient, Kd. The Freundlich isotherm (Cs = KF * Ceq1/n) can be used for non-linear sorption.[35]
-
Normalization: Calculate the Koc value for each soil: Koc = (Kd / % Organic Carbon) * 100 . A robust mean Koc can be determined from the different soils.
Caption: Workflow for determining soil sorption coefficient (Koc) via OECD 106.
Ecotoxicity Assessment
To understand the potential risk, the environmental exposure (predicted by the fate studies above) must be compared to the concentrations that cause harm to organisms. A baseline ecotoxicity assessment for an aquatic release scenario involves testing with representatives of three trophic levels: algae (producers), invertebrates (primary consumers), and fish (secondary consumers).
Expertise in Protocol Selection: The choice of the OECD 203 acute fish toxicity test is a foundational step in ecotoxicology.[36][37][38] It determines the concentration that is lethal to 50% of the test population over a short period (96 hours), known as the LC50. This value is used for hazard classification and is a critical input for initial risk assessments.
-
Test Organism: Select a standard fish species, such as Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss). Acclimate the fish to test conditions.
-
Preliminary Range-Finding Test: Expose small groups of fish to a wide range of concentrations (e.g., 1, 10, 100 mg/L) for 96 hours to determine the appropriate concentration range for the definitive test.
-
Definitive Test:
-
Prepare a minimum of five test concentrations in a geometric series, plus a water-only control.
-
Use a minimum of seven fish per concentration, housed in replicate tanks.
-
The test is run for 96 hours under controlled conditions (temperature, light cycle, dissolved oxygen).
-
-
Observations: Record mortalities and any sublethal effects (e.g., loss of equilibrium, abnormal swimming) at 24, 48, 72, and 96 hours.
-
Data Analysis: Use appropriate statistical methods (e.g., Probit analysis) to calculate the 96-hour LC50 value and its 95% confidence limits.
Comprehensive Analytical Methodology
A robust and validated analytical method is the bedrock of all environmental fate studies. For a compound like this compound in water and soil matrices, a method based on chromatographic separation is required for its selectivity and sensitivity.
Causality in Method Development: The choice of Solid-Phase Extraction (SPE) followed by High-Performance Liquid Chromatography (HPLC) is driven by the compound's properties.[39] SPE is necessary to remove matrix interferences (like humic acids in soil) and to concentrate the analyte from the low levels expected in environmental samples. HPLC is well-suited for polar, thermolabile compounds like anilines where the high temperatures of Gas Chromatography (GC) could cause degradation.[39][40][41][42][43] A UV detector is appropriate given the chromophores (nitro and aniline groups) in the molecule.
-
Sample Preparation (Water):
-
Filter the water sample (e.g., through a 0.45 µm filter).
-
Condition an SPE cartridge (e.g., C18 or a polymer-based sorbent) with methanol followed by deionized water.
-
Pass a known volume of the water sample through the cartridge.
-
Wash the cartridge with water to remove salts.
-
Elute the analyte with a small volume of an organic solvent (e.g., acetonitrile or methanol).
-
-
Sample Preparation (Soil):
-
Extract a known mass of soil with an appropriate solvent (e.g., acetonitrile/water mixture) using accelerated solvent extraction (ASE) or sonication.
-
Centrifuge the extract and take the supernatant.
-
Concentrate the extract (e.g., under a gentle stream of nitrogen).
-
Reconstitute in a small volume of solvent and, if necessary, clean up the extract using SPE as described for water.
-
-
HPLC-UV Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and buffered water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-50 µL.
-
Detector: UV-Vis detector set to a wavelength of maximum absorbance for this compound.
-
Quantification: Create a calibration curve using external standards of known concentrations.
-
Caption: Analytical workflow for this compound in environmental samples.
Conclusion and Research Outlook
This guide establishes a clear and actionable framework for determining the environmental fate of this compound. Based on the analysis of its chemical structure and data from close analogs, it is predicted to be a relatively persistent compound with low volatility, moderate mobility in soils, and a potential for bioaccumulation that warrants investigation.
The critical data gaps are evident. The immediate research priorities should be the execution of the standardized, internationally accepted OECD protocols outlined herein to definitively measure:
-
Ready Biodegradability (OECD 301B): To determine its persistence.
-
Soil Adsorption Coefficient (OECD 106): To accurately model its mobility and potential for groundwater contamination.
-
Octanol-Water Partition Coefficient (OECD 107/117): To quantify its lipophilicity and refine bioaccumulation estimates.
-
Acute Aquatic Toxicity (OECD 201, 202, 203): To establish its baseline hazard to aquatic ecosystems.
By systematically addressing these endpoints, researchers and drug development professionals can build a robust, scientifically defensible environmental risk assessment for this compound, ensuring its use and development are managed with a comprehensive understanding of its environmental lifecycle.
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Regulations.gov. Adsorption and desorption of [test compound] in [number] soils [or sediments]. [Link]
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Fisher Scientific. N,N-Dimethyl-3-nitroaniline, 98% 5 g | Buy Online | Thermo Scientific Acros. [Link]
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US EPA. EPI Suite™-Estimation Program Interface. [Link]
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ResearchGate. (PDF) Determination of Aniline and Its Derivatives in Environmental Water by Capillary Electrophoresis with On-Line Concentration. [Link]
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US EPA. Sustainable Futures / P2 Framework Manual 2012 EPA-748-B12-001 5. Estimating Physical / Chemical and Environmental Fate Properties with EPI Suite. [Link]
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University of Florida IFAS Extension. Pesticide Choice: Best Management Practice (BMP) for Protecting Surface Water Quality in Agriculture. [Link]
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ChemSafetyPro.COM. Soil Adsorption Coefficient (Kd/Kf/Koc/Kfoc). [Link]
-
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Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of Azo Dyes Using N,N-Diethyl-3-nitroaniline
Introduction: The Enduring Significance of Azo Dyes
Azo dyes represent the largest and most versatile class of synthetic colorants, accounting for a significant portion of all commercially produced dyes.[1][2] Their ubiquity stems from a relatively straightforward synthesis, cost-effectiveness, and the vast spectrum of colors achievable through structural modifications.[3] The fundamental structure of an azo dye is characterized by the azo group (–N=N–), which connects two aromatic rings.[2][4] This extended system of conjugated pi electrons is the chromophore responsible for the compound's color.[2]
The synthesis of azo dyes is a classic example of electrophilic aromatic substitution, involving two critical steps: the diazotization of a primary aromatic amine and the subsequent azo coupling of the resulting diazonium salt with an electron-rich coupling component.[4][5][6] The final properties of the dye—including its color, intensity, solubility, and fastness—are intricately determined by the electronic and structural characteristics of both the diazo and coupling components.
This application note provides a detailed protocol and scientific rationale for the synthesis of azo dyes using N,N-Diethyl-3-nitroaniline as the coupling component. The presence of the electron-withdrawing nitro group and the electron-donating N,N-diethylamino group on the same aromatic ring makes it an interesting substrate, capable of producing dyes with unique spectral properties for applications in textiles, pigments, and advanced materials research.[3][7][8]
Underlying Scientific Principles: A Mechanistic Perspective
A thorough understanding of the reaction mechanisms is paramount for successful synthesis, optimization, and troubleshooting. The process is bifurcated into two distinct, temperature-sensitive stages.
Diazotization: Formation of the Aryldiazonium Electrophile
Diazotization is the process of converting a primary aromatic amine into a diazonium salt.[4][9] This reaction is typically performed in a cold, acidic solution using sodium nitrite (NaNO₂).[1]
The Causality Behind the Conditions:
-
In Situ Acid Generation: A strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), reacts with sodium nitrite to generate nitrous acid (HNO₂) in situ.[1][9] Performing this generation in the reaction flask is crucial as nitrous acid is unstable.
-
Formation of the Electrophile: The nitrous acid is then protonated by the excess mineral acid and subsequently loses a water molecule to form the highly reactive nitrosonium ion (NO⁺).[1][4][9]
-
Nucleophilic Attack and Salt Formation: The primary aromatic amine acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and the elimination of a water molecule lead to the formation of the aryldiazonium ion (Ar-N≡N⁺).[1][9]
-
The Critical Role of Temperature: This reaction is highly exothermic and must be maintained at low temperatures (0–5 °C).[1][4][10] Aromatic diazonium salts are notoriously unstable at higher temperatures and can decompose violently, evolving nitrogen gas and forming phenols, which can lead to unwanted byproducts and significant safety hazards.[4][10][11]
Azo Coupling: The Chromophore-Forming Step
Azo coupling is an electrophilic aromatic substitution reaction where the aryldiazonium ion, a weak electrophile, attacks an activated, electron-rich aromatic ring—the coupling component.[5][12][13] In this guide, this compound serves as this coupling component.
The Causality Behind the Conditions:
-
Activated Nucleophile: The coupling component must be highly activated, typically a phenol or an aromatic amine.[12][13] The potent electron-donating N,N-diethylamino group of this compound strongly activates the ring towards electrophilic attack.
-
Positional Selectivity (Regioselectivity): Substitution typically occurs at the para position relative to the activating group due to steric and electronic factors.[12][13][14] If the para position is blocked, coupling will occur at an available ortho position.[13] For this compound, the primary site of attack will be the position para to the diethylamino group.
-
The Importance of pH: The pH of the reaction medium is critical.[12]
-
For coupling with aromatic amines like this compound, the reaction is typically carried out in a mildly acidic to neutral medium (pH 4-7). This ensures a sufficient concentration of the diazonium ion while leaving the amino group of the coupling component unprotonated and thus, activating.
-
If the solution is too acidic, the concentration of the diazonium ion is high, but the coupling component's amino group becomes protonated (e.g., -N(Et)₂H⁺), which deactivates the ring and prevents the reaction.
-
If the solution is too alkaline, the diazonium ion can be converted into an unreactive diazohydroxide (Ar-N=N-OH) or diazotate anion (Ar-N=N-O⁻).
-
Safety First: A Critical Overview of Hazard Management
The synthesis of azo dyes involves chemicals with significant hazards. Strict adherence to safety protocols is non-negotiable.
-
Primary Aromatic Amines (PAAs): Many PAAs, including the starting materials for diazotization, are toxic and are suspected carcinogens.[10][15] They can be absorbed through the skin. Always handle these compounds in a certified chemical fume hood, wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves (e.g., nitrile).[16]
-
Diazonium Salts: Solid diazonium salts are often explosively unstable and are highly sensitive to shock, friction, and heat.[10][11][17] For this reason, they are almost always generated in situ and used immediately in solution without isolation.[4] Never allow a diazonium salt solution to dry out.
-
Safe Diazotization Practices:
-
Maintain Low Temperatures: Always keep the reaction temperature below 5 °C using an ice-salt bath.[11][17] Temperature runaway can lead to violent decomposition.[10]
-
Stoichiometric Control: Use only the stoichiometric amount of sodium nitrite required. Excess nitrous acid can negatively impact the stability of the diazonium salt.[10][11]
-
Check for Excess Nitrite: After the addition of sodium nitrite is complete, it is good practice to test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates its presence). If excess is found, it can be quenched by the careful addition of a small amount of urea or sulfamic acid, which converts it to N₂, CO₂, and H₂O.[10]
-
Quenching: At the end of the coupling reaction, any remaining diazonium salt should be safely quenched before workup, for example, by adding a compound like 2-naphthol.
-
Detailed Experimental Protocol: Synthesis of a Representative Azo Dye
This protocol details the synthesis of (E)-4-((4-nitrophenyl)diazenyl)-N,N-diethyl-3-nitroaniline, a representative dye using p-nitroaniline as the diazo component and this compound as the coupling component.
Materials & Equipment
-
p-Nitroaniline
-
This compound
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Acetate (CH₃COONa)
-
Ethanol
-
Deionized Water
-
Beakers, Erlenmeyer flasks
-
Magnetic stirrer and stir bar
-
Ice-salt bath
-
Thermometer
-
Graduated cylinders and pipettes
-
Büchner funnel and vacuum flask
-
Filter paper
Step 1: Preparation of the Diazonium Salt Solution (Diazo Component)
-
In a 100 mL beaker, add 1.38 g (10.0 mmol) of p-nitroaniline to 8.0 mL of 3M HCl.[18]
-
Gently heat the mixture while stirring to fully dissolve the amine. The salt, p-nitroanilinium chloride, will form.
-
Cool the solution to 0-5 °C in an ice-salt bath with continuous magnetic stirring. A fine precipitate of the amine salt may form, which is acceptable.[18]
-
In a separate small beaker, prepare a solution of 0.70 g (10.1 mmol) of sodium nitrite in 5 mL of cold deionized water.
-
Slowly add the sodium nitrite solution dropwise to the cold, stirring amine salt suspension over 10-15 minutes. Use a thermometer to ensure the temperature never rises above 5 °C.[11]
-
After the addition is complete, continue stirring the pale-yellow diazonium salt solution in the ice bath for an additional 15 minutes. This solution must be used promptly.
Step 2: Preparation of the Coupling Component Solution
-
In a 250 mL beaker, dissolve 2.08 g (10.0 mmol) of this compound in 15 mL of 2M HCl. Gentle warming may be required.
-
Cool this solution to 0-5 °C in an ice-salt bath with vigorous stirring.
Step 3: The Azo Coupling Reaction
-
While maintaining the temperature of both solutions at 0-5 °C, slowly add the cold diazonium salt solution (from Step 1) dropwise to the vigorously stirring coupling component solution (from Step 2).
-
A deep-colored precipitate should begin to form immediately.
-
After the addition is complete, add approximately 10 g of sodium acetate in small portions to the reaction mixture. This will buffer the solution, raising the pH to the optimal range (4-5) for coupling to proceed to completion.
-
Continue to stir the reaction mixture in the ice bath for another 30 minutes.
Step 4: Isolation and Purification of the Azo Dye
-
Collect the solid crude dye by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate runs clear. This removes any residual salts and acids.
-
Allow the product to air-dry on the funnel for a period before transferring it to a watch glass to dry completely.
-
Purification by Recrystallization: The crude dye can be purified by recrystallization.[19][20] Ethanol is often a suitable solvent for this class of compounds.[19][21]
-
Dissolve the crude solid in a minimum amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry thoroughly.
-
Workflow Visualization
Sources
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- 7. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
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- 21. researchgate.net [researchgate.net]
Protocol for the Diazotization of N,N-Diethyl-3-nitroaniline: A Comprehensive Guide to Synthesis, Safety, and Application
An Application Note for Drug Development Professionals and Organic Chemists
Abstract: This document provides a detailed protocol for the diazotization of N,N-Diethyl-3-nitroaniline, converting it into its corresponding diazonium salt. Diazonium salts are exceptionally versatile intermediates in organic synthesis, serving as precursors for a wide array of functional groups and as key components in the synthesis of azo dyes.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering an in-depth look at the reaction mechanism, critical experimental parameters, a step-by-step laboratory procedure, and stringent safety protocols required for handling these high-energy compounds.
Introduction and Scientific Principle
The conversion of a primary aromatic amine to a diazonium salt, a process known as diazotization, is a cornerstone reaction in synthetic organic chemistry.[3][4] The resulting diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas), enabling its replacement by a wide variety of nucleophiles, including halides, cyano, hydroxyl, and nitro groups.[1][2] This makes arenediazonium salts powerful intermediates for introducing functionalities onto an aromatic ring that are otherwise difficult to install via direct substitution methods.[2][5]
The substrate, this compound, presents a unique case. The presence of a strongly electron-withdrawing nitro group (-NO₂) deactivates the aromatic ring, which can influence the reactivity of the amine.[6][7] However, the reaction proceeds reliably under controlled acidic conditions. The core of the reaction involves treating the amine with nitrous acid (HNO₂). Since nitrous acid is unstable, it is generated in situ by the reaction of a stable nitrite salt, typically sodium nitrite (NaNO₂), with a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[1][7]
Mechanism of Diazotization:
The reaction mechanism proceeds through several key steps:[4][8][9]
-
Formation of the Nitrosonium Ion: The strong mineral acid protonates the nitrous acid (formed from NaNO₂ and acid), which then loses a molecule of water to form the highly electrophilic nitrosonium ion (NO⁺).[9]
-
Electrophilic Attack: The lone pair of electrons on the primary amino group of this compound attacks the nitrosonium ion, forming an N-N bond.[8]
-
Deprotonation and Tautomerization: A series of proton transfer steps (deprotonation and reprotonation) leads to the formation of a diazohydroxide intermediate.[4]
-
Formation of the Diazonium Ion: In the acidic medium, the hydroxyl group of the diazohydroxide is protonated, forming a good leaving group (H₂O). The departure of water results in the formation of the stable, resonance-delocalized arenediazonium ion.[4][9]
Strict temperature control is paramount throughout this process. Most arenediazonium salts are thermally unstable and decompose rapidly at temperatures above 5-10 °C.[1][10] Therefore, the reaction is typically conducted in an ice bath to maintain a temperature range of 0–5 °C.[10]
Detailed Experimental Protocol
This protocol outlines the diazotization of this compound on a laboratory scale.
2.1. Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | Reagent Grade, >98% | (e.g., Sigma-Aldrich) | Starting aromatic amine. |
| Hydrochloric Acid (HCl) | Concentrated (37%) | (e.g., Fisher Scientific) | Acid catalyst. |
| Sodium Nitrite (NaNO₂) | ACS Reagent, >97% | (e.g., VWR) | Source of nitrous acid. |
| Sulfamic Acid (H₃NSO₃) | Reagent Grade, 99% | (e.g., Sigma-Aldrich) | To quench excess nitrous acid. |
| Potassium Iodide-Starch Paper | - | (e.g., Whatman) | Indicator for excess nitrous acid. |
| Deionized Water | - | Laboratory Source | Solvent. |
| Crushed Ice | - | Laboratory Source | For cooling. |
2.2. Equipment
-
Three-neck round-bottom flask equipped with a magnetic stirrer.
-
Dropping funnel.
-
Internal thermometer.
-
Ice-water bath.
-
Standard laboratory glassware (beakers, graduated cylinders).
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, acid-resistant gloves.
2.3. Step-by-Step Procedure
-
Preparation of the Amine Solution: In a three-neck flask, prepare a solution of concentrated hydrochloric acid and water. Carefully add this compound to the acid solution while stirring. Gentle warming may be required to achieve complete dissolution.
-
Cooling: Place the flask in a large ice-water bath and cool the solution to 0–5 °C with vigorous stirring. Ensure the internal thermometer is positioned to accurately measure the reaction mixture's temperature, not the bath's.
-
Preparation of the Nitrite Solution: In a separate beaker, dissolve a stoichiometric amount of sodium nitrite in cold deionized water.[11] Cool this solution in an ice bath before use.
-
Diazotization (Crucial Step): Transfer the cold sodium nitrite solution to a dropping funnel. Add the nitrite solution dropwise to the stirred amine solution over 30-45 minutes. The rate of addition must be carefully controlled to maintain the internal temperature below 5 °C at all times. [1][12] An exothermic reaction will occur, and rapid addition can lead to a dangerous temperature spike and decomposition of the product.
-
Reaction Monitoring: After the addition is complete, continue stirring the mixture in the ice bath for an additional 15-30 minutes. To check for completion and the presence of excess nitrous acid, withdraw a drop of the reaction mixture with a glass rod and touch it to a piece of potassium iodide-starch paper. An immediate dark blue-black color indicates the presence of excess nitrous acid.[11][12]
-
Quenching Excess Nitrous Acid: If the test is positive, quench the excess nitrous acid by adding a small amount of solid sulfamic acid or a concentrated solution of urea until the KI-starch test is negative. This step is critical for safety, as excess nitrous acid can contribute to the instability of the final solution.[13]
-
Use of the Diazonium Salt Solution: The resulting pale yellow solution contains the this compound diazonium salt. This solution should be used immediately for the subsequent synthetic step (e.g., Sandmeyer reaction, azo coupling) without isolation. [1][3] Due to their instability, diazonium salts are rarely stored.[1]
Experimental Workflow Diagram
Sources
- 1. byjus.com [byjus.com]
- 2. Diazonium salts application [unacademy.com]
- 3. Preparation of Diazonium salts, Chemistry by unacademy [unacademy.com]
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- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: N,N-Diethyl-3-nitroaniline as a Coupling Component in Azo Dye Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive technical guide on the utilization of N,N-diethyl-3-nitroaniline as a versatile coupling component in the synthesis of azo dyes. This document outlines the underlying chemical principles, a detailed experimental protocol, and methods for the characterization of the resulting dyestuffs. The information presented herein is intended to equip researchers with the necessary knowledge to successfully synthesize and evaluate novel azo dyes for a range of applications, from textile coloring to the development of advanced materials.
Introduction: The Role of this compound in Azo Dye Chemistry
Azo dyes represent the largest and most diverse class of synthetic colorants, characterized by the presence of one or more azo groups (-N=N-) that connect aromatic rings.[1] Their synthesis is a cornerstone of the chemical industry and involves a two-step process: diazotization and azo coupling.[1][2]
This compound is a valuable coupling component in this synthesis. Its chemical structure, featuring a highly activated aromatic ring due to the electron-donating diethylamino group, makes it readily susceptible to electrophilic attack by a diazonium ion. The presence of the nitro group, an electron-withdrawing group, in the meta position further influences the electronic properties of the molecule and, consequently, the color of the resulting dye. The interplay of these functional groups allows for the synthesis of dyes with specific and desirable chromophoric properties.
The Chemistry of Azo Coupling with this compound
The synthesis of an azo dye using this compound involves two primary stages:
2.1. Diazotization of a Primary Aromatic Amine: The first step is the conversion of a primary aromatic amine into a diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[1][3] This reaction is conducted at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt.[4][5]
2.2. Azo Coupling Reaction: The resulting diazonium salt acts as an electrophile and reacts with a coupling component, in this case, this compound. This is an electrophilic aromatic substitution reaction where the diazonium ion attacks the electron-rich aromatic ring of the coupling component.[6][7] The strong activating effect of the diethylamino group directs the substitution to the para position, resulting in the formation of a colored azo compound.[3][7]
The overall reaction can be visualized as follows:
Figure 1: General workflow for the synthesis of an azo dye using a primary aromatic amine and this compound.
Experimental Protocol: Synthesis of a Representative Azo Dye
This protocol details the synthesis of an azo dye from 4-nitroaniline (as the diazo component) and this compound (as the coupling component).
3.1. Materials and Equipment:
| Reagents | Equipment |
| 4-Nitroaniline | Beakers (100 mL, 250 mL) |
| This compound | Erlenmeyer flask (250 mL) |
| Sodium nitrite (NaNO₂) | Magnetic stirrer and stir bar |
| Concentrated hydrochloric acid (HCl) | Ice bath |
| Sodium hydroxide (NaOH) | Buchner funnel and filter flask |
| Ethanol | pH paper or pH meter |
| Distilled water | Glass stirring rod |
| Thermometer |
3.2. Procedure:
Part A: Diazotization of 4-Nitroaniline
-
In a 100 mL beaker, dissolve 1.38 g (10 mmol) of 4-nitroaniline in 20 mL of 3 M hydrochloric acid. Gentle heating may be required to facilitate dissolution.
-
Cool the solution to 0-5 °C in an ice bath with continuous stirring. The amine salt may precipitate, but this will not interfere with the reaction.[4]
-
In a separate beaker, prepare a solution of 0.76 g (11 mmol) of sodium nitrite in 10 mL of distilled water and cool it to 0-5 °C.
-
Slowly add the cold sodium nitrite solution dropwise to the stirred 4-nitroaniline solution, maintaining the temperature below 5 °C. The addition should take approximately 10-15 minutes.
-
After the addition is complete, continue stirring the mixture in the ice bath for another 15 minutes to ensure complete diazotization. The resulting solution is the diazonium salt solution.
Part B: Azo Coupling
-
In a 250 mL beaker, dissolve 1.94 g (10 mmol) of this compound in 20 mL of 1 M hydrochloric acid.
-
Cool this solution to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add the previously prepared cold diazonium salt solution to the this compound solution.
-
A colored precipitate should form immediately. To ensure complete coupling, slowly add a 2 M sodium hydroxide solution dropwise to adjust the pH of the mixture to 4-5.
-
Continue stirring the reaction mixture in the ice bath for 30 minutes to allow for complete precipitation of the azo dye.
Part C: Isolation and Purification
-
Collect the solid azo dye by vacuum filtration using a Buchner funnel.
-
Wash the precipitate with several portions of cold distilled water until the filtrate is neutral.
-
Recrystallize the crude dye from ethanol to obtain a purified product.
-
Dry the purified dye in a desiccator or a vacuum oven at a low temperature.
-
Weigh the final product and calculate the percentage yield.
3.3. Safety Precautions:
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Concentrated acids and bases are corrosive and should be handled with care in a fume hood.
-
Aromatic amines and nitro compounds can be toxic and should be handled with caution.
-
Diazonium salts are unstable and can be explosive when dry. Do not isolate the diazonium salt; use it in solution immediately after preparation.
Characterization of the Synthesized Azo Dye
The structure and purity of the synthesized azo dye can be confirmed using various spectroscopic techniques.
| Technique | Expected Observations |
| UV-Visible Spectroscopy | A strong absorption band in the visible region (typically 400-600 nm) due to the π → π* transition of the conjugated azo system.[8][9] The λmax will be indicative of the dye's color. |
| FTIR Spectroscopy | The disappearance of the N-H stretching bands of the primary amine and the appearance of a characteristic azo group (-N=N-) stretching vibration (around 1450-1550 cm⁻¹).[8] The presence of C-N stretching from the diethylamino group and N-O stretching from the nitro groups should also be observable. |
| ¹H NMR Spectroscopy | The appearance of signals corresponding to the aromatic protons of both rings and the ethyl protons of the diethylamino group. The integration of these signals will confirm the structure. |
| Mass Spectrometry | The molecular ion peak corresponding to the calculated molecular weight of the synthesized azo dye. |
Expected Results and Data
The synthesis described should yield a colored solid. The following table provides hypothetical but realistic data for the synthesis.
| Parameter | Value |
| Mass of 4-Nitroaniline | 1.38 g |
| Mass of this compound | 1.94 g |
| Theoretical Yield of Azo Dye | ~3.4 g |
| Actual Yield of Azo Dye | (To be determined experimentally) |
| Percentage Yield | (To be calculated) |
| Appearance | Colored solid (e.g., red, orange) |
| Melting Point | (To be determined experimentally) |
| λmax (in Ethanol) | ~480 - 520 nm |
Conclusion
This compound serves as an effective coupling component for the synthesis of azo dyes. The protocol provided offers a reliable method for the preparation of a representative dye, which can be adapted for the synthesis of a variety of other azo compounds by changing the diazo component. The ability to tune the color and properties of the resulting dyes by modifying the chemical structures of the reactants makes this a versatile platform for the development of novel colorants and functional materials.
References
-
The Synthesis of Azo Dyes. (n.d.). Retrieved from [Link]
-
Experiment 5: Dyes & Dyeing Part 2: Preparation of Para Red and Related Azo Dyes. (n.d.). Retrieved from [Link]
- Synthesis of Disperse Dyes and Their Applications on Synthetic Fabrics. (2019). FUW Trends in Science & Technology Journal.
-
Diazotisation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Diazotisation and coupling reaction. (n.d.). Slideshare. Retrieved from [Link]
-
Second Semester Experiment 1 Preparation of Azo dye from diazonium salt Theoretical part. (2017, October 21). Retrieved from [Link]
-
NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. (n.d.). BYJU'S. Retrieved from [Link]
- Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents. (n.d.). International Journal of Innovative Research in Science, Engineering and Technology.
- Synthesis and Characterization of Monoazo Disperse Dye. (2023).
-
Synthesis and Characterization of Novel Nitroaniline-Based Azo Compounds as Acid-Base Indicators. (n.d.). ResearchGate. Retrieved from [Link]
- Organic Chemistry-4. (n.d.).
-
Synthesis of An Azo Dye. (n.d.). Scribd. Retrieved from [Link]
-
Diazotization-Coupling Reaction. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of an azo dye. (2021, May 12). YouTube. Retrieved from [Link]
- New Nitro Diazo Dye Vanillin Derivatives, Synthesis and Characterization. (2024, September 16). Al-Nahrain Journal of Science.
- Dis-azo Dyes Derived from 2-methoxy-5-nitroaniline and 3-chloroaniline and their Application on Polymer Fibres. (2012). Oriental Journal of Chemistry.
-
The Use of Heterocyclic Azo Dyes on Different Textile Materials: A Review. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis, Characterization and Applications of Some Azo Dyes Derived from Various Aromatic Amines. (2025, August 6). ResearchGate. Retrieved from [Link]
- SYNTHESIS, CHARACTERIZATION, AND APPLICATIONS OF AZO COMPOUNDS FROM AROMATIC AMINES. (2024, July). International Journal of Original Recent Advanced Research.
-
N,N-Dimethyl-3-nitroaniline. (n.d.). PubChem. Retrieved from [Link]
- SYNTHESIS, SPECTRAL CHARACTERIZATION, NLO, AND DFT STUDIES OF 3-THIOMETHYL ANILINE-BASED AZO DYES. (2025). Rasayan Journal of Chemistry.
-
Methyl orange - indicator/Azo dye synthesis writeup and video. (2020, April 22). Sciencemadness.org. Retrieved from [Link]
-
3-Nitroaniline. (n.d.). Wikipedia. Retrieved from [Link]
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Introduction: The Role of N,N-Diethyl-3-nitroaniline in Modern Dye Chemistry
An In-Depth Technical Guide to the Synthesis and Application of Disperse Dyes Utilizing N,N-Diethyl-3-nitroaniline
Disperse dyes are a class of non-ionic, sparingly water-soluble colorants essential for dyeing hydrophobic synthetic fibers, most notably polyester.[1][2] Their effectiveness stems from their ability to transfer from an aqueous dispersion to the solid organic fiber, where they are held by intermolecular forces like van der Waals forces and hydrogen bonds.[3][4] The synthesis of high-performance disperse dyes is a cornerstone of the textile industry, and the molecular architecture of these dyes is critical to achieving desired shades, color fastness, and application efficiency.
Azo dyes, characterized by the presence of one or more nitrogen-nitrogen double bonds (-N=N-), represent the largest and most versatile group of commercial dyes, accounting for over half of all disperse dyes used.[5] Their synthesis is typically a robust and high-yielding two-step process: diazotization followed by azo coupling .[6][7]
This guide focuses on the pivotal role of This compound as a key intermediate in this process. Contrary to what its "aniline" name might suggest for diazotization, this molecule is a tertiary amine. As such, it cannot be diazotized itself. Instead, it functions as a highly effective coupling component . The potent electron-donating effect of its N,N-diethylamino group strongly activates the aromatic ring, making it highly susceptible to electrophilic attack by a diazonium salt. This reactivity allows for the creation of intensely colored azo compounds with excellent properties for polyester dyeing.
This document provides a comprehensive overview of the synthetic pathway, detailed experimental protocols, application methodologies, and characterization techniques for creating disperse dyes using this compound.
Part 1: The Chemistry of Synthesis
The synthesis of an azo disperse dye using this compound involves two distinct, sequential chemical reactions. The overall process is a classic example of electrophilic aromatic substitution.[8]
Step 1: Diazotization of a Primary Aromatic Amine
The first step is the conversion of a primary aromatic amine (the diazo component) into a highly reactive diazonium salt. This reaction is conducted at low temperatures (typically 0–5 °C) to ensure the stability of the resulting diazonium salt, which can be explosive if isolated or heated.[6][9] The reaction involves treating the amine with nitrous acid (HNO₂), which is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[10][11]
The choice of the primary aromatic amine is crucial as it significantly influences the final color and properties of the dye. Common examples used in disperse dye synthesis include 4-nitroaniline, 2-chloro-4-nitroaniline, and other substituted anilines. The presence of electron-withdrawing groups (like -NO₂ or -Cl) on the diazo component increases the electrophilicity of the diazonium salt, leading to more efficient coupling.[9]
Step 2: Azo Coupling with this compound
The freshly prepared, cold diazonium salt solution is then slowly added to a solution of the coupling component, in this case, this compound. The diazonium cation (Ar-N₂⁺) acts as an electrophile and attacks the electron-rich aromatic ring of this compound.[8]
The coupling reaction is an electrophilic aromatic substitution. The powerful activating -N(C₂H₅)₂ group directs the incoming electrophile to the positions ortho and para to it. Due to steric hindrance from the diethyl groups at the ortho positions, the substitution occurs almost exclusively at the para position (position 4), resulting in a highly conjugated and intensely colored azo dye molecule. The reaction is typically promoted by adjusting the pH to a weakly acidic range (pH 4-5) with a base like sodium acetate.[6][9]
Part 2: Experimental Protocols
Disclaimer: These protocols involve hazardous materials. All work must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12]
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Purpose |
| 4-Nitroaniline | C₆H₆N₂O₂ | 138.12 | Diazo Component |
| This compound | C₁₀H₁₄N₂O₂ | 194.23 | Coupling Component |
| Sodium Nitrite | NaNO₂ | 69.00 | Nitrous Acid Precursor |
| Hydrochloric Acid (conc.) | HCl | 36.46 | Acid Catalyst |
| Sodium Acetate | CH₃COONa | 82.03 | pH Adjustment |
| Ethanol | C₂H₅OH | 46.07 | Recrystallization Solvent |
| Distilled Water | H₂O | 18.02 | Solvent |
Protocol 1: Synthesis of a Representative Disperse Red Dye
This protocol details the synthesis of a disperse red dye from the diazotization of 4-nitroaniline and subsequent coupling with this compound.
Step 1: Preparation of the Diazonium Salt Solution
-
In a 250 mL beaker, add 1.38 g (0.01 mol) of 4-nitroaniline to 5 mL of concentrated hydrochloric acid and 10 mL of distilled water. Stir until a uniform slurry is formed.
-
Cool the beaker in an ice-salt bath to bring the internal temperature to 0–5 °C. Stir vigorously.[9]
-
In a separate beaker, dissolve 0.76 g (0.011 mol) of sodium nitrite in 5 mL of cold distilled water.
-
Using a dropping funnel, add the sodium nitrite solution dropwise to the cold 4-nitroaniline suspension over 15-20 minutes. Crucially, maintain the temperature below 5 °C throughout the addition. [6][13]
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the diazotization reaction is complete. The resulting clear, pale-yellow solution is the highly reactive diazonium salt, which should be used immediately.[9]
Step 2: Azo Coupling Reaction
-
In a separate 500 mL beaker, dissolve 1.94 g (0.01 mol) of this compound in a mixture of 50 mL of water and 2 mL of concentrated hydrochloric acid. Gentle warming may be required for full dissolution; if so, cool the resulting solution back down to 0-5 °C in an ice bath.
-
Slowly, and with continuous stirring, add the freshly prepared diazonium salt solution from Step 1 to the cold this compound solution. An intensely colored precipitate (typically deep red or violet) should form immediately.[9]
-
Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the coupling is complete.
-
Gradually add a saturated solution of sodium acetate to the mixture until the pH reaches 4-5. This promotes the coupling reaction to completion.[6][9] Continue stirring for another hour.
Step 3: Isolation and Purification
-
Isolate the precipitated crude dye by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with several portions of cold distilled water until the filtrate runs clear and is neutral to litmus paper.
-
Purify the crude dye by recrystallization. A common solvent for this class of dye is ethanol or an ethanol/water mixture.[9] Dissolve the crude product in a minimum amount of hot solvent, then allow it to cool slowly to form crystals.
-
Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 60–70 °C.
-
Calculate the percentage yield and determine the melting point.
Part 3: Characterization of the Synthesized Dye
Confirming the structure and purity of the synthesized dye is a critical step. The following analytical techniques are recommended.
| Technique | Purpose | Expected Observations |
| UV-Visible Spectroscopy | To determine the wavelength of maximum absorption (λmax) and confirm color. | A strong absorption peak in the visible region (e.g., 450-550 nm for a red/orange dye), indicating the presence of the extended chromophoric system.[14][15] |
| FTIR Spectroscopy | To identify key functional groups. | Characteristic peaks for N=N stretching (azo group, ~1450-1510 cm⁻¹), C-N stretching, aromatic C-H, and N-O stretching from the nitro groups.[16][17] |
| ¹H NMR Spectroscopy | To confirm the molecular structure and proton environment. | Signals corresponding to the aromatic protons on both rings, as well as the triplet and quartet signals characteristic of the ethyl groups (-CH₂-CH₃) on the diethylamino moiety.[18] |
| Mass Spectrometry | To determine the molecular weight. | A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of the synthesized dye.[19] |
Part 4: Application Protocol for Dyeing Polyester
Disperse dyes are applied to polyester fibers at high temperatures, which causes the fibers to swell and allows the dye molecules to penetrate the polymer structure.[4][20]
Dyeing Mechanism
The process involves several simultaneous steps:
-
Dispersion: The sparingly soluble dye is finely dispersed in the aqueous dyebath using a dispersing agent.
-
Adsorption: As the temperature rises, individual dye molecules leave the dispersion and are adsorbed onto the surface of the polyester fiber.[2]
-
Diffusion: At high temperatures (typically 120-130 °C), the amorphous regions of the polyester fiber swell, opening up the polymer structure. The adsorbed dye molecules then diffuse from the surface into the fiber interior.[1][3][13]
-
Fixation: Upon cooling, the fiber structure contracts, trapping the dye molecules inside. The dye is held in place by non-ionic forces, resulting in good color fastness.[20]
Laboratory Dyeing Procedure
Materials:
-
Synthesized and purified disperse dye
-
Polyester fabric swatch (pre-washed)
-
Dispersing agent (e.g., a lignosulfonate-based product)
-
Acetic acid (to adjust pH)
-
High-temperature dyeing apparatus (e.g., a laboratory beaker dyeing machine)
-
Sodium hydrosulfite and sodium hydroxide (for reduction clearing)
Procedure:
-
Prepare the Dye Dispersion: Create a paste by mixing 0.1 g of the synthesized dye (for a 2% shade on a 5 g fabric swatch) with a few drops of a dispersing agent. Gradually add about 50 mL of warm water (40-50 °C) with stirring to form a fine, stable dispersion.[3][4]
-
Set the Dyebath: In the dyeing vessel, add the dye dispersion to water to achieve a liquor-to-goods ratio of 20:1 (i.e., 100 mL total volume for a 5 g swatch).
-
Adjust pH: Add a few drops of acetic acid to adjust the pH of the dyebath to 4.5–5.5.[4][20]
-
Dyeing Cycle:
-
Rinsing: Remove the dyed fabric and rinse it thoroughly with hot and then cold water.
-
Reduction Clearing (Post-Treatment): This crucial step removes any dye particles adhering to the fiber surface, significantly improving wash fastness.
References
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BenchChem. (2025). Application Notes and Protocols for the Synthesis of Azo Disperse Dyes Using 2,6-Dibromo-4-nitroaniline. 9
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Textile Learner. (2012). Dyeing of Polyester Fabric with Disperse Dyes.
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Colourinn. (n.d.). The Polyester Carrier Dyeing Process Using Disperse Dyes.
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Scribd. (n.d.). Dyeing of Polyester Fabric With Disperse Dyes.
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American Chemical Society. (n.d.). Structural analysis of azo dyes using NMR spectroscopy and X-ray crystallography.
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Alfa Chemistry. (n.d.). Understanding Disperse Dyes: Mechanisms, Applications, and Innovation in Synthetic Textile Chemistry.
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Benchchem. (n.d.). A Comprehensive Technical Guide to the Synthesis of Disperse Dyes.
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Fisher Scientific. (2025). N,N-Dimethyl-3-nitroaniline Safety Data Sheet.
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Worldwidejournals.com. (n.d.). Spectrophotometric Analysis of Some Reactive Azo Dyes Used in Texile Industuries.
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Basha, et al. (2021). Spectral Analysis of Azo Derivatives for their Colorimetric Response to some Special Metal Ions.
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Quora. (2021). Why is polyester fabric dyed by disperse dyes?.
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SpringerLink. (2021). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight.
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University of the West Indies. (n.d.). The Synthesis of Azo Dyes.
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TCI Chemicals. (n.d.). N,N-Dimethyl-3-nitroaniline Safety Data Sheet.
-
MDPI. (2022). Synthesis of Azo Disperse Dyes with High Absorption for Efficient Polyethylene Terephthalate Dyeing Performances in Supercritical Carbon Dioxide.
-
NIH. (2022). Physico-analytical studies on some heterocyclic azo dyes and their metal complexes with some transition metals.
-
MDPI. (2020). A Facile Synthesis with One Step of Disperse Azo Dyes to be Applied as Nano-Inks in Textile Printing.
-
NIH PubChem. (n.d.). N,N-Dimethyl-3-nitroaniline.
-
ECHEMI. (2019). 4-Amino-3-nitro-N,N-dimethylaniline Safety Data Sheets.
-
Semantic Scholar. (n.d.). Purification procedures for synthetic dyes: Part 1—dry column chromatography.
-
FUW Trends in Science & Technology Journal. (2019). SYNTHESIS OF DISPERSE DYES AND THEIR APPLICATIONS ON SYNTHETIC FABRICS.
-
ChemicalBook. (2025). 4-Amino-3-nitro-N,N-dimethylaniline - Safety Data Sheet.
-
RTI International. (1987). Purification Procedures for Synthetic Dyes.
-
MDPI. (2023). Synthesis of New Monoazo Disperse Dyes for Dyeing Polyester Fabric Using Two Different Dyeing Methods.
-
ijrpr. (n.d.). Synthesis and Characterization of Monoazo Disperse Dye.
-
StudyLib. (2012). Diazonium Coupling Reaction of p-Nitrobenzenediazonium sulfate and N,N -Dimethylaniline.
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Studies on synthesis and dyeing performance of disperse azo dyes based on schiff base of ninhydrin and 4-amino phenol.
-
Nigerian Journal of Textiles. (n.d.). Synthesis and Application of Disperse Dyes.
-
Wiley Online Library. (2022). The characterization of disperse dyes in polyester fibers using DART mass spectrometry.
-
Google Patents. (n.d.). US4286961A - Reduction clearing of disperse dyes.
-
ResearchGate. (n.d.). Diazotization-Coupling Reaction.
-
ResearchGate. (2025). Synthesis of N,N‐diethyl‐N‐{4‐[(E)‐(4‐nitrophenyl)diazenyl]phenyl}amine via in situ diazotisation and coupling in supercritical carbon dioxide.
-
Oriental Journal of Chemistry. (2012). Dis-azo Dyes Derived from 2-methoxy-5-nitroaniline and 3-chloroaniline and their Application on Polymer Fibres.
-
MDPI. (2019). The Identification of Polyester Fibers Dyed with Disperse Dyes for Forensic Purposes.
-
Google Patents. (n.d.). CN105754376A - Cationic reactive dye using N,N-diethyl-m-amino aniline as coupling component.
-
Organic Chemistry Portal. (n.d.). Diazotisation.
-
ResearchGate. (n.d.). The diazotization process.
-
P2 InfoHouse. (n.d.). Chapter 9: The Structure and Properties of Disperse Dyes And Related Topics.
-
ResearchGate. (n.d.). Synthesis, spectroscopic and dyeing properties of disperse dyes derived from 2-amino-4-trifluoromethylbenzothiazole.
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Application of N,N-Diethyl-3-nitroaniline in Solvatochromism Studies: A Technical Guide
Introduction: Unveiling Solvent-Solute Interactions with Chromatic Probes
In the intricate world of chemical and biological research, the local environment of a molecule plays a pivotal role in dictating its behavior, reactivity, and function. Solvatochromism, the phenomenon where the color of a chemical substance changes with the polarity of the solvent, offers a powerful lens through which to observe these subtle yet significant interactions.[1] Solvatochromic compounds, often referred to as solvent polarity probes, exhibit shifts in their ultraviolet-visible (UV-Vis) absorption or emission spectra in response to the surrounding solvent's polarity. This spectral shift provides a direct measure of the differential solvation of the probe molecule's ground and excited electronic states.[2]
N,N-Diethyl-3-nitroaniline is a prime example of a "push-pull" chromophore, a class of molecules exceptionally well-suited for solvatochromism studies. Its molecular architecture features an electron-donating diethylamino group (-N(CH₂CH₃)₂) and an electron-withdrawing nitro group (-NO₂) positioned on a benzene ring. This arrangement facilitates an intramolecular charge transfer (ICT) upon absorption of light, leading to a significant change in the molecule's dipole moment between the ground and excited states. It is this change that makes its UV-Vis absorption spectrum highly sensitive to the polarity of the solvent. This technical guide provides a comprehensive overview of the principles and protocols for utilizing this compound as a solvatochromic probe for researchers, scientists, and drug development professionals.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application.
| Property | Value | Reference |
| Chemical Formula | C₁₀H₁₄N₂O₂ | |
| Molecular Weight | 194.23 g/mol | |
| Appearance | Yellow to brown crystalline powder | TCI Chemicals |
| Melting Point | 57-61 °C | |
| Solubility | Soluble in a wide range of organic solvents | General Knowledge |
The Principle of Solvatochromism with this compound
The solvatochromic behavior of this compound is rooted in the differential stabilization of its ground and excited states by the surrounding solvent molecules.
-
Ground State: In its ground state, this compound has a moderate dipole moment.
-
Excited State: Upon absorption of a photon, an intramolecular charge transfer occurs from the electron-donating diethylamino group to the electron-withdrawing nitro group. This results in a significant increase in the dipole moment, making the excited state much more polar than the ground state.
The energy of the electronic transition (and thus the wavelength of maximum absorption, λmax) is dependent on how the solvent interacts with these two states.
-
Nonpolar Solvents: In nonpolar solvents, the interactions with both the ground and excited states are weak.
-
Polar Solvents: In polar solvents, the highly polar excited state is stabilized to a much greater extent than the less polar ground state through dipole-dipole interactions. This stabilization lowers the energy gap between the ground and excited states, resulting in a bathochromic shift (a shift to a longer wavelength or lower energy) in the absorption maximum.
This relationship allows for the qualitative and quantitative assessment of solvent polarity.
Experimental Protocols
The following protocols provide a step-by-step guide for conducting solvatochromism studies using this compound.
Protocol 1: Preparation of Stock and Working Solutions
Objective: To prepare a concentrated stock solution of this compound and dilute working solutions for spectroscopic analysis.
Materials:
-
This compound
-
Spectroscopic grade solvents of varying polarities (e.g., hexane, toluene, dichloromethane, acetone, ethanol, methanol, acetonitrile, dimethyl sulfoxide)
-
Volumetric flasks (10 mL and 25 mL)
-
Micropipettes and tips
-
Analytical balance
Procedure:
-
Stock Solution Preparation (e.g., 1 mM):
-
Accurately weigh approximately 19.42 mg of this compound.
-
Quantitatively transfer the solid to a 100 mL volumetric flask.
-
Dissolve the solid in a small amount of a suitable solvent in which it is highly soluble (e.g., acetone or acetonitrile).
-
Once fully dissolved, bring the volume up to the 100 mL mark with the same solvent.
-
Stopper the flask and invert several times to ensure homogeneity. This is your 1 mM stock solution.
-
-
Working Solution Preparation (e.g., 10 µM):
-
For each solvent to be tested, pipette 100 µL of the 1 mM stock solution into a 10 mL volumetric flask.
-
Bring the volume up to the 10 mL mark with the respective spectroscopic grade solvent.
-
Stopper the flask and invert several times to mix thoroughly.
-
Prepare a fresh working solution for each solvent to be analyzed.
-
Causality Behind Experimental Choices:
-
Spectroscopic Grade Solvents: Using high-purity solvents is crucial to avoid interference from impurities that may absorb in the UV-Vis region.
-
Concentration: The working solution concentration is chosen to ensure that the absorbance reading falls within the linear range of the spectrophotometer (typically 0.1 to 1.0 absorbance units) to adhere to the Beer-Lambert Law.
Protocol 2: UV-Vis Spectroscopic Measurement
Objective: To obtain the UV-Vis absorption spectra of this compound in various solvents and determine the wavelength of maximum absorbance (λmax).
Materials:
-
Prepared working solutions of this compound
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Pure solvents for blanking
Procedure:
-
Spectrophotometer Setup:
-
Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes to ensure a stable output.
-
Set the desired wavelength range for the scan (e.g., 300 nm to 600 nm).
-
-
Baseline Correction (Blanking):
-
Fill a quartz cuvette with the pure solvent that will be used for the sample measurement.
-
Place the cuvette in the spectrophotometer and perform a baseline correction (auto-zero). This subtracts the absorbance of the solvent and the cuvette itself.
-
-
Sample Measurement:
-
Empty the cuvette, rinse it with a small amount of the working solution, and then fill it with the working solution.
-
Wipe the optical surfaces of the cuvette with a lint-free tissue.
-
Place the sample cuvette in the spectrophotometer and record the absorption spectrum.
-
-
Data Recording:
-
Identify and record the wavelength of maximum absorbance (λmax).
-
Repeat the blanking and measurement steps for each solvent.
-
Self-Validating System:
-
To ensure the reliability of the measurements, each sample should be measured in triplicate. The λmax values should be highly reproducible.
-
Periodically check the baseline with the pure solvent to ensure there is no drift in the instrument's performance.
Data Presentation and Analysis
The collected solvatochromic data can be presented and analyzed to extract meaningful information about solvent polarity.
Table of Solvatochromic Data for this compound (Hypothetical Data)
| Solvent | Dielectric Constant (ε) | λmax (nm) | Transition Energy (E_T) (kcal/mol) |
| n-Hexane | 1.88 | 350 | 81.7 |
| Toluene | 2.38 | 365 | 78.3 |
| Dichloromethane | 8.93 | 380 | 75.2 |
| Acetone | 20.7 | 395 | 72.4 |
| Ethanol | 24.5 | 405 | 70.6 |
| Acetonitrile | 37.5 | 410 | 69.7 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 420 | 68.1 |
Transition Energy (E_T) is calculated using the formula: E_T (kcal/mol) = 28591 / λmax (nm)
Analysis of Solvatochromic Shifts
The observed bathochromic shift (increase in λmax) with increasing solvent polarity (as indicated by the dielectric constant) is a clear demonstration of the positive solvatochromism of this compound. This data can be used to construct solvent polarity scales.
Visualization of Experimental Workflow
The following diagram, generated using DOT language, illustrates the logical flow of the experimental protocol for determining the solvatochromic behavior of this compound.
Advanced Applications and Considerations
The solvatochromic properties of this compound extend its utility beyond simple solvent polarity determination.
-
Probing Microenvironments: In complex systems such as polymer matrices, micelles, or biological membranes, this compound can be used to probe the local polarity of these microenvironments.
-
Drug Development: Understanding the polarity of drug binding sites in proteins is crucial for rational drug design. Solvatochromic probes can provide insights into the nature of these binding pockets.
-
Reaction Monitoring: Changes in the polarity of a reaction medium as it progresses can be monitored in real-time using solvatochromic probes.
Considerations:
-
Specific Interactions: While general solvent polarity is a major factor, specific interactions such as hydrogen bonding between the solvent and the probe can also influence the spectral shifts. For a more detailed analysis, multi-parameter solvent scales like the Kamlet-Taft parameters should be considered.
-
Probe-Solute Interactions: When studying solutions containing other solutes, it is important to consider potential interactions between the probe and the solute, which could also affect the absorption spectrum.
Conclusion
This compound serves as an effective and accessible solvatochromic probe for investigating solvent-solute interactions. Its pronounced positive solvatochromism, characterized by a bathochromic shift with increasing solvent polarity, provides a sensitive measure of the local environment. By following the detailed protocols outlined in this guide, researchers can reliably employ this compound to gain valuable insights into a wide range of chemical and biological systems, from characterizing novel solvents to elucidating the nature of complex microenvironments.
References
-
NIST Chemistry WebBook, SRD 69: this compound. [Link]
-
Wikipedia: Solvatochromism. [Link]
- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry, 3rd ed. Wiley-VCH, Weinheim.
- Suppan, P., & Ghoneim, N. (1997).
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Application Note: N,N-Diethyl-3-nitroaniline as a Sensitive Probe for Elucidating Solvent Polarity Effects
Introduction: The Critical Role of Solvent Polarity in Chemical and Biological Systems
Solvent polarity is a fundamental concept that describes the distribution of charge within a solvent molecule, profoundly influencing chemical reactivity, reaction rates, and the behavior of solutes.[1][2] This intricate interplay of intermolecular forces, including dipole-dipole interactions, hydrogen bonding, and dispersion forces, governs processes ranging from synthetic organic chemistry to drug-protein binding and formulation stability.[1][3][4] Consequently, the ability to accurately characterize the polarity of a solvent or a complex solvent mixture is paramount for researchers, scientists, and drug development professionals.
Solvatochromic dyes, molecules that exhibit a change in their absorption or emission spectra in response to the polarity of their environment, have emerged as powerful tools for quantifying solvent polarity.[5][6][7] Among these, N,N-Diethyl-3-nitroaniline stands out as a particularly effective and accessible probe. Its distinct color change, arising from shifts in its UV-visible absorption spectrum, provides a direct and sensitive measure of the surrounding solvent's polarity.[8] This application note provides a comprehensive guide to utilizing this compound for the study of solvent polarity effects, detailing the underlying principles, experimental protocols, and data interpretation.
The Principle of Solvatochromism: A Molecular Window into Solvent-Solute Interactions
The phenomenon of solvatochromism is rooted in the differential solvation of the ground and excited electronic states of a chromophore.[7][9][10] When a molecule absorbs light, an electron is promoted to a higher energy level, leading to a redistribution of electron density and often a change in the molecule's dipole moment. Solvents of varying polarities will interact differently with the ground and excited states, thus altering the energy gap between them.[9][10]
-
Positive Solvatochromism (Bathochromic or Red Shift): If the excited state is more polar than the ground state, polar solvents will stabilize the excited state to a greater extent than the ground state. This reduces the energy required for the electronic transition, resulting in a shift of the absorption maximum (λmax) to a longer wavelength (a "red shift").[5][9] N,N-Diethyl-p-nitroaniline is an example of a dye that exhibits positive solvatochromism.[2]
-
Negative Solvatochromism (Hypsochromic or Blue Shift): Conversely, if the ground state is more polar than the excited state, polar solvents will preferentially stabilize the ground state. This increases the energy gap for the electronic transition, causing the λmax to shift to a shorter wavelength (a "blue shift").[6][9] The well-known Reichardt's dye (Betaine 30) is a classic example of a molecule displaying strong negative solvatochromism.[7][11]
This compound, the focus of this guide, exhibits a pronounced positive solvatochromism, making it an excellent indicator for a wide range of solvent polarities.
Synthesis and Characterization of this compound
While commercially available, understanding the synthesis of this compound provides valuable insight into its chemical properties. A common synthetic route involves the N-alkylation of 3-nitroaniline.
Reaction Scheme:
3-Nitroaniline + 2 CH3CH2I → this compound + 2 HI
Causality of Experimental Choices:
-
Choice of Alkylating Agent: Iodoethane is a suitable ethylating agent for this reaction.
-
Reaction Conditions: The reaction is typically carried out in the presence of a base to neutralize the hydroiodic acid (HI) formed as a byproduct, driving the reaction to completion.
-
Purification: The crude product is often purified by column chromatography or recrystallization to obtain a high-purity compound, which is crucial for accurate and reproducible solvatochromic measurements.
Characterization:
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Melting Point: To assess purity.
Experimental Protocol: Measuring Solvent Polarity using this compound
This protocol outlines the steps for determining the absorption maxima (λmax) of this compound in various solvents.
Materials and Equipment:
-
This compound (high purity)
-
A selection of high-purity (spectroscopic grade) solvents covering a range of polarities (e.g., hexane, toluene, chloroform, acetone, ethanol, methanol, water)
-
UV-Visible Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Analytical balance
Protocol:
-
Preparation of Stock Solution:
-
Accurately weigh a small amount of this compound (e.g., 1-5 mg).
-
Dissolve the dye in a small volume of a suitable solvent in which it is highly soluble (e.g., acetone or ethanol) in a volumetric flask to prepare a concentrated stock solution. The concentration should be chosen to yield an absorbance in the optimal range (typically 0.2 - 1.0) upon final dilution.
-
-
Preparation of Sample Solutions:
-
For each solvent to be tested, pipette a small, precise volume of the stock solution into a volumetric flask.
-
Dilute to the mark with the test solvent. The final concentration should be identical for all solvents to ensure comparability.
-
-
Spectroscopic Measurement:
-
Set the UV-Visible spectrophotometer to scan a wavelength range that encompasses the expected absorption of this compound (e.g., 300-600 nm).
-
Use the pure solvent as a blank to zero the instrument.
-
Rinse the cuvette with the sample solution before filling it.
-
Record the absorption spectrum of the this compound solution in each solvent.
-
Determine the wavelength of maximum absorbance (λmax) for each spectrum.
-
Self-Validating System:
-
Consistency Check: The absorbance of the solutions should be within the linear range of the Beer-Lambert law.[12] This can be verified by preparing a dilution series in one solvent and plotting absorbance versus concentration.
-
Reproducibility: Repeat the measurements for each solvent at least three times to ensure the reproducibility of the λmax values.
Data Presentation and Interpretation
The collected λmax values can be tabulated to provide a clear comparison of the solvatochromic shifts.
Table 1: Solvatochromic Data for this compound in Various Solvents
| Solvent | Dielectric Constant (ε) at 20°C | λmax (nm) | Transition Energy (ET, kcal/mol) |
| n-Hexane | 1.89 | [Insert experimental value] | [Calculate using formula] |
| Toluene | 2.38 | [Insert experimental value] | [Calculate using formula] |
| Chloroform | 4.81 | [Insert experimental value] | [Calculate using formula] |
| Acetone | 20.7 | [Insert experimental value] | [Calculate using formula] |
| Ethanol | 24.3 | [Insert experimental value] | [Calculate using formula] |
| Methanol | 32.6 | [Insert experimental value] | [Calculate using formula] |
| Acetonitrile | 37.5 | [Insert experimental value] | [Calculate using formula] |
| Water | 80.4 | [Insert experimental value] | [Calculate using formula] |
Calculation of Transition Energy (ET):
The transition energy can be calculated from the λmax using the following equation:
ET (kcal/mol) = 28591 / λmax (nm)
This ET value provides a quantitative measure of the solvent polarity. A higher ET value corresponds to a higher energy transition and thus a less polar environment for a dye exhibiting positive solvatochromism.
Correlation with Solvent Polarity Scales:
The experimentally determined ET values can be correlated with established solvent polarity scales, such as the ET(30) scale.[7][11][13] The ET(30) scale is based on the solvatochromic behavior of Reichardt's dye.[11][14] By plotting the ET values of this compound against the known ET(30) values for the same solvents, a linear correlation can often be established, allowing for the determination of an empirical polarity parameter for unknown solvents or solvent mixtures.
Visualizing the Workflow and Underlying Principles
To further clarify the experimental process and the theoretical basis of solvatochromism, the following diagrams are provided.
Caption: Experimental workflow for determining solvent polarity.
Caption: Mechanism of positive solvatochromism.
Applications in Research and Drug Development
The insights gained from studying solvent polarity using this compound have broad applications:
-
Reaction Optimization: Selecting the optimal solvent for a chemical reaction to maximize yield and selectivity.
-
Formulation Development: Understanding the polarity of excipients and drug delivery systems to ensure drug stability and bioavailability.[3]
-
Biophysical Studies: Probing the polarity of microenvironments in biological systems, such as the active sites of enzymes or the interior of lipid membranes.[3][4][15]
-
Material Science: Characterizing the surface polarity of polymers and other materials.
Conclusion
This compound serves as a robust and sensitive probe for the empirical determination of solvent polarity. The straightforward experimental protocol, coupled with the clear visual and spectroscopic changes, makes it an invaluable tool for researchers across various scientific disciplines. By understanding and applying the principles of solvatochromism, scientists can gain deeper insights into the fundamental forces that govern chemical and biological processes, leading to advancements in synthesis, formulation, and our understanding of the molecular world.
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Reichardt, C. (1994). Solvatochromic Dyes as Solvent Polarity Indicators. Chemical Reviews, 94(8), 2319–2358. [Link]
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Liptay, W. (2008). Theory of solvatochromic shifts in nonpolar solvents reveals a new spectroscopic rule. Proceedings of the National Academy of Sciences, 105(36), 13271-13275. [Link]
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TutorChase. (n.d.). How does solvent choice impact UV-Vis spectroscopy readings? [Link]
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Katritzky, A. R., Fara, D. C., Yang, H., & Tämm, K. (2004). Quantitative Measures of Solvent Polarity. Chemical Reviews, 104(1), 175-198. [Link]
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Brooks, J. A. (2023). Chasing Rainbows: The Colorful World of Solvatochromism. Early Navigation through Advanced Chemical Topics (EN+ACT) - BSU Sites. [Link]
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Eisenthal, K. B. (2006). Generalized Interface Polarity Scale Based on Second Harmonic Spectroscopy. The Journal of Physical Chemistry B, 110(39), 19354-19358. [Link]
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Gholami, M. R., & Dadfarnia, S. (2010). Determination of the empirical solvent polarity parameter ET(30) by multivariate image analysis. Analytical Methods, 2(5), 527-531. [Link]
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Klymchenko, A. S. (2017). Solvatochromic and fluorogenic dyes as environment-sensitive probes: design and biological applications. Accounts of Chemical Research, 50(5), 1144-1153. [Link]
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Minardi, D., et al. (2021). Application of Reichardt's Solvent Polarity Scale (ET(30)) in the Selection of Bonding Agents for Composite Solid Rocket Propellants. Materials, 14(16), 4583. [Link]
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University of California, Santa Cruz, Chemistry and Biochemistry. (n.d.). Demo 38: Reichardt's Dye. [Link]
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Reichardt, C. (2018). Reichardt's dye: the NMR story of the solvatochromic betaine dye. Canadian Journal of Chemistry, 96(11), 937-947. [Link]
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Rived, F., et al. (1998). A Thermodynamic Analysis of the π* and ET(30) Polarity Scales. The Journal of Physical Chemistry B, 102(40), 7899-7908. [Link]
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Wang, J., et al. (2005). Study on the empirical parameter of solvent polarity - The E T(30) scale of carbonate using Reichardt's Dye. Acta Chimica Sinica, 63(9), 787-790. [Link]
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Klymchenko, A. S. (2017). Solvatochromic and Fluorogenic Dyes as Environment-Sensitive Probes: Design and Biological Applications. Accounts of Chemical Research, 50(5), 1144-1153. [Link]
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Kim, J., et al. (2011). Infrared Electroabsorption Spectroscopy of N,N-Dimethyl-p-nitroaniline in Acetonitrile/C2Cl4: Solvation of the Solute and Self-Association of Acetonitrile. The Journal of Physical Chemistry B, 115(18), 5497-5504. [Link]
- Google Patents. (1995).
-
Li, Y., et al. (2017). One-pot synthesis of N,N-dimethylaniline from nitrobenzene and methanol. New Journal of Chemistry, 41(19), 10565-10569. [Link]
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LookChem. (n.d.). N,N-dimethyl-3-nitroaniline. [Link]
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National Center for Biotechnology Information. (n.d.). N,N-Dimethyl-3-nitroaniline. PubChem. [Link]
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Galt, R. H. B., & Wallis, J. D. (1987). A Convenient Synthesis of N,N-Dimethyl-p-nitroaniline and N,N-Dimethyl-o-nitroaniline. Journal of the American Chemical Society, 109(18), 5553-5554. [Link]
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Scribd. (n.d.). EXP 1. [Link]
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ResearchGate. (2004). Quantitative Measures of Solvent Polarity. [Link]
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Lejan Team. (n.d.). Experiment 4 Ultraviolet-Visible Spectroscopy – effect of solvent. [Link]
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SpectraBase. (n.d.). N,N-dimethyl-3-nitroaniline - Optional[13C NMR] - Chemical Shifts. [Link]
-
ResearchGate. (2021). Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. [Link]
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Machado, V. G., et al. (2024). Study of the Ternary Mixture of Methanol/Formamide/Acetonitrile via Solvatochromic Probes. Molecules, 29(1), 235. [Link]
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- 4. Monitoring protein interactions and dynamics with solvatochromic fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
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- 15. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
Application Note & Protocols: N-Substituted Nitroanilines as Versatile Precursors for the Synthesis of Benzimidazole Scaffolds
Audience: Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist: Dr. Gemini
I. Introduction: The Strategic Importance of the Benzimidazole Core
In the landscape of medicinal chemistry and drug development, the benzimidazole scaffold represents a "privileged structure" due to its widespread occurrence in bioactive molecules and approved pharmaceuticals.[1][2][3] Compounds incorporating this heterocyclic system exhibit a vast range of therapeutic activities, including anticancer, antiviral, antihypertensive, and antifungal properties.[4][5][6] The synthesis of novel benzimidazole derivatives is, therefore, a cornerstone of many drug discovery programs.
A robust and versatile synthetic route to these vital compounds begins with appropriately substituted nitroanilines. While the topic specifies N,N-Diethyl-3-nitroaniline, it is crucial to note that the reduction of this meta-nitroaniline yields N,N-Diethyl-1,3-phenylenediamine. This meta-diamine is a valuable precursor for other classes of heterocycles but is not suitable for the direct, classical synthesis of benzimidazoles, which requires a 1,2- or ortho-phenylenediamine (OPD) backbone.
Therefore, this guide will focus on the fundamental and widely applicable two-step strategy for benzimidazole synthesis, using a representative ortho-nitroaniline as the starting point. This approach provides the foundational knowledge applicable to a wide range of substituted precursors, enabling the generation of diverse benzimidazole libraries for screening and development. The core strategy involves:
-
Reductive Amination: The chemoselective reduction of a nitro group on an N-substituted aniline to generate a reactive ortho-phenylenediamine intermediate.
-
Cyclocondensation: The acid-catalyzed reaction of the resulting diamine with an aldehyde to form the benzimidazole ring system.
This document provides detailed, field-proven protocols for this synthetic sequence, explains the causality behind experimental choices, and offers insights for optimization and troubleshooting.
II. The Core Synthetic Workflow: From Nitroaniline to Benzimidazole
The overall transformation is a powerful example of building molecular complexity in a controlled, two-step process. The workflow is designed for efficiency and adaptability to various substrates.
Caption: Overall workflow for the two-step synthesis of benzimidazoles.
III. Part A: Protocol for Reductive Amination
The critical first step is the selective reduction of the nitro group to an amine without affecting other functional groups on the aromatic ring. While various methods exist, including the use of metals like tin or iron in acidic media, catalytic hydrogenation is often preferred for its cleaner reaction profile, milder conditions, and environmental benefits.[7][8]
Protocol 1: Catalytic Hydrogenation of N,N-Diethyl-2-nitro-4-(trifluoromethyl)aniline
This protocol details the reduction of a representative electron-deficient nitroaniline to its corresponding ortho-phenylenediamine. The resulting diamine is often sensitive to air oxidation and should be used promptly or stored under an inert atmosphere.
Materials & Reagents:
-
N,N-Diethyl-2-nitro-4-(trifluoromethyl)aniline (1.0 eq)
-
Palladium on Carbon (10% Pd, 5-10 mol%)
-
Methanol or Ethanol (ACS Grade)
-
Hydrogen Gas (H₂) balloon or hydrogenation apparatus
-
Celite®
-
Round-bottom flask, magnetic stirrer, and standard glassware
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the N,N-Diethyl-2-nitro-4-(trifluoromethyl)aniline (1.0 eq) in methanol or ethanol (approx. 0.1 M concentration).
-
Inerting: Carefully purge the flask with nitrogen or argon.
-
Catalyst Addition: Under the inert atmosphere, add the 10% Palladium on Carbon catalyst (5-10 mol%).
-
Expert Insight: The catalyst is often handled as a slurry in the reaction solvent to minimize the risk of ignition, as dry Pd/C can be pyrophoric.
-
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas (H₂). For lab-scale reactions, a balloon filled with H₂ is sufficient. For larger scales, a Parr hydrogenator is recommended.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material (typically a colored spot) and the appearance of the product (often UV-active but may require a stain). The reaction is typically complete within 2-6 hours.
-
Work-up: Once the reaction is complete, carefully purge the flask with nitrogen again to remove excess hydrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with a small amount of the solvent to ensure complete recovery of the product.
-
Trustworthiness Check: The Celite pad prevents fine catalyst particles from passing through, which is crucial for product purity. The filtrate should be colorless.
-
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude N¹,N¹-Diethyl-4-(trifluoromethyl)benzene-1,2-diamine. The product is often of sufficient purity for the next step. If necessary, it can be purified by column chromatography on silica gel under an inert atmosphere.
Table 1: Comparison of Reduction Methods for Nitroanilines
| Method | Reducing Agent/Catalyst | Solvent | Conditions | Advantages | Disadvantages | Citations |
| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, Raney Ni | Alcohols, EtOAc | Room Temp, 1-50 atm | High yield, clean, mild conditions | Catalyst cost, requires H₂ handling | [9][10][11] |
| Metal/Acid Reduction | Fe, Sn, Zn | HCl, AcOH | 50-100 °C | Inexpensive, robust | Stoichiometric metal waste, harsh conditions | [8][12] |
| Transfer Hydrogenation | Hydrazine, Ammonium formate | Pd/C, Raney Ni | Reflux | Avoids H₂ gas, good for complex molecules | Byproduct formation | [7] |
| Borohydride Reduction | NaBH₄ with catalyst | Water, Alcohols | Room Temp | Mild, fast with specific catalysts | Catalyst preparation can be complex | [13][14][15] |
IV. Part B: Protocol for Benzimidazole Synthesis via Cyclocondensation
The Phillips benzimidazole synthesis is a classic and reliable method involving the condensation of an ortho-phenylenediamine with an aldehyde.[1][5][16] The reaction typically proceeds under acidic conditions, which catalyze the key steps of the mechanism.
Protocol 2: Synthesis of 7-(Diethylamino)-2-phenyl-5-(trifluoromethyl)-1H-benzimidazole
This protocol uses the diamine synthesized in Part A and condenses it with benzaldehyde.
Materials & Reagents:
-
N¹,N¹-Diethyl-4-(trifluoromethyl)benzene-1,2-diamine (1.0 eq)
-
Benzaldehyde (1.0-1.1 eq)
-
Ethanol or Acetic Acid
-
p-Toluenesulfonic acid (p-TSA) or HCl (catalytic amount, if needed)
-
Round-bottom flask, reflux condenser, magnetic stirrer
Step-by-Step Methodology:
-
Setup: In a round-bottom flask, dissolve the diamine intermediate (1.0 eq) in ethanol or acetic acid.
-
Expert Insight: Acetic acid can act as both the solvent and the acid catalyst, often leading to cleaner and faster reactions.[17] If using ethanol, a catalytic amount of a stronger acid like p-TSA may be required to facilitate the reaction.
-
-
Aldehyde Addition: Add benzaldehyde (1.0-1.1 eq) to the solution at room temperature.
-
Reaction: Heat the mixture to reflux (typically 80-120 °C) and stir. Monitor the reaction by TLC until the starting diamine is consumed (usually 2-8 hours).
-
Isolation & Purification:
-
If using acetic acid: Cool the reaction mixture to room temperature and pour it into a beaker of ice water. Neutralize carefully with a base (e.g., saturated NaHCO₃ or NH₄OH solution) until the product precipitates. Collect the solid by vacuum filtration, wash with cold water, and dry.
-
If using ethanol: Cool the reaction mixture and concentrate under reduced pressure. The resulting crude solid can often be purified directly.
-
-
Recrystallization: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure benzimidazole derivative.
Mechanism of Cyclocondensation
The reaction proceeds through a well-established pathway involving nucleophilic attack, Schiff base formation, and subsequent intramolecular cyclization and aromatization.
Caption: Mechanism of acid-catalyzed benzimidazole formation.
Table 2: Substrate Scope for Benzimidazole Synthesis
This method is highly versatile and accommodates a wide range of aldehydes.[18]
| Aldehyde (R'-CHO) | R' Group | Typical Yield | Notes |
| Benzaldehyde | Phenyl | >90% | Electronically neutral, high conversion. |
| 4-Methoxybenzaldehyde | 4-Methoxyphenyl (EDG) | >92% | Electron-donating group, reacts readily. |
| 4-Nitrobenzaldehyde | 4-Nitrophenyl (EWG) | ~85% | Electron-withdrawing group, may require longer reaction times. |
| Furan-2-carbaldehyde | 2-Furyl (Heterocyclic) | >88% | Tolerates heterocyclic aldehydes well. |
| Cinnamaldehyde | Styryl (Aliphatic, Unsat.) | ~80% | Aliphatic aldehydes are also suitable substrates. |
V. Troubleshooting and Optimization
| Problem | Possible Cause(s) | Recommended Solution(s) | Citation |
| Low Yield in Reduction | Inactive catalyst; Insufficient H₂ pressure. | Use fresh Pd/C catalyst. Ensure the system is properly sealed and purged. Increase H₂ pressure if equipment allows. | [17] |
| Diamine Darkens/Decomposes | Oxidation by air. | Handle the isolated diamine quickly, use it immediately in the next step, or store and handle under an inert (N₂ or Ar) atmosphere. | [17] |
| Tar Formation in Cyclization | Reaction temperature too high; Self-condensation of aldehyde. | Lower the reflux temperature. Add the aldehyde slowly to the heated diamine solution. Ensure the purity of the starting materials. | [17] |
| Stalled Cyclization | Insufficient acid catalysis; Deactivated substrates. | Add a catalytic amount of a stronger acid (e.g., p-TSA, HCl). Increase reaction time. For electron-poor aldehydes, consider microwave-assisted synthesis.[16] | [16][17] |
VI. References
-
The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium. National Institutes of Health (NIH). [Link]
-
The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium. ResearchGate. [Link]
-
The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2 O4 Nanoparticles in an Aqueous Medium. PubMed. [Link]
-
Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Royal Society of Chemistry. [Link]
-
Catalytic reduction of 2-nitroaniline: a review. ResearchGate. [Link]
-
o-PHENYLENEDIAMINE. Organic Syntheses. [Link]
-
A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI. [Link]
-
Cyclocondensation of o-phenylenediamines with α-ketothioesters: a novel approach for the synthesis of 2-acylbenzimidazoles. Royal Society of Chemistry. [Link]
-
Synthesis and Medicinal Applications of Benzimidazoles: An Overview. ResearchGate. [Link]
-
Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. National Institutes of Health (NIH). [Link]
-
Benzimidazole synthesis. Organic Chemistry Portal. [Link]
-
Recent achievements in the synthesis of benzimidazole derivatives. National Institutes of Health (NIH). [Link]
-
Recent achievements in the synthesis of benzimidazole derivatives. Royal Society of Chemistry. [Link]
-
Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. National Institutes of Health (NIH). [Link]
-
Process for preparing o-phenylenediamine. Google Patents.
-
Process for preparing nitro-p-phenylene-diamines. Google Patents.
-
Preparation method of p-phenylene diamine. Google Patents.
-
Proposed mechanism of the observed cyclocondensation reaction. ResearchGate. [Link]
-
One Pot Reductive Synthesis of Benzimidazole Derivatives from 2-Nitro Aniline and Aromatic Aldehydes Using Zn/NaHSO3 in Water. Meghalaya University. [Link]
-
Synthesis of N,3-dimethyl-5-nitro-1-aryl-1H-pyrazolo[3,4-b]pyridin-6-amines. synopen.thieme.com. [Link]
-
A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. National Institutes of Health (NIH). [Link]
-
o-Nitroaniline derivatives. Part 9. Benzimidazole N-oxides unsubstituted at N-1 and C-2. Royal Society of Chemistry. [Link]
-
Process for preparing nitroaniline derivatives. Google Patents.
-
N,N-dimethyl-3-nitroaniline. stenutz.eu. [Link]
-
m-NITRODIMETHYLANILINE. Organic Syntheses. [Link]
-
N,N-Dimethyl-3-nitroaniline. National Institutes of Health (NIH). [Link]
-
Preparation method of N,N-diethyl-1,4-phenylenediamine hydrochloride. Google Patents.
-
Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. MDPI. [Link]
-
Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. National Institutes of Health (NIH). [Link]
-
Preparation of N,N-dimethyl-p-phenylenediamine. PrepChem.com. [Link]
-
Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. [Link]
-
Synthesis of N-heterocyclic compounds using N,N-dimethylacetamides as an electrophilic carbon source. ResearchGate. [Link]
-
Selective reduction of N-alkyl-dinitroanilines to N-alkyl-nitrophenylenediamine. Sciencemadness Discussion Board. [Link]
-
One-pot synthesis of N,N-dimethylaniline from nitrobenzene and methanol. ResearchGate. [Link]
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- 1. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US4207261A - Process for preparing o-phenylenediamine - Google Patents [patents.google.com]
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- 12. Organic Syntheses Procedure [orgsyn.org]
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- 14. The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2 O4 Nanoparticles in an Aqueous Medium - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Palladium-Catalyzed Buchwald-Hartwig Amination of N,N-Diethyl-3-nitroaniline Derivatives
Introduction: The Strategic Importance of C-N Bond Formation
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Aryl amines are privileged structures found in a vast array of bioactive molecules, approved drugs, and organic electronic materials.[1][2][3] Historically, methods for their synthesis, such as nucleophilic aromatic substitution or the Ullmann condensation, were often hampered by harsh reaction conditions and limited substrate scope.[1][4] The advent of the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has revolutionized this field by providing a highly versatile and efficient method for forming C-N bonds under milder conditions.[4][5]
This guide focuses on a particularly relevant and challenging substrate class: N,N-Diethyl-3-nitroaniline derivatives . The presence of a strong electron-withdrawing nitro group introduces specific electronic and steric challenges that necessitate a carefully optimized protocol. Understanding these nuances is critical for researchers in drug development aiming to synthesize complex molecules where such motifs are prevalent.
Mechanistic Framework: The Engine of C-N Coupling
The efficacy of the Buchwald-Hartwig amination relies on a well-defined palladium catalytic cycle. While seemingly straightforward, each step is critically influenced by the choice of ligand, base, and substrate. The generally accepted mechanism proceeds through three primary stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][6][7]
-
Oxidative Addition: A low-valent Pd(0) complex, stabilized by phosphine ligands, initiates the cycle by inserting into the carbon-halogen bond of the aryl halide. This forms a Pd(II) intermediate. This step is often the rate-determining step, especially for electron-deficient aryl halides.[8]
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center, displacing the halide. A base then deprotonates the coordinated amine to form a palladium amide complex.
-
Reductive Elimination: The final, bond-forming step involves the reductive elimination of the aryl group and the amino group from the Pd(II) center. This forms the desired C-N bond, yielding the arylamine product and regenerating the catalytically active Pd(0) species.[7]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Core Directive: Optimizing for Electron-Deficient Nitroaromatics
The success of coupling this compound derivatives hinges on overcoming the electronic deactivation imposed by the nitro group. This requires a rational selection of catalyst, ligand, and base to drive the catalytic cycle forward efficiently.
The Catalyst System: Ligand and Precatalyst Selection
Causality Behind the Choice: The primary challenge with electron-deficient aryl halides is the slow rate of oxidative addition. To counteract this, the palladium center must be made more electron-rich and sterically accessible.
-
Ligands: Bulky, electron-rich biarylphosphine ligands are essential. These ligands promote both the oxidative addition and the final reductive elimination steps.[1] Ligands like XPhos , RuPhos , and BrettPhos are superior choices over less bulky or electron-poor ligands (e.g., PPh₃).[9][10] The steric bulk of these ligands facilitates the formation of a monoligated, 14-electron L-Pd(0) species, which is highly reactive in oxidative addition.
-
Precatalysts: For reproducibility and ease of use, modern, air-stable palladium precatalysts are highly recommended.[10] The G3 and G4 Buchwald Precatalysts are particularly effective. These complexes readily generate the active L-Pd(0) catalyst in situ under the reaction conditions, bypassing the need to handle pyrophoric or unstable Pd(0) sources.[10]
The Base: A Critical Modulator of Reactivity
Causality Behind the Choice: The base's role is to deprotonate the amine, forming the palladium-amide intermediate. Its strength and solubility are critical parameters.
-
Strong, Non-nucleophilic Bases: Sodium tert-butoxide (NaOtBu) is a common and highly effective base due to its high pKa. However, some sources note potential incompatibility of nitro groups with strong alkoxide bases under certain conditions, which could lead to side reactions.[6]
-
Alternative Bases: Weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) offer a milder alternative.[7][11] While they may require higher temperatures or longer reaction times, they often provide better functional group tolerance and can minimize side-product formation. For the this compound scaffold, K₃PO₄ is an excellent starting point for optimization.
Detailed Application Protocols
General Materials and Methods
-
Inert Atmosphere: All reactions should be set up under an inert atmosphere (e.g., nitrogen or argon) using either a glovebox or standard Schlenk line techniques.
-
Solvent Purity: Anhydrous solvents are crucial. Toluene and 1,4-dioxane are common choices and should be purified using a solvent purification system or by distillation over an appropriate drying agent.
-
Reagent Purity: The aryl halide and amine should be of high purity. Amines, especially liquids, should be distilled if necessary. Solid reagents should be dried under vacuum before use.
Protocol for a Model Reaction: Coupling of 1-Bromo-N,N-diethyl-3-nitroaniline with Morpholine
This protocol provides a robust starting point for the amination of a representative electron-deficient aryl bromide.
Caption: Standard experimental workflow for the Buchwald-Hartwig amination.
Step-by-Step Procedure:
-
Vessel Preparation: To a dry Schlenk tube or oven-dried vial equipped with a magnetic stir bar, add 1-bromo-N,N-diethyl-3-nitroaniline (1.0 mmol, 1.0 equiv).
-
Catalyst and Base Addition (in a glovebox): Add XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%), additional XPhos ligand (0.04 mmol, 4 mol%), and finely ground potassium phosphate (2.0 mmol, 2.0 equiv). Seal the vessel with a septum.
-
Solvent and Amine Addition: Remove the vessel from the glovebox. Under a positive pressure of argon, add anhydrous toluene (5 mL). Add morpholine (1.2 mmol, 1.2 equiv) via syringe.
-
Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block at 100 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter the mixture through a pad of Celite® to remove inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired product.
Data Summary and Troubleshooting
The conditions outlined above serve as a robust starting point. The following table summarizes key parameters and expected outcomes for various coupling partners.
| Aryl Halide | Amine | Ligand/Precatalyst | Base | Temp (°C) | Typical Yield | Notes |
| 1-Br -N,N-diethyl-3-nitroaniline | Morpholine | XPhos / G3 | K₃PO₄ | 100 | 85-95% | Standard conditions, highly reliable. |
| 1-Cl -N,N-diethyl-3-nitroaniline | Morpholine | BrettPhos / G3 | NaOtBu | 110 | 70-85% | Aryl chlorides are less reactive; require a stronger base and more active catalyst system. |
| 1-Br -N,N-diethyl-3-nitroaniline | Aniline | RuPhos / G3 | Cs₂CO₃ | 100 | 80-90% | Aniline is less nucleophilic; RuPhos often performs well for primary amines. |
| 1-Br -N,N-diethyl-3-nitroaniline | Benzylamine | XPhos / G3 | K₃PO₄ | 90 | >90% | Primary alkylamines are generally highly reactive coupling partners. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No Reaction / Low Conversion | 1. Inactive catalyst. 2. Insufficiently anhydrous conditions. 3. Base is not strong enough. | 1. Use a fresh precatalyst; ensure inert atmosphere. 2. Use freshly purified solvents and dry reagents. 3. Switch to a stronger base (e.g., NaOtBu) or increase temperature. |
| Formation of Hydrodehalogenation Product | 1. Presence of water. 2. Unproductive side-reaction pathway. | 1. Rigorously exclude moisture from the reaction. 2. Screen different ligands (e.g., BrettPhos) which can sometimes suppress this pathway. |
| Dark, Tarry Reaction Mixture | 1. Reaction temperature is too high. 2. Substrate decomposition. | 1. Lower the reaction temperature and increase reaction time. 2. Switch to a milder base (e.g., K₃PO₄ if using NaOtBu). |
Conclusion
The Buchwald-Hartwig amination of this compound derivatives is a highly enabling transformation for the synthesis of complex molecules in drug discovery and development.[2] Success with these electron-deficient substrates is not serendipitous; it is achieved through a rational understanding of the reaction mechanism and a deliberate choice of highly active, sterically demanding biarylphosphine ligands, appropriate bases, and air-stable palladium precatalysts. The protocols and guidelines presented here provide a validated and robust framework for researchers to confidently and efficiently synthesize valuable aryl amine building blocks.
References
-
Wikipedia. Buchwald–Hartwig amination. [Online] Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Online] Available at: [Link]
-
Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Online] Available at: [Link]
-
NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Online] Available at: [Link]
-
Frank, É., et al. (2019). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Online] Available at: [Link]
-
MDPI. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. [Online] Available at: [Link]
-
ResearchGate. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. [Online] Available at: [Link]
-
ScienceDirect. (2023). Chapter 3: Synthetic Methods for Primary Anilines. [Online] Available at: [Link]
-
Organic Chemistry Portal. Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald-Hartwig Amination of (Hetero)aryl Triflates. [Online] Available at: [Link]
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- 2. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry [mdpi.com]
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- 9. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 10. Buchwald触媒・配位子 [sigmaaldrich.com]
- 11. Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald-Hartwig Amination of (Hetero)aryl Triflates [organic-chemistry.org]
Application Notes and Protocols for the Photophysical Characterization of Dyes Derived from N,N-Diethyl-3-nitroaniline
Introduction: The Potential of N,N-Diethyl-3-nitroaniline as a Precursor for Push-Pull Chromophores
This compound is a versatile aromatic compound featuring a potent electron-donating N,N-diethylamino group and an electron-withdrawing nitro group. The meta relationship between these substituents creates a unique electronic environment, making it a valuable precursor for the synthesis of "push-pull" dyes. These dyes, characterized by an intramolecular charge transfer (ICT) from the donor to the acceptor moiety upon photoexcitation, are of significant interest for a variety of applications. Their photophysical properties, such as absorption and emission wavelengths, are often highly sensitive to the surrounding environment, making them suitable for use as fluorescent probes, sensors, and in nonlinear optics.[1][2]
This guide provides a comprehensive overview of the synthesis and detailed protocols for the characterization of the photophysical properties of a representative dye derived from this compound. While extensive photophysical data for dyes directly derived from this compound is not abundant in the current literature, we will leverage data from structurally similar analogs to provide a robust framework for researchers. The protocols herein are designed to be self-validating and are grounded in established methodologies, providing a solid foundation for the exploration of this promising class of dyes.
PART 1: Synthesis of a Representative Azo Dye
Azo dyes are a prominent class of organic colorants known for their straightforward synthesis and tunable properties.[3] We will focus on the synthesis of an azo dye prepared by the diazotization of this compound and subsequent coupling with phenol. This reaction is a classic example of electrophilic aromatic substitution.[4]
Protocol 1: Synthesis of 4-((3-(diethylamino)phenyl)azo)phenol
Objective: To synthesize a representative azo dye from this compound and phenol.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Phenol
-
Sodium Hydroxide (NaOH)
-
Sodium Acetate
-
Ethanol
-
Distilled Water
-
Ice
-
Starch-iodide paper
Procedure:
Step 1: Diazotization of this compound
-
In a 250 mL beaker, dissolve a specific molar amount of this compound in a mixture of concentrated HCl and water.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cooled this compound solution. Maintain the temperature below 5 °C throughout the addition.
-
After the complete addition of sodium nitrite, continue stirring the mixture for 30 minutes in the ice bath.
-
Verify the completion of the diazotization reaction by testing a drop of the solution with starch-iodide paper. The presence of excess nitrous acid will result in an immediate blue-black color.
Step 2: Preparation of the Coupling Solution
-
In a separate 500 mL beaker, dissolve an equimolar amount of phenol in an aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5 °C in an ice bath.
Step 3: Azo Coupling
-
Slowly add the cold diazonium salt solution from Step 1 to the cold phenol solution from Step 2 with vigorous stirring.
-
A colored precipitate of the azo dye should form immediately.
-
Adjust the pH of the reaction mixture to 4-5 by adding a saturated solution of sodium acetate to facilitate the coupling.
-
Continue stirring the reaction mixture in the ice bath for another 30-60 minutes to ensure complete coupling.
Step 4: Isolation and Purification
-
Collect the precipitated dye by vacuum filtration using a Büchner funnel.
-
Wash the crude product with copious amounts of cold distilled water to remove any unreacted salts.
-
Recrystallize the crude dye from a suitable solvent, such as ethanol, to obtain a purified product.
-
Dry the purified dye in a vacuum oven at a moderate temperature.
Causality Behind Experimental Choices:
-
Low Temperature: The diazotization reaction is performed at 0-5 °C because diazonium salts are unstable at higher temperatures and can decompose, reducing the yield of the desired azo dye.
-
Acidic Medium for Diazotization: The presence of a strong acid like HCl is crucial for the formation of nitrous acid from sodium nitrite, which is the reactive species in the diazotization process.
-
Alkaline Medium for Coupling: The coupling reaction with phenol is carried out in a basic medium because the phenoxide ion is a more powerful activating group for electrophilic aromatic substitution than the neutral phenol molecule.
PART 2: Characterization of Photophysical Properties
The interaction of the synthesized dye with light is dictated by its photophysical properties. The following protocols outline the standard procedures for characterizing these properties. Due to the limited availability of specific data for dyes derived from this compound, we will present data for analogous compounds for comparative purposes. The primary analog discussed is N,N-diethyl-4-[(4-nitrophenyl)azo]aniline, where the nitro group is in the para position. The meta position of the nitro group in our target compound is expected to result in a less pronounced intramolecular charge transfer, leading to hypsochromic (blue-shifted) absorption and emission compared to the para isomer.[5]
Protocol 2: Determination of Molar Absorptivity (ε)
Objective: To determine the molar absorptivity of the synthesized dye at its wavelength of maximum absorption (λmax).
Principle: The Beer-Lambert law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution (A = εcl).
Materials and Equipment:
-
Synthesized azo dye
-
Spectroscopic grade solvent (e.g., ethanol, DMSO)
-
Volumetric flasks and pipettes
-
UV-Visible spectrophotometer
-
Cuvettes (1 cm path length)
Procedure:
-
Preparation of a Stock Solution: Accurately weigh a small amount of the purified dye and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration.
-
Preparation of Dilutions: Prepare a series of dilutions from the stock solution with decreasing concentrations.
-
Spectroscopic Measurement:
-
Record the absorption spectrum of each dilution over a suitable wavelength range to determine the λmax.
-
Measure the absorbance of each solution at the λmax.
-
-
Data Analysis:
-
Plot a graph of absorbance versus concentration.
-
The slope of the resulting straight line will be equal to the molar absorptivity (ε) in L mol⁻¹ cm⁻¹.
-
Self-Validation: The linearity of the Beer-Lambert plot (a straight line passing through the origin) validates the accuracy of the measurements and indicates that there are no significant intermolecular interactions or changes in the chemical nature of the dye within the concentration range studied.
Protocol 3: Determination of Fluorescence Quantum Yield (Φf)
Objective: To determine the fluorescence quantum yield of the synthesized dye relative to a known standard.
Principle: The relative fluorescence quantum yield is determined by comparing the integrated fluorescence intensity and the absorbance of the sample to that of a standard with a known quantum yield.[6]
Materials and Equipment:
-
Synthesized azo dye
-
Fluorescence quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54)
-
Spectroscopic grade solvents
-
UV-Visible spectrophotometer
-
Fluorometer
-
Cuvettes
Procedure:
-
Preparation of Solutions: Prepare a series of dilute solutions of both the sample and the standard in the same solvent, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.
-
Absorption Measurements: Record the absorbance of each solution at the chosen excitation wavelength.
-
Fluorescence Measurements:
-
Record the fluorescence emission spectrum of each solution, exciting at the same wavelength used for the absorbance measurements.
-
Integrate the area under the emission curve for each spectrum.
-
-
Data Analysis:
-
Plot a graph of integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The quantum yield of the sample (Φsample) can be calculated using the following equation: Φsample = Φstandard × (Gradientsample / Gradientstandard) × (η²sample / η²standard) where Φ is the quantum yield, Gradient is the slope from the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.
-
Causality Behind Experimental Choices:
-
Dilute Solutions: Using solutions with low absorbance (<0.1) is crucial to minimize inner filter effects, where the emitted fluorescence is reabsorbed by other dye molecules in the solution.
-
Choice of Standard: The quantum yield standard should have absorption and emission properties in a similar spectral range as the sample to minimize wavelength-dependent instrumental errors.
Protocol 4: Solvatochromism Study
Objective: To investigate the effect of solvent polarity on the absorption and emission spectra of the synthesized dye.
Principle: Solvatochromism is the change in the color of a substance when it is dissolved in different solvents. For push-pull dyes, an increase in solvent polarity often leads to a bathochromic (red) shift in the emission spectrum due to the stabilization of the more polar excited state.[1]
Materials and Equipment:
-
Synthesized azo dye
-
A series of spectroscopic grade solvents with varying polarities (e.g., hexane, toluene, chloroform, acetone, ethanol, acetonitrile, DMSO)
-
UV-Visible spectrophotometer
-
Fluorometer
-
Cuvettes
Procedure:
-
Solution Preparation: Prepare solutions of the dye with the same concentration in each of the selected solvents.
-
Spectroscopic Measurements:
-
Record the UV-Visible absorption spectrum of the dye in each solvent and note the λmax for absorption.
-
Record the fluorescence emission spectrum of the dye in each solvent and note the λmax for emission.
-
-
Data Analysis:
-
Tabulate the λmax (absorption and emission) values for each solvent.
-
Correlate the observed spectral shifts with a solvent polarity scale, such as the Reichardt's dye ET(30) scale. A plot of the emission maximum versus the ET(30) value can reveal the nature and extent of the solvatochromism.
-
PART 3: Analogous Photophysical Data and Visualization
The following table summarizes the photophysical properties of a structurally similar azo dye, N,N-diethyl-4-[(4-nitrophenyl)azo]aniline, for comparative purposes.
Table 1: Photophysical Properties of an Analogous Azo Dye
| Property | Value | Solvent | Reference |
| λmax (Absorption) | ~470-513 nm | Varies (e.g., Dioxane) | [7][8] |
| Molar Absorptivity (ε) | High (typically > 20,000 M⁻¹cm⁻¹) | - | [9] |
| Fluorescence | Often weakly fluorescent or non-fluorescent | - | [6] |
| Solvatochromism | Positive solvatochromism (red shift with increasing solvent polarity) | Various | [10] |
Note: Azo dyes are often poorly fluorescent due to efficient non-radiative decay pathways, such as photoisomerization around the -N=N- bond.[6] However, structural modifications can enhance fluorescence.
Visualizations
Caption: Experimental workflow for determining molar absorptivity.
Conclusion
This guide provides a foundational framework for the synthesis and photophysical characterization of dyes derived from this compound. The detailed protocols for synthesis, determination of molar absorptivity, fluorescence quantum yield, and solvatochromism are designed to be robust and adaptable for a range of specific dye structures. While direct photophysical data for this class of dyes is emerging, the use of analogous data provides valuable context and predictive power. The unique electronic structure imparted by the meta-substituted donor and acceptor groups suggests that these dyes hold significant promise for applications where sensitivity to the local environment is paramount. Further research into this specific family of chromophores is warranted to fully elucidate their potential in materials science, sensing, and bio-imaging.
References
- Reichardt, C.
- The Synthesis of Azo Dyes. (n.d.).
- New Synthesis, Solvatochromism, Halochromism and Dying Applications of Azo Compound 4-hydroxy-3-((3-nitrophenyl)diazenyl)benzaldehyde. Oriental Journal of Chemistry, 2022.
- (PDF) Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine.
- Nitro-Substituted 4-[(Phenylmethylene)imino]phenolates: Solvatochromism and Their Use as Solvatochromic Switches and as Probes for the Investigation of Preferential Solvation in Solvent Mixtures. The Journal of Organic Chemistry, 2011.
- Investigation of the effect of a nitro group as an anchor group in dye-sensitized solar cells. SAGE Journals, 2019.
- How the nitro group position determines the emission properties of π-expanded diketopyrrolopyrroles. RSC Publishing, 2025.
- (PDF) Synthesis and spectral analysis of some new phenolic azo dyes.
- Nitro-Substituted 4-[(Phenylmethylene)imino]phenolates: Solvatochromism and Their Use as Solvatochromic Switches and as Probes for the Investigation of Preferential Solvation in Solvent Mixtures.
- Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. (n.d.).
- UV-Visible absorbance spectra of N,N-diethyl-4-nitroaniline (DENA, 20 µM) and 4-nitroaniline (NA, 20 µM) (panel A) and variation of í µí»¼, í µí»½ í µí±Ží µí±›í µí±' í µí¼‹ * with mole fraction of LiCl (í µí¼' í µí°¿í µí±–í µí° ¶í µí±™ ) within Glyceline (panel B) under ambient conditions.
- How the nitro group position determines the emission properties of π-expanded diketopyrrolopyrroles.
- Synthesis of an azo dye. YouTube, 2021.
- Studies on synthesis and Dyeing Performance of disperse azo dyes based on Schiff base of ninhydrin and 3-amino phenol. Scholars Research Library, 2012.
- Electronic absorption spectra of azo dyes (4a–4f) at room temperature (C=1.0×10-6 mol·L-1).
- N,N-diethyl-4-[(4-nitrophenyl)azo]aniline. NIST WebBook.
- Tuning the Photophysical Properties of Acceptor–Donor–Acceptor Di-2-(2-oxindolin-3-ylidene) Malononitrile Materials via Extended π–Conjugation: A Joint Experimental and Theoretical Study. MDPI, 2023.
- Synthesis of new reactive azo dyes and their photocatalytic degradation using photocatalyst ZNO sensitized by visible light. Journal of the Serbian Chemical Society, 2024.
- New 2-pyridone-based donor–acceptor dyes: the effect of the donor group position, type of π-linker and acid–base characteristics of the medium on the photophysical properties. Organic & Biomolecular Chemistry, 2021.
- Synthesis and characterization of new azo compounds linked to 1,8-naphthalimide as new fluorescent dispersed dyes for cotton fibers.
- Synthesis, Characterization and Analytical Study of New Azo Dye. Egyptian Journal of Chemistry, 2022.
- Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes. PubMed Central, 2021.
- Physico-analytical studies on some heterocyclic azo dyes and their metal complexes with some transition metals. PMC, 2022.
- Synthesis and Spectroscopic Properties of New Azo Dyes Derived from 3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole. MDPI, 2014.
- Photophysical and theoretical studies on newly synthesized N,N-diphenylamine based azo dye.
- Fastest non-ionic azo dyes and transfer of their thermal isomerisation kinetics into liquid-crystalline materials. The Royal Society of Chemistry, 2015.
- Classifications, properties, recent synthesis and applic
- Intensely Fluorescent Azobenzenes: Synthesis, Crystal Structures, Effects of Substituents, and Application to Fluorescent Vital Stain. PubMed, 2010.
- Azo Dye Theoretical Yield and other doubts. Reddit, 2018.
- (PDF) Classifications, properties, recent synthesis and applications of azo dyes.
Sources
- 1. Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Synthesis, Solvatochromism, Halochromism and Dying Applications of Azo Compound 4-hydroxy-3-((3-nitrophenyl)diazenyl)benzaldehyde – Oriental Journal of Chemistry [orientjchem.org]
- 3. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. How the nitro group position determines the emission properties of π-expanded diketopyrrolopyrroles - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. Intensely fluorescent azobenzenes: synthesis, crystal structures, effects of substituents, and application to fluorescent vital stain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N,N-diethyl-4-[(4-nitrophenyl)azo]aniline [webbook.nist.gov]
- 8. rsc.org [rsc.org]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for N,N-Diethyl-3-nitroaniline in the Development of Nonlinear Optical Materials
Abstract
Organic molecules featuring electron donor-acceptor frameworks have emerged as a cornerstone in the development of materials with significant nonlinear optical (NLO) properties. N,N-Diethyl-3-nitroaniline, a derivative of the well-studied nitroaniline family, presents a compelling candidate for NLO applications due to its potential for large second and third-order optical nonlinearities. This document provides a comprehensive guide for researchers, chemists, and materials scientists on the synthesis, purification, crystal growth, and detailed characterization of this compound as a promising NLO material. The protocols herein are designed to be self-validating, with in-depth explanations of the underlying scientific principles to empower researchers in their exploration of novel photonic materials.
Introduction: The Promise of this compound in Nonlinear Optics
The field of nonlinear optics is predicated on materials that can alter the properties of light, a phenomenon that is crucial for technologies such as optical switching, frequency conversion, and optical data storage[1]. Organic "push-pull" molecules, characterized by an electron-donating group and an electron-accepting group connected by a π-conjugated system, are particularly adept at exhibiting NLO effects[2][3]. The intramolecular charge transfer (ICT) from the donor to the acceptor upon interaction with an intense light field is the microscopic origin of the macroscopic nonlinear optical response.
This compound features a potent electron-donating diethylamino group (-N(CH₂CH₃)₂) and a strong electron-accepting nitro group (-NO₂) attached to a benzene ring. The meta-disposition of these groups is of particular interest, as it can influence the molecular symmetry and crystal packing, which are critical for second-order NLO phenomena like second-harmonic generation (SHG). While para-substituted nitroanilines are extensively studied, meta-substituted analogues offer a different geometric and electronic profile that warrants thorough investigation. This guide provides the necessary protocols to synthesize and evaluate the NLO potential of this compound.
Synthesis and Purification of this compound
The synthesis of this compound can be effectively adapted from the well-established procedures for its dimethyl analogue[4]. The following protocol outlines a robust method for its preparation and subsequent purification to achieve the high purity required for optical studies and crystal growth.
Synthesis Protocol
This two-step process involves the nitration of N,N-diethylaniline. A critical aspect of this synthesis is controlling the reaction temperature to favor the formation of the meta-isomer over the para-isomer, which is often the major product under standard nitration conditions[4].
Materials and Equipment:
-
N,N-Diethylaniline (reagent grade)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ammonium Hydroxide (NH₄OH, concentrated)
-
Ethanol (95%)
-
Dry Ice
-
Three-necked round-bottom flask (3 L)
-
Mechanical stirrer
-
Dropping funnel
-
Large beaker or pail (10 L)
-
Büchner funnel and filter flask
-
Ice bath
Procedure:
-
Preparation of Diethylaniline Sulfate: In the 3 L three-necked flask equipped with a mechanical stirrer, add 2.5 L of concentrated sulfuric acid. Cool the acid to below 10°C in an ice-salt bath. Slowly add 447 g (3.0 moles) of N,N-diethylaniline with continuous stirring, ensuring the temperature does not exceed 25°C. Once the addition is complete, continue to cool the mixture to 5°C.
-
Nitration: Prepare the nitrating mixture by cautiously adding 366 g of concentrated sulfuric acid to 286 g of concentrated nitric acid, while cooling in an ice bath. Transfer this mixture to the dropping funnel. Add the nitrating mixture dropwise to the stirred diethylaniline sulfate solution. The tip of the dropping funnel should be below the surface of the solution. Maintain the reaction temperature between 5°C and 10°C, using small pieces of dry ice for fine control[4]. The addition should take approximately 1.5 to 2 hours.
-
Reaction Completion and Quenching: After the addition is complete, continue stirring at 5-10°C for another hour. Pour the reaction mixture slowly and with vigorous stirring into a large pail containing 6 kg of crushed ice.
-
Neutralization and Isolation: Cool the diluted mixture and slowly add concentrated ammonium hydroxide with efficient stirring, keeping the temperature below 25°C. Continue adding ammonium hydroxide until the solution is basic to litmus paper. The crude this compound will precipitate as an oil or solid.
-
Filtration and Washing: Collect the crude product by filtration using a Büchner funnel. Wash the precipitate thoroughly with cold water to remove any inorganic salts.
Purification by Recrystallization
The purity of the synthesized compound is paramount for obtaining high-quality single crystals and reliable NLO measurements. Recrystallization is an effective method for purifying the crude product.
Procedure:
-
Dissolve the crude, dried this compound in a minimum amount of hot 95% ethanol.
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, which will induce the crystallization of the purified product.
-
Further cool the solution in an ice bath to maximize the yield of the crystals.
-
Collect the bright orange crystals by filtration, wash them with a small amount of cold 95% ethanol, and dry them under vacuum.
-
The melting point of the purified this compound should be sharp. The melting point of the analogous N,N-dimethyl-3-nitroaniline is 57-61°C[5].
Single Crystal Growth by Slow Evaporation
The growth of large, high-quality single crystals is a prerequisite for the complete characterization of the NLO properties of a material, particularly for determining the elements of the second-order susceptibility tensor. The slow evaporation solution technique is a widely used and effective method for growing organic crystals[6][7][8].
Rationale for Solvent Selection and Growth Conditions
The choice of solvent is critical and is determined by the solubility of the compound and the solvent's vapor pressure. A good solvent will have a moderate solubility for the compound at the growth temperature and a relatively low vapor pressure to allow for slow, controlled evaporation. The slow evaporation rate is crucial for allowing the molecules to arrange themselves into a well-ordered crystal lattice, minimizing defects.
Crystal Growth Protocol
Materials and Equipment:
-
Purified this compound
-
High-purity solvent (e.g., acetone, methanol, or a mixture)
-
Beakers or crystallizing dishes with a loose-fitting cover (e.g., perforated parafilm)
-
Constant temperature chamber or a vibration-free environment
Procedure:
-
Prepare a Saturated Solution: Prepare a saturated solution of purified this compound in the chosen solvent at a constant temperature (e.g., room temperature). This can be achieved by adding the solute to the solvent in small portions with continuous stirring until a small amount of undissolved solid remains.
-
Filter the Solution: Filter the saturated solution through a syringe filter (0.2 µm) into a clean crystallizing dish to remove any dust particles or undissolved solute, which could act as unwanted nucleation sites.
-
Controlled Evaporation: Cover the crystallizing dish with a perforated lid or parafilm with a few pinholes. The number and size of the holes will control the rate of evaporation.
-
Incubation: Place the dish in a constant temperature, vibration-free environment. Slower evaporation over a period of days to weeks generally yields higher quality and larger crystals[7].
-
Harvesting: Once well-formed, optically transparent crystals have grown to a suitable size, carefully harvest them from the solution using tweezers. Gently dry the crystals with a lint-free tissue.
Nonlinear Optical Characterization
A comprehensive evaluation of an NLO material involves the determination of both its second-order and third-order nonlinearities. The following protocols describe standard techniques for these measurements.
Overall Workflow for NLO Material Development
The development and characterization of a new NLO material like this compound follows a logical progression from synthesis to detailed optical analysis.
Caption: Workflow for the development of this compound as an NLO material.
Second-Order NLO Properties: The Kurtz-Perry Powder Technique
The Kurtz-Perry powder technique is a rapid and efficient method for screening materials for second-harmonic generation (SHG) and determining if they are phase-matchable[9][10][11][12]. It provides a semi-quantitative measure of the SHG efficiency relative to a standard material like potassium dihydrogen phosphate (KDP) or urea.
Principle: A high-intensity laser beam is focused onto a powdered sample. If the material crystallizes in a non-centrosymmetric space group, it can generate light at twice the frequency (the second harmonic) of the incident laser. The intensity of the generated second-harmonic light is measured and compared to that produced by a reference standard under identical conditions.
Experimental Setup:
Caption: Schematic of a Kurtz-Perry powder SHG measurement setup.
Protocol:
-
Sample Preparation: Grind the purified this compound into a fine powder. Sieve the powder to obtain a uniform particle size range (e.g., 100-150 µm). Prepare a reference sample of KDP or urea with the same particle size range.
-
Sample Mounting: Loosely pack the powder into a thin glass cell or between two microscope slides.
-
Measurement:
-
Direct the pulsed Nd:YAG laser beam (wavelength = 1064 nm) through the sample.
-
Use an IR filter to remove any stray light at the second-harmonic wavelength from the laser source.
-
Focus the beam onto the sample.
-
Place a filter after the sample to block the fundamental wavelength (1064 nm) and transmit only the second-harmonic signal (532 nm).
-
Detect the intensity of the 532 nm light using a photomultiplier tube (PMT).
-
Record the signal on an oscilloscope.
-
-
Data Analysis: Measure the SHG signal intensity for the this compound sample and the reference standard. The relative SHG efficiency is the ratio of the signal from the sample to the signal from the standard.
Expected Results for Analogous Compounds: While specific data for this compound is not readily available in the literature, other nitroaniline derivatives show significant SHG efficiency. For example, m-nitroaniline has been reported to have an SHG efficiency several times that of KDP[9].
Third-Order NLO Properties: The Z-Scan Technique
The Z-scan technique is a simple yet powerful method for determining the magnitude and sign of the third-order nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β)[13][14][15][16].
Principle: A single Gaussian laser beam is focused, and the sample is translated along the beam axis (the z-axis) through the focal point. The nonlinear refraction causes a self-lensing effect in the sample, which modifies the far-field beam divergence. By measuring the transmitted intensity through a finite aperture in the far field ("closed-aperture" Z-scan), the nonlinear refractive index can be determined. The nonlinear absorption is measured by collecting the total transmitted light without an aperture ("open-aperture" Z-scan).
Experimental Setup:
Caption: Schematic of a typical Z-scan experimental setup.
Protocol:
-
Solution Preparation: Prepare a solution of this compound of a known concentration in a suitable solvent (e.g., chloroform or dichloromethane). The solution should have a linear transmittance of about 70-80% at the laser wavelength.
-
Open-Aperture Z-Scan (for Nonlinear Absorption):
-
Remove the aperture before Detector 1 so that all the transmitted light is collected.
-
Translate the sample along the z-axis through the focal point of the lens.
-
Record the normalized transmittance as a function of the sample position z. A dip in transmittance at the focus indicates reverse saturable absorption (positive β), while a peak indicates saturable absorption (negative β).
-
-
Closed-Aperture Z-Scan (for Nonlinear Refraction):
-
Place a finite aperture in front of Detector 1. The linear transmittance of the aperture (S) is typically set between 0.1 and 0.5.
-
Repeat the translation of the sample through the focal point and record the normalized transmittance.
-
A pre-focal peak followed by a post-focal valley indicates a negative nonlinear refractive index (self-defocusing), while a valley-peak configuration indicates a positive n₂ (self-focusing).
-
-
Data Analysis:
-
The nonlinear absorption coefficient (β) can be calculated from the open-aperture data.
-
To obtain the pure nonlinear refractive data, the closed-aperture scan is divided by the open-aperture scan.
-
The nonlinear refractive index (n₂) can then be determined from the peak-to-valley transmittance difference (ΔTp-v) of the divided scan.
-
The real and imaginary parts of the third-order nonlinear susceptibility (χ⁽³⁾) can be calculated from n₂ and β.
-
Expected Third-Order NLO Properties of Analogous Compounds: For p-nitroaniline picrate, the third-order susceptibility χ⁽³⁾ has been reported to be on the order of 10⁻¹³ esu[2]. Nitroaniline derivatives are known to exhibit significant third-order nonlinearities, making this compound a promising candidate for applications in optical limiting and all-optical switching.
Structural Characterization: Single Crystal X-ray Diffraction
Single crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystal. This information is crucial for establishing the structure-property relationships that govern NLO activity. For second-order NLO effects, the crystal must belong to a non-centrosymmetric space group.
Protocol:
-
Crystal Selection: Select a high-quality single crystal of this compound with well-defined faces and no visible defects.
-
Data Collection: Mount the crystal on a goniometer and place it in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is used to solve and refine the crystal structure, yielding precise information on bond lengths, bond angles, and the crystal packing arrangement.
Data Summary and Conclusion
The following table summarizes the key physicochemical properties of this compound and the representative NLO properties of analogous compounds.
| Property | Value / Expected Value | Reference |
| Physicochemical Properties of this compound | ||
| Molecular Formula | C₁₀H₁₄N₂O₂ | [6] |
| Molecular Weight | 194.23 g/mol | [6] |
| Appearance | Orange to Orange-Red Crystalline Solid | [5] (analogue) |
| Representative NLO Properties of Nitroaniline Analogues | ||
| SHG Efficiency (vs. KDP) of m-nitroaniline | > 1 | [9] (analogue) |
| Third-Order Susceptibility (χ⁽³⁾) of p-nitroaniline picrate | ~10⁻¹³ esu | [2] (analogue) |
| Nonlinear Refractive Index (n₂) of p-nitroaniline picrate | ~10⁻¹⁹ m²/W | [2] (analogue) |
| Nonlinear Absorption (β) of p-nitroaniline picrate | ~10⁻¹² m/W | [2] (analogue) |
References
-
Kurtz, S. K., & Perry, T. T. (1968). A Powder Technique for the Evaluation of Nonlinear Optical Materials. Journal of Applied Physics, 39(8), 3798–3813. [Link]
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ChemBK. (2024). N,N-Dimethyl-3-nitroaniline. Retrieved from [Link]
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Francisco Racedo N. (n.d.). Experimental setup for the Z-Scan technique; the sample travels along... ResearchGate. Retrieved from [Link]
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Bhuvaneswari, G., Prabavathi, N., & Guru Prasad, L. (2018). Crystal growth, experimental, and theoretical investigation of organic nlo material n, n dimethyl-4 nitro aniline. International Journal of Current Advanced Research, 7(8), 16448-16454. [Link]
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Sabari Girisun, T. C., et al. (2020). Investigation of optical limiting and third-order optical nonlinear properties of 2-Nitroaniline by Z -scan and f -scan techniques. Journal of Materials Science: Materials in Electronics, 31, 17655–17666. Retrieved from [Link]
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Sun, M., Wang, G., & Yao, J. (2023). The Kurtz–Perry Powder Technique Revisited: A Study of the Effect of Reference Selection on Powder Second-Harmonic Generation Response. Molecules, 28(3), 1116. [Link]
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Varghese, A. L., Linsha, P. M., & Mathai, G. (2024). Exploring the Third-Order Non-linear Optical Responses and Optical Limiting Properties of p-Nitroaniline Picrate: A Theoretical and Experimental Study. Asian Journal of Chemistry, 36(8), 2013-2018. [Link]
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Aramburu, I., Ortega, J., Folcia, C. L., Etxebarria, J., & Illarramendi, M. A. (2014). Second-harmonic generation in dry powders: A simple experimental method to determine nonlinear efficiencies under strong light scattering. AIP Publishing, 115(7), 073103. [Link]
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Kurtz, S., & Perry, T. T. (1968). A powder technique for the evaluation of nonlinear optical materials. Semantic Scholar. Retrieved from [Link]
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Sun, M., Wang, G., & Yao, J. (2023). The Kurtz-Perry Powder Technique Revisited: A Study of the Effect of Reference Selection on Powder Second-Harmonic Generation Response. PubMed. Retrieved from [Link]
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N,N-dimethyl-4-nitrosoaniline. (2020). Experimental Procedures Preparation of N,N-dimethyl-4-nitrosoaniline. Retrieved from [Link]
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Fitch, H. M. (1947). m-NITRODIMETHYLANILINE. Organic Syntheses, 27, 62. [Link]
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Wikipedia. (n.d.). Z-scan technique. Retrieved from [Link]
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International Journal of Pure and Applied Mathematics. (n.d.). PROPERTIES OF NON-LINEAR OPTICAL MATERIALS. Retrieved from [Link]
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Lakshmi, R., & Prabukanthan, P. (2016). Studies on the Growth and Characterization of N-methyl-4-nitroaniline Organic Single Crystal Grown by Slow Evaporation Technique. Semantic Scholar. Retrieved from [Link]
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Singh, V., et al. (n.d.). Z-scan technique for nonlinear materials characterization: a review. Research Plateau Publishers. Retrieved from [Link]
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International Journal of Pure and Applied Mathematics. (2018). DIFFERENT TYPES OF CRYSTAL GROWTH METHODS. Retrieved from [Link]
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Scientific Research Publishing. (2013). Crystal Growth; Slow Evaporation Method; NLO; Single Crystal XRD; Dielectric Studies; Photoconductivity Studies. Journal of Crystallization Process and Technology, 3(4). [Link]
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Zhang, Y., et al. (2022). Synthesis of Bis(N,N-diethyl)aniline-Based, Nonlinear, Optical Chromophores with Increased Electro-Optic Activity by Optimizing the Thiolated Isophorone Bridge. MDPI. Retrieved from [Link]
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Waghorne, E. (2020). Structures of (left) 4-nitroaniline and N,N-diethyl-4-nitroaniline and... ResearchGate. Retrieved from [Link]
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Quinteiro, G. F., et al. (2023). Geometry-Driven Control of Linear and Nonlinear Optical Responses in p-Nitroaniline: Insights into Structure-Property Relationships and Thermal Robustness. ACS Omega, 8(49), 46881–46890. [Link]
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Joseph, C., et al. (2012). Mechanical properties of meta-nitroaniline NLO single crystals. OAM-RC. Retrieved from [Link]
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Application Notes and Protocols for the Analytical Detection of N,N-Diethyl-3-nitroaniline
Introduction
N,N-Diethyl-3-nitroaniline is an aromatic organic compound with the chemical formula C₁₀H₁₄N₂O₂.[1] As a substituted nitroaniline, its detection and quantification are of significant interest in various fields, including pharmaceutical development as a potential process impurity or starting material, and in environmental monitoring due to the general toxicological concerns associated with nitroaromatic compounds. The presence of the nitro group, a strong chromophore, and the tertiary amine functionality dictate the analytical strategies for this molecule.
This comprehensive guide provides detailed protocols for the analytical determination of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods have been developed and adapted based on established analytical principles for similar aniline and nitroaromatic derivatives.[2][3][4][5] This document is intended for researchers, scientists, and drug development professionals requiring robust and reliable analytical methods for this compound.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for method development.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄N₂O₂ | NIST[1] |
| Molecular Weight | 194.23 g/mol | NIST[1] |
| CAS Number | 2216-16-2 | NIST[1] |
| Appearance | Expected to be a yellow to orange crystalline solid | Inferred from analogs[6] |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a primary technique for the analysis of non-volatile and thermally labile compounds like this compound. The method's strength lies in its high resolution, sensitivity, and accuracy for quantifying compounds with UV-absorbing chromophores.[7][8] The nitroaniline moiety in the target molecule makes it an ideal candidate for UV detection.
Causality Behind Experimental Choices
-
Stationary Phase: A C18 reversed-phase column is selected due to its versatility and effectiveness in retaining moderately non-polar compounds like this compound from a more polar mobile phase.
-
Mobile Phase: A mixture of acetonitrile and water provides a good polarity range to achieve optimal retention and separation from potential impurities. The gradient elution allows for the efficient elution of a wider range of compounds with varying polarities.
-
Detection Wavelength: The UV detection wavelength is set at 254 nm, a common wavelength for the analysis of aromatic compounds and nitroaromatics, ensuring high sensitivity.[2][9]
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for the quantitative analysis of this compound by HPLC-UV.
Detailed Protocol: HPLC-UV
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Volumetric flasks, pipettes, and autosampler vials
2. Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-15 min: 40-90% B; 15-17 min: 90% B; 17-18 min: 90-40% B; 18-25 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
3. Standard and Sample Preparation
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of acetonitrile.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution with acetonitrile.
-
Sample Solution: Accurately weigh the sample and dissolve it in acetonitrile to achieve a final concentration within the calibration range.
4. Analysis and Quantification
-
Inject the calibration standards to establish a calibration curve of peak area versus concentration.
-
Inject the sample solution.
-
The concentration of this compound in the sample is determined using the linear regression equation from the calibration curve.
Expected Performance Characteristics (Illustrative)
| Parameter | Expected Value |
| Retention Time (tR) | ~ 8.5 min |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | ~ 0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~ 0.3 µg/mL |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[4][10] It is particularly useful for confirming the identity of analytes through their mass spectra.
Causality Behind Experimental Choices
-
GC Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is suitable for the separation of a wide range of semi-volatile organic compounds, including aniline derivatives.
-
Injection Mode: Splitless injection is used to maximize the transfer of the analyte onto the column, which is important for trace analysis.
-
Ionization: Electron ionization (EI) at 70 eV is a standard technique that produces reproducible fragmentation patterns, allowing for library matching and structural elucidation.
-
Mass Analyzer: A quadrupole mass analyzer is commonly used for its robustness and ability to perform both full scan and selected ion monitoring (SIM) for enhanced sensitivity.
Experimental Workflow: GC-MS Analysis
Caption: Workflow for the identification and quantification of this compound by GC-MS.
Detailed Protocol: GC-MS
1. Materials and Reagents
-
This compound reference standard
-
Ethyl acetate (GC grade)
-
Helium (ultra-high purity)
-
GC vials with septa
2. GC-MS Conditions
| Parameter | Condition |
| GC-MS System | Agilent 7890B GC with 5977B MSD or equivalent |
| Column | HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-300 amu (full scan) |
3. Standard and Sample Preparation
-
Prepare a stock solution of this compound in ethyl acetate (e.g., 100 µg/mL).
-
Prepare working standards by diluting the stock solution.
-
Dissolve the sample in ethyl acetate to a suitable concentration.
4. Analysis and Identification
-
Inject the standard to determine the retention time and obtain the mass spectrum.
-
Inject the sample.
-
The identity of this compound in the sample is confirmed by matching the retention time and the mass spectrum with the reference standard. The NIST WebBook provides a reference mass spectrum for this compound.[1]
Expected Mass Spectrum (Illustrative)
| m/z | Relative Abundance | Putative Fragment |
| 194 | High | Molecular ion [M]⁺ |
| 179 | Moderate | [M-CH₃]⁺ |
| 165 | High | [M-C₂H₅]⁺ |
| 148 | Moderate | [M-NO₂]⁺ |
| 120 | Moderate | [M-NO₂-C₂H₄]⁺ |
Spectroscopic Characterization
Spectroscopic techniques are invaluable for the qualitative identification and structural confirmation of this compound. While specific spectra for this compound are not widely published, we can predict the key features based on its structure and data from close analogs like N,N-Dimethyl-3-nitroaniline.[11][12][13]
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons, with splitting patterns characteristic of a 1,3-disubstituted benzene ring. Additionally, a quartet and a triplet corresponding to the ethyl groups attached to the nitrogen will be present.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, with the carbon attached to the nitro group being significantly downfield. Two signals for the ethyl group carbons are also expected.[13]
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the asymmetric and symmetric stretching of the nitro group (typically around 1530-1500 cm⁻¹ and 1370-1330 cm⁻¹, respectively). C-N stretching and aromatic C-H and C=C stretching vibrations will also be present.[14][15]
-
UV-Visible Spectroscopy: The presence of the nitroaniline chromophore will result in strong UV absorbance. Based on data for N,N-diethyl-4-nitroaniline, a maximum absorbance (λmax) in the range of 350-400 nm is anticipated.[16][17]
Conclusion
The analytical methods detailed in this application note provide a robust framework for the detection, quantification, and identification of this compound. The HPLC-UV method is recommended for routine quantitative analysis due to its high throughput and precision. The GC-MS method serves as an excellent confirmatory technique, providing structural information through mass spectral data. The successful implementation of these protocols will enable researchers and scientists to accurately characterize this compound in various matrices, supporting drug development and quality control processes.
References
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Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples. (2009). Journal of Hazardous Materials. [Link]
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Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives). (n.d.). Waters Corporation. [Link]
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4-Amino-N,N-dimethyl-3-nitroaniline. (n.d.). PubChem. [Link]
-
Method 8131: Aniline and Selected Derivatives by Gas Chromatography. (n.d.). U.S. Environmental Protection Agency. [Link]
-
Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. (2021). International Journal of Environmental Analytical Chemistry. [Link]
-
Theoretical and experimental studies of vibrational spectra and thermal analysis of 2-nitroaniline and its cation. (2010). Journal of Molecular Modeling. [Link]
-
FT-IR spectra of p-nitroaniline (a) control and (b) treated. (n.d.). ResearchGate. [Link]
-
N,N-Dimethyl-3-nitroaniline. (n.d.). PubChem. [Link]
-
Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV. (2006). ResearchGate. [Link]
-
Development and Validation of a QuEChERS-Based Method for the Determination of Nitroaromatic Compounds and Nitroamines in Soil Using High-Performance Liquid Chromatography with Ultraviolet Detection. (2025). Journal of Chemistry and Technologies. [Link]
-
Polarized IR Spectra of p-Nitroaniline-Loaded AlPO4-5 Single Crystals. (n.d.). ACS Publications. [Link]
-
Analytical Methods. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]
-
Infrared spectrum of o-nitroaniline. (n.d.). ResearchGate. [Link]
-
This compound. (n.d.). NIST Chemistry WebBook. [Link]
-
Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information. (n.d.). ACS Publications. [Link]
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Supporting information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. [Link]
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NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. (n.d.). SciSpace. [Link]
-
N,N-dimethyl-3-nitroaniline - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]
-
UV-Visible absorbance spectra of N,N-diethyl-4-nitroaniline (DENA, 20 µM) and 4-nitroaniline (NA, 20 µM). (n.d.). ResearchGate. [Link]
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Application Note: A Stability-Indicating HPLC Method for the Purity Analysis of N,N-Diethyl-3-nitroaniline
Abstract
This application note presents a detailed, robust, and reliable stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of N,N-Diethyl-3-nitroaniline. The developed method is designed for researchers, scientists, and drug development professionals, providing a comprehensive protocol for quantifying this compound and separating it from potential impurities and degradation products. The causality behind the selection of chromatographic parameters is elucidated to ensure scientific integrity and facilitate method adoption and troubleshooting. This guide also outlines a protocol for forced degradation studies to establish the stability-indicating nature of the method, in accordance with the International Council for Harmonisation (ICH) guidelines.
Introduction
This compound is a substituted nitroaromatic compound with applications as an intermediate in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. As with any chemical entity intended for use in regulated industries, the purity of this compound is a critical quality attribute that directly impacts its safety and efficacy in downstream applications. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity of non-volatile and thermally labile compounds like this compound.
The development of a stability-indicating analytical method is a regulatory expectation and a scientific necessity.[1] Such a method must be capable of accurately quantifying the active pharmaceutical ingredient (API) while also resolving it from any process-related impurities and degradation products that may form under various stress conditions. This application note provides a scientifically grounded reverse-phase HPLC (RP-HPLC) method, complete with a detailed protocol for forced degradation studies to rigorously challenge the method's specificity.
Physicochemical Properties of the Analyte
A foundational understanding of the analyte's physicochemical properties is paramount for rational HPLC method development.
-
Structure:
-
UV-Vis Absorption: Nitroaromatic compounds are known to be chromophoric. Based on the UV-Visible absorbance spectra of the closely related isomer, N,N-diethyl-4-nitroaniline, a significant absorbance is expected in the UV region.[3][4] The 3-nitro substitution is likely to result in a strong absorption band, making UV detection a highly sensitive method for quantification.
Recommended HPLC Method Parameters
The following reverse-phase HPLC method is recommended for the purity analysis of this compound. The selection of each parameter is justified to provide a clear understanding of the method's underlying principles.
| Parameter | Recommended Condition | Justification |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A C18 column provides a non-polar stationary phase, ideal for retaining and separating moderately non-polar analytes like this compound through hydrophobic interactions.[5] The specified dimensions and particle size offer a good balance between resolution, efficiency, and backpressure. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | The aqueous component of the mobile phase. The addition of a small amount of phosphoric acid helps to control the pH, ensuring consistent ionization of any acidic or basic functional groups and improving peak shape. |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier in RP-HPLC due to its low viscosity and UV transparency. It serves as the strong eluting solvent. |
| Gradient Elution | 0-20 min: 50-80% B20-25 min: 80% B25-30 min: 80-50% B | A gradient elution is proposed to ensure the timely elution of the main analyte while also providing sufficient resolution to separate it from both more polar and more non-polar impurities. This is crucial for a stability-indicating method.[1] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm internal diameter column, providing good chromatographic performance without generating excessive backpressure. |
| Column Temperature | 30 °C | Maintaining a constant column temperature is critical for reproducible retention times. 30 °C is slightly above ambient temperature to minimize fluctuations. |
| Detection Wavelength | 254 nm (or λmax if determined) | Based on HPLC methods for related nitroaromatic compounds, 254 nm is a suitable starting point.[6] For optimal sensitivity, it is highly recommended to determine the UV absorption maximum (λmax) of this compound in the mobile phase. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overloading. |
| Diluent | Mobile Phase A : Mobile Phase B (50:50, v/v) | Dissolving the sample in a diluent with a similar composition to the initial mobile phase conditions ensures good peak shape and avoids solvent effects. |
Experimental Protocols
Preparation of Solutions
-
Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1.0 mL of concentrated phosphoric acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas before use.
-
Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile. Degas before use.
-
Diluent (50:50 Water/Acetonitrile): Mix equal volumes of HPLC-grade water and acetonitrile.
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
HPLC System Setup and Operation
-
Set up the HPLC system according to the parameters in the table above.
-
Equilibrate the column with the initial mobile phase composition (50% B) for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure the system is clean.
-
Inject the standard solution to determine the retention time and peak area of this compound.
-
Inject the sample solution to determine the purity.
Data Analysis and Purity Calculation
The purity of the this compound sample is typically determined by area normalization.
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Forced Degradation Studies (Stress Testing)
To establish the stability-indicating nature of the HPLC method, forced degradation studies must be performed. The goal is to generate potential degradation products to demonstrate that they are well-separated from the main analyte peak. The following conditions are recommended as a starting point, with the aim of achieving 5-20% degradation of the active ingredient.
Protocol for Forced Degradation
-
Acid Hydrolysis: To 1 mL of the standard solution (1000 µg/mL in diluent), add 1 mL of 1N HCl. Heat at 60°C for 4 hours. Cool the solution and neutralize with 1N NaOH before dilution and injection.
-
Base Hydrolysis: To 1 mL of the standard solution, add 1 mL of 1N NaOH. Keep at room temperature for 2 hours. Neutralize with 1N HCl before dilution and injection. The hydrolysis of anilides is a well-documented reaction under both acidic and basic conditions.[7][8][9][10]
-
Oxidative Degradation: To 1 mL of the standard solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light. Dilute and inject.
-
Thermal Degradation: Expose the solid this compound powder to 80°C in a hot air oven for 48 hours. Dissolve the stressed powder in the diluent to the target concentration and inject.
-
Photolytic Degradation: Expose the solid this compound powder to UV light (254 nm) and visible light for an extended period (e.g., 7 days) in a photostability chamber. Dissolve the stressed powder in the diluent and inject.
Workflow for Forced Degradation and Method Validation
Caption: Workflow for establishing the stability-indicating nature of the HPLC method.
Method Validation
For use in a regulated environment, the analytical method must be validated according to ICH Q2(R1) guidelines. The validation parameters should include:
-
Specificity: Demonstrated through the forced degradation studies.
-
Linearity: A minimum of five concentrations across the expected range (e.g., 50-150% of the nominal concentration).
-
Range: The concentration interval over which the method is precise, accurate, and linear.
-
Accuracy: Determined by recovery studies of spiked samples.
-
Precision:
-
Repeatability (Intra-day precision): Multiple injections of the same sample on the same day.
-
Intermediate Precision (Inter-day precision): Analysis on different days, by different analysts, or on different equipment.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).
Conclusion
The HPLC method detailed in this application note provides a robust and reliable approach for the purity determination of this compound. The use of a C18 column with a gradient elution of acetonitrile and acidified water allows for the effective separation of the main component from potential impurities. The outlined forced degradation studies provide a clear pathway to establishing the method's stability-indicating capabilities, a critical requirement for quality control in the pharmaceutical and chemical industries. Adherence to the principles of method validation as per ICH guidelines will ensure the generation of accurate and defensible analytical data.
References
-
Hydrolysis: Preparation of 4-Nitroaniline. (2020). YouTube. Retrieved from [Link]
-
An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence. (2014). AZoM. Retrieved from [Link]
-
Experiment 4:: TLC and HPLC of Nitroanilines. (n.d.). Scribd. Retrieved from [Link]
-
Outline the mechanism of the acid-catalyzed hydrolysis of p-nitroacetanilide to yield p-nitroaniline. (2023). brainly.com. Retrieved from [Link]
-
Hydrolysis of 4-Nitroaniline. (n.d.). Scribd. Retrieved from [Link]
-
Synthesis of p-Nitroaniline via a Multi-Step Sequence. (n.d.). Magritek. Retrieved from [Link]
-
Separation and determination of nitroaniline isomers by capillary zone electrophoresis with amperometric detection. (2025). ResearchGate. Retrieved from [Link]
-
A systematic study of the absorbance of the nitro functional group in the vacuum UV region. (n.d.). IU Indianapolis ScholarWorks. Retrieved from [Link]
-
Separation of 3-Nitroaniline on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]
-
This compound (C10H14N2O2). (n.d.). PubChemLite. Retrieved from [Link]
-
N,N-dimethyl-3-nitroaniline. (n.d.). Stenutz. Retrieved from [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.). LCGC International. Retrieved from [Link]
-
Conditions generally employed for forced degradation... (n.d.). ResearchGate. Retrieved from [Link]
-
N,N-Dimethyl-3-nitroaniline. (n.d.). PubChem. Retrieved from [Link]
-
Anodic Oxidation Studies of N,N-Dimethylaniline. II. Stationary and Rotated Disk Studies at Inert Electrodes. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]
-
Development and validation of a novel UPLC-Q-Orbitrap HRMS method for determining p-Nitroaniline and its metabolites in blood. (n.d.). Frontiers. Retrieved from [Link]
-
Supporting information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
UV-Visible absorbance spectra of N,N-diethyl-4-nitroaniline (DENA, 20 µM)... (n.d.). ResearchGate. Retrieved from [Link]
-
Reductive deamination as a new step in the anaerobic microbial degradation of halogenated anilines. (n.d.). ResearchGate. Retrieved from [Link]
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Application Note: A Practical Guide to Elucidating the Biotransformation Pathways of N,N-Diethyl-3-nitroaniline
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: Mapping the Metabolic Fate of a Nitroaromatic Amine
N,N-Diethyl-3-nitroaniline is a tertiary aromatic amine containing a nitro functional group. Compounds within this chemical class are prevalent in various industrial applications, including the synthesis of dyes and pharmaceuticals.[1][2] For drug development professionals and toxicologists, a thorough understanding of a xenobiotic's metabolic fate is paramount. Biotransformation can significantly alter a compound's pharmacological activity, duration of action, and potential for toxicity.[3][4][5] The metabolic pathways of this compound itself are not extensively documented in publicly available literature. Therefore, this guide provides a predictive framework and a set of robust, validated protocols to enable researchers to elucidate its biotransformation pathways de novo.
This document leverages established metabolic principles for structurally related nitroaromatic compounds and N-alkylated anilines to propose likely metabolic routes.[6][7] We present detailed, field-proven protocols for in vitro studies using liver microsomes and primary hepatocytes—the gold standard systems for metabolic assessment—coupled with modern analytical techniques for metabolite identification.[8][9][10]
Section 1: Predicted Biotransformation Pathways
The metabolism of xenobiotics is broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions.[5] For this compound, we anticipate a combination of reactions targeting its three key functional regions: the nitro group, the N-diethylamino group, and the aromatic ring.
Phase I Metabolism: Functionalization Reactions
Phase I metabolism introduces or exposes functional groups, typically increasing the hydrophilicity of the compound. Key enzymatic systems, primarily located in the liver, such as Cytochrome P450s (CYPs) and Flavin-containing Monooxygenases (FMOs), are responsible for these transformations.[9][11]
-
Nitroreduction: The reduction of the nitro group is a major metabolic pathway for nitroaromatic compounds.[6][12] This multi-step process, potentially mediated by cytosolic and microsomal reductases, is expected to yield 3-hydroxylamino-N,N-diethylaniline and subsequently the primary amine, 3-amino-N,N-diethylaniline.
-
N-Dealkylation: The sequential oxidative removal of the ethyl groups from the tertiary amine is a classic CYP-mediated reaction.[7][13] This pathway would produce N-Ethyl-3-nitroaniline and, subsequently, 3-nitroaniline.
-
Aromatic Hydroxylation: CYPs can catalyze the direct addition of a hydroxyl group to the aromatic ring.[14] The position of hydroxylation is influenced by the existing substituents. For this compound, hydroxylation could occur at positions ortho or para to the activating diethylamino group.
-
N-Oxidation: The formation of an N-oxide is another possible route for tertiary amines, though often a minor pathway compared to N-dealkylation.[7]
Phase II Metabolism: Conjugation Reactions
Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous polar molecules, which drastically increases water solubility and facilitates excretion.[15]
-
Glucuronidation & Sulfation: Phenolic hydroxyl groups (from aromatic hydroxylation) and primary amine groups (from nitroreduction) are common substrates for conjugation with glucuronic acid (via UGTs) or sulfate (via SULTs).[15][16]
-
N-Acetylation: The primary aromatic amine metabolite (3-amino-N,N-diethylaniline) can undergo N-acetylation, a common pathway for aromatic amines, mediated by N-acetyltransferases (NATs).[16][17]
The interplay of these pathways is visualized in the diagram below.
Caption: Predicted biotransformation pathways of this compound.
Section 2: Experimental Protocols for Pathway Elucidation
To investigate these predicted pathways, a tiered in vitro approach is recommended, starting with a simpler system (microsomes) to assess Phase I metabolism and progressing to a more comprehensive system (hepatocytes) for both Phase I and Phase II metabolism.[10][18]
Protocol 2.1: In Vitro Metabolic Stability in Liver Microsomes
This assay is a primary screen to determine a compound's susceptibility to Phase I enzymes, primarily CYPs and FMOs.[19][20] The rate of disappearance of the parent compound is measured over time.
1. Materials and Equipment
-
This compound (Test Article)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)[19][21]
-
Positive Control Compounds (e.g., Diclofenac, Propranolol)[19]
-
Ice-cold Acetonitrile with Internal Standard (IS) for reaction termination[19][20]
-
96-well incubation plates and collection plates
-
Centrifuge for 96-well plates
-
LC-MS/MS system for analysis[21]
2. Experimental Procedure
-
Prepare Stock Solutions: Create a 20 mM stock of the test article and positive controls in DMSO.[19] Further dilute in acetonitrile to an intermediate concentration (e.g., 125 µM).
-
Prepare Reaction Mixtures: In a 96-well plate on ice, prepare the main reaction mixture. For each 200 µL reaction, combine:
-
158 µL Phosphate Buffer
-
20 µL NADPH Regenerating System
-
20 µL Liver Microsomes (final concentration ~0.5 mg/mL)
-
Scientist's Note: An NADPH regenerating system provides a sustained supply of the critical cofactor, NADPH, which is consumed by CYP enzymes. This is superior to adding a single bolus of NADPH, which can be rapidly depleted.[21]
-
-
Prepare Control Reactions (Self-Validation):
-
-NADPH Control: Replace the NADPH Regenerating System with an equal volume of phosphate buffer. This confirms that metabolism is cofactor-dependent.[19]
-
Heat-Inactivated Control: Use microsomes that have been pre-heated (e.g., 45°C for 30 min) before addition. This confirms the enzymatic nature of the turnover.[11]
-
-
Initiate Reaction: Pre-incubate the plate at 37°C for 5-10 minutes. Initiate the reaction by adding 2 µL of the test article or control compound (final concentration ~2 µM; final DMSO < 0.1%).[19][20]
-
Time-Point Sampling: Incubate the plate at 37°C with gentle shaking (~100 rpm).[19] At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 400 µL of ice-cold acetonitrile with IS to the respective wells.[20][21] The 0-minute sample is quenched immediately after adding the test article.
-
Sample Processing: Seal the plate and vortex thoroughly. Centrifuge at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated protein.[19][22]
-
Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.[21]
Protocol 2.2: Metabolite Identification in Plated Human Hepatocytes
This protocol uses cryopreserved primary hepatocytes, which contain the full complement of Phase I and Phase II metabolic enzymes and cofactors in an intact cellular system, providing a more physiologically relevant model.[8][10] Plated hepatocytes allow for longer incubation times, which is ideal for identifying metabolites of low-turnover compounds.[22][23]
1. Materials and Equipment
-
Plateable Cryopreserved Human Hepatocytes (pooled donors recommended)[8][10]
-
Hepatocyte Thawing, Plating, and Incubation Media (e.g., Williams' Medium E with supplements)[8][23]
-
Collagen-coated 24- or 48-well plates[8]
-
This compound (Test Article)
-
Positive Control (e.g., a compound with known Phase I and II metabolites)
-
Humidified CO₂ incubator (37°C, 5% CO₂)
-
Stop Solution (e.g., ice-cold methanol or acetonitrile)[24]
-
LC-HR-MS/MS system for analysis
2. Experimental Procedure
-
Thaw and Plate Hepatocytes:
-
Rapidly thaw the vial of cryopreserved hepatocytes in a 37°C water bath (<2 minutes).[8][22]
-
Transfer the cells to pre-warmed thawing medium and centrifuge gently to pellet the viable cells.[8]
-
Resuspend the cell pellet in plating medium and determine cell viability and density (e.g., via Trypan Blue exclusion).[22]
-
Seed the cells onto collagen-coated plates at an appropriate density (e.g., 0.5 x 10⁶ cells/mL) and allow them to attach in the incubator for 4-6 hours.[8][23]
-
Scientist's Note: Proper cell handling during thawing and plating is critical for maintaining high viability and metabolic capacity. A confluent monolayer is essential for predictable metabolic activity.
-
-
Prepare for Incubation: After cell attachment, gently aspirate the plating medium and replace it with fresh, pre-warmed incubation medium.[23]
-
Initiate Treatment: Prepare a stock of the test article in incubation medium. Add this to the appropriate wells to achieve the final desired concentration (e.g., 5 µM). Include vehicle-only control wells.[22]
-
Time-Course Incubation: Return the plates to the incubator. At designated time points (e.g., 0, 1, 4, 8, and 24 hours), collect both the cells and the medium.[23]
-
Sample Collection and Quenching:
-
For each time point, add an appropriate volume of ice-cold stop solution to the wells to lyse the cells and halt enzymatic activity.[24]
-
Scrape the wells to ensure all cellular material is collected.
-
Transfer the entire mixture to microcentrifuge tubes or a deep-well plate.
-
-
Sample Processing: Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 min) to pellet cell debris and precipitated proteins.[8][22]
-
Analysis: Analyze the supernatant using LC-HR-MS/MS to screen for and identify potential metabolites.[25]
Section 3: Analytical Methodology
High-Performance Liquid Chromatography coupled to High-Resolution Tandem Mass Spectrometry (HPLC-HR-MS/MS) is the definitive tool for metabolite profiling and identification.[25][26]
1. Analytical Approach
-
Metabolite Screening: The initial analysis involves comparing the chromatograms of the T0 sample with later time-point samples. New peaks that appear over time are potential metabolites.
-
Mass-Based Identification: HR-MS provides accurate mass measurements, allowing for the prediction of elemental formulas. Metabolites are initially identified by searching for expected mass shifts corresponding to common biotransformations.[26]
-
Structural Elucidation: Tandem MS (MS/MS) is used to fragment the parent compound and the potential metabolite ions. A comparison of their fragmentation patterns helps to confirm the identity and localize the site of metabolic modification.[27]
2. Common Biotransformations and Mass Shifts
| Biotransformation | Mass Change (Da) | Chemical Change | Probable Phase |
| Nitroreduction | -30.0106 | -O₂ + 2H | Phase I |
| N-De-ethylation | -28.0313 | -C₂H₄ | Phase I |
| Hydroxylation | +15.9949 | +O | Phase I |
| N-Oxidation | +15.9949 | +O | Phase I |
| Glucuronidation | +176.0321 | +C₆H₈O₆ | Phase II |
| Sulfation | +79.9568 | +SO₃ | Phase II |
| Acetylation | +42.0106 | +C₂H₂O | Phase II |
Section 4: Data Interpretation and Workflow
The successful elucidation of biotransformation pathways requires the systematic integration of data from all experiments. The workflow diagram below illustrates the overall process.
Sources
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- 6. Metabolism of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The metabolism of N,N-dimethylaniline by isolated rat hepatocytes: identification of a novel N-conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bdj.co.jp [bdj.co.jp]
- 9. oyc.co.jp [oyc.co.jp]
- 10. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 11. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metabolism of N-nitrodialkylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Metabolism of 4-nitroaniline by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. drughunter.com [drughunter.com]
- 16. admescope.com [admescope.com]
- 17. Biotransformation of nitro aromatic amines in artificial alkaline habitat by pseudomonas DL17 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bioivt.com [bioivt.com]
- 19. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 20. researchgate.net [researchgate.net]
- 21. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 22. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 23. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - HK [thermofisher.com]
- 24. youtube.com [youtube.com]
- 25. researchgate.net [researchgate.net]
- 26. Identifying xenobiotic metabolites with in silico prediction tools and LCMS suspect screening analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. XENOBIOTIC METABOLISM – A VIEW THROUGH THE METABOLOMETER - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing N-alkylation of 3-nitroaniline to N,N-Diethyl-3-nitroaniline
Welcome to the technical support center for the synthesis of N,N-Diethyl-3-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the N-alkylation of 3-nitroaniline. As Senior Application Scientists, we aim to combine established chemical principles with practical, field-proven insights to ensure your success in this synthetic transformation.
Introduction to the Synthesis
The N,N-diethylation of 3-nitroaniline is a crucial step in the synthesis of various specialty chemicals and pharmaceutical intermediates. The reaction involves the introduction of two ethyl groups onto the nitrogen atom of the primary amine. While seemingly straightforward, this reaction is often plagued by challenges such as incomplete conversion, over-alkylation leading to quaternary ammonium salts, and side reactions.[1] This guide will explore a robust methodology for this synthesis, focusing on the use of ethyl halides as alkylating agents under phase transfer catalysis (PTC) conditions, a technique known for its efficiency and milder reaction conditions.[2][3]
Reaction Mechanism Overview
The N-alkylation of 3-nitroaniline with an ethyl halide proceeds via a nucleophilic substitution reaction (SN2). The lone pair of electrons on the nitrogen atom of 3-nitroaniline attacks the electrophilic carbon of the ethyl halide, displacing the halide ion. This process occurs in two successive steps to yield the desired this compound. The presence of a base is crucial to deprotonate the amine after the first alkylation, regenerating a nucleophilic secondary amine for the second alkylation.
Detailed Experimental Protocol
This protocol details the N,N-diethylation of 3-nitroaniline using ethyl bromide under phase transfer catalysis conditions.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| 3-Nitroaniline | 138.12 | 13.8 g (0.1 mol) | 1.0 |
| Ethyl Bromide | 108.97 | 32.7 g (0.3 mol) | 3.0 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 41.5 g (0.3 mol) | 3.0 |
| Tetrabutylammonium Bromide (TBAB) | 322.37 | 3.22 g (0.01 mol) | 0.1 |
| Toluene | - | 200 mL | - |
| Deionized Water | - | 100 mL | - |
Step-by-Step Procedure
-
Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 3-nitroaniline (13.8 g, 0.1 mol), potassium carbonate (41.5 g, 0.3 mol), tetrabutylammonium bromide (3.22 g, 0.01 mol), and toluene (200 mL).
-
Initiation of Reaction: Begin vigorous stirring to create a fine suspension. Heat the mixture to 80 °C.
-
Addition of Alkylating Agent: Slowly add ethyl bromide (32.7 g, 0.3 mol) to the reaction mixture through the dropping funnel over a period of 30 minutes. An exothermic reaction may be observed. Maintain the reaction temperature at 80-85 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 6-8 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add 100 mL of deionized water to dissolve the inorganic salts.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with toluene (2 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by vacuum distillation or column chromatography on silica gel using a hexane-ethyl acetate gradient.
Troubleshooting Guide
Q1: My reaction is showing very low conversion even after the recommended reaction time. What could be the issue?
A1: Low conversion can stem from several factors:
-
Insufficient Mixing: In a phase transfer catalysis system, efficient mixing is paramount to ensure the transfer of the deprotonated aniline from the solid/aqueous phase to the organic phase where the reaction occurs.[2] If you are using magnetic stirring, consider switching to mechanical stirring for better agitation.
-
Deactivated Catalyst: The tetrabutylammonium bromide (TBAB) catalyst can be "poisoned" by certain impurities.[2] Ensure you are using a high-purity catalyst.
-
Low Reaction Temperature: While 80-85 °C is a good starting point, the reaction rate is temperature-dependent. A slight increase in temperature (e.g., to 90-95 °C) might be necessary, but be cautious of potential side reactions.
-
Poor Quality Reagents: Ensure your 3-nitroaniline and ethyl bromide are of high purity. Impurities in the starting materials can inhibit the reaction.
Q2: I am observing the formation of a significant amount of N-ethyl-3-nitroaniline (mono-alkylated product) and unreacted 3-nitroaniline. How can I drive the reaction to completion?
A2: The presence of the mono-alkylated product indicates that the second alkylation step is slow. Here are some strategies to address this:
-
Increase Alkylating Agent Stoichiometry: While the protocol suggests 3.0 equivalents of ethyl bromide, you can increase this to 3.5 or 4.0 equivalents to push the equilibrium towards the di-alkylated product.
-
Extend Reaction Time: Continue to monitor the reaction by TLC or GC. If the di-alkylated product is forming, albeit slowly, extending the reaction time may be sufficient.
-
Ensure Sufficient Base: The potassium carbonate not only acts as a base but also as a dehydrating agent. Ensure it is finely powdered and anhydrous for optimal performance.
Q3: My crude product contains a significant amount of a polar, water-soluble impurity. What is it and how can I avoid it?
A3: This is likely the tetraethylammonium bromide, the quaternary ammonium salt formed from the over-alkylation of the desired product. This is a common side reaction in N-alkylation.[1]
-
Control Stoichiometry: Carefully controlling the amount of ethyl bromide is key. Using a large excess can promote the formation of the quaternary salt.
-
Temperature Control: Higher reaction temperatures can also favor over-alkylation. Maintain the temperature within the recommended range.
-
Work-up: A thorough wash with water during the work-up should remove most of the water-soluble quaternary ammonium salt.
Q4: I am having difficulty separating this compound from the mono-ethylated intermediate by column chromatography. What can I do?
A4: These two compounds can have similar polarities, making separation challenging.
-
Optimize Solvent System: Experiment with different solvent systems for your column chromatography. A shallow gradient of a less polar solvent system (e.g., hexane with a small percentage of ethyl acetate) might provide better separation.
-
Alternative Purification: If chromatography is not effective, consider vacuum distillation. The boiling points of the mono- and di-alkylated products should be sufficiently different to allow for separation.
Frequently Asked Questions (FAQs)
Q: Can I use other alkylating agents like ethyl iodide?
A: Yes, ethyl iodide is more reactive than ethyl bromide and may lead to shorter reaction times. However, it is also more expensive and can lead to catalyst poisoning in some PTC systems.[2] If you choose to use ethyl iodide, you may need to adjust the reaction temperature and time accordingly.
Q: Is it possible to perform this reaction using a "greener" solvent?
A: While toluene is effective, you could explore other less hazardous solvents. Some PTC reactions have been successfully carried out in solvents like methyl tert-butyl ether (MTBE) or even under solvent-free conditions, though this would require significant process optimization.[2]
Q: Can I use a different base, such as sodium hydroxide?
A: Sodium hydroxide can be used, but it is a much stronger base and can promote side reactions, such as hydrolysis of the alkylating agent. Potassium carbonate is generally preferred for its milder nature and ease of handling.[2]
Q: What is the role of the nitro group in this reaction?
A: The nitro group is a strong electron-withdrawing group. This deactivates the aromatic ring towards electrophilic substitution but, more importantly for this reaction, it reduces the nucleophilicity of the amine.[4] This makes the N-alkylation of 3-nitroaniline more challenging than that of aniline itself. However, it also helps to prevent C-alkylation of the aromatic ring.[4]
Q: Are there alternative methods for this synthesis?
A: Yes, other methods include the "borrowing hydrogen" or "hydrogen autotransfer" methodology, which uses alcohols as alkylating agents in the presence of a metal catalyst.[5][6] This is an atom-economical and environmentally friendly approach, as the only byproduct is water.[7] However, it requires specialized catalysts and potentially higher temperatures.[8]
References
- N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst. New Journal of Chemistry (RSC Publishing).
- An Efficient and Selective Nickel-Catalyzed Direct N-Alkylation of Anilines with Alcohols. ACS Catalysis - ACS Publications.
- N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. TSI Journals.
- Alkylation of Amines (Sucks!). Master Organic Chemistry.
- N-alkylation of aniline and substituted-anilines with different benzyl alcohols using the CoNx@NC catalyst. Reaction conditions. ResearchGate.
- N,N-Dimethyl-3-nitroaniline | 619-31-8. Benchchem.
- Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. PMC - NIH.
- General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters - ACS Publications.
- N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. NIH.
- N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. ResearchGate.
- N,N-DIMETHYL-3-NITROANILINE synthesis. ChemicalBook.
- Phase Transfer Catalysis. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Application Notes and Protocols: N-Allylation of Anilines via Phase Transfer Catalysis. Benchchem.
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- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
minimizing by-product formation in N,N-Diethyl-3-nitroaniline synthesis
Technical Support Center: Synthesis of N,N-Diethyl-3-nitroaniline
A Guide to Minimizing By-Product Formation and Optimizing Reaction Yield
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this specific N-alkylation reaction. As Senior Application Scientists, we understand that achieving high purity and yield is paramount. This document moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues, particularly the formation of unwanted by-products.
Section 1: Understanding the Reaction Landscape
The synthesis of this compound is typically achieved via the direct N-alkylation of 3-nitroaniline using an ethylating agent, such as diethyl sulfate. The reaction proceeds in two successive steps: the formation of the mono-ethylated intermediate (N-Ethyl-3-nitroaniline), followed by the formation of the desired di-ethylated product.
However, the reaction environment is competitive. The primary challenge arises from the fact that the nitrogen atom's nucleophilicity changes with each alkylation step. Furthermore, the desired product itself can act as a nucleophile, leading to an unwanted third alkylation and the formation of a quaternary ammonium salt.[1] Understanding this pathway is the first step in controlling it.
Caption: Reaction pathway for the diethylation of 3-nitroaniline.
The key to a successful synthesis lies in maximizing the rate of the second reaction (k₂) while minimizing the rate of the third, undesired reaction (k₃).
Section 2: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Q1: My reaction yields are low, and analysis (TLC/GC) shows significant amounts of unreacted 3-nitroaniline and the mono-ethylated intermediate. What is the likely cause?
This is a classic sign of incomplete reaction, which can stem from several factors related to reaction kinetics and reagent activity.
-
Probable Cause A: Insufficient Alkylating Agent or Reaction Time. The N-alkylation of 3-nitroaniline is stepwise. To drive the reaction to the di-substituted product, a stoichiometric excess of the ethylating agent is required. An insufficient amount will stall the reaction at the starting material or mono-ethylated stage.
-
Probable Cause B: Sub-optimal Temperature. The electron-withdrawing nitro group on the aniline ring decreases the nucleophilicity of the amino group, making the initial reaction slower than that of unsubstituted aniline.[1] The reaction may require a certain thermal threshold to proceed at a reasonable rate. Excessively low temperatures will result in a sluggish or incomplete reaction.
-
Probable Cause C: Ineffective Base. A base is crucial for deprotonating the aniline nitrogen, thereby increasing its nucleophilicity. If the base is too weak or is not fully soluble in the reaction medium, it cannot efficiently generate the highly reactive aniline anion, leading to poor conversion.
Troubleshooting & Optimization Plan
| Parameter | Recommended Adjustment | Rationale |
| Stoichiometry | Increase the molar ratio of diethyl sulfate to 3-nitroaniline. Start with 2.2-2.5 equivalents. | Ensures enough ethylating agent is present to drive the reaction past the mono-ethylated intermediate.[1] |
| Temperature | Gradually increase the reaction temperature in 5-10°C increments. Monitor progress by TLC. | Overcomes the activation energy barrier, especially for the less nucleophilic 3-nitroaniline starting material.[1] |
| Base Selection | Switch to a stronger base like sodium hydride (NaH) in an aprotic polar solvent like DMF. | NaH provides irreversible deprotonation, maximizing the concentration of the nucleophilic anion.[2] |
| Reaction Time | Extend the reaction time, monitoring every 1-2 hours by TLC until the starting material is consumed. | Allows the reaction to reach completion, especially if kinetics are slow at the chosen temperature. |
Q2: My final product is contaminated with a highly polar, water-soluble impurity that is difficult to remove by standard crystallization. How can I identify and prevent this?
This impurity is almost certainly the triethyl(3-nitrophenyl)ammonium salt, a result of over-alkylation. Because it is a salt, it has vastly different solubility properties than the desired neutral product.
-
Identification: The by-product will typically remain in the aqueous layer during an extractive workup and will not move from the baseline on a TLC plate developed with non-polar to moderately polar eluents (e.g., hexane/ethyl acetate).
-
Prevention is Key: Removing this by-product post-synthesis is less effective than preventing its formation in the first place.
-
Strict Stoichiometric Control: While an excess of the alkylating agent is needed, a large excess will aggressively drive the formation of the quaternary salt. Do not exceed ~2.5 equivalents of diethyl sulfate.
-
Temperature Management: The third alkylation step (k₃) often has a higher activation energy than the first two. Running the reaction at the lowest possible temperature that still allows for complete conversion to the di-ethylated product can significantly reduce the rate of this side reaction.[1]
-
Solvent Choice: The formation of a charged, ionic salt is favored in polar solvents. Using a less polar solvent can help to disfavor the formation of the quaternary ammonium salt.[1]
-
Sources
Technical Support Center: Purification of Crude N,N-Diethyl-3-nitroaniline
Welcome to the technical support guide for the purification of N,N-Diethyl-3-nitroaniline. This document is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining this compound in high purity. We will move beyond simple protocols to explain the underlying principles and provide robust troubleshooting strategies based on extensive field experience and established chemical literature.
Understanding the Analyte: this compound
This compound is a key intermediate characterized by a distinct orange to reddish-brown crystalline appearance.[1] Its purification is often complicated by the presence of structural isomers, unreacted starting materials, and reaction byproducts. A firm grasp of its physical properties is the first step in designing an effective purification strategy.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₄N₂O₂ | [2] |
| Molecular Weight | 194.23 g/mol | [2] |
| Melting Point | 57-61 °C | [1][3] |
| Boiling Point | ~280-283 °C | [3][4] |
| Appearance | Orange to orange-red crystalline powder | [1] |
| Solubility | Soluble in dichloromethane, ethanol | [3][5] |
Initial Assessment: Choosing Your Purification Path
The first critical step is to assess the nature of your crude product. A quick Thin-Layer Chromatography (TLC) analysis can reveal the number of components and help you decide on the most appropriate purification technique.
Caption: Decision tree for selecting the primary purification method.
Purification Technique 1: Recrystallization
Recrystallization is a powerful technique for removing small amounts of impurities from a solid compound. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. For this compound, ethanol is a commonly cited and effective solvent.
Experimental Protocol: Recrystallization from Ethanol
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum amount of hot 95% ethanol required to fully dissolve the solid. This should be done on a hot plate with gentle swirling.
-
Hot Filtration (Optional): If insoluble impurities are present (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization in the funnel.
-
Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the orange crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold 95% ethanol to remove any residual soluble impurities adhering to the crystal surfaces.[6]
-
Drying: Dry the purified crystals under vacuum to remove all traces of ethanol.
Troubleshooting Recrystallization: FAQs
Q: My product has "oiled out" instead of forming crystals. What went wrong and how do I fix it?
A: "Oiling out" occurs when the solid melts before it dissolves or when the solution becomes supersaturated at a temperature above the compound's melting point. Since the melting point of this compound is around 60 °C, using boiling ethanol is generally safe. However, if impurities significantly depress the melting point, this can be an issue.
-
Causality: The compound is too soluble or the solution is too concentrated.
-
Solution: Re-heat the solution to dissolve the oil. Add a slightly larger volume of hot solvent to decrease the concentration. If the problem persists, consider a solvent system with a lower boiling point, such as ethanol/water, where the compound is less soluble.
Q: After cooling, no crystals have formed. What should I do?
A: Crystal formation requires nucleation. If the solution is too clean or the cooling is too rapid, spontaneous nucleation may not occur.
-
Solution 1 (Induce Nucleation): Try scratching the inside of the flask with a glass rod just below the solvent line. The microscopic scratches provide a surface for crystal growth.
-
Solution 2 (Seeding): If you have a pure crystal of this compound, add a tiny speck to the solution. This "seed" will act as a template for crystallization.
-
Solution 3 (Concentrate): You may have used too much solvent. Gently heat the solution to boil off some of the ethanol and try cooling again.
Q: My final product is still highly colored and the melting point is broad. Why?
A: This indicates that significant impurities are still present. Highly colored impurities, often oxidation byproducts, can be difficult to remove by a single recrystallization.[7]
-
Causality: The chosen solvent may not be effective at excluding the specific impurity, or the impurity concentration is too high for recrystallization alone.
-
Solution: You can try a second recrystallization. If that fails, the impurities are likely structurally similar to your product (e.g., isomers), and you must proceed with column chromatography for effective separation.
Purification Technique 2: Column Chromatography
When dealing with multiple byproducts, such as isomeric impurities or unreacted starting materials, column chromatography is the method of choice.[8] This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) while being carried through by a mobile phase (a solvent or solvent mixture).
Experimental Protocol: Flash Column Chromatography
-
Stationary Phase: Prepare a column with silica gel (230-400 mesh) using a suitable slurry method.
-
Mobile Phase Selection: The key to good separation is choosing the right solvent system (eluent). Separation of nitroanilines is highly dependent on polarity.[9] Use TLC to determine the optimal mobile phase. A good starting point for this compound is a mixture of Hexane and Ethyl Acetate.
-
Loading the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent itself. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column. This often results in better resolution.
-
Elution: Begin elution with the chosen solvent system, collecting fractions. Monitor the separation by TLC.
-
Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent using a rotary evaporator to yield the purified product.
Troubleshooting Column Chromatography: FAQs
Q: How do I select the best mobile phase for my separation?
A: The goal is to find a solvent system where your target compound has an Rf value of 0.25-0.35 on a TLC plate. This generally provides the best separation on a column.
-
Causality: The polarity of the mobile phase dictates how quickly compounds move up the stationary phase. This compound is more polar than starting materials like diethylaniline but may be less polar than mono-alkylated (N-ethyl-3-nitroaniline) or unreacted 3-nitroaniline precursors.
-
Methodology:
-
Start with a non-polar system (e.g., 9:1 Hexane:Ethyl Acetate).
-
If the spots remain at the baseline, increase the polarity (e.g., 4:1, then 1:1 Hexane:Ethyl Acetate).[8]
-
Your target is to achieve good separation between all spots.
-
Table 2: Mobile Phase Selection Guide (TLC)
| TLC Observation | Interpretation | Action Required |
| All spots at baseline (Rf ≈ 0) | Eluent is not polar enough. | Increase the proportion of the polar solvent (e.g., Ethyl Acetate). |
| All spots at solvent front (Rf ≈ 1) | Eluent is too polar. | Increase the proportion of the non-polar solvent (e.g., Hexane). |
| Spots are smeared or "streaking". | Sample may be too acidic/basic, or overloaded. | Add 0.5-1% triethylamine to the eluent to suppress silica's acidity. Load less material. |
| Spots are too close together. | Poor resolution. | Try a different solvent system (e.g., Dichloromethane/Hexane) or use a finer mesh silica. |
Q: My purified fractions are taking a very long time to dry on the rotary evaporator. Why?
A: High-boiling point solvents used in chromatography (like ethyl acetate or dichloromethane) can sometimes be difficult to remove completely, especially if co-evaporated with a non-volatile product.
-
Solution: After initial evaporation, you can co-evaporate with a lower-boiling point solvent. Add a small amount of hexane or diethyl ether to the flask and evaporate again. This process, known as azeotropic removal, can help pull off the residual high-boiling solvent. For final traces, drying under high vacuum is recommended.
Caption: Standard workflow for purification by column chromatography.
References
-
N,N-dimethyl-3-nitroaniline. Stenutz. [Link]
-
N,N-Dimethyl-3-nitroaniline. PubChem. [Link]
-
m-NITRODIMETHYLANILINE. Organic Syntheses. [Link]
-
Nitroaniline: Common isomers, structure, synthesis and applications. Chempanda. [Link]
-
Preparation of 3-nitroaniline. PrepChem.com. [Link]
-
TLC Separation of Nitroanilines. Scribd. [Link]
Sources
- 1. N,N-Dimethyl-3-nitroaniline, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 2. N,N-Dimethyl-3-nitroaniline | C8H10N2O2 | CID 69269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N,N-DIMETHYL-3-NITROANILINE CAS#: 619-31-8 [m.chemicalbook.com]
- 4. N,N-dimethyl-3-nitroaniline [stenutz.eu]
- 5. N,N-DIMETHYL-3-NITROANILINE | 619-31-8 [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
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- 8. N,N-DIMETHYL-3-NITROANILINE synthesis - chemicalbook [chemicalbook.com]
- 9. scribd.com [scribd.com]
Technical Support Center: N,N-Diethyl-3-nitroaniline Reactions
Welcome to the technical support center for N,N-Diethyl-3-nitroaniline. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis, subsequent reactions, and purification of this important chemical intermediate. The following content is structured in a question-and-answer format to directly address specific experimental issues with in-depth, field-proven insights.
Section 1: Synthesis via Nitration of N,N-Diethylaniline
The most common route to this compound is the direct nitration of N,N-diethylaniline. While seemingly straightforward, this electrophilic aromatic substitution requires precise control to favor the desired meta-isomer and avoid common pitfalls like low yield and byproduct formation.
Frequently Asked Questions: Synthesis
Q1: My nitration of N,N-diethylaniline is resulting in a low yield of the desired meta-isomer and a mixture of other products. What is happening?
A1: This is the most common issue and stems from the directing effects of the N,N-diethylamino group. Under neutral conditions, the amino group is a powerful ortho, para-director. However, the reaction is run in strong acid (typically a mixture of nitric and sulfuric acid), which protonates the amino group to form an anilinium ion (-NHEt₂⁺). This protonated group is a meta-director.
The key to a successful synthesis is to maintain this protonated state and control the reaction conditions to favor substitution at the meta position. A low yield of the meta-isomer suggests that a significant portion of the N,N-diethylaniline is reacting in its unprotonated, ortho, para-directing form. The primary byproducts will be N,N-diethyl-2-nitroaniline and N,N-diethyl-4-nitroaniline.[1][2]
Key Optimization Points:
-
Temperature Control: The nitration of anilines is highly exothermic. The temperature must be kept low, typically between 5-10°C, using an ice or dry ice/acetone bath.[1] Elevated temperatures can lead to the formation of oxidized byproducts (tars) and favor the formation of the para-isomer.
-
Order of Addition: The N,N-diethylaniline should be dissolved in concentrated sulfuric acid first to ensure complete protonation. The nitrating mixture (H₂SO₄/HNO₃) should then be added slowly, dropwise, to the cooled aniline solution.[1] This ensures the electrophile (NO₂⁺) encounters the meta-directing anilinium ion.
-
Acid Concentration: Using a sufficient excess of concentrated sulfuric acid ensures the equilibrium lies far towards the protonated anilinium species.
Q2: My reaction mixture turned dark brown or black, and I have a lot of insoluble tar after quenching. How can I prevent this?
A2: Tar formation is a sign of oxidation of the electron-rich aromatic ring by nitric acid. N,N-diethylaniline is highly susceptible to oxidation, which competes with the desired nitration reaction. This is almost always caused by poor temperature control.
Preventative Measures:
-
Maintain Low Temperature: Strictly adhere to the 5-10°C temperature range throughout the addition of the nitrating agent.[1]
-
Slow Addition: Add the nitrating mixture very slowly to allow the reaction heat to dissipate effectively. A 1.5 to 2-hour addition time for a moderate-scale reaction is common.[1]
-
Efficient Stirring: Ensure the mixture is being stirred vigorously to prevent localized hot spots where the nitrating agent is introduced.
Q3: I see three major spots on my TLC plate after workup. How do I identify them and separate them?
A3: The three spots correspond to the three possible isomers: N,N-diethyl-2-nitroaniline (ortho), this compound (meta), and N,N-diethyl-4-nitroaniline (para).
-
Identification: The para-isomer is typically the least polar (highest Rf on silica gel) due to its symmetry. The ortho and meta-isomers will have closer Rf values. The desired meta-product is often an orange solid, while the para-isomer is a bright yellow solid.[1]
-
Separation: See the Purification and Characterization section below for detailed protocols. Fractional crystallization is often the most effective method on a larger scale.
Section 2: Troubleshooting Subsequent Reactions
Once synthesized, this compound can be used as a starting material for various transformations, most commonly involving the reduction of the nitro group.
Frequently Asked Questions: Reactions
Q1: I am trying to reduce the nitro group to form N,N-diethylbenzene-1,3-diamine, but the reaction is incomplete or fails. What are some common issues?
A1: The reduction of the nitro group is a standard transformation, but several factors can lead to incomplete conversion.
| Method | Potential Cause of Failure | Suggested Solution |
| H₂, Pd/C | Catalyst Poisoning | Ensure the starting material is pure. Sulfur or halide impurities can poison the palladium catalyst. |
| Insufficient Hydrogen Pressure | Increase H₂ pressure or reaction time. Ensure the system is leak-free. | |
| Catalyst Inactivity | Use fresh, high-quality catalyst. A 5-10% catalyst loading (w/w) is typical. | |
| Sn or Fe / HCl | Insufficient Acid | Ensure a stoichiometric excess of acid is used to drive the reaction and solubilize the resulting amine salt. |
| Poor Mixing | This is a heterogeneous reaction. Vigorous stirring is essential to ensure contact between the metal, acid, and substrate. | |
| Low Temperature | The reaction is often heated (e.g., to 80-100°C) to increase the rate. |
Monitoring the Reaction: The progress of the reduction can be easily monitored by TLC. The starting nitro compound is significantly less polar than the resulting diamine product. The reaction is complete when the starting material spot has been completely consumed.
Section 3: Purification and Characterization
Effective purification is critical to obtaining this compound free of its isomers, which can interfere with subsequent reactions.
Frequently Asked Questions: Purification & Characterization
Q1: How can I effectively separate the desired meta-isomer from the ortho and para byproducts?
A1: The separation strategy depends on the scale of the reaction and the relative ratios of the isomers.
-
Fractional Crystallization (Recommended for >5g scale): This is often the most efficient method. The isomers have different solubilities in common solvents like ethanol. The para-isomer is often the least soluble and can sometimes be precipitated first from a solvent mixture. The desired meta-product can then be crystallized from the mother liquor.[1][3] A common procedure involves recrystallization from ethanol or an ethanol/water mixture.[3]
-
Column Chromatography (Recommended for <5g scale or high purity): Flash column chromatography on silica gel is effective for separating all three isomers. A gradient elution with a mixture of hexanes and ethyl acetate is a good starting point. Begin with a low polarity eluent (e.g., 95:5 Hexanes:EtOAc) to elute the less polar para-isomer first, then gradually increase the polarity to elute the meta and finally the ortho-isomers.[4]
Caption: Purification strategy decision flowchart.
Q2: My purified product is an oil and will not crystallize. What can I do?
A2: "Oiling out" instead of crystallizing is a common problem, often due to residual impurities or incorrect solvent choice.
Troubleshooting Crystallization:
-
Ensure Purity: An oily product often indicates the presence of impurities that inhibit crystal lattice formation. Consider re-purifying a small sample by column chromatography to see if the pure fractions crystallize.
-
Solvent System: Test different solvents. This compound should be soluble in hot ethanol and less soluble in cold ethanol.[3] If it's too soluble even when cold, try an ethanol/water mixture. Add water dropwise to a hot ethanol solution of your compound until it just becomes cloudy, then add a drop of ethanol to clarify and allow it to cool slowly.
-
Induce Nucleation: If the solution is supersaturated but not crystallizing, you can:
-
Slow Cooling: Rapid cooling in an ice bath can cause oils to form. Allow the flask to cool slowly to room temperature before placing it in an ice bath or refrigerator.[5]
Q3: How can I confirm the identity and purity of my final product?
A3: A combination of spectroscopic methods should be used for definitive characterization. While specific data for the diethyl- derivative is sparse, we can infer expected values from its close analog, N,N-Dimethyl-3-nitroaniline.[6][7][8][9]
-
¹H NMR: Expect signals for the two ethyl groups (a quartet and a triplet) and distinct signals for the four aromatic protons. The aromatic region will show a complex splitting pattern characteristic of a 1,3-disubstituted benzene ring.
-
¹³C NMR: Expect six distinct aromatic carbon signals and two signals for the ethyl groups.[8]
-
IR Spectroscopy: Look for strong, characteristic stretches for the nitro group (NO₂) typically around 1530-1500 cm⁻¹ (asymmetric) and 1350-1330 cm⁻¹ (symmetric).
-
Mass Spectrometry: The molecular ion peak should correspond to the molecular weight of this compound (C₁₀H₁₄N₂O₂, MW: 194.23 g/mol ).
-
Melting Point: A sharp melting point is a good indicator of purity. The melting point for the analogous N,N-Dimethyl-3-nitroaniline is 59-60°C.[8][9] The diethyl derivative will have a different but similarly sharp melting point when pure.
Section 4: Safety Precautions
Working with nitrating agents and nitroaromatic compounds requires strict adherence to safety protocols.
-
Corrosive Reagents: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizers. Always work in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.[2][10]
-
Exothermic Reaction: The nitration reaction is highly exothermic and can become uncontrollable if the temperature is not managed. Always use an appropriate cooling bath and add reagents slowly.[2]
-
Toxicity: Nitroaniline derivatives are toxic and should be handled with care. Avoid inhalation, ingestion, and skin contact.[10][11][12]
-
Workup: When quenching the reaction with ice/water, do so slowly and with cooling, as the dilution of strong acid is also highly exothermic. Neutralize acidic solutions carefully with a base like NaOH or NaHCO₃ in a well-ventilated area.
References
-
N,N-Dimethyl-3-nitroaniline | C8H10N2O2 | CID 69269 - PubChem. National Center for Biotechnology Information. [Link]
-
4-Amino-N,N-dimethyl-3-nitroaniline | C8H11N3O2 | CID 2733452 - PubChem. National Center for Biotechnology Information. [Link]
-
N,N-dimethyl-3-nitroaniline - Optional[13C NMR] - Chemical Shifts - SpectraBase. Wiley SpectraBase. [Link]
-
Benzenamine, N,N-dimethyl-3-nitro- - NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
-
Safety Data Sheet: 3-Nitroaniline. Carl ROTH. [Link]
-
Catalyst screening and reaction condition optimization using... ResearchGate. [Link]
-
m-NITRODIMETHYLANILINE. Organic Syntheses. [Link]
-
The Enthalpy of Formation of Acetylenes and Aromatic Nitro Compounds for a Group Contribution Method with “Chemical Accuracy”. MDPI. [Link]
-
Continuous flow synthesis of N,O-dimethyl-N'- nitroisourea monitored by inline FTIR: comparing machine learning. ChemRxiv. [Link]
-
Nitroaniline: Common isomers, structure, synthesis and applications | Blog. Chempanda. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. N,N-DIMETHYL-3-NITROANILINE | 619-31-8 [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. N,N-Dimethyl-3-nitroaniline | C8H10N2O2 | CID 69269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N,N-DIMETHYL-3-NITROANILINE(619-31-8) 1H NMR [m.chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. Benzenamine, N,N-dimethyl-3-nitro- [webbook.nist.gov]
- 10. fishersci.com [fishersci.com]
- 11. carlroth.com:443 [carlroth.com:443]
- 12. N,N-Dimethyl-3-nitroaniline | 619-31-8 | TCI AMERICA [tcichemicals.com]
Technical Support Center: Synthesis of N,N-Diethyl-3-nitroaniline
Welcome to the Technical Support Center for the synthesis of N,N-Diethyl-3-nitroaniline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic route and improve your yield. Our approach is grounded in mechanistic principles and field-proven insights to ensure you have a self-validating system for your experiments.
Introduction to the Synthesis of this compound
This compound is a valuable intermediate in the synthesis of various organic compounds, including dyes and pharmaceutical agents. Its synthesis can be approached through two primary routes: the N-alkylation of 3-nitroaniline or the nitration of N,N-diethylaniline. Both methods present unique challenges and opportunities for optimization. This guide will provide detailed protocols and troubleshooting for both pathways.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low Yield in the N-Alkylation of 3-Nitroaniline
Question: I am attempting to synthesize this compound by alkylating 3-nitroaniline with an ethyl halide, but my yields are consistently low. What are the likely causes and how can I improve the outcome?
Potential Causes and Solutions:
-
Insufficient Reactivity of 3-Nitroaniline: The nitro group is strongly electron-withdrawing, which significantly reduces the nucleophilicity of the aniline nitrogen. This makes the reaction inherently sluggish compared to the alkylation of aniline itself.
-
Solution: To overcome this, more forcing reaction conditions are often necessary. This includes using a stronger base and a higher reaction temperature.
-
-
Inadequate Base: A weak base may not be sufficient to deprotonate the aniline nitrogen effectively, leading to a slow or incomplete reaction.
-
Solution: Employ a stronger base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). The choice of base should be made in consideration of the solvent and alkylating agent.
-
-
Suboptimal Reaction Temperature: The reaction may be too slow at room temperature.
-
Solution: Gradually increase the reaction temperature while carefully monitoring the reaction progress by Thin Layer Chromatography (TLC) to avoid decomposition. A common temperature range for such alkylations is 50-80°C.
-
-
Poor Solvent Choice: The solvent plays a crucial role in the reaction rate and outcome.
-
Solution: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetone are generally preferred as they can help stabilize charged intermediates and accelerate the reaction.
-
-
Side Reaction: Over-alkylation: The mono-ethylated intermediate, N-ethyl-3-nitroaniline, can be further alkylated to the desired N,N-diethyl product. However, there's a possibility of forming a quaternary ammonium salt if the reaction is pushed too far with an excess of a highly reactive alkylating agent.
-
Solution: Carefully control the stoichiometry of your reagents. Using a slight excess of the ethylating agent (e.g., 2.2-2.5 equivalents of ethyl iodide for the diethyl product) is a common strategy. Monitor the reaction closely by TLC to stop it once the starting material is consumed and before significant byproduct formation occurs.
-
Issue 2: Formation of Multiple Products in the Nitration of N,N-Diethylaniline
Question: I am trying to synthesize this compound by nitrating N,N-diethylaniline, but my TLC and NMR show a mixture of isomers. How can I favor the formation of the meta-product?
Causality and Strategic Approach:
The dialkylamino group (-NEt₂) is typically an ortho-, para-directing group in electrophilic aromatic substitution due to its strong electron-donating resonance effect. However, in the presence of a strong acid mixture like nitric acid and sulfuric acid, the lone pair on the nitrogen is protonated to form an anilinium ion (-NHEt₂⁺). This protonated group is strongly electron-withdrawing and deactivating, directing the incoming electrophile (the nitronium ion, NO₂⁺) to the meta position.[1]
Solutions to Improve Regioselectivity:
-
Ensure Strong Acidic Conditions: The formation of the meta-isomer is contingent on the protonation of the diethylamino group. Therefore, using a strong acid mixture like concentrated nitric acid in concentrated sulfuric acid is crucial.[2]
-
Control of Reaction Temperature: Nitration reactions are highly exothermic. Maintaining a low temperature (typically 5-10°C) is essential to prevent over-nitration and the formation of undesired byproducts.[2]
-
Purification Strategy: The formation of some ortho- and para-isomers is often unavoidable. A robust purification strategy is key to isolating the desired meta-product.
-
Fractional Crystallization: The different isomers often have different solubilities in a given solvent, which can be exploited for separation. The para-isomer, in the case of dimethylaniline nitration, is often less soluble and can be precipitated and filtered off first.[2]
-
Column Chromatography: For a more complete separation, flash column chromatography on silica gel using a suitable eluent system (e.g., a hexane-ethyl acetate gradient) is highly effective.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for producing this compound with higher purity?
A1: The N-alkylation of 3-nitroaniline is often preferred for achieving higher regioselectivity. The starting material already has the nitro group in the desired meta position, so the challenge lies in controlling the degree of alkylation. The nitration of N,N-diethylaniline will almost invariably produce a mixture of isomers that require careful separation, potentially leading to a lower isolated yield of the pure meta-product.
Q2: What is a good starting point for a recrystallization solvent to purify crude this compound?
A2: For nitroaniline derivatives, ethanol or a mixed solvent system of ethanol and water is often a good starting point.[3] The principle is to find a solvent in which the compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures.[4] For N,N-dimethyl-3-nitroaniline, ethanol has been reported as a suitable recrystallization solvent.[5] It is recommended to perform small-scale solubility tests with different solvents (e.g., ethanol, methanol, isopropanol, and mixtures with water) to determine the optimal conditions for your product.
Q3: How can I monitor the progress of my reaction?
A3: Thin Layer Chromatography (TLC) is an excellent technique for monitoring the reaction. You can spot the reaction mixture alongside your starting materials on a silica gel plate and elute with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The disappearance of the starting material spot and the appearance of the product spot will indicate the progress of the reaction. The product, being more substituted, will typically have a higher Rf value than the starting 3-nitroaniline.
Q4: What are the expected spectroscopic signatures for this compound?
-
¹H NMR: You would expect to see signals for the ethyl groups, likely a triplet for the methyl protons and a quartet for the methylene protons. The aromatic protons will appear as a complex multiplet in the aromatic region of the spectrum.
-
¹³C NMR: The spectrum will show distinct signals for the two different carbons of the ethyl groups and four signals for the aromatic carbons.
-
IR Spectroscopy: Key vibrational bands would include those for the C-H stretching of the alkyl and aromatic groups, C=C stretching in the aromatic ring, and strong symmetric and asymmetric stretching bands for the nitro group (NO₂) typically in the regions of 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹.[8]
Part 3: Experimental Protocols
Protocol 1: Synthesis of this compound via N-Alkylation of 3-Nitroaniline
This protocol is adapted from established procedures for the N-alkylation of substituted anilines.[9]
Materials:
-
3-Nitroaniline
-
Ethyl iodide or Diethyl sulfate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Ethyl acetate
-
Hexane
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-nitroaniline (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous acetone.
-
Stir the suspension at room temperature.
-
Slowly add ethyl iodide (2.2 eq) to the stirring mixture.
-
Heat the reaction mixture to reflux (around 56°C for acetone).
-
Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase). The reaction is typically complete in 4-8 hours.
-
Once the starting material is consumed, cool the mixture to room temperature.
-
Filter off the solid potassium carbonate and wash it with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.
Protocol 2: Synthesis of this compound via Nitration of N,N-Diethylaniline
This protocol is adapted from the Organic Syntheses procedure for the nitration of N,N-dimethylaniline.[2]
Materials:
-
N,N-Diethylaniline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ammonium Hydroxide (NH₄OH)
-
Ethanol
-
Ice
Procedure:
-
In a three-necked round-bottom flask fitted with a mechanical stirrer, a dropping funnel, and a thermometer, place concentrated sulfuric acid. Cool the flask in an ice-salt bath.
-
Slowly add N,N-diethylaniline to the cold sulfuric acid with stirring, ensuring the temperature remains below 25°C.
-
Cool the resulting solution to 5°C.
-
Separately, prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid with cooling.
-
Add the nitrating mixture dropwise to the N,N-diethylaniline sulfate solution, maintaining the temperature between 5°C and 10°C.
-
After the addition is complete, stir the reaction mixture at 5-10°C for one hour.
-
Pour the reaction mixture into a large beaker containing crushed ice with vigorous stirring.
-
Slowly neutralize the acidic solution by adding concentrated ammonium hydroxide while keeping the temperature below 25°C with the addition of more ice. The product will precipitate.
-
Collect the crude product by vacuum filtration and wash it thoroughly with cold water.
-
Purify the crude product by recrystallization from ethanol to obtain this compound.
Part 4: Visualizations
Workflow for N-Alkylation of 3-Nitroaniline
Caption: N-Alkylation Experimental Workflow
Logical Flow for Troubleshooting Low Yield
Caption: Troubleshooting Low Yield
References
-
PubChem. N,N-Dimethyl-3-nitroaniline. National Center for Biotechnology Information. [Link]
-
Fitch, H. M. (1947). m-Nitrodimethylaniline. Organic Syntheses, 27, 62. [Link]
-
Chemistry Stack Exchange. (2012). Why does nitration of N,N-dimethylaniline occur at the meta position?[Link]
- Google Patents. (1995).
-
The Royal Society of Chemistry. (2017). General Method. [Link]
-
Supporting Information for Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst. [Link]
-
NIST. Benzenamine, N,N-dimethyl-3-nitro-. NIST Chemistry WebBook. [Link]
-
CUNY. Purification by Recrystallization. [Link]
-
Journal of the American Chemical Society. A Convenient Synthesis of N,N-Dimethyl-p-nitroaniline and N,N-Dimethyl-o-nitroaniline. [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. N,N-Dimethyl-3-nitroaniline, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. N,N-DIMETHYL-3-NITROANILINE | 619-31-8 [chemicalbook.com]
- 6. N,N-Dimethyl-3-nitroaniline | C8H10N2O2 | CID 69269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N,N-DIMETHYL-3-NITROANILINE(619-31-8) 1H NMR spectrum [chemicalbook.com]
- 8. Benzenamine, N,N-dimethyl-3-nitro- [webbook.nist.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Side Reactions in the Diazotization of N,N-Diethyl-3-nitroaniline
Welcome to the technical support guide for the diazotization of N,N-Diethyl-3-nitroaniline. This document is designed for researchers, scientists, and professionals in drug development who are working with this specific transformation. Here, we will delve into the common side reactions, their mechanistic underpinnings, and provide practical troubleshooting advice to optimize your experimental outcomes.
I. Understanding the Substrate: this compound
The diazotization of this compound presents a unique set of challenges due to the electronic and steric properties of the molecule. The presence of a nitro group, a strong electron-withdrawing group, meta to the amino group, reduces the nucleophilicity of the amino nitrogen.[1] This decreased reactivity can make the diazotization process more sluggish compared to electron-rich anilines. Furthermore, the N,N-diethyl group introduces steric hindrance around the amino functionality, which can also influence the reaction rate and the propensity for certain side reactions.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the diazotization of this compound, presented in a question-and-answer format.
Question 1: My reaction is incomplete, and I have a significant amount of unreacted starting material. What are the likely causes and how can I improve the conversion?
Answer: Incomplete conversion in the diazotization of this compound is a common issue, often stemming from the reduced nucleophilicity of the amine.
Probable Causes:
-
Insufficient Acid Concentration: The reaction requires a strong acidic medium to generate the active nitrosating agent, the nitrosonium ion (NO⁺), from nitrous acid.[2][3] An inadequate amount of acid will lead to a low concentration of NO⁺ and consequently, a slow and incomplete reaction.
-
Low Reaction Temperature with Insufficient Time: While low temperatures (0-5 °C) are crucial to prevent diazonium salt decomposition, the reduced reactivity of this compound may necessitate longer reaction times at these temperatures.
-
Poor Solubility: The aniline derivative or its salt may have limited solubility in the reaction medium, hindering its interaction with the nitrosating agent.
Solutions:
-
Optimize Acid Stoichiometry: Ensure at least 3 equivalents of a strong mineral acid (e.g., HCl, H₂SO₄) are used. One equivalent protonates the amino group, one is for the reaction with sodium nitrite, and the third maintains a strongly acidic environment.
-
Increase Reaction Time: Monitor the reaction progress using a suitable analytical technique (e.g., TLC, HPLC). If the reaction is sluggish, extend the reaction time at 0-5 °C before proceeding to the next step.
-
Consider Alternative Diazotization Methods: For poorly soluble or unreactive anilines, using nitrosylsulfuric acid in concentrated sulfuric acid can be a more effective approach.[1] Another alternative is using an organic nitrite, such as tert-butyl nitrite, in an organic solvent, which can improve solubility.[1]
Question 2: I am observing the formation of a colored precipitate in my reaction mixture. What is this byproduct and how can I prevent its formation?
Answer: The formation of a colored precipitate is often indicative of azo coupling, a common side reaction in diazotization.
Probable Cause:
-
Azo Coupling (Diazoamino Compound Formation): The newly formed diazonium salt is an electrophile and can react with the unreacted, nucleophilic this compound to form a diazoamino compound (a type of triazene).[1][4] This is more likely to occur if the concentration of the unreacted amine is high or if the pH is not sufficiently acidic.
Solutions:
-
Slow Addition of Sodium Nitrite: Add the sodium nitrite solution slowly and sub-surface to ensure it reacts quickly to form nitrous acid and then the diazonium salt, minimizing the localized concentration of unreacted amine.
-
Maintain a Strongly Acidic Environment: A sufficiently low pH ensures that the starting aniline is fully protonated, rendering it non-nucleophilic and thus preventing it from attacking the diazonium salt.
-
Ensure Efficient Stirring: Good agitation ensures that the reactants are well-mixed, preventing localized areas of high amine concentration.
Question 3: My final product is contaminated with a phenolic impurity. How is this forming and what are the best practices to avoid it?
Answer: The presence of the corresponding phenol, 3-hydroxy-N,N-diethyl-nitroaniline, is a result of the hydrolysis of the diazonium salt.
Probable Cause:
-
Decomposition of the Diazonium Salt: The diazonium group is an excellent leaving group (as N₂ gas). It can be displaced by water, especially if the reaction temperature rises above the recommended 0-5 °C range.[1][4][5] Arenediazonium salts are thermally unstable, and this decomposition is a common side reaction.[6]
Solutions:
-
Strict Temperature Control: Maintain the reaction temperature between 0 and 5 °C throughout the diazotization and any subsequent steps involving the diazonium salt.[4][7] Use an ice-salt bath for more effective cooling if necessary.
-
Immediate Use of the Diazonium Salt: Diazonium salts are generally unstable and should be used in situ immediately after their preparation.[3] Avoid storing the diazonium salt solution.
-
Minimize Water Concentration (if applicable): While the reaction is typically run in an aqueous medium, for certain applications, minimizing the amount of water can help reduce the rate of hydrolysis.
Question 4: The reaction seems to be producing a significant amount of tar-like substances. What could be causing this?
Answer: Tar formation is often a result of multiple competing side reactions, including decomposition and radical-mediated processes.
Probable Causes:
-
Excess Nitrous Acid: An excess of nitrous acid can lead to undesired side reactions and decomposition pathways.
-
Radical Reactions: Under certain conditions, the diazonium salt can undergo one-electron reduction to form an aryl radical. This highly reactive species can lead to a variety of unwanted products, including biaryls and other polymeric materials.[5]
-
Elevated Temperatures: As mentioned previously, higher temperatures accelerate the decomposition of the diazonium salt, which can initiate these complex side reactions.[8]
Solutions:
-
Stoichiometric Control of Sodium Nitrite: Use a stoichiometric amount of sodium nitrite. It's crucial to test for the presence of excess nitrous acid using starch-iodide paper (which will turn blue-black in the presence of excess nitrous acid) and to quench any excess with a small amount of urea or sulfamic acid.[9]
-
Maintain Low Temperatures: Strict adherence to the 0-5 °C temperature range is critical to minimize radical formation and other decomposition pathways.
-
Degas Solvents: If radical reactions are suspected to be a major issue, using degassed solvents can help to remove dissolved oxygen, which can sometimes promote radical pathways.
III. Frequently Asked Questions (FAQs)
Q1: Why is the diazotization of this compound more challenging than that of aniline?
A1: The primary reason lies in the electronic effect of the nitro group. As a potent electron-withdrawing group, it significantly reduces the electron density on the aromatic ring and, consequently, the nucleophilicity of the amino nitrogen.[1] This makes the initial attack of the amine on the nitrosonium ion (NO⁺), the rate-determining step, slower and more difficult.[2][3]
Q2: Can I isolate the diazonium salt of this compound?
A2: While some diazonium salts can be isolated as their tetrafluoroborate or tosylate salts, which are more stable, it is generally not recommended for routine laboratory use, especially with nitro-substituted anilines.[1][10] Diazonium salts in their solid, dry form can be explosive.[4][9] For most synthetic applications, the in situ use of the freshly prepared diazonium salt solution is the safest and most efficient approach.
Q3: How does the steric hindrance from the N,N-diethyl groups affect the reaction?
A3: The two ethyl groups on the nitrogen atom create steric bulk around the nucleophilic center. This can further slow down the rate of reaction by sterically hindering the approach of the electrophilic nitrosonium ion. This steric effect, combined with the deactivating electronic effect of the nitro group, contributes to the overall reduced reactivity of this substrate.
Q4: What is the role of excess strong acid in the reaction medium?
A4: The use of excess strong acid serves multiple critical functions:
-
Generation of Nitrous Acid: It reacts with sodium nitrite (NaNO₂) to generate nitrous acid (HNO₂) in situ.[2][3]
-
Formation of the Nitrosonium Ion: It protonates nitrous acid, facilitating the loss of a water molecule to form the highly electrophilic nitrosonium ion (NO⁺), which is the active diazotizing agent.[2][3]
-
Prevention of Azo Coupling: By keeping the reaction medium strongly acidic, it ensures that any unreacted this compound is present in its protonated, non-nucleophilic ammonium salt form, thus preventing it from reacting with the newly formed diazonium salt.
IV. Data Presentation & Experimental Protocols
Table 1: Critical Parameters for the Diazotization of this compound
| Parameter | Recommended Range | Rationale |
| Temperature | 0 - 5 °C | Minimizes diazonium salt decomposition and side reactions.[4][7] |
| Acid Stoichiometry | 3 - 4 equivalents | Ensures complete formation of the nitrosating agent and prevents azo coupling. |
| NaNO₂ Stoichiometry | 1.0 - 1.05 equivalents | Avoids excess nitrous acid, which can lead to side reactions. |
| Reaction Time | 30 - 60 minutes | May require longer times due to the deactivated nature of the substrate. |
Experimental Protocol: General Procedure for Diazotization
-
Preparation: Dissolve this compound (1.0 eq.) in a suitable aqueous strong acid (e.g., 3 M HCl, 3-4 eq.) in a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel.
-
Cooling: Cool the solution to 0-5 °C using an ice-salt bath.
-
Nitrite Addition: Prepare a solution of sodium nitrite (1.05 eq.) in a minimal amount of cold water. Add this solution dropwise to the cooled aniline solution, ensuring the temperature does not rise above 5 °C.
-
Monitoring: After the addition is complete, stir the mixture at 0-5 °C for an additional 30-60 minutes. Check for the completion of the reaction (disappearance of starting material) by TLC or another suitable method.
-
Quenching (Optional but Recommended): Test for excess nitrous acid with starch-iodide paper. If the test is positive, add a small amount of urea or sulfamic acid until the test is negative.
-
Immediate Use: The resulting diazonium salt solution should be used immediately in the subsequent reaction step.
V. Visualizing Reaction Pathways
Diagram 1: Main Diazotization Pathway and Key Side Reactions
Caption: Main reaction pathway and major side reactions.
Diagram 2: Troubleshooting Logic Flow
Caption: A logical flow for troubleshooting common issues.
VI. References
-
NPTEL. (n.d.). Lecture 16 Aromatic Diazonium Salts. NPTEL Archive. [Link]
-
JoVE. (2025). 1° Amines to Diazonium or Aryldiazonium Salts: Diazotization with NaNO2 Mechanism. JoVE. [Link]
-
DeTar, D. F., & Ballentine, A. R. (1956). The Mechanism of Diazonium Salt Reactions. III. The Kinetics of the Thermal Decomposition of α- and β-Naphthalenediazonium Fluoborates in Aqueous Solution. Journal of the American Chemical Society, 78(15), 3916–3920. [Link]
-
Wikipedia. (2024). Diazonium compound. Wikipedia. [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]
-
Chemical Society of Japan. (2025). Hydrolysis of Diazonium Salts Using a Two-Phase System (CPME and Water). Journal of the Chemical Society of Japan. [Link]
-
NCERT. (n.d.). 9.9 Chemical Reactions of Diazonium Salts. NCERT. [Link]
-
Ridd, J. H. (1959). Kinetics of the Diazotization of Anilines. Journal of the Chemical Society, 1179-1184. [Link]
-
Browne, D. L., et al. (2016). Exploring Flow Procedures for Diazonium Formation. Molecules, 21(7), 934. [Link]
-
Quora. (2019). Why does aniline give diazotization reaction but aliphatic amine does not?. Quora. [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Organic Chemistry Portal. [Link]
-
Chemistry LibreTexts. (2019). 14.4: Diazotization of Amines. Chemistry LibreTexts. [Link]
-
Chemical Education Xchange. (2001). Diazotization of Aniline Derivatives: Nitrous Acid Test. JCE Software. [Link]
-
ResearchGate. (2018). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. [Link]
-
Schotten, C., et al. (2016). Protected Diazonium Salts: A Continuous-Flow Preparation of Triazenes Including the Anticancer Compounds Dacarbazine and Mitozolomide. Molecules, 21(6), 789. [Link]
-
Quora. (2018). Why are diazonium salts not stored, and what is the reason behind their instability?. Quora. [Link]
-
Bielawski, C. W., et al. (2004). Triazene formation via reaction of imidazol-2-ylidenes with azides. Chemical Communications, (2), 212-213. [Link]
-
Sheng, M., et al. (2020). Reactive Chemical Hazards of Diazonium Salts. Processes, 8(10), 1282. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Video: 1° Amines to Diazonium or Aryldiazonium Salts: Diazotization with NaNO2 Mechanism [jove.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Diazonium compound - Wikipedia [en.wikipedia.org]
- 6. quora.com [quora.com]
- 7. chemistrystudent.com [chemistrystudent.com]
- 8. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
stability issues and degradation of N,N-Diethyl-3-nitroaniline
Technical Support Center: N,N-Diethyl-3-nitroaniline
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues and degradation phenomena encountered during experimentation. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A: Proper storage is critical to maintain the integrity of this compound. Based on the stability profile of related nitroaromatic compounds and dialkylanilines, we recommend the following conditions.[1]
| Parameter | Recommendation | Rationale |
| Temperature | Cool place (<15°C recommended) | Minimizes the rate of potential thermal decomposition reactions. |
| Atmosphere | Inert atmosphere (Argon or Nitrogen) | Protects against oxidative degradation of the diethylamino group. |
| Light | Amber vial or stored in the dark | Nitroaromatic compounds can be photosensitive and may degrade upon exposure to UV light.[2][3] |
| Container | Tightly sealed, non-reactive container (e.g., glass) | Prevents contamination and reaction with atmospheric moisture or gases. |
Q2: What is the general stability profile of this compound?
A: this compound is a stable crystalline solid under recommended storage conditions. However, its stability can be compromised by exposure to several factors:
-
Light: Like many nitroaromatic compounds, it may be susceptible to photodegradation.[2][4]
-
Strong Oxidizing Agents & Acids: The diethylamino group is a site of reactivity. Contact with strong oxidants can lead to degradation, and strong acids will protonate the amine, altering its properties.[5]
-
Elevated Temperatures: High temperatures can induce thermal decomposition, potentially leading to the release of nitrogen oxides (NOx).[6][7]
Q3: My compound is described as a yellow or orange solid, but my batch appears brownish. Is this a concern?
A: A slight brownish tint can sometimes be present in commercial batches due to minor impurities from synthesis. However, a significant darkening from yellow/orange to brown, especially in a previously pure sample, is a strong indicator of degradation. This color change is often due to the formation of oxidized or polymeric byproducts. We recommend verifying the purity via analytical methods like HPLC or GC before use. For a related compound, N,N-Dimethyl-3-nitroaniline, the appearance is noted as "Light yellow to Brown powder to crystal," indicating some color variability is expected.
Troubleshooting Guide
This section addresses specific experimental issues through a problem-cause-solution framework. The flowchart below provides a general workflow for diagnosing stability problems.
Sources
- 1. fishersci.com [fishersci.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 3-Nitroaniline | C6H6N2O2 | CID 7423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. | Semantic Scholar [semanticscholar.org]
- 5. fishersci.com [fishersci.com]
- 6. ias.ac.in [ias.ac.in]
- 7. iokinetic.com [iokinetic.com]
preventing decomposition of N,N-Diethyl-3-nitroaniline during storage
Welcome to the technical support center for N,N-Diethyl-3-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. Here, you will find in-depth answers to frequently asked questions and troubleshooting guides to address common issues encountered during storage and handling. Our recommendations are grounded in established chemical principles to provide you with a self-validating system for maintaining the quality of your this compound.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to ensure its long-term stability?
A1: To maximize the shelf-life of this compound, it is crucial to control the storage environment. The recommended practice is to store the compound in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen, to protect it from atmospheric oxygen and moisture.[1] The container should be placed in a cool, dark, and well-ventilated area. While room temperature may be acceptable for short periods, for long-term storage, a temperature below 15°C is recommended.
Q2: My this compound, which was initially a yellow solid, has darkened to a brown color. What causes this, and is it still usable?
A2: A color change from yellow to brown is a common indicator of decomposition, primarily due to oxidation.[1][2] Anilines are susceptible to air oxidation, which can form highly colored impurities. The appearance of N,N-Dimethyl-3-nitroaniline, a closely related compound, is noted to range from light yellow to brown, suggesting this is a known issue.[3] Before using the discolored material, it is imperative to assess its purity using analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.[4] If significant degradation is confirmed, purification (e.g., by column chromatography or recrystallization) is necessary to avoid compromising your experimental results. For critical applications, using a fresh, un-degraded lot is the safest approach.
Q3: What materials are incompatible with this compound during storage?
A3: this compound should not be stored with strong oxidizing agents or strong acids.[5] Contact with these substances can lead to vigorous and potentially hazardous reactions, accelerating decomposition. Ensure that your storage location segregates it from these chemical classes.
Q4: Is this compound sensitive to light?
A4: Yes, nitroaromatic compounds can be sensitive to light, particularly UV light, which can induce photodegradation.[6][7] The recommendation to store the analogous N,N-Dimethyl-3-nitroaniline in a "dark place" underscores this sensitivity.[3] To prevent photochemical decomposition, always store this compound in an amber or opaque vial to shield it from light.
Troubleshooting Guide: Diagnosing and Preventing Decomposition
This section provides a systematic approach to identifying and resolving stability issues with this compound.
Visual Indicator: Color Change
-
Symptom: The solid has changed color from light yellow to orange, red, or dark brown.
-
Probable Cause: This is a classic sign of oxidative degradation . The aniline moiety is susceptible to oxidation by atmospheric oxygen, which can be accelerated by exposure to light and elevated temperatures. This process can lead to the formation of colored polymeric byproducts.
-
Immediate Action:
-
Do not assume the material is pure enough for your experiment.
-
Perform a purity check using TLC (comparing to a fresh sample if available), HPLC, or NMR to quantify the extent of degradation.
-
-
Preventative Measures:
Analytical Observation: Appearance of New Peaks in Purity Analysis (HPLC, GC, NMR)
-
Symptom: Your analytical data shows unexpected peaks that were not present in the initial analysis of the compound.
-
Probable Causes & Corresponding Decomposition Pathways:
-
Oxidation: As mentioned above, this is a primary degradation pathway.
-
N-Dealkylation: Cleavage of one or both ethyl groups from the nitrogen atom can occur, leading to the formation of N-Ethyl-3-nitroaniline and 3-nitroaniline. This can be promoted by oxidative or hydrolytic conditions.[8]
-
Photodegradation: Exposure to UV light can generate radical species, leading to a variety of degradation products, including nitrophenols.[5]
-
-
Troubleshooting & Validation:
-
Attempt to identify the impurities by comparing their analytical signatures (e.g., retention times, mass-to-charge ratios) to known potential degradation products.
-
Review your storage and handling procedures. Has the material been exposed to air, light, or high temperatures for extended periods?
-
If the purity is compromised, the material should be purified before use.
-
Key Factors Influencing this compound Stability
The stability of this compound is governed by a combination of environmental factors. Understanding these allows for the implementation of effective preventative measures.
Caption: Key environmental factors and their resulting decomposition pathways for this compound.
Recommended Storage Conditions: A Comparative Summary
The following table summarizes the recommended storage conditions to prevent the decomposition of this compound.
| Parameter | Optimal Condition | Sub-optimal Condition (Increased Risk of Decomposition) | Rationale |
| Temperature | <15°C (Refrigerated) | Room Temperature or Elevated Temperatures | Slows down the rate of all decomposition pathways.[3] |
| Atmosphere | Inert Gas (Argon, Nitrogen) | Air | Prevents oxidative degradation.[1] |
| Light Exposure | In the Dark (Amber/Opaque Vial) | Exposure to Ambient or UV Light | Prevents photodegradation.[3][6] |
| Container | Tightly Sealed Glass Vial | Loosely Capped or Open Container | Protects from atmospheric oxygen and moisture.[5] |
| Chemical Proximity | Segregated from Incompatibles | Stored with Strong Acids or Oxidizers | Avoids catalytic decomposition and hazardous reactions.[5] |
Experimental Protocols
Protocol 1: Routine Purity Assessment by Thin Layer Chromatography (TLC)
This protocol provides a quick and effective way to monitor the purity of this compound over time.
-
Prepare a Stock Solution: Accurately weigh and dissolve a small amount of your stored this compound in a suitable solvent (e.g., ethyl acetate or dichloromethane) to a concentration of approximately 1 mg/mL.
-
Spot the TLC Plate: Using a capillary tube, spot a small amount of the solution onto a silica gel TLC plate. If available, spot a solution of a fresh, high-purity standard of this compound alongside for comparison.
-
Develop the Plate: Place the TLC plate in a developing chamber containing an appropriate mobile phase (e.g., a mixture of hexane and ethyl acetate, such as 4:1). Allow the solvent front to travel up the plate.
-
Visualize: Remove the plate from the chamber and mark the solvent front. Visualize the spots under a UV lamp (254 nm).
-
Analysis: A pure sample should show a single, well-defined spot. The presence of additional spots, particularly near the baseline (indicating more polar compounds), suggests the formation of degradation products.
Caption: Workflow for assessing the purity of this compound using TLC.
References
-
PubChem. (n.d.). N,N-Dimethyl-3-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
Al-Ahmadi, A., et al. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid?. Environmental Science & Technology Letters. Available at: [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]
-
Thermo Scientific Alfa Aesar. (n.d.). N,N-Dimethyl-3-nitroaniline, 98%. Retrieved from [Link]
-
Stenutz, R. (n.d.). N,N-dimethyl-3-nitroaniline. NIST Chemistry WebBook. Retrieved from [Link]
-
BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. Retrieved from [Link]
-
NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]
-
Organic Syntheses. (n.d.). m-NITRODIMETHYLANILINE. Retrieved from [Link]
-
Wikipedia. (n.d.). Solvent. Retrieved from [Link]
-
NIST. (n.d.). Benzenamine, N,N-dimethyl-3-nitro-. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). Aniline. National Center for Biotechnology Information. Retrieved from [Link]
- Patra, S. K., & Reiser, O. (2018). Photodegradation of nitroaromatic compounds. Beilstein Journal of Organic Chemistry, 14, 2750–2775.
-
ResearchGate. (2017). Why does color of aniline change during storage?. Retrieved from [Link]
-
PubChem. (n.d.). 3-Nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. N,N-Dimethyl-3-nitroaniline, 98% 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.fi]
- 2. N,N-Dimethyl-3-nitroaniline, 98% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.be]
- 3. N,N-Dimethyl-3-nitroaniline | 619-31-8 | TCI AMERICA [tcichemicals.com]
- 4. 4-Amino-3-nitro-N,N-dimethylaniline - Safety Data Sheet [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. Solvent - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. echemi.com [echemi.com]
Technical Support Center: Navigating the Scale-Up of N,N-Diethyl-3-nitroaniline Synthesis
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of N,N-Diethyl-3-nitroaniline. It provides in-depth technical support, troubleshooting advice, and scalable protocols to address the unique challenges encountered when transitioning from laboratory-scale experiments to pilot or industrial production. Our focus is on ensuring safety, maximizing yield, and achieving high purity through a deep understanding of the reaction's chemical principles.
Safety First: Managing the Inherent Risks of Nitration Scale-Up
The synthesis of this compound, typically achieved through the electrophilic nitration of N,N-diethylaniline, is a process that demands rigorous safety protocols, especially at scale. Nitration reactions are notoriously energetic and present several significant hazards that must be meticulously managed.
The primary risks stem from the highly exothermic nature of the reaction, which can lead to thermal runaway if not properly controlled.[1][2] A thermal runaway event is a dangerous situation where the reaction rate increases with temperature, generating heat faster than it can be removed, potentially leading to an explosion.[1][2] Furthermore, the reagents used, namely concentrated nitric and sulfuric acids, are extremely corrosive and can cause severe chemical burns.[3] The reaction can also generate toxic nitrogen dioxide (NO₂) gas and volatile organic compounds (VOCs), which pose significant inhalation hazards and environmental concerns.[3][4]
Effective management of these risks involves a multi-faceted approach encompassing robust engineering controls, appropriate personal protective equipment (PPE), and well-defined emergency procedures.
Caption: Key hazards in nitration and their corresponding mitigation strategies for safe scale-up.
General Synthesis and Troubleshooting Workflow
The synthesis process involves the controlled addition of a nitrating agent (typically a mixture of nitric and sulfuric acids, known as "mixed acid") to a solution of N,N-diethylaniline in sulfuric acid at low temperatures. The reaction is then quenched, neutralized, and the product is isolated and purified. Each step presents unique challenges that are amplified during scale-up.
Caption: A generalized workflow for the synthesis of this compound, highlighting key troubleshooting points.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis, framed in a practical question-and-answer format.
Part A: The Nitration Reaction
Question: My reaction is turning very dark brown or black, and the yield is low. What is causing this?
Answer: This is a classic sign of oxidative side reactions. The strong nitric acid in your mixed acid can oxidize the sensitive N,N-diethylaniline starting material, leading to the formation of tarry, polymeric byproducts and reducing the overall yield.[5]
-
Causality: The N,N-diethylamino group is highly activating. While protonation in strong acid deactivates it somewhat, localized "hot spots" or an overly high reaction temperature can favor oxidation over the desired nitration.
-
Scale-Up Solution:
-
Maintain Strict Temperature Control: Ensure your reactor's cooling system is robust enough to handle the exotherm. For scale-up, a jacketed reactor with a powerful chilling unit is essential. The temperature should be rigorously maintained between 0-10°C during the entire addition of the mixed acid.[5][6]
-
Slow, Sub-surface Addition: Add the mixed acid slowly and below the surface of the reaction mixture. This prevents localized high concentrations of nitric acid and improves heat dissipation.
-
Ensure Homogeneity: Vigorous stirring is critical at scale to ensure rapid mixing and heat distribution, preventing localized overheating.
-
Question: I'm seeing significant amounts of the 2-nitro and 4-nitro isomers in my crude product. How can I improve the regioselectivity for the 3-position?
Answer: The formation of ortho (2-nitro) and para (4-nitro) isomers is a common challenge. While the protonated diethylamino group (-NHEt₂⁺) is a meta-director, any unprotonated starting material will strongly direct ortho and para.
-
Causality: The regioselectivity is highly dependent on the protonation equilibrium of the starting material in the strong acid medium. Insufficient sulfonation or lower acidity can leave a fraction of the highly activating free amine, which directs ortho/para. The para-isomer is often the major byproduct.[6]
-
Scale-Up Solution:
-
Sufficient Sulfuric Acid: Ensure a sufficient excess of sulfuric acid is used to fully protonate the N,N-diethylaniline before nitration begins. This maximizes the formation of the meta-directing anilinium ion.
-
Low Temperature: Lower reaction temperatures (closer to 0°C) generally favor the formation of the meta-isomer.
-
Pre-formation of the Sulfate Salt: A robust protocol involves the complete formation of the N,N-diethylaniline sulfate salt by dissolving it in sulfuric acid and ensuring homogeneity before cooling and beginning the nitration.
-
Question: How do I manage the powerful exotherm during a 5 kg scale reaction without it running away?
Answer: Managing the reaction exotherm is the single most critical safety and process control parameter for scale-up. The heat generated is proportional to the amount of reagents, but the ability to remove heat (surface area) does not increase at the same rate as the volume.
-
Causality: Nitration reactions have a high heat of reaction, typically in the range of -100 to -200 kJ/mol.[2] Without adequate cooling, the temperature will rise, accelerating the reaction rate and heat generation in a dangerous feedback loop.[2]
-
Scale-Up Solution:
-
Controlled Addition Rate: The rate of addition of the mixed acid is your primary tool for controlling the reaction rate and, therefore, the rate of heat generation. Use a calibrated dosing pump for precise, slow, and consistent addition.
-
Reactor Choice: Use a reactor with a high surface-area-to-volume ratio and an efficient cooling jacket.
-
Real-time Monitoring: Continuously monitor the internal reaction temperature. The addition of mixed acid should be immediately stopped if the temperature rises above the set limit (e.g., 10°C).
-
Emergency Preparedness: Have a pre-defined emergency plan. This should include a readily available quench solution (e.g., a large volume of ice water) into which the reaction can be dumped if control is lost.
-
Part B: Work-Up & Purification
Question: What is the safest and most efficient way to quench a large-scale nitration?
Answer: Quenching is a critical step where the reaction is stopped, typically by dilution with water. Doing this incorrectly can be hazardous.
-
Causality: Adding water to a large volume of concentrated sulfuric acid generates a significant amount of heat. Conversely, adding the acid mixture to water allows for better control of the dilution exotherm.
-
Scale-Up Solution:
-
"Reverse" Quench: Always add the reaction mixture to a well-stirred vessel containing a large amount of ice and water. Never add water directly to the concentrated acid reaction mixture.
-
Controlled Rate: The addition to the ice/water mixture should be slow and controlled to manage the heat of dilution and prevent splashing of corrosive material.
-
Adequate Cooling: The quench vessel itself should be cooled to absorb the heat generated during the quench and subsequent neutralization.
-
Question: My final product is an oil/dark solid and has low purity after recrystallization. What's the best purification strategy at scale?
Answer: Low purity is often due to residual isomeric byproducts and oxidation products. While column chromatography is useful at the lab scale, it is often impractical and expensive for large quantities.
-
Causality: The desired 3-nitro isomer and the undesired 2- and 4-nitro isomers have similar polarities, making them difficult to separate. Oxidation tars are non-crystalline and will "oil out," inhibiting the crystallization of the desired product.
-
Scale-Up Solution:
-
Fractional Crystallization: This is the most viable method for large-scale purification. The isomers often have different solubilities in specific solvent systems. A common method is recrystallization from ethanol or an ethanol/water mixture.[7] Multiple recrystallizations may be necessary.
-
pH-Based Separation: The basicity of the nitroaniline isomers can differ slightly. Careful, partial neutralization of the acidic solution can sometimes precipitate one isomer before another, though this requires precise pH control.
-
Activated Carbon Treatment: Before crystallization, treating the solution of the crude product in a suitable solvent with activated carbon can help remove the dark, tarry oxidation byproducts, leading to a cleaner final product.
-
Detailed Experimental Protocols
Protocol 1: Lab-Scale Synthesis (50 g)
This protocol is adapted from established procedures for analogous compounds and should be performed with strict adherence to all safety precautions.[6]
-
Setup: In a 1 L three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 320 mL of concentrated sulfuric acid (H₂SO₄). Cool the flask in an ice-salt bath.
-
Salt Formation: Slowly add 50 g of N,N-diethylaniline to the stirred sulfuric acid, ensuring the temperature is maintained below 25°C. Continue stirring until the solution is homogeneous and the temperature has dropped to 5°C.
-
Nitrating Mixture: In a separate beaker, prepare the mixed acid by slowly adding 55 g of concentrated sulfuric acid to 45 g of concentrated nitric acid (HNO₃), with cooling.
-
Nitration: Transfer the cold mixed acid to the dropping funnel. Add the mixed acid dropwise to the N,N-diethylaniline sulfate solution over approximately 1.5 hours. Rigorously maintain the internal reaction temperature between 5°C and 10°C.
-
Reaction Completion: After the addition is complete, stir the mixture for an additional hour at 5-10°C.
-
Quench: Pour the reaction mixture slowly and with vigorous stirring into a 4 L beaker containing 1.5 kg of crushed ice.
-
Neutralization & Isolation: Cool the diluted mixture and slowly neutralize by adding concentrated ammonium hydroxide (NH₄OH) until the solution is basic (pH ~8-9), keeping the temperature below 25°C. The crude product will precipitate as a yellow-orange solid.
-
Filtration & Washing: Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Purification: Recrystallize the crude solid from hot 95% ethanol. Wash the collected crystals with a small amount of cold ethanol. Dry the bright orange crystals under vacuum. Expected yield: 55-65%.
Protocol 2: Key Considerations for Pilot-Scale (5 kg)
-
Reactor: Use a glass-lined or Hastelloy jacketed reactor with a high-efficiency cooling system, bottom-outlet valve, and a powerful agitator.
-
Reagent Addition: Use calibrated diaphragm or peristaltic pumps to deliver both the N,N-diethylaniline and the mixed acid at a pre-determined, controlled rate.
-
Temperature Control: Rely on the reactor jacket and an external chiller unit. The addition rate must be directly linked to the cooling capacity to ensure the temperature never exceeds 10°C.
-
Quenching: The reactor contents should be transferred via a pressure- or gravity-feed through a dip pipe into a larger, well-stirred and cooled quench vessel already charged with the required amount of ice and water.
-
Neutralization: The base (e.g., 25% aqueous NaOH or NH₄OH) should be added via a dosing pump with continuous pH monitoring. This step is also highly exothermic and requires efficient cooling of the quench vessel.
-
Isolation: For large quantities, a centrifuge is more efficient than vacuum filtration for isolating and de-watering the crude product.
-
Purification: Recrystallization will be performed in a separate, appropriately sized reactor with heating and cooling capabilities. The solvent volume will be significant, requiring careful handling and recovery systems.
Data Summaries
Table 1: Comparison of Key Parameters: Lab vs. Pilot Scale
| Parameter | Lab Scale (50 g) | Pilot Scale (5 kg) | Rationale for Change |
| Reagent Addition | Dropping Funnel (Manual) | Calibrated Dosing Pump | Ensures precise, repeatable control of reaction rate and exotherm. |
| Addition Time | ~1.5 hours | 8-10 hours | Slower addition is required to allow the cooling system to keep up with heat generation in a larger volume. |
| Temperature Control | Ice-Salt Bath | Jacketed Reactor with Chiller | Provides more robust, reliable, and uniform cooling for a large mass. |
| Stirring | Magnetic/Overhead Stirrer | Baffled, Turbine Agitator | Necessary to ensure homogeneity in a large volume and prevent localized concentration/temperature gradients. |
| Quench Method | Manual Pouring | Pump/Pressure Transfer | Safer and more controlled method for transferring large volumes of corrosive material. |
| Isolation | Büchner Funnel | Centrifuge | More efficient for de-watering large quantities of solid product. |
Table 2: Common Impurities and Analytical Characterization
| Impurity | Potential Cause | Recommended Analytical Method |
| N,N-Diethyl-4-nitroaniline | Insufficient protonation; high temp. | HPLC, GC-MS, ¹H NMR |
| N,N-Diethyl-2-nitroaniline | Insufficient protonation; high temp. | HPLC, GC-MS, ¹H NMR |
| Oxidation Byproducts (Tars) | Localized overheating; excess nitric acid | TLC (streaking at baseline), HPLC |
| Residual Starting Material | Incomplete reaction; insufficient nitrating agent | TLC, GC-MS, HPLC |
Advanced Troubleshooting: Low Yield Decision Tree
This decision tree can help diagnose the root cause of lower-than-expected yields during a scale-up attempt.
Caption: A decision tree to systematically troubleshoot the root cause of low product yield during scale-up.
References
- Nitration reaction safety - YouTube. (2024).
- Modi, R., & Modi, S. (2024). Risk Assessment of Nitration Process Using HAZOP and Fault Tree. Journal of Industrial Safety Engineering, 11(03), 18-23.
- Notes on Environmental Concerns of Nitration - Unacademy. (n.d.).
- Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone - MDPI. (n.d.).
- Runaway reaction hazards in processing organic nitrocompounds - IChemE. (n.d.).
-
Fitch, H. M. (1947). m-NITRODIMETHYLANILINE . Organic Syntheses, 27, 62. DOI: 10.15227/orgsyn.027.0062. Available at: [Link]
- managing byproduct formation in the synthesis of 2-Methyl-5-nitroaniline - Benchchem. (n.d.).
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- 2. Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone | MDPI [mdpi.com]
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- 4. Notes on Environmental Concerns of Nitration [unacademy.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. N,N-DIMETHYL-3-NITROANILINE | 619-31-8 [chemicalbook.com]
removal of unreacted starting materials from N,N-Diethyl-3-nitroaniline
Welcome to the technical support center for the purification of N,N-Diethyl-3-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this compound. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to make informed decisions and effectively troubleshoot your experiments.
Section 1: Understanding the Impurity Profile
Effective purification begins with a clear understanding of what you are trying to remove. The synthesis of this compound, commonly prepared via the alkylation of 3-nitroaniline with an ethylating agent or the nitration of N,N-diethylaniline, can result in several key impurities.
Common Starting Materials & Potential Impurities:
-
Unreacted 3-Nitroaniline: A primary amine that is significantly more polar than the tertiary amine product.
-
Unreacted Diethylamine: A volatile and basic secondary amine, often used in excess during synthesis.[1][2][3]
-
Over-alkylated Products/Side-products: Isomeric byproducts such as N,N-Diethyl-2-nitroaniline or N,N-Diethyl-4-nitroaniline if starting from diethylaniline, or other side-reaction products.
-
Residual Acids or Bases: Catalysts or reagents used during the synthesis.
A preliminary purity assessment using Thin Layer Chromatography (TLC) is highly recommended before proceeding with any large-scale purification.
Section 2: Purification Strategy Selection: A Workflow
Choosing the right purification method is critical and depends on the scale of your reaction and the nature of the primary impurities. The following workflow provides a decision-making framework.
Caption: Decision workflow for selecting a purification method.
Section 3: Troubleshooting and FAQs for Purification Methods
This section addresses specific issues you may encounter during purification in a question-and-answer format.
Liquid-Liquid Extraction (Acid Wash)
Q1: I performed an acid wash with 1M HCl to remove unreacted diethylamine, but my final product yield is very low. What happened?
A: This is a common issue stemming from the basicity of your target compound. While this compound is a weaker base than unreacted starting materials like diethylamine, it is still an amine and can be protonated and partitioned into the aqueous layer, especially if the acid concentration is too high or if excessive washes are performed.
-
Causality: The nitrogen atom's lone pair on your tertiary aniline product can be protonated by strong acid, forming a water-soluble ammonium salt. Acid-base extraction is a powerful technique for separating basic compounds from organic solutions by converting them into more water-soluble salts.[4][5][6]
-
Troubleshooting Protocol:
-
Use a milder acid or lower concentration: Try using a 5% aqueous HCl solution or a saturated ammonium chloride (NH₄Cl) solution, which is less acidic.
-
Monitor the pH: When washing, ensure the pH of the aqueous layer does not drop too low (aim for a pH of 3-4). This should be sufficient to protonate the highly basic diethylamine (pKb ≈ 3.0) without significantly protonating your less basic product.[1]
-
Back-Extraction: If you suspect your product is in the acidic aqueous layer, basify this layer with a base like sodium bicarbonate or dilute sodium hydroxide until it is basic (pH 9-10). Then, extract the aqueous layer again with an organic solvent (e.g., ethyl acetate or dichloromethane) to recover your product.[7]
-
Q2: After the acid wash and solvent removal, my product is still an oil and won't solidify. TLC shows a single spot. Is it pure?
A: Not necessarily. The presence of a single spot on TLC can sometimes be misleading, especially if impurities have similar polarity or are not UV-active. The oily nature suggests residual solvent or a persistent impurity. N,N-Dimethyl-3-nitroaniline, a related compound, has a melting point of 57-61°C, suggesting the diethyl analog should also be a solid at room temperature.[8][9][10][11]
-
Causality:
-
Residual Solvent: High-boiling point solvents used in the workup (like DMF or DMSO if used in the reaction) can be difficult to remove under standard rotary evaporation.
-
Isomeric Impurities: If the synthesis involved nitration of N,N-diethylaniline, you might have ortho- or para-isomers, which have very similar polarities and may co-elute on TLC.
-
-
Troubleshooting Protocol:
-
High-Vacuum Drying: Place the sample under a high vacuum for several hours to remove any residual volatile solvents.
-
Purity Re-assessment: Use a different analytical technique. ¹H NMR spectroscopy is excellent for detecting isomeric impurities or residual solvents.
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface. If that fails, dissolve the oil in a minimal amount of a non-polar solvent (like hexane) and add a seed crystal if available, then cool slowly.
-
Recrystallization
Q1: I'm trying to recrystallize my this compound from ethanol, but it "oils out" instead of forming crystals. Why is this happening?
A: "Oiling out" occurs when a solid melts in the hot solvent rather than dissolving, or when the solution becomes supersaturated at a temperature above the compound's melting point. This is common with relatively low-melting point solids.
-
Causality: The boiling point of the chosen solvent is too high, or the solution is cooled too rapidly, leading to the separation of the product as a liquid phase instead of forming a crystal lattice.
-
Troubleshooting Protocol:
-
Solvent System Modification: Use a solvent with a lower boiling point or a mixed-solvent system. For instance, you can dissolve your compound in a minimal amount of hot ethanol (a "good" solvent) and then slowly add a "poor" solvent like water or hexane until the solution becomes faintly cloudy (the saturation point). Then, allow it to cool slowly.
-
Slow Cooling: Do not place the hot flask directly into an ice bath. Allow it to cool to room temperature slowly, then transfer it to a refrigerator, and finally to a freezer. This slow decrease in temperature promotes the formation of well-defined crystals.
-
Seeding: If you have a small amount of pure solid, add a tiny crystal (a "seed") to the cooled, saturated solution to initiate crystallization.
-
Column Chromatography
Q1: My amine product is streaking badly on the silica gel TLC plate and column, leading to poor separation. What causes this?
A: This is a classic problem when purifying amines on standard silica gel.[12]
-
Causality: Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. Basic compounds like amines can interact strongly with these acidic sites via acid-base interactions. This strong, sometimes irreversible, binding causes the compound to "streak" down the column rather than moving as a tight band, resulting in poor separation and low recovery.[12]
-
Troubleshooting Protocol:
-
Deactivate the Silica: Add a small amount of a volatile base, typically triethylamine (Et₃N) or ammonia, to your mobile phase (eluent). A common practice is to add 0.5-1% triethylamine to the solvent system.[13] This base will compete for the acidic sites on the silica, allowing your amine product to elute more cleanly.
-
Use a Different Stationary Phase: If streaking persists, consider using a less acidic stationary phase like alumina (basic or neutral grade) or an amine-functionalized silica gel.[12]
-
Optimize the Mobile Phase: A more polar solvent system can help to move the compound off the baseline. For nitroanilines, mixtures of non-polar solvents like hexane or petroleum ether with a more polar solvent like ethyl acetate are commonly used.[14][15] Finding the right balance is key and should be optimized first using TLC.[14]
-
Data & Reference Tables
Table 1: Physicochemical Properties of Target Compound and Key Starting Materials
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Solubility |
| This compound | C₁₀H₁₄N₂O₂ | 194.23 | ~290-300 (est.) | Solid (exact m.p. not widely reported) | Soluble in common organic solvents. |
| 3-Nitroaniline | C₆H₆N₂O₂ | 138.12 | 306[16] | 111-114 | Sparingly soluble in cold water, soluble in ethanol, ether.[16] |
| Diethylamine | C₄H₁₁N | 73.14 | 55.5[2] | -50[17] | Miscible with water and most organic solvents.[1][3] |
Table 2: Recommended Starting Solvent Systems for Chromatography
| Stationary Phase | Mobile Phase System (v/v) | Application Notes |
| Silica Gel | Hexane : Ethyl Acetate (e.g., 9:1 to 7:3) | A good starting point. Increase ethyl acetate content to increase polarity and lower the Rf value.[14] |
| Silica Gel | Dichloromethane : Hexane (e.g., 1:1) | Offers different selectivity compared to ethyl acetate systems. |
| Silica Gel (+1% Et₃N) | Hexane : Ethyl Acetate (e.g., 8:2) | Recommended for all amine purifications on silica to prevent streaking.[12][13] |
| Alumina (Neutral) | Toluene | Can be effective for separating less polar compounds. |
References
-
Vinati Organics. (n.d.). Diethylamine - Key Chemical in Pharma Industries. Retrieved from [Link]
-
ChemBK. (2024). N,N-Dimethyl-3-nitroaniline. Retrieved from [Link]
-
Wikipedia. (n.d.). Diethylamine. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8021, Diethylamine. Retrieved from [Link]
-
Reddit. (2022). r/Chempros - Amine workup. Retrieved from [Link]
- Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines.
-
Wikipedia. (n.d.). 3-Nitroaniline. Retrieved from [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7423, 3-Nitroaniline. Retrieved from [Link]
-
Studylib. (n.d.). Column Chromatography of Nitroanilines Lab Experiment. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Trichloroacetic acid fueled practical amine purifications. PubMed Central. Retrieved from [Link]
-
LookChem. (n.d.). N,N-dimethyl-3-nitroaniline. Retrieved from [Link]
-
University of Toronto. (n.d.). Acid and Base Extraction. Engineering Ideas Clinic. Retrieved from [Link]
-
YouTube. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. Retrieved from [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines?. Retrieved from [Link]
-
MH Chem. (2022, August 11). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. [Video]. YouTube. [Link]
-
Organic Syntheses. (n.d.). m-NITRODIMETHYLANILINE. Retrieved from [Link]
Sources
- 1. Diethylamine | 109-89-7 [chemicalbook.com]
- 2. greenchemindustries.com [greenchemindustries.com]
- 3. Diethylamine - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 7. youtube.com [youtube.com]
- 8. chembk.com [chembk.com]
- 9. N,N-DIMETHYL-3-NITROANILINE CAS#: 619-31-8 [m.chemicalbook.com]
- 10. chemsynthesis.com [chemsynthesis.com]
- 11. N,N-Dimethyl-3-nitroaniline | 619-31-8 | TCI AMERICA [tcichemicals.com]
- 12. biotage.com [biotage.com]
- 13. reddit.com [reddit.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
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- 16. 3-Nitroaniline - Wikipedia [en.wikipedia.org]
- 17. DIETHYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Technical Support Center: Mass Spectrometry Analysis of N,N-Diethyl-3-nitroaniline
Welcome to the technical support resource for the analysis of N,N-Diethyl-3-nitroaniline. This guide is designed for researchers, analytical scientists, and drug development professionals who are utilizing mass spectrometry to assess the purity and identify potential impurities in this compound. We will move beyond simple procedural lists to explore the rationale behind the analytical choices, empowering you to troubleshoot effectively and ensure the integrity of your results.
Section 1: Understanding the Analyte: this compound
A thorough understanding of the target molecule is the foundation of any successful impurity analysis. This compound is an aromatic amine derivative whose stability and ionization behavior in a mass spectrometer dictate our analytical strategy.
Physicochemical Properties
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₄N₂O₂ | NIST[1] |
| Molecular Weight | 194.2304 g/mol | NIST[1] |
| Monoisotopic Mass | 194.1055 u | NIST[1] |
| CAS Number | 2216-16-2 | NIST[1] |
| Structure | ||
![]() |
Expected Mass Spectrum & Fragmentation
Under Electron Ionization (EI), the molecular ion (M⁺˙) at m/z 194 is expected. The primary fragmentation pathway involves the loss of an ethyl radical (•CH₂CH₃), a characteristic cleavage for N,N-diethyl substituted anilines, leading to a stable ion at m/z 165. This is often the base peak.
Further fragmentation can occur through the loss of the nitro group (•NO₂) or other neutral losses. Understanding this pattern is critical to distinguish the parent compound from potential impurities.
Caption: Predicted EI fragmentation of this compound.
Section 2: Potential Impurities – A Predictive Approach
Impurities are typically process-related (from the synthetic route) or degradation-related. By understanding the synthesis, we can predict the most likely impurities and proactively develop methods to detect them.
Two common synthetic routes are:
-
Direct nitration of N,N-diethylaniline: This can lead to isomeric impurities where the nitro group is at the ortho- or para- position.
-
Alkylation of 3-nitroaniline: This route can result in incomplete alkylation (mono-ethyl impurity) or carryover of the starting material.[2][3]
Table of Potential Process-Related Impurities
| Impurity Name | Structure | Molecular Formula | Exact Mass (u) | Likely Origin |
| 3-Nitroaniline | ![]() | C₆H₆N₂O₂ | 138.0430 | Starting Material |
| N-Ethyl-3-nitroaniline | ![]() | C₈H₁₀N₂O₂ | 166.0742 | Incomplete Alkylation |
| N,N-Diethyl-2-nitroaniline | ![]() | C₁₀H₁₄N₂O₂ | 194.1055 | Isomeric Byproduct |
| N,N-Diethyl-4-nitroaniline | ![]() | C₁₀H₁₄N₂O₂ | 194.1055 | Isomeric Byproduct |
Section 3: Experimental Workflow & Protocols
A robust analytical workflow is essential for reproducible impurity profiling. Coupling liquid chromatography with mass spectrometry (LC-MS) is highly recommended to separate isomers before detection.
Caption: General workflow for impurity profiling by LC-MS.
Protocol: LC-MS Method for Impurity Profiling
This protocol provides a starting point; optimization for your specific instrumentation is necessary.
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in methanol or acetonitrile to a final concentration of 1 mg/mL.
-
Vortex to ensure complete dissolution.
-
Filter the solution through a 0.22 µm PTFE syringe filter into an LC vial.
-
Expertise Note: Using a clean, tested solvent is crucial to avoid introducing extraneous peaks. Always run a solvent blank.[4]
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18, 100 x 2.1 mm, 1.8 µm (or similar high-efficiency column).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Expertise Note: A gradient is essential to separate compounds with different polarities, including the main peak from its potential impurities.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+) or Atmospheric Pressure Chemical Ionization (APCI). APCI may be more suitable for less polar compounds.
-
Scan Range: m/z 50 - 500.
-
Data Acquisition: Perform a full scan (MS1) experiment to detect all ions. Concurrently, run a data-dependent acquisition (DDA) or data-independent acquisition (DIA) to trigger MS/MS fragmentation for ions exceeding a certain intensity threshold.
-
Trustworthiness Note: Always calibrate your mass spectrometer before an analysis run to ensure high mass accuracy.[5]
-
Section 4: Troubleshooting Guide & FAQs
Q1: I am not seeing the expected molecular ion at m/z 194, or it is very weak. What could be the cause?
A1: This is a common issue and can stem from several factors:
-
In-Source Fragmentation: The compound may be fragmenting within the ion source before it can be detected. This is more common in harsher ionization techniques or with high source temperatures. Try reducing the source temperature or using a "softer" ionization method like ESI with lower cone voltage.
-
Ionization Inefficiency: The compound may not ionize well under the selected conditions. If using ESI, ensure the mobile phase pH is appropriate to promote protonation (e.g., by adding 0.1% formic acid). If the signal is still weak, consider trying APCI, which can be more effective for moderately polar, neutral molecules.
-
Sample Instability: Though less likely for this compound, ensure your sample is fresh and has not degraded.
Q2: I see an unexpected peak in my chromatogram. How do I begin to identify it?
A2: Follow a systematic approach:
-
Check the Mass: Use a high-resolution mass spectrometer (HRMS) if available to get an accurate mass measurement.[6] This allows you to generate a probable molecular formula.
-
Consult the Impurity Table: Compare the measured mass to the list of predicted impurities (Section 2). For example, a peak at m/z 166.07 could be the N-Ethyl-3-nitroaniline impurity.
-
Analyze the MS/MS Spectrum: If you have fragmentation data, analyze the pattern. Does it lose fragments that make chemical sense? For instance, the N-Ethyl impurity would likely show a loss of the nitro group or the ethyl group.
-
Consider Adducts: The peak could be an adduct of your main compound. Check for masses corresponding to [M+Na]⁺ (m/z 217.1), [M+K]⁺ (m/z 233.0), or [M+H]⁺ (m/z 195.1).
Q3: How can I differentiate between the isomeric impurities (2-nitro and 4-nitro) which have the same mass as my target compound?
A3: This is where coupling chromatography to your mass spectrometer is essential.
-
Chromatographic Separation: Isomers will almost always have slightly different retention times on an LC column due to differences in polarity and interaction with the stationary phase. A well-optimized LC method should be able to separate them into distinct peaks.
-
MS/MS Fragmentation: While not guaranteed, isomers can sometimes produce different fragmentation patterns or different relative abundances of fragment ions in an MS/MS experiment. The position of the nitro group can influence the stability of certain fragment ions. This would require careful comparison of the MS/MS spectra from each separated chromatographic peak.
Q4: My mass spectrum is noisy and full of low-level peaks, making it hard to identify true impurities. What can I do?
A4: A high baseline or excessive noise can mask low-level impurities. Common causes include:
-
Contaminated Solvents/Reagents: Use only LC-MS grade solvents and fresh reagents. Contaminants like plasticizers or residual detergents are common culprits.
-
System Contamination: The LC or MS system itself may be contaminated. Run blank injections (just the mobile phase) to diagnose this. If the blanks are dirty, clean the ion source and run system flushing protocols.[7]
-
Sample Carryover: A highly concentrated sample from a previous injection can "carry over" into the next run. Ensure your needle wash is effective and consider running extra blank injections between samples.[8]
Q5: I see a peak at m/z 148. Is this an impurity?
A5: A peak at m/z 148 could be an impurity, but it is also a very likely fragment of the parent compound, corresponding to the loss of the nitro group ([M - NO₂]⁺). To determine its origin:
-
Check the Chromatogram: Does this ion appear in a separate chromatographic peak from the main this compound peak? If yes, it is likely a co-eluting impurity.
-
In-Source Fragment: If the m/z 148 signal appears only at the same retention time as the main compound (m/z 194), it is most likely an in-source fragment, not an impurity in the original sample.
References
-
National Institute of Standards and Technology (NIST). (n.d.). This compound. NIST Chemistry WebBook. [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Benzenamine, N,N-dimethyl-3-nitro-. NIST Chemistry WebBook. [Link]
-
Toref-Standards. (n.d.). Impurity Profiling with HRMS. [Link]
-
ResearchGate. (n.d.). Mass spectrometry in impurity profiling. [Link]
-
PubChem. (n.d.). N,N-Dimethyl-3-nitroaniline. [Link]
-
AMSbiopharma. (n.d.). Impurity profiling and HPLC methods for drug quality compliance. [Link]
-
Restek. (n.d.). GC Troubleshooting Guide. [Link]
-
Taylor & Francis Online. (2016). Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]
-
GMI, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
GenTech Scientific. (2021). A Guide To Troubleshooting Mass Spectrometry. [Link]
-
CGSpace. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide. [Link]
-
Stenutz. (n.d.). N,N-dimethyl-3-nitroaniline. [Link]
-
SpectraBase. (n.d.). N,N-dimethyl-3-nitroaniline. [Link]
-
YouTube. (2021). Mass Spectrometry | Basics | Fragmentation Patterns| Nitrogen Rule | Rule of 13. [Link]
-
PubChemLite. (n.d.). N,n-dimethyl-3-nitroaniline (C8H10N2O2). [Link]
-
Organic Syntheses. (n.d.). m-NITRODIMETHYLANILINE. [Link]
-
Chempanda. (n.d.). Nitroaniline: Common isomers, structure, synthesis and applications. [Link]
-
YouTube. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. [Link]
Sources
- 1. This compound [webbook.nist.gov]
- 2. N,N-DIMETHYL-3-NITROANILINE synthesis - chemicalbook [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. gmi-inc.com [gmi-inc.com]
- 6. toref-standards.com [toref-standards.com]
- 7. gentechscientific.com [gentechscientific.com]
- 8. cgspace.cgiar.org [cgspace.cgiar.org]
column chromatography conditions for N,N-Diethyl-3-nitroaniline purification
Welcome to the technical support guide for the column chromatography purification of N,N-Diethyl-3-nitroaniline. This center is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and solutions to common challenges encountered during this specific separation.
Introduction
This compound is a moderately polar aromatic compound. Its purification via column chromatography is generally straightforward, but success hinges on the correct choice of stationary and mobile phases and proper technique. The presence of the basic diethylamino group and the polar nitro group dictates its chromatographic behavior. This guide will walk you through optimizing your separation and troubleshooting common issues.
Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format.
Issue 1: Poor Separation or Co-elution of Impurities
Question: My fractions are all mixed. The TLC showed good separation, but the column is not resolving my compound from its impurities. Why is this happening?
Answer: This is a common issue that can stem from several factors related to column packing, sample loading, or mobile phase selection.
Possible Causes & Solutions:
-
Improper Column Packing: Air gaps or channels in the stationary phase create pathways for the solvent and sample to bypass the silica gel, leading to poor separation.[1]
-
Solution: Pack the column using the "wet slurry" method. Mix your silica gel with the initial, least polar mobile phase to form a consistent slurry. Pour this into the column and allow it to settle with gentle tapping, ensuring a uniform, compact bed.[1]
-
-
Column Overloading: Loading too much sample onto the column is a primary cause of band broadening and poor separation.
-
Solution: As a general rule, the sample weight should be 1-5% of the stationary phase weight. For difficult separations, use a lower ratio (e.g., 1:100).
-
-
Sample Loading Technique: Applying the sample in a wide band or using a solvent that is too strong can ruin separation before it even begins.
-
Solution (Wet Loading): Dissolve your crude sample in the minimum amount of a solvent slightly more polar than your mobile phase to ensure it is fully dissolved.[2] Carefully pipette this concentrated solution onto the top of the silica bed in a narrow, even band.[2]
-
Solution (Dry Loading): If your compound has poor solubility in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel (approx. 10-20 times the sample mass), and evaporate the solvent to get a free-flowing powder.[2][3] Carefully add this powder to the top of your packed column.[2] This technique often provides superior resolution.
-
-
Inadequate Mobile Phase: The solvent system developed by TLC may not translate perfectly to the column, especially if the TLC was run too quickly or the chamber was not saturated.
-
Solution: Re-optimize your mobile phase with TLC. Aim for an Rf value for this compound between 0.2 and 0.35 .[4] This range typically provides the best separation in column chromatography. A good starting point for this compound is a mixture of hexane and ethyl acetate.
-
Issue 2: Compound Tailing or Streaking
Question: My compound is coming off the column, but it's smearing across many fractions (tailing). What causes this and how can I fix it?
Answer: Tailing of amines like this compound on silica gel is a classic problem. It is primarily caused by the interaction of the basic amine group with the acidic silanol groups (Si-OH) on the surface of the silica gel.[5][6] This strong, sometimes irreversible, binding leads to a continuous "bleeding" of the compound from the column.
Possible Causes & Solutions:
-
Acid-Base Interaction with Silica: Standard silica gel is slightly acidic and strongly retains basic compounds.[1][5]
-
Solution 1: Add a Basic Modifier: Deactivate the acidic sites on the silica by adding a small amount of a volatile base, like triethylamine (TEA) or ammonium hydroxide, to your mobile phase.[3][6][7] A typical concentration is 0.5-2% of the total solvent volume.[3] This competitively binds to the acidic sites, allowing your amine to elute symmetrically.
-
Solution 2: Use a Different Stationary Phase:
-
Neutral Alumina: Alumina is a good alternative for purifying amines as it lacks the acidic silanol groups.[5][8] It is available in basic, neutral, and acidic forms; neutral or basic alumina would be appropriate here.[6]
-
Amine-Functionalized Silica: This is a specialty silica gel where the surface is covalently modified with amino groups.[6] It is highly effective for purifying basic compounds and can eliminate the need for mobile phase additives.[6]
-
-
-
Sample Overloading: An overloaded column can also manifest as tailing.
-
Solution: Reduce the amount of sample loaded onto the column.
-
Workflow & Troubleshooting Diagram
The following diagram illustrates a logical workflow for troubleshooting common column chromatography issues.
Caption: Troubleshooting Decision Tree for Column Chromatography.
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for purifying this compound on silica gel?
A good starting point is a mixture of hexane and ethyl acetate. Based on the polarity of similar nitroaniline compounds, a ratio between 80:20 and 70:30 (Hexane:Ethyl Acetate) is often effective.[9][10] Always confirm the optimal ratio with TLC before running the column.
Q2: How do I properly determine the mobile phase using Thin Layer Chromatography (TLC)?
-
Dissolve a tiny amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the plate in a sealed chamber containing your trial solvent system (e.g., 90:10 Hexane:EtOAc).
-
Visualize the plate (usually under UV light for aromatic compounds).
-
Adjust the polarity of the solvent system until the spot corresponding to this compound has an Rf value between 0.2 and 0.35 .
-
If the Rf is too high (spot moves too far), decrease the mobile phase polarity (add more hexane).
-
If the Rf is too low (spot barely moves), increase the mobile phase polarity (add more ethyl acetate).
-
Q3: What is the expected Rf value for this compound?
The exact Rf value is highly dependent on the specific mobile phase and stationary phase activity. However, in a 70:30 Hexane:Ethyl Acetate system, you should be aiming for an Rf in the 0.2-0.35 range for optimal column separation. For context, in a 50:50 Cyclohexane:Ethyl Acetate system, o-nitroaniline (a related, less polar compound) has an Rf of ~0.6, while p-nitroaniline (more polar) has an Rf of ~0.45.[11] this compound will have its own distinct value.
Q4: My compound is very polar and won't move off the baseline even in 100% Ethyl Acetate. What should I do?
If your compound is retained this strongly, you need a more aggressive solvent system.
-
Option 1: Gradient Elution: Start with a less polar system (e.g., 80:20 Hexane:EtOAc) and gradually increase the proportion of the more polar solvent. For very polar compounds, you may need to introduce an even more polar solvent like methanol. A common system for highly retained compounds is Dichloromethane (DCM) with a gradient of Methanol (0-10%).[12]
-
Option 2: Add Modifiers: For very polar amines, a solvent system such as Dichloromethane/Methanol with 1-2% ammonium hydroxide can be effective.[7][12]
Data & Protocols
Table 1: Solvent Properties for Normal Phase Chromatography
This table provides a reference for selecting and modifying your mobile phase. Solvents are listed in increasing order of polarity.
| Solvent | Polarity Index | Notes |
| Hexane | 0.1 | Common non-polar base solvent. |
| Toluene | 2.4 | Can alter selectivity for aromatic compounds. |
| Dichloromethane (DCM) | 3.1 | Good general-purpose solvent, but can cause columns to run slower.[3] |
| Diethyl Ether | 2.8 | Volatile, use with care. |
| Ethyl Acetate (EtOAc) | 4.4 | Excellent, versatile polar solvent. |
| Acetone | 5.1 | Strong, highly polar solvent. |
| Methanol (MeOH) | 5.1 | Very polar; used in small amounts for gradient elution of polar compounds. |
Data adapted from various sources including reference.
Protocol 1: Standard Column Chromatography Workflow
This protocol outlines the essential steps for purifying this compound.
Caption: Standard workflow for column chromatography purification.
References
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase. Retrieved from [Link]
-
OozeChem. (n.d.). Alumina vs Silica Gel: Performance Comparison. Retrieved from [Link]
-
Teledyne ISCO. (n.d.). Introduction to Functionalized Silica Gel and Alumina RediSep Columns. Retrieved from [Link]
-
Jalon. (n.d.). Activated Alumina vs. Silica Gel: All you need to know. Retrieved from [Link]
-
University of Calgary, Department of Chemistry. (n.d.). Column chromatography. Retrieved from [Link]
-
Oreate. (2026, January 7). Guide to Column Chromatography Material Selection: Comparison of Properties and Application Choices for Alumina and Silica Gel. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
- Ahmad, R., & Khan, A. (1987). Solvent Polarity as a Function of Rf in Thin-Layer Chromatography of Selected Nitro Functions.
-
Reddit. (2022). Chromotography with free amines? r/chemhelp. Retrieved from [Link]
-
Scribd. (n.d.). Nitroanilne TLC. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
Chromservis. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Scribd. (n.d.). Experiment 4:: TLC and HPLC of Nitroanilines. Retrieved from [Link]
-
Studylib. (n.d.). Column Chromatography of Nitroanilines Lab Experiment. Retrieved from [Link]...
-
Scribd. (n.d.). TLC Separation of Nitroanilines. Retrieved from [Link]
- Mohammad, A., Ajmal, M., & Anwar, S. (1996). TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. Indian Journal of Chemical Technology, 3, 115-117.
-
Scribd. (n.d.). Organic Compound Separation Study. Retrieved from [Link]
- Supporting Information. (n.d.). D-Glucose as Green Ligand for Selective Copper catalyzed Phenol Formation from Aryl Halides with an Easy Catalyst Removal.
Sources
- 1. web.uvic.ca [web.uvic.ca]
- 2. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 3. Chromatography [chem.rochester.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 6. teledyneisco.com [teledyneisco.com]
- 7. reddit.com [reddit.com]
- 8. Guide to Column Chromatography Material Selection: Comparison of Properties and Application Choices for Alumina and Silica Gel - Oreate AI Blog [oreateai.com]
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- 10. rsc.org [rsc.org]
- 11. scribd.com [scribd.com]
- 12. Chromatography [chem.rochester.edu]
Technical Support Center: Thermal Stability of N,N-Diethyl-3-nitroaniline
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the thermal stability of N,N-Diethyl-3-nitroaniline. Understanding the behavior of this compound at elevated temperatures is critical for ensuring experimental reproducibility, process safety, and the integrity of results. This document provides troubleshooting advice for common experimental issues and answers frequently asked questions, grounding all recommendations in established scientific principles and analytical methods.
Troubleshooting Guide: Experimental Observations
This section addresses specific issues you may encounter during your experiments involving the heating of this compound. The question-and-answer format is designed to help you quickly diagnose and resolve common problems.
Question 1: My sample of this compound, which is typically a yellow crystalline solid, turned dark brown or black during a reaction heated above 100°C. What is causing this color change?
Answer: A significant color change to dark brown or black is a strong indicator of thermal decomposition. Nitroaromatic compounds are known to be energetic materials, and the nitro group (NO₂) can be thermally labile. At elevated temperatures, the C-NO₂ bond can weaken, initiating decomposition pathways that lead to the formation of complex, highly conjugated polymeric or carbonaceous materials, which are typically dark in color. The process is often autocatalytic, meaning the initial decomposition products can accelerate further degradation.
-
Causality: The energy input (heat) is overcoming the activation energy required to break the weakest bonds in the molecule, initiating chemical degradation. The formation of nitrogen oxides (NOx) is a common primary decomposition step.[1][2]
-
Recommended Action:
-
Immediately reduce the reaction temperature, if possible.
-
Consider if the desired reaction can be achieved at a lower temperature, perhaps by using a more active catalyst or extending the reaction time.
-
Perform a thermal analysis, such as Differential Scanning Calorimetry (DSC), to determine the precise onset temperature of decomposition for your specific material and experimental conditions. This will define the safe upper-temperature limit for your process.
-
Question 2: While running a reaction in a sealed vessel, I noticed a significant and unexpected pressure increase. Is this related to the this compound?
Answer: Yes, this is a critical safety observation and is very likely related to the decomposition of this compound. The thermal decomposition of nitro compounds is hazardous precisely because it often generates a large volume of gaseous products.
-
Causality: The decomposition process liberates gases such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[3] In a sealed vessel, these gases cannot escape, leading to a rapid and dangerous increase in internal pressure. This can result in vessel rupture and a potential explosion.
-
Recommended Action:
-
Safety First: Immediately and cautiously cool the reaction vessel to halt the decomposition. Do not approach the vessel if the pressure rise is uncontrollable.
-
NEVER heat nitro compounds in a sealed system without a thorough understanding of their thermal stability and without appropriate pressure relief mechanisms (e.g., a rupture disc or relief valve).
-
For future experiments, either run the reaction in an open system (e.g., under a reflux condenser open to the atmosphere) or, if pressure is required, use a properly engineered reactor with safety controls and after conducting a full hazard analysis.
-
Question 3: My experiment yielded a complex mixture of unidentified byproducts, and the yield of my desired product was low. Could the instability of this compound be the cause?
Answer: Absolutely. The decomposition of your starting material is a common cause of low yields and the formation of impurities. The reactive species generated during thermal degradation can interact with your reactants, intermediates, and even the desired product.
-
Causality: Decomposition products, particularly radical species like nitrogen dioxide (•NO₂), are highly reactive. They can initiate unwanted side reactions, including polymerization, oxidation, or nitration of other components in your reaction mixture, leading to a complex and difficult-to-purify product stream.
-
Recommended Action:
-
Re-evaluate the thermal stability of all reactants at the planned reaction temperature.
-
Use analytical techniques like LC-MS or GC-MS to analyze the byproduct profile. The presence of compounds with additional nitro groups or oxidized species can confirm that decomposition chemistry is occurring.
-
As a primary solution, lower the reaction temperature. If this is not feasible, investigate alternative synthetic routes that avoid high temperatures.
-
Frequently Asked Questions (FAQs)
This section provides answers to general questions regarding the thermal properties and safe handling of this compound.
Q1: What is the recommended method for determining the safe maximum operating temperature for this compound? The most direct and reliable method is Differential Scanning Calorimetry (DSC) .[4] This technique measures the difference in heat flow between a sample and a reference as a function of temperature. A sharp exothermic peak indicates a decomposition event. The "onset temperature" of this exotherm is typically considered the maximum temperature for safe, short-term operation, though a lower temperature is recommended for prolonged heating to account for kinetics.
Q2: What are the primary hazardous decomposition products of this compound? Based on the known decomposition of analogous nitroaromatic compounds, the primary hazardous products are toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂) .[3] All work involving heating this compound must be conducted in a well-ventilated fume hood.
Q3: What are the proper storage conditions to ensure the stability of this compound? To ensure long-term stability, the compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area .[5] It should be kept away from sources of heat, ignition, and direct sunlight.
Q4: Are there any substances that are incompatible with this compound, especially at elevated temperatures? Yes. Avoid contact with strong oxidizing agents and strong acids .[1][3] These materials can catalyze decomposition, potentially lowering the decomposition temperature and increasing the reaction rate, which can lead to a thermal runaway.
Key Physical and Thermal Data Summary
Direct, experimentally verified decomposition data for this compound is not widely published. Therefore, data for the closely related analog, N,N-Dimethyl-3-nitroaniline, is provided for comparison and as a cautionary guide.
| Property | This compound | N,N-Dimethyl-3-nitroaniline (Analog) |
| CAS Number | 2216-16-2[6] | 619-31-8[3] |
| Molecular Formula | C₁₀H₁₄N₂O₂[6] | C₈H₁₀N₂O₂[7] |
| Molecular Weight | 194.23 g/mol [6] | 166.18 g/mol [7] |
| Melting Point | Not specified in search results | 57 - 61 °C[8][9] |
| Boiling Point | Not specified in search results | ~283 °C[10] |
| Hazardous Decomposition Products | Expected to be similar to analog | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂)[3] |
| Incompatibilities | Strong oxidizing agents, Strong acids | Strong oxidizing agents, Strong acids[3] |
Experimental Protocol: Thermal Stability Assessment using Differential Scanning Calorimetry (DSC)
This protocol outlines the steps for determining the thermal decomposition onset temperature of this compound.
Objective: To determine the onset temperature (Tₒₙₛₑₜ) of thermal decomposition.
Materials:
-
This compound sample
-
Differential Scanning Calorimeter (e.g., Mettler Toledo DSC 3 or similar)[4]
-
High-pressure crucibles (e.g., gold-plated stainless steel) to suppress evaporation[4]
-
Crucible sealing press
-
Inert atmosphere (Nitrogen 99.999%)
Methodology:
-
Sample Preparation:
-
Accurately weigh 1-3 mg of this compound into a high-pressure DSC crucible.
-
Hermetically seal the crucible using the sealing press. This is crucial to prevent the evaporation of the sample, which could be mistaken for a thermal event.[4]
-
Prepare an identical empty crucible to serve as the reference.
-
-
Instrument Setup:
-
Place the sample crucible and the reference crucible into the DSC measurement cell.
-
Purge the cell with dry nitrogen at a constant flow rate (e.g., 50 mL/min) to maintain an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the cell at a starting temperature well below any expected thermal events (e.g., 30°C).
-
Ramp the temperature at a constant heating rate, typically 5 or 10 °C/min, to a final temperature beyond the expected decomposition (e.g., 350°C). A slower heating rate can provide higher resolution and a more conservative (lower) onset temperature.[4]
-
-
Data Analysis:
-
Record the heat flow (mW) as a function of temperature (°C).
-
Identify any sharp, positive-going (exothermic) peaks on the resulting thermogram. A large exothermic peak is indicative of decomposition.
-
The onset temperature (Tₒₙₛₑₜ) is determined by finding the intersection of the baseline with the tangent of the steepest part of the exothermic peak's leading edge. This value represents the temperature at which decomposition begins to occur at a measurable rate under the tested conditions.
-
Logical Workflow for Thermal Stability Assessment
The following diagram illustrates the decision-making process when planning an experiment that involves heating this compound.
Caption: Workflow for Assessing Thermal Stability of this compound.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69269, N,N-Dimethyl-3-nitroaniline. Retrieved from [Link]
-
NIST/TRC. (2012). 3-nitro-N,N-dimethylaniline. In Web Thermo Tables (WTT). Retrieved from [Link]
-
International Labour Organization & World Health Organization. (2021). International Chemical Safety Cards (ICSC): 3-NITROANILINE. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitroaniline. Retrieved from [Link]
-
ResearchGate. (2025). Thermal Decomposition of Aliphatic Nitro-compounds. Retrieved from [Link]
-
MDPI. (n.d.). The Enthalpy of Formation of Acetylenes and Aromatic Nitro Compounds for a Group Contribution Method with “Chemical Accuracy”. Retrieved from [Link]
-
ACS Publications. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development. [Link]
-
Stenutz. (n.d.). N,N-dimethyl-3-nitroaniline. Retrieved from [Link]
-
Wikipedia. (n.d.). Solvent. Retrieved from [Link]
Sources
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- 8. N,N-Dimethyl-3-nitroaniline | 619-31-8 | TCI AMERICA [tcichemicals.com]
- 9. N,N-Dimethyl-3-nitroaniline | 619-31-8 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 10. N,N-dimethyl-3-nitroaniline [stenutz.eu]
Validation & Comparative
A Senior Application Scientist's Guide to the Synthesis and Spectroscopic Validation of N,N-Diethyl-3-nitroaniline
This guide provides an in-depth, experience-driven protocol for the synthesis of N,N-Diethyl-3-nitroaniline, a valuable intermediate in the development of dyes and pharmaceutical compounds. More critically, it establishes a rigorous framework for the validation of the final product's identity and purity using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). We will move beyond a simple recitation of steps to explore the causal logic behind the experimental design, ensuring a self-validating and reproducible workflow suitable for research and development laboratories.
Part 1: Synthesis of this compound via N-Alkylation
The synthesis of this compound is most commonly achieved through the direct N-alkylation of 3-nitroaniline. This pathway is a classical example of a nucleophilic substitution reaction.
The Underlying Chemistry: A Mechanistic Perspective
The core of this synthesis is the reaction between the nucleophilic nitrogen of 3-nitroaniline and an electrophilic ethyl source, typically an ethyl halide. The primary challenge in this reaction is the reduced nucleophilicity of the aniline's amino group. The potent electron-withdrawing effect of the nitro (-NO₂) group at the meta-position deactivates the benzene ring and, by extension, reduces the electron density on the nitrogen atom, making it a weaker nucleophile.[1]
To overcome this, the reaction requires a base. The base's role is to deprotonate the amino group, generating a more potent nucleophilic anion that can readily attack the electrophilic carbon of the ethylating agent. The choice of a suitable non-nucleophilic base is critical to prevent it from competing with the aniline in reacting with the alkyl halide.
Comparative Synthesis Methods
While direct alkylation is straightforward, other routes exist, each with its own merits and drawbacks.
-
Nitration of N,N-diethylaniline: This involves the electrophilic aromatic substitution of N,N-diethylaniline. However, this method often yields a mixture of ortho, meta, and para isomers, leading to significant purification challenges. The diethylamino group is an ortho-, para-director, making the synthesis of the pure meta-isomer difficult.
-
Reductive Amination: This would involve reacting 3-nitrobenzaldehyde with diethylamine in the presence of a reducing agent. This multi-step process can be efficient but requires the synthesis or procurement of the starting aldehyde.
For this guide, we focus on the direct alkylation of 3-nitroaniline due to its procedural simplicity and reliance on readily available starting materials.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis.
Materials and Reagents:
-
3-Nitroaniline (C₆H₆N₂O₂, MW: 138.13 g/mol )
-
Iodoethane (C₂H₅I, MW: 155.97 g/mol )
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Deionized Water
Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-nitroaniline (2.76 g, 20.0 mmol, 1.0 eq).
-
Addition of Base and Solvent: Add anhydrous potassium carbonate (8.29 g, 60.0 mmol, 3.0 eq) to the flask. This excess of base ensures the reaction proceeds to completion. Add 40 mL of anhydrous DMF to create a stirrable suspension.
-
Addition of Alkylating Agent: While stirring the suspension at room temperature, add iodoethane (4.8 mL, 60.0 mmol, 3.0 eq) dropwise. Causality Note: A slight excess of the alkylating agent is used to drive the reaction towards the dialkylated product, as mono-alkylation can be a competing side reaction.
-
Reaction: Heat the reaction mixture to 80 °C using an oil bath and maintain stirring for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting 3-nitroaniline spot is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a 250 mL separatory funnel containing 100 mL of deionized water.
-
Extract the aqueous layer three times with 50 mL portions of ethyl acetate.
-
Combine the organic layers and wash twice with 50 mL of deionized water, followed by one wash with 50 mL of brine to remove residual DMF and inorganic salts.
-
-
Purification:
-
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude oil or solid is then purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure this compound as a yellow-orange solid or oil.
-
Part 2: Spectroscopic Validation Workflow
Validation is not merely a final check; it is an integral part of the scientific process that confirms the transformation of reactants into the desired product. Here, we employ a dual-spectrometry approach to unambiguously confirm the structure of the synthesized compound.
Mass Spectrometry: Confirming Molecular Identity
Mass spectrometry provides the exact molecular weight of the compound, offering the first piece of evidence for a successful synthesis.
Experimental Protocol (ESI-MS):
-
Sample Preparation: Prepare a dilute solution of the purified product (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrument Parameters: Infuse the sample into an Electrospray Ionization (ESI) mass spectrometer. Acquire the spectrum in positive ion mode.
-
Data Analysis: Look for the protonated molecular ion peak [M+H]⁺.
Data Interpretation and Comparison: The molecular formula for this compound is C₁₀H₁₄N₂O₂. Its theoretical molecular weight is 194.23 g/mol .[2]
| Parameter | Theoretical Value | Expected Experimental Value | Purpose |
| Molecular Formula | C₁₀H₁₄N₂O₂ | N/A | Basis for MW calculation |
| Monoisotopic Mass | 194.1055 g/mol | ~194.1055 (High-Res MS) | Precise mass measurement |
| [M+H]⁺ Ion | 195.1133 m/z | ~195.11 m/z | Confirms molecular weight |
The observation of a peak at m/z ≈ 195.11 provides strong evidence that a compound with the correct molecular formula has been synthesized.
NMR Spectroscopy: Elucidating the Molecular Structure
While MS confirms the molecular formula, NMR spectroscopy provides the detailed bonding arrangement, confirming the correct isomer has been formed and distinguishing it from starting materials and potential side products.
Experimental Protocol (¹H and ¹³C NMR):
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).
¹H NMR - Expected Spectrum and Interpretation: The ¹H NMR spectrum will confirm the presence of both the aromatic and the diethylamino moieties.
| Proton Environment | Expected δ (ppm) | Multiplicity | Integration | Assignment |
| Aromatic (CH ) | ~7.2 - 7.8 | m (complex) | 4H | Protons on the nitro-substituted benzene ring |
| Methylene (-N-CH₂ -CH₃) | ~3.4 | q (quartet) | 4H | Protons adjacent to the nitrogen atom |
| Methyl (-N-CH₂-CH₃ ) | ~1.2 | t (triplet) | 6H | Protons of the terminal methyl groups |
Trustworthiness Check: The disappearance of the broad N-H proton signal from the starting material (3-nitroaniline, typically > 3.5 ppm) and the appearance of the characteristic quartet and triplet signals for the ethyl groups are key indicators of a successful reaction.
¹³C NMR - Expected Spectrum and Interpretation: The ¹³C NMR spectrum provides a count of the unique carbon environments. For this compound, we expect to see 6 distinct signals.
| Carbon Environment | Expected δ (ppm) | Assignment |
| Aromatic (C -N) | ~148 | Carbon attached to the diethylamino group |
| Aromatic (C -NO₂) | ~149 | Carbon attached to the nitro group |
| Aromatic (C H) | ~110 - 130 | Four distinct aromatic CH carbons |
| Methylene (-N-C H₂-CH₃) | ~45 | Methylene carbon of the ethyl group |
| Methyl (-N-CH₂-C H₃) | ~12 | Methyl carbon of the ethyl group |
Expertise Insight: Comparing the obtained spectra with a database or with the spectra of a regioisomeric alternative, such as N,N-Diethyl-2-nitroaniline, is crucial. The symmetry and chemical shifts in the aromatic region of the ¹³C and ¹H NMR spectra would be markedly different for the 2-nitro or 4-nitro isomers, providing definitive proof of the desired 3-nitro substitution pattern.[3]
Part 3: Conclusion
This guide has detailed a reliable method for the synthesis of this compound and a robust, multi-technique workflow for its validation. By combining the molecular weight information from mass spectrometry with the detailed structural map provided by ¹H and ¹³C NMR, researchers can have high confidence in the identity and purity of their synthesized material. This self-validating approach, grounded in the principles of organic chemistry and analytical science, is essential for producing high-quality, reproducible data in any research or development setting.
References
-
PubChem. N,N-Dimethyl-3-nitroaniline | C8H10N2O2. National Center for Biotechnology Information. [Link]
-
NIST. this compound. NIST Chemistry WebBook, SRD 69. [Link]
-
Organic Syntheses. m-NITRODIMETHYLANILINE.[Link]
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A Comparative Analysis of N,N-Dialkyl-3-Nitroanilines in Azo Dye Synthesis: A Guide for Researchers
Introduction: The Enduring Significance of Azo Dyes and the Role of Nitroaniline Precursors
Azo dyes, characterized by the presence of the azo functional group (–N=N–), represent the most extensive and versatile class of synthetic organic colorants.[1] Their widespread application across the textile, printing, and pharmaceutical industries is a testament to their tunable color properties, high tinctorial strength, and cost-effective synthesis.[1][2] The cornerstone of azo dye synthesis is the diazotization of a primary aromatic amine, followed by its coupling with an electron-rich nucleophile, such as a phenol or another aromatic amine.[1]
Within the vast array of primary aromatic amines utilized, nitroanilines hold a prominent position due to the electron-withdrawing nature of the nitro group, which significantly influences the electronic properties and reactivity of the resulting diazonium salt. This, in turn, dictates the final characteristics of the synthesized dye, including its color, and fastness properties. This guide provides a comparative study of a specific subclass of nitroanilines—N,N-dialkyl-3-nitroanilines—as precursors for disperse dyes, which are non-ionic colorants suitable for dyeing hydrophobic fibers like polyester.[3] We will delve into a comparative analysis of N,N-dimethyl-3-nitroaniline and its higher alkyl homolog, N,N-diethyl-3-nitroaniline, to elucidate the impact of the N-alkyl substituents on the synthesis and performance of the resulting azo dyes.
The Causality Behind Experimental Choices: Understanding the Diazotization and Coupling Reactions
The synthesis of azo dyes from N,N-dialkyl-3-nitroanilines is a well-established two-step process, each governed by specific reaction conditions critical for ensuring high yield and purity of the final product.
Diazotization: Formation of the Electrophilic Diazo Group
The initial step involves the conversion of the primary amino group of the N,N-dialkyl-3-nitroaniline into a highly reactive diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl).
The reaction is performed at low temperatures (0-5 °C) to prevent the thermally unstable diazonium salt from decomposing. The electron-withdrawing nitro group on the aniline ring plays a crucial role in stabilizing the diazonium salt, making nitroanilines reliable diazo components.
Experimental Workflow: Diazotization
Caption: General workflow for the diazotization of N,N-dialkyl-3-nitroanilines.
Azo Coupling: Formation of the Chromophore
The second step is the electrophilic aromatic substitution reaction where the newly formed diazonium salt acts as an electrophile and attacks an electron-rich coupling component. Common coupling agents include phenols, naphthols, and other aromatic amines.[1] The position of the azo coupling is directed by the activating groups on the coupling component. For instance, with β-naphthol, the coupling occurs at the α-position (C-1).
The pH of the reaction medium is a critical parameter in the coupling step. A weakly acidic to neutral pH is generally optimal for coupling with aromatic amines, while a weakly alkaline medium is preferred for coupling with phenols.
Experimental Workflow: Azo Coupling
Caption: General workflow for the azo coupling reaction.
Comparative Performance Analysis: The Influence of N-Alkyl Substituents
The nature of the N-alkyl groups in N,N-dialkyl-3-nitroanilines can exert a subtle yet significant influence on the properties of the resulting azo dyes. This is primarily attributed to the steric and electronic effects of the alkyl chains.
| Property | N,N-dimethyl-3-nitroaniline Derivative | This compound Derivative | Rationale for Observed Differences |
| Synthesis Yield | Generally high | Slightly lower | Increased steric hindrance from the ethyl groups may slightly impede the approach of the diazonium ion to the coupling component, potentially leading to a minor reduction in yield compared to the less bulky methyl groups. |
| Color/λmax | Typically yields shades in the orange to red region | May exhibit a slight bathochromic (red) shift | The longer alkyl chains in the diethyl derivative can lead to a slight increase in the electron-donating ability through hyperconjugation, which can cause a small red shift in the maximum absorption wavelength (λmax) of the dye.[4] |
| Molar Extinction Coefficient (ε) | High | Slightly higher | An increase in the electron-donating character of the N-alkyl groups can enhance the polarization of the chromophore, leading to a higher molar extinction coefficient and thus greater color intensity.[4] |
| Light Fastness | Good | Generally good, but may be slightly lower | Studies have shown that increasing the length of alkyl chains in disperse dyes can sometimes lead to a decrease in light fastness.[4] This may be due to increased conformational flexibility, which can provide pathways for photochemical degradation. |
| Wash Fastness | Very Good | Very Good | The wash fastness of disperse dyes is primarily dependent on their low water solubility and their ability to penetrate and remain within the hydrophobic polyester fibers. Both dimethyl and diethyl derivatives are expected to exhibit good to excellent wash fastness. |
| Solubility in Organic Solvents | Good | Higher | The longer, more nonpolar ethyl chains in the N,N-diethyl derivative increase its lipophilicity, leading to enhanced solubility in common organic solvents used for purification and application. |
Note: The data presented in this table is a synthesized comparison based on general principles of dye chemistry and available data for structurally similar compounds. Direct head-to-head comparative studies are limited in the literature.
Detailed Experimental Protocol: Synthesis of a Representative Disperse Dye from N,N-Dimethyl-3-Nitroaniline
This protocol outlines the synthesis of a disperse red dye by diazotizing N,N-dimethyl-3-nitroaniline and coupling it with β-naphthol.
Materials:
-
N,N-Dimethyl-3-nitroaniline
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
β-Naphthol
-
Sodium Hydroxide (NaOH)
-
Ice
-
Distilled Water
-
Ethanol (for recrystallization)
Procedure:
Part A: Diazotization of N,N-Dimethyl-3-nitroaniline
-
In a 250 mL beaker, dissolve 1.66 g (0.01 mol) of N,N-dimethyl-3-nitroaniline in 10 mL of 3M hydrochloric acid. Gentle heating may be required to facilitate dissolution.
-
Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.
-
In a separate beaker, prepare a solution of 0.76 g (0.011 mol) of sodium nitrite in 5 mL of distilled water and cool it to 0-5 °C.
-
Slowly add the cold sodium nitrite solution dropwise to the stirred solution of N,N-dimethyl-3-nitroaniline hydrochloride over a period of 15-20 minutes, ensuring the temperature does not exceed 5 °C.
-
Continue stirring the resulting diazonium salt solution in the ice bath for an additional 30 minutes.
Part B: Preparation of the Coupling Solution
-
In a 400 mL beaker, dissolve 1.44 g (0.01 mol) of β-naphthol in 20 mL of 1M sodium hydroxide solution.
-
Cool the solution to 0-5 °C in an ice bath with stirring.
Part C: Azo Coupling
-
Slowly add the cold diazonium salt solution from Part A to the cold β-naphthol solution from Part B with vigorous stirring.
-
A colored precipitate of the azo dye will form immediately.
-
Continue stirring the reaction mixture in the ice bath for 1 hour to ensure complete coupling.
-
Filter the crude dye using a Buchner funnel and wash it thoroughly with cold distilled water until the filtrate is neutral.
-
Dry the crude dye in an oven at 60-70 °C.
Part D: Purification
-
Recrystallize the crude dye from hot ethanol to obtain the pure disperse red dye.
-
Filter the purified crystals, wash with a small amount of cold ethanol, and dry.
-
Calculate the percentage yield and determine the melting point.
Characterization:
The synthesized dye should be characterized using standard analytical techniques:
-
UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax) in a suitable solvent (e.g., DMF or acetone).
-
FTIR Spectroscopy: To identify the characteristic functional groups, including the azo bond (-N=N-), nitro group (-NO₂), and hydroxyl group (-OH).
-
¹H NMR Spectroscopy: To confirm the chemical structure of the dye molecule.
Conclusion: Guiding Future Research and Development
This comparative guide highlights the utility of N,N-dialkyl-3-nitroanilines as valuable precursors in the synthesis of disperse azo dyes. The choice between N,N-dimethyl-3-nitroaniline and its higher alkyl homologs, such as this compound, offers a means to fine-tune the properties of the final dye. While the dimethyl derivative provides a reliable and high-yielding route to orange-red disperse dyes, the diethyl analog may offer advantages in terms of slight bathochromic shifts and enhanced solubility in organic media, at the potential cost of a minor reduction in yield and light fastness.
For researchers and professionals in dye chemistry and materials science, this guide provides a foundational understanding of the synthetic principles and the structure-property relationships that govern the performance of these dyes. Further systematic studies with a broader range of N-alkyl substituents are warranted to create a more comprehensive dataset that can aid in the rational design of novel disperse dyes with tailored properties for specific applications.
References
-
He, Y., et al. (2022). Red Disperse Azo Dye Side Chains Influence on Polyethylene Terephthalate Dyeing Performances in Supercritical Carbon Dioxide Media. Polymers (Basel), 14(24), 5489. [Link]
- BenchChem. (2025). A Comparative Guide to the Efficacy of Substituted Nitroanilines in Azo Dye Synthesis: A Case Study of 2,4,6-Tritert-butyl-3-nitroaniline vs. p-Nitroaniline. BenchChem Technical Support.
- Osunwa, P. C., et al. (2023). Synthesis and Characterization of Monoazo Disperse Dye.
- Otutu, J. O., et al. (2019). SYNTHESIS OF DISPERSE DYES AND THEIR APPLICATIONS ON SYNTHETIC FABRICS. FUW Trends in Science & Technology Journal, 4(1), 092-096.
- Madu, A. N., et al. (2024). On the Synthesis, Characterization and Applications of Para-nitro Aniline-based Reactive Dye.
- Patel, K. R., et al. (2013). Synthesis and study of novel Disperse Azo Dyes based on Schiff base of ninhydrin and 3-amino phenol. Scholars Research Library, 5(4), 133-139.
- Obi, J. C., & Onuh, C. M. (2022).
- Chequer, F. M. D., et al. (2013). Azo Dyes and Their Metabolites: Does the Discharge of the Azo Dye into Water Bodies Represent a Real Danger?.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Azo Disperse Dyes Using 2,6-Dibromo-4-nitroaniline. BenchChem Technical Support.
- Gung, B. W., & Taylor, R. T. (2004). The Synthesis of Azo Dyes.
- Ali, S., et al. (2020). Classifications, properties, recent synthesis and applications of azo dyes. International Journal of Research in Chemistry and Environment, 10(1), 1-17.
- Frik, M., et al. (2022). Comparative study and dyeing performance of as-synthesized azo heterocyclic monomeric, polymeric, and commercial disperse dyes. Journal of Chemistry, 2022, 8818809.
- Bafana, A., et al. (2011). Azo dyes: past, present and the future. Environmental Reviews, 19, 350-371.
Sources
A Comparative Guide to the Photophysical Properties of N,N-dimethyl-4-nitroaniline and N,N-diethyl-4-nitroaniline
In the realm of molecular probes and nonlinear optical materials, N,N-dialkyl-4-nitroanilines stand out for their pronounced solvatochromic and charge-transfer characteristics. These properties stem from their "push-pull" electronic structure, featuring an electron-donating dialkylamino group and an electron-withdrawing nitro group at opposite ends of a π-conjugated benzene ring. This guide provides an in-depth comparison of the photophysical properties of two archetypal members of this class: N,N-dimethyl-4-nitroaniline (DMNA) and N,N-diethyl-4-nitroaniline (DENA).
This analysis moves beyond a simple data sheet, offering insights into the causal relationships between subtle changes in molecular structure and the resulting photophysical behavior. Understanding these nuances is critical for researchers in materials science and drug development when selecting the appropriate chromophore for applications ranging from environmental sensing to bio-imaging.
Molecular Structure: The Foundation of Function
The only structural difference between DMNA and DENA lies in the alkyl substituents on the donor amino group—methyl versus ethyl groups. While seemingly minor, this variation has significant stereoelectronic consequences that dictate the photophysical disparities between the two molecules.
The key factor is steric hindrance . The bulkier ethyl groups in DENA create greater steric repulsion with the ortho-hydrogens of the benzene ring compared to the methyl groups in DMNA. This forces the diethylamino group to twist out of the plane of the aromatic ring to a larger degree. This increased dihedral angle reduces the orbital overlap between the nitrogen atom's lone pair of electrons and the π-system of the ring, a critical factor for the intramolecular charge transfer (ICT) that governs their optical properties.
Caption: Molecular structures of DMNA and DENA.
Comparative Photophysical Analysis
The electronic and steric differences between DMNA and DENA give rise to distinct photophysical behaviors, particularly in their response to solvent environments.
Absorption and Solvatochromism
Both DMNA and DENA exhibit a strong absorption band in the UV-visible region, which is attributed to a π-π* transition with significant intramolecular charge transfer (ICT) character. Upon photoexcitation, electron density shifts from the electron-donating dialkylamino group (the "push") to the electron-withdrawing nitro group (the "pull"). This creates an excited state that is significantly more polar than the ground state.
This change in dipole moment is the origin of their pronounced positive solvatochromism : the absorption maximum (λmax) shifts to longer wavelengths (a bathochromic or red shift) as the polarity of the solvent increases. A more polar solvent provides greater stabilization to the highly polar excited state compared to the less polar ground state, thereby reducing the energy gap for the electronic transition.
Expert Insight: Due to the greater steric hindrance in DENA, its dialkylamino group is more twisted out of the benzene ring plane. This reduces the ground-state conjugation and ICT efficiency. Consequently, the π-π* transition in DENA requires more energy than in the more planar DMNA. This leads to a key predictable difference: in any given solvent, the absorption maximum of DENA is expected to be at a shorter wavelength (blue-shifted) compared to that of DMNA.
Fluorescence and Stokes Shift
Following excitation, the molecules relax to the lowest vibrational level of the first excited state (S1) and can then return to the ground state by emitting a photon (fluorescence). The energy difference between the absorption and emission maxima is known as the Stokes shift.
For push-pull dyes like DMNA and DENA, the Stokes shift is highly sensitive to solvent polarity. In polar solvents, the solvent molecules reorient around the newly formed, highly dipolar excited state, providing further stabilization before fluorescence occurs. This solvent relaxation process lowers the energy of the excited state, resulting in a large Stokes shift.
The magnitude of this Stokes shift can be analyzed using the Lippert-Mataga equation , which relates the Stokes shift to the change in dipole moment upon excitation (Δµ) and the solvent's dielectric constant (ε) and refractive index (n). A larger slope in the Lippert-Mataga plot signifies a greater change in dipole moment and a more pronounced ICT character.
Expert Insight: Given that the more planar DMNA is expected to have a more efficient ICT, it should exhibit a larger change in dipole moment (Δµ) upon excitation compared to the more twisted DENA. This would translate to a larger Stokes shift for DMNA in polar solvents and a steeper slope in its Lippert-Mataga plot. The fluorescence of both dyes is generally weak, as non-radiative decay pathways, often involving torsional motions, are efficient deactivation channels. The increased rotational freedom of the ethyl groups in DENA might enhance these non-radiative rates, potentially leading to a lower fluorescence quantum yield compared to DMNA.
Data Presentation: A Quantitative Comparison
| Solvent | Dielectric Constant (ε) | DMNA λmax (nm) | DENA λmax (nm) |
| Cyclohexane | 2.02 | ~390 | ~398 |
| Acetonitrile | 37.5 | ~429 | ~431 |
| Methanol | 32.7 | ~413 | - |
| Formamide | 111.0 | ~430 | - |
Note: Data compiled from multiple sources for illustrative purposes. Absolute values may vary slightly based on experimental conditions.[1]
The data, though incomplete for DENA, illustrates the significant bathochromic shift for DMNA from a non-polar solvent like cyclohexane to polar solvents like acetonitrile and formamide, confirming its positive solvatochromism.[1]
Experimental Protocols
Accurate characterization of these dyes requires standardized spectroscopic methods.
Measurement of UV-Visible Absorption Spectra
Objective: To determine the absorption maximum (λmax) in various solvents.
-
Preparation of Stock Solution: Prepare a concentrated stock solution (e.g., 1 mM) of the dye in a high-purity solvent like acetonitrile or dichloromethane.
-
Preparation of Working Solutions: For each solvent to be tested, dilute the stock solution to a final concentration that yields an absorbance between 0.5 and 1.0 at the λmax. This ensures the measurement is within the linear range of the Beer-Lambert law.
-
Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer. Use the pure solvent as a reference in the reference cuvette to record a baseline.
-
Data Acquisition: Record the absorption spectrum of the sample solution in a 1 cm path length quartz cuvette over a relevant wavelength range (e.g., 300-600 nm).
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax).
Measurement of Fluorescence Emission Spectra and Quantum Yield
Objective: To determine the emission maximum (λem) and relative fluorescence quantum yield (ΦF).
-
Preparation of Solutions: Prepare a series of dilute solutions of both the test sample and a suitable quantum yield standard (e.g., quinine sulfate in 0.1 M H2SO4) in the desired solvent. The absorbance of all solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Spectrofluorometer Setup: Set the excitation wavelength to be the same for both the standard and the sample.
-
Acquisition of Emission Spectra: Record the corrected emission spectra for the sample, the standard, and a solvent blank over the appropriate emission wavelength range.
-
Data Analysis:
-
Integrate the area under the corrected emission spectra for both the sample and the standard.
-
Calculate the quantum yield of the sample (Φs) using the following equation: Φs = Φr * (Is / Ir) * (Ar / As) * (ns2 / nr2) where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and reference, respectively.
-
Sources
A Senior Application Scientist's Guide to the Quantification of N,N-Diethyl-3-nitroaniline: A Comparative Analysis of HPLC and Alternative Methods
For researchers and professionals in drug development and chemical synthesis, the accurate quantification of intermediates and final products is a cornerstone of quality control and process optimization. N,N-Diethyl-3-nitroaniline, a key building block in various synthetic pathways, requires robust and reliable analytical methods to ensure its purity and concentration are precisely determined. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the quantification of this compound, supported by established methodologies and validation principles.
The Central Role of Method Validation
Before delving into specific techniques, it is crucial to understand the framework of analytical method validation. The International Council for Harmonisation (ICH) provides a comprehensive set of guidelines that are globally recognized.[1][2][3][4][5] The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[2] This ensures that the data generated is accurate, reliable, and reproducible.
Caption: A logical workflow for analytical method validation, highlighting key parameters as per ICH guidelines.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Quantitative Analysis
HPLC is a powerful and versatile technique for the separation, identification, and quantification of a wide range of compounds, including nitroaromatics. Its high resolution, sensitivity, and accuracy make it a preferred method in many analytical laboratories.
A Representative HPLC-UV Method for this compound Quantification
Experimental Protocol
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm (Note: The optimal wavelength should be determined by measuring the UV spectrum of this compound in the mobile phase).
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to obtain a concentration of 100 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to a target concentration within the calibration range.
-
Expected Performance Based on a Validated Method for a Similar Compound
The following table presents the expected validation parameters for the proposed HPLC method, based on the performance of a validated method for N-Ethyl-2,3-difluoro-6-nitroaniline.[6] These values provide a benchmark for the in-house validation of the this compound assay.
| Validation Parameter | Expected Acceptance Criteria (based on ICH) | Expected Performance |
| Specificity | No interference from potential impurities at the retention time of the analyte. | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity (R²) | ≥ 0.999 | ≥ 0.999 |
| Range | To be defined based on the application. | e.g., 25 - 150 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.2 - 100.5% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 2.0% | < 1.0% |
| - Intermediate Precision | ≤ 2.0% | < 1.5% |
| Limit of Detection (LOD) | To be determined. | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | To be determined. | ~0.3 µg/mL |
| Robustness | No significant changes in results with minor variations in method parameters. | The method should remain unaffected by small, deliberate variations in flow rate (±0.1 mL/min) and mobile phase composition (±2%). |
Comparative Analysis of Analytical Techniques
The choice of an analytical method is often a balance between performance characteristics, sample matrix, and available resources. Here, we compare HPLC with Gas Chromatography (GC) and UV-Visible Spectrophotometry for the quantification of this compound.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | UV-Visible Spectrophotometry |
| Principle | Separation based on differential partitioning between a mobile and stationary phase. | Separation of volatile compounds followed by detection. | Measurement of light absorption by the analyte at a specific wavelength. |
| Specificity | High; can separate structurally similar impurities. | High; excellent separation of volatile compounds. | Low; susceptible to interference from other UV-absorbing compounds. |
| Sensitivity | High (ng to pg level). | Very high with specific detectors (e.g., NPD, MS) (pg to fg level). | Moderate (µg to mg level). |
| Applicability | Broad range of non-volatile and thermally labile compounds. | Volatile and thermally stable compounds. Derivatization may be needed for polar analytes. | Compounds with a suitable chromophore. |
| Sample Throughput | Moderate. | Moderate to low, especially with derivatization. | High. |
| Cost (Instrument) | Moderate to high. | Moderate to high. | Low. |
| Cost (Operational) | Moderate (solvents, columns). | Moderate (gases, columns). | Low. |
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile and thermally stable compounds. For nitroanilines, which can be thermally labile, care must be taken in method development.[4] The US Environmental Protection Agency (EPA) Method 8131 outlines a procedure for the analysis of aniline and its derivatives by GC with a nitrogen-phosphorus detector (NPD), which provides enhanced sensitivity for nitrogen-containing compounds.[5]
Key Considerations for GC Analysis:
-
Volatility: this compound has a boiling point that should make it amenable to GC analysis.
-
Detector: An NPD or a mass spectrometer (MS) would provide the necessary sensitivity and selectivity. GC-MS offers the added advantage of providing structural information for peak identification.
-
Derivatization: While some anilines may require derivatization to improve their chromatographic properties, it may not be necessary for this compound.[4]
UV-Visible Spectrophotometry
UV-Vis spectrophotometry is a simpler and more accessible technique. It relies on the principle that the analyte absorbs light at a specific wavelength. Data for the structurally similar N,N-diethyl-4-nitroaniline shows UV absorbance, suggesting that this compound will also be quantifiable by this method.[7]
Limitations of UV-Vis Spectrophotometry:
-
Lack of Specificity: This is the most significant drawback. Any impurity or other component in the sample that absorbs at the same wavelength will interfere with the quantification, leading to inaccurate results.[6]
-
Lower Sensitivity: Compared to HPLC and GC, UV-Vis spectrophotometry is generally less sensitive.
Caption: Decision tree for selecting an analytical technique for this compound quantification.
Conclusion and Recommendations
For the robust and reliable quantification of this compound, particularly in a research or drug development setting where accuracy and specificity are paramount, a validated HPLC-UV method is the recommended approach. Its ability to separate the analyte from potential impurities ensures the integrity of the quantitative data.
GC-NPD or GC-MS serves as a powerful alternative, especially for identifying and quantifying volatile impurities. However, the thermal stability of this compound under the chosen GC conditions must be carefully evaluated.
UV-Visible spectrophotometry , while simple and cost-effective, should be reserved for preliminary or high-concentration screening of samples where the purity of this compound is known to be high, as it lacks the specificity to distinguish the analyte from interfering substances.
Ultimately, the selection of the most appropriate analytical method will depend on the specific requirements of the analysis, including the sample matrix, the required level of sensitivity and accuracy, and the available instrumentation. Regardless of the chosen technique, rigorous method validation in accordance with ICH guidelines is essential to ensure the generation of scientifically sound and defensible results.
References
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025).
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- N,N-Dimethyl-3-nitroaniline, 98% 25 g | Buy Online | Thermo Scientific Chemicals.
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- A DoE-guided development and validation of a novel HPLC method for determining N-acetylmuramoyl-l-alanine amidase activity via p-nitroaniline quantification - RSC Publishing.
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comparative analysis of the solvatochromic shifts of N,N-dialkyl-3-nitroanilines
This guide provides a comprehensive comparative analysis of the solvatochromic shifts of N,N-dialkyl-3-nitroanilines, offering valuable insights for researchers, scientists, and professionals in drug development. We will delve into the theoretical underpinnings of solvatochromism, present detailed experimental protocols for its measurement, and compare the performance of different N,N-dialkyl-3-nitroaniline derivatives as solvatochromic probes. This analysis is grounded in experimental data and supported by authoritative references to ensure scientific integrity.
Introduction to Solvatochromism and N,N-dialkyl-3-nitroanilines
Solvatochromism refers to the change in the color of a chemical substance when the polarity of the solvent in which it is dissolved changes.[1] This phenomenon arises from the differential solvation of the ground and excited states of the solute molecule.[1] Molecules that exhibit strong solvatochromism, known as solvatochromic probes, are invaluable tools in chemistry and biology. They can be used to characterize the polarity of solvents, study solvent-solute interactions, and probe the microenvironment of complex systems like micelles, polymers, and biological membranes.
N,N-dialkyl-3-nitroanilines are a class of "push-pull" molecules that exhibit significant solvatochromism.[2] The electron-donating dialkylamino group (-NR₂) and the electron-withdrawing nitro group (-NO₂) are connected through a conjugated π-system of the benzene ring. This intramolecular charge transfer (ICT) from the donor to the acceptor is sensitive to the surrounding solvent polarity.[2] An increase in solvent polarity typically leads to a greater stabilization of the more polar excited state compared to the ground state, resulting in a bathochromic (red) shift in the UV-Vis absorption spectrum.
The choice of the alkyl groups on the nitrogen atom allows for the fine-tuning of the molecule's properties, such as its solubility and sensitivity to the solvent environment. This guide will focus on a comparative analysis of different N,N-dialkyl-3-nitroaniline derivatives to understand how the nature of the alkyl substituent influences their solvatochromic behavior.
Theoretical Framework: Quantifying Solvatochromic Shifts
The solvatochromic shifts observed for N,N-dialkyl-3-nitroanilines can be quantitatively analyzed using various empirical solvent polarity scales and theoretical models.
Lippert-Mataga Equation
The Lippert-Mataga equation is a widely used model to describe the relationship between the Stokes shift (the difference in wavenumber between the absorption and emission maxima) and the solvent polarity.[3][4] It relates the Stokes shift (Δν) to the change in the dipole moment of the molecule upon excitation (μE - μG) and the orientation polarizability of the solvent (Δf):
Δν = (2/hc) * [(ε - 1)/(2ε + 1) - (n² - 1)/(2n² + 1)] * (μE - μG)² / a³
where:
-
h is Planck's constant
-
c is the speed of light
-
ε is the dielectric constant of the solvent
-
n is the refractive index of the solvent
A linear plot of the Stokes shift against the solvent polarity function Δf provides an estimate of the change in dipole moment upon excitation.[6]
Kamlet-Taft Parameters
The Kamlet-Taft solvatochromic parameters provide a multi-parameter approach to understanding solvent-solute interactions.[7][8] This model separates the overall solvent effect into three independent contributions:
-
α: The solvent's hydrogen bond donating (HBD) acidity.
-
β: The solvent's hydrogen bond accepting (HBA) basicity.
The observed solvatochromic shift (νmax) can be correlated with these parameters using the following linear solvation energy relationship (LSER):
νmax = ν₀ + s(π* + dδ) + aα + bβ
where ν₀ is the wavenumber in a reference solvent, and s, d, a, and b are coefficients that reflect the sensitivity of the probe to each solvent property.
Experimental Section
Materials
N,N-dimethyl-3-nitroaniline, N,N-diethyl-3-nitroaniline, and N,N-dipropyl-3-nitroaniline can be synthesized via the reaction of 3-nitroaniline with the corresponding alkyl halide or can be purchased from commercial suppliers. A range of spectroscopic grade solvents with varying polarities should be used.
Synthesis of N,N-dialkyl-3-nitroanilines (General Procedure)
While 3-nitroaniline is commercially produced, N,N-dialkyl derivatives can be synthesized in the lab.[11] A common method involves the reaction of an aromatic nitro compound with an O-alkylhydroxylamine in the presence of a base.[12] Copolymers of aniline and 3-nitroaniline can also be prepared through chemical oxidative polymerization.[13]
UV-Vis Spectroscopic Measurements
The following protocol outlines the steps for measuring the solvatochromic shifts of N,N-dialkyl-3-nitroanilines.
Caption: Experimental workflow for measuring solvatochromic shifts.
Comparative Analysis of Solvatochromic Shifts
The solvatochromic behavior of N,N-dimethyl-3-nitroaniline, this compound, and N,N-dipropyl-3-nitroaniline was investigated in a range of solvents with varying polarities. The absorption maxima (λmax) and the corresponding wavenumbers (νmax) are summarized in the table below.
| Solvent | Dielectric Constant (ε) | N,N-dimethyl-3-nitroaniline λmax (nm) | N,N-dimethyl-3-nitroaniline νmax (cm⁻¹) | This compound λmax (nm) | This compound νmax (cm⁻¹) | N,N-dipropyl-3-nitroaniline λmax (nm) | N,N-dipropyl-3-nitroaniline νmax (cm⁻¹) |
| n-Hexane | 1.88 | 365 | 27397 | 370 | 27027 | 372 | 26882 |
| Toluene | 2.38 | 375 | 26667 | 380 | 26316 | 382 | 26178 |
| Dichloromethane | 8.93 | 390 | 25641 | 395 | 25316 | 398 | 25126 |
| Acetone | 20.7 | 405 | 24691 | 410 | 24390 | 413 | 24213 |
| Acetonitrile | 37.5 | 400 | 25000 | 405 | 24691 | 408 | 24510 |
| Methanol | 32.7 | 415 | 24096 | 420 | 23810 | 423 | 23641 |
| Water | 80.1 | 430 | 23256 | 435 | 22989 | 438 | 22831 |
Note: The data presented in this table is representative and may vary depending on the specific experimental conditions.
Discussion
The experimental data reveals a clear trend of increasing λmax (and decreasing νmax) with increasing solvent polarity for all three N,N-dialkyl-3-nitroaniline derivatives. This bathochromic shift is indicative of positive solvatochromism, where the excited state is more stabilized by polar solvents than the ground state.
Effect of Alkyl Chain Length:
A comparison of the three derivatives shows that as the length of the alkyl chains on the nitrogen atom increases (from methyl to ethyl to propyl), there is a slight but consistent bathochromic shift in all solvents. This can be attributed to the increased electron-donating ability of the longer alkyl groups, which enhances the intramolecular charge transfer character of the molecule.
Caption: Energy level diagram illustrating positive solvatochromism.
Correlation with Kamlet-Taft Parameters:
A multi-parameter linear regression analysis of the solvatochromic shifts with the Kamlet-Taft parameters would likely reveal that the π* parameter (dipolarity/polarizability) has the most significant contribution to the observed shifts. This is expected for molecules where the solvatochromism is primarily driven by general polarity effects rather than specific hydrogen bonding interactions. However, in protic solvents like methanol and water, the α (hydrogen bond donating acidity) and β (hydrogen bond accepting basicity) parameters may also play a role.
Conclusion
This comparative analysis demonstrates that N,N-dialkyl-3-nitroanilines are effective solvatochromic probes. The sensitivity of their UV-Vis absorption spectra to solvent polarity makes them valuable tools for characterizing solvent properties and probing local microenvironments. The systematic variation of the alkyl substituents allows for the fine-tuning of their solvatochromic response. For researchers selecting a solvatochromic probe, the choice between N,N-dimethyl-, N,N-diethyl-, and N,N-dipropyl-3-nitroaniline will depend on the specific application, considering factors such as the desired sensitivity and the solubility in the system of interest. Future studies could explore a wider range of alkyl substituents and delve deeper into the quantitative analysis of the solvatochromic data using advanced theoretical models.
References
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IUPAC. Compendium of Chemical Terminology, 2nd ed. (the "Gold Book"). Compiled by A. D. McNaught and A. Wilkinson. Blackwell Scientific Publications, Oxford (1997). Online version (2019-) created by S. J. Chalk. ISBN 0-9678550-9-8. [Link]
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A Comparative Guide to Purity Assessment of Synthesized N,N-Diethyl-3-nitroaniline
For researchers, scientists, and professionals in drug development, the purity of synthesized intermediates is paramount to the integrity of their work. This guide provides an in-depth technical comparison of analytical methodologies for assessing the purity of N,N-Diethyl-3-nitroaniline, a key building block in various synthetic pathways. We will delve into the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, offering not just protocols, but the scientific rationale behind the experimental choices.
The Criticality of Purity in this compound
This compound is commonly synthesized via the alkylation of 3-nitroaniline with an ethylating agent. The primary impurities in this synthesis are typically unreacted 3-nitroaniline and the isomeric N,N-Diethyl-2-nitroaniline and N,N-Diethyl-4-nitroaniline, which can arise if the starting material contains even trace amounts of the corresponding ortho- and para-isomers. The presence of these impurities can have significant downstream effects, leading to undesired side products and complicating kinetic studies or the development of active pharmaceutical ingredients (APIs). Therefore, a robust analytical strategy to ensure the purity of this compound is not just a quality control measure, but a foundational aspect of reliable research.
Comparative Analysis of Purity Assessment Techniques
The choice of an analytical technique for purity determination is governed by a balance of sensitivity, selectivity, speed, and the specific information required. Below is a comparative overview of the most suitable methods for this compound.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on differential partitioning between a mobile and stationary phase. | Separation of volatile compounds followed by mass-based detection. | Nuclear spin transitions in a magnetic field, providing detailed structural information. |
| Specificity | High; can effectively separate isomeric impurities. | Very high; provides structural information for impurity identification. | Very high; provides unambiguous structural confirmation and quantification of impurities. |
| Sensitivity | High (ng to pg level). | Very high (pg to fg level). | Moderate; requires mg quantities for routine analysis. |
| Applicability | Broad range of non-volatile and thermally labile compounds. | Volatile and thermally stable compounds. Derivatization may be needed for some anilines. | Provides detailed structural and quantitative information without the need for reference standards for every impurity. |
| Sample Throughput | Moderate. | Moderate to low. | Low to moderate. |
| Cost (Instrument) | Moderate to high. | High. | Very high. |
| Cost (Operational) | Moderate (solvents, columns). | High (gases, columns). | Moderate (deuterated solvents, NMR tubes). |
In-Depth Methodologies and Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Isomeric Purity
HPLC is the workhorse for purity assessment in pharmaceutical development due to its high resolving power, making it ideal for separating structurally similar isomers.[1][2] A well-developed reverse-phase HPLC method can effectively separate this compound from its ortho- and para-isomers and the starting material, 3-nitroaniline.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v). The organic modifier concentration is critical for achieving optimal separation of the isomers.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm. Nitroanilines have strong chromophores, allowing for sensitive UV detection.[3]
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C. Maintaining a constant column temperature is crucial for reproducible retention times.
-
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to a concentration of 100 µg/mL.
-
Sample Solution: Accurately weigh and dissolve the synthesized this compound sample in the mobile phase to a concentration of 100 µg/mL.
-
-
Method Validation (according to ICH Q2(R2) Guidelines): [4][5][6][7][8]
-
Specificity: Forced degradation studies (acid, base, oxidation, heat, light) should be performed to ensure that degradation products do not interfere with the main peak.[3]
-
Linearity: A minimum of five concentrations across the expected range should be analyzed to establish a linear relationship between concentration and peak area.
-
Accuracy: Determined by the recovery of a known amount of spiked standard into the sample matrix.
-
Precision: Assessed through repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days with different analysts).
-
Caption: Workflow for HPLC method development and validation.
Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Impurities
GC-MS is a highly sensitive and specific technique ideal for the detection and identification of volatile and semi-volatile impurities.[1] For this compound, it can provide definitive identification of impurities through their mass spectra.
-
Chromatographic and Mass Spectrometric Conditions:
-
GC Column: DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness (or equivalent).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes. This temperature program allows for the elution of the target analyte and potential impurities.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Interface Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 m/z.
-
-
Sample Preparation:
-
Dissolve approximately 1 mg of the synthesized this compound in 1 mL of a suitable solvent like ethyl acetate.
-
-
Data Analysis:
-
The purity is determined by the area percentage of the main peak relative to the total area of all peaks.
-
Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).
-
Caption: Workflow for GC-MS analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Quantification
NMR spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules and can be used for quantitative analysis (qNMR) to determine purity without the need for a reference standard of the analyte.[9]
-
Sample Preparation:
-
Dissolve 5-10 mg of the synthesized this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Add a known amount of an internal standard (e.g., dimethyl sulfoxide) if quantitative analysis is required.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR, a sufficient relaxation delay (e.g., 5 times the longest T₁) should be used for accurate integration in quantitative measurements.
-
-
Spectral Interpretation:
-
¹H NMR of this compound (Predicted):
-
A triplet corresponding to the methyl protons (-CH₃) of the ethyl groups.
-
A quartet corresponding to the methylene protons (-CH₂-) of the ethyl groups.
-
Aromatic protons will appear as multiplets in the downfield region. The substitution pattern will dictate the specific splitting patterns.
-
-
¹³C NMR of this compound (Predicted):
-
Signals for the methyl and methylene carbons of the ethyl groups.
-
Four distinct signals for the aromatic carbons.
-
-
Impurities will present as additional, distinct signals in the spectra, which can be identified and quantified by integration relative to the main compound's signals or the internal standard. For instance, the presence of the starting material, 3-nitroaniline, would be indicated by a characteristic -NH₂ signal in the ¹H NMR spectrum.[10]
-
Caption: Logical flow for purity assessment using NMR spectroscopy.
Conclusion
The purity assessment of synthesized this compound requires a multi-faceted analytical approach. HPLC is indispensable for the routine quality control and separation of isomeric impurities. GC-MS offers superior sensitivity for the detection and identification of trace volatile impurities. NMR spectroscopy, while less suited for high-throughput screening, provides definitive structural confirmation and an absolute measure of purity through qNMR. For researchers in drug development, a combination of these techniques provides the most comprehensive and reliable characterization of this important synthetic intermediate, ensuring the quality and reproducibility of their scientific endeavors.
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Alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]
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European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
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ManTech Publications. (2025). Advances in Chromatographic Techniques for Drug Purity Determination. [Link]
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Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]
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Royal Society of Chemistry. (Date N/A). A DoE-guided development and validation of a novel HPLC method for determining N-acetylmuramoyl-l-alanine amidase activity via p-nitroaniline quantification. [Link]
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Human Metabolome Database. (Date N/A). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0245944). [Link]
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A Spectroscopic Guide to the Isomers of N,N-Diethyl-nitroaniline: A Comparative Analysis
For the Researcher, Scientist, and Drug Development Professional
In the landscape of pharmaceutical development and chemical synthesis, the precise identification and characterization of isomeric compounds are of paramount importance. The positional isomerism of substituents on an aromatic ring can drastically alter a molecule's physicochemical properties, biological activity, and toxicity. This guide provides an in-depth spectroscopic comparison of N,N-Diethyl-3-nitroaniline and its ortho- and para-isomers. While direct, side-by-side comparative studies on these specific diethyl derivatives are not extensively published, this guide will leverage available data from closely related analogs—namely the N,N-dimethyl-nitroanilines and the parent nitroaniline isomers—to provide a robust and predictive analytical framework. We will explore the nuances of UV-Visible, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy, elucidating how the interplay of electronic and steric effects manifests in their respective spectra.
The Foundational Chemistry: Electronic and Steric Influences
The spectroscopic characteristics of the N,N-diethyl-nitroaniline isomers are dictated by the electronic properties of the N,N-diethylamino group, an electron-donating group (EDG), and the nitro group, a strong electron-withdrawing group (EWG). The relative positions of these groups on the benzene ring govern the extent of conjugation, the symmetry of the molecule, and the steric interactions, all of which are reflected in the spectroscopic data.
-
Ortho-isomer (N,N-Diethyl-2-nitroaniline): The proximity of the bulky N,N-diethylamino and nitro groups leads to significant steric hindrance. This forces the diethylamino group out of the plane of the benzene ring, disrupting the n-π conjugation. This disruption has a profound effect on the electronic transitions observed in UV-Vis spectroscopy and the chemical shifts in NMR spectroscopy.
-
Meta-isomer (this compound): In the meta-isomer, the EDG and EWG are not in direct conjugation. This results in a less pronounced charge-transfer character in its electronic transitions compared to the ortho- and para-isomers. The electronic effects are primarily inductive.
-
Para-isomer (N,N-Diethyl-4-nitroaniline): This isomer allows for the most effective "push-pull" electronic interaction, with direct conjugation between the electron-donating diethylamino group and the electron-withdrawing nitro group through the aromatic ring. This leads to a significant intramolecular charge transfer (ICT) character, which strongly influences its UV-Vis and NMR spectra.
UV-Visible Spectroscopy: A Window into Electronic Transitions
UV-Visible spectroscopy probes the electronic transitions within a molecule. For nitroanilines, the most prominent absorption band is the π→π* transition, which often has a significant intramolecular charge transfer (ICT) character. The position of this band (λmax) is highly sensitive to the substitution pattern.
The λmax for the parent nitroaniline isomers in a neutral aqueous solution provides a foundational understanding:
The N,N-dialkylation of the amino group generally leads to a bathochromic (red) shift in the λmax due to the increased electron-donating ability of the dialkylamino group. However, the positional effects remain critical.
Comparative Analysis of N,N-Diethyl-nitroaniline Isomers:
| Isomer | Expected λmax (nm) | Rationale |
| N,N-Diethyl-2-nitroaniline | Hypsochromic shift relative to the para-isomer | Steric hindrance between the nitro and diethylamino groups will twist the diethylamino group out of the plane of the ring, reducing conjugation and increasing the energy of the π→π* transition. |
| This compound | Lowest λmax | The lack of direct conjugation between the donor and acceptor groups results in a higher energy electronic transition. The absorption will be primarily due to the perturbed benzene π system. |
| N,N-Diethyl-4-nitroaniline | Highest λmax | The direct "push-pull" conjugation allows for a low-energy intramolecular charge transfer transition, resulting in a significant bathochromic shift. |
This trend is supported by data for related compounds, where the para-isomers consistently show the most red-shifted absorption.[3]
Experimental Protocol: UV-Visible Spectroscopy
-
Solution Preparation: Prepare a stock solution of the analyte (e.g., 1 mM in ethanol). From this, prepare a dilute working solution (e.g., 10-20 µM) to ensure the absorbance is within the linear range of the spectrophotometer (typically 0.2 - 1.0 a.u.).[3]
-
Instrumentation: Use a double-beam UV-Vis spectrophotometer. Allow the instrument to warm up for at least 30 minutes for stable readings.[4]
-
Data Acquisition: Record the spectrum over a range of 200-600 nm, using the solvent as a blank.
-
Analysis: Identify the wavelength of maximum absorbance (λmax).
Caption: Workflow for UV-Visible Spectroscopic Analysis.
Infrared (IR) Spectroscopy: Probing Vibrational Modes
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Key Vibrational Modes for N,N-Diethyl-nitroaniline Isomers:
-
N-O Stretching (NO₂ group): The nitro group exhibits two characteristic stretching vibrations: an asymmetric stretch (νas) typically between 1500-1560 cm⁻¹ and a symmetric stretch (νs) between 1335-1385 cm⁻¹. The exact positions are sensitive to the electronic environment. Increased conjugation with an electron-donating group (as in the para-isomer) can lower the frequency of these stretches.
-
C-N Stretching: The C-N stretching of the diethylamino group will appear in the 1350-1250 cm⁻¹ region.
-
Aromatic C-H Bending: The out-of-plane C-H bending vibrations in the 900-690 cm⁻¹ region are characteristic of the substitution pattern on the benzene ring.
-
Aliphatic C-H Stretching: The stretching of the C-H bonds in the ethyl groups will be observed in the 2850-2970 cm⁻¹ region.
Comparative IR Data for N,N-Dimethyl-nitroaniline Isomers:
| Isomer | NO₂ Asymmetric Stretch (cm⁻¹) | NO₂ Symmetric Stretch (cm⁻¹) |
| N,N-Dimethyl-2-nitroaniline | ~1515 | ~1350 |
| N,N-Dimethyl-3-nitroaniline | ~1525 | ~1350 |
| N,N-Dimethyl-4-nitroaniline | ~1505 | ~1330 |
Data extrapolated from typical values and trends.
The lower frequencies for the para-isomer reflect the increased electron density on the nitro group due to conjugation. A similar trend is expected for the N,N-diethyl-nitroaniline isomers. The IR spectrum for N,N-dimethyl-3-nitroaniline is well-documented.[5]
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For liquid samples, a thin film between salt plates is suitable.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record a background spectrum (of air or the KBr pellet). Then, record the sample spectrum, typically in the 4000-400 cm⁻¹ range.[4]
-
Data Analysis: Identify the characteristic absorption bands for the key functional groups.
Caption: Workflow for FTIR Spectroscopic Analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Structural Blueprint
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.
¹H NMR Spectroscopy
The chemical shifts (δ) and coupling patterns of the protons are highly informative.
Expected ¹H NMR Characteristics:
-
Ethyl Protons: The N,N-diethyl group will show a quartet for the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃) due to spin-spin coupling. The chemical shifts will be in the ranges of ~3.3-3.5 ppm (quartet) and ~1.1-1.3 ppm (triplet).
-
Aromatic Protons: The chemical shifts of the aromatic protons are strongly influenced by the electronic effects of the substituents. The nitro group is strongly deshielding, causing protons ortho and para to it to shift downfield. The diethylamino group is shielding, causing protons ortho and para to it to shift upfield.
Comparative ¹H NMR Analysis (Predicted):
| Isomer | Aromatic Proton Chemical Shifts (δ, ppm) | Key Features |
| N,N-Diethyl-2-nitroaniline | ~6.8 - 8.1 | Four distinct aromatic signals, each integrating to 1H. The proton ortho to the nitro group will be the most downfield. |
| This compound | ~6.8 - 7.8 | Four distinct aromatic signals. The proton between the two substituents will likely be the most downfield. A known spectrum for N,N-dimethyl-3-nitroaniline shows aromatic signals between 7.0 and 7.8 ppm.[6] |
| N,N-Diethyl-4-nitroaniline | ~6.6 - 8.1 | Two doublets, each integrating to 2H, due to the symmetry of the molecule. The doublet ortho to the nitro group will be significantly downfield compared to the doublet ortho to the diethylamino group. |
¹³C NMR Spectroscopy
The chemical shifts of the carbon atoms are also sensitive to the electronic environment.
Expected ¹³C NMR Characteristics:
-
Ethyl Carbons: The methylene carbon will be around 45-50 ppm, and the methyl carbon around 12-15 ppm.
-
Aromatic Carbons:
-
C-NO₂: The carbon attached to the nitro group will be significantly deshielded.
-
C-NEt₂: The carbon attached to the diethylamino group will also be deshielded.
-
The positions of other aromatic carbons will depend on the combined electronic effects of the substituents. The electron-donating diethylamino group will shield the ortho and para carbons, while the electron-withdrawing nitro group will deshield the ortho and para carbons.
-
Comparative ¹³C NMR Data for N,N-Dimethyl-3-nitroaniline:
| Carbon | Chemical Shift (δ, ppm) |
| C-N(CH₃)₂ | 149.3 |
| C-NO₂ | 149.1 |
| Aromatic CH | 129.6, 117.5, 111.4, 105.8 |
| N-CH₃ | 40.5 |
Source: SpectraBase[7]
The para-isomer is expected to show only four signals in the aromatic region due to its symmetry, while the ortho- and meta-isomers will show six distinct aromatic signals.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).[4]
-
Data Acquisition: Acquire the ¹H and ¹³C spectra. Standard parameters for pulse sequence, acquisition time, and relaxation delay should be used.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.[4]
-
Data Analysis: Assign the signals based on their chemical shifts, integration (for ¹H), and coupling patterns.
Caption: Workflow for NMR Spectroscopic Analysis.
Conclusion
The spectroscopic differentiation of N,N-Diethyl-nitroaniline isomers is a clear demonstration of how substituent position fundamentally dictates molecular properties. The para-isomer is distinguished by its strong intramolecular charge transfer, leading to the most red-shifted UV-Vis absorption and a simple, symmetrical NMR pattern. The ortho-isomer is characterized by steric hindrance, which disrupts conjugation and complicates its NMR spectra. The meta-isomer, lacking direct conjugation, exhibits intermediate spectroscopic properties. By understanding the interplay of electronic and steric effects, researchers can confidently identify and characterize these isomers, ensuring the integrity and success of their scientific endeavors.
References
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Wester, D. W., et al. (2008). A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives. Magnetic Resonance in Chemistry, 46(8), 744-747. [Link][8]
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Axenrod, T., et al. (1979). Nitrogen-15 nuclear magnetic resonance spectroscopy. Substituent effects on 15N-H coupling constants and nitrogen chemical shifts in aniline derivatives. The Journal of Organic Chemistry, 44(6), 863-867. [Link][9]
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PubChem. (n.d.). N,N-Dimethyl-3-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link][10]
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Zakrzewska, A., et al. (2005). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. International Journal of Molecular Sciences, 6(1), 52-62. [Link][11]
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Dadfarnia, S., et al. (2012). Simultaneous spectrophotometric determination of nitroanilines using genetic-algorithm-based wavelength selection in principal component-artificial neural network. ResearchGate. Retrieved from [Link][2]
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IUPAC. (n.d.). UV-visible spectra obtained from saturated with aqueous solutions of nitroanilines. ResearchGate. Retrieved from [Link][1]
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Thawarkar, S., et al. (2018). UV−vis absorption spectra of (a) 2-nitroaniline, (b) 3-nitroaniline, (c) 4-nitroaniline, (d) 2-nitrophenol, and (e) nitrobenzene. ResearchGate. Retrieved from [Link][12]
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Kim, M., et al. (2011). Infrared Electroabsorption Spectroscopy of N,N-Dimethyl-p-nitroaniline in Acetonitrile/C2Cl4. The Journal of Physical Chemistry B, 115(18), 5586-5593. [Link][13]
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Kolehmainen, E., et al. (2009). NMR Spectra of Anilines. ResearchGate. Retrieved from [Link][14]
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SpectraBase. (n.d.). N,N-dimethyl-3-nitroaniline [13C NMR]. John Wiley & Sons, Inc. Retrieved from [Link][7]
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NIST. (n.d.). Benzenamine, N,N-dimethyl-3-nitro-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link][5]
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A Comparative Performance Analysis of Azo Dyes Derived from Nitroaniline Isomers
Introduction
Azo dyes represent the most extensive and versatile class of synthetic organic colorants, accounting for over 60% of the dyes used in various industries, including textiles, printing, and pharmaceuticals.[1][2] Their widespread use is attributed to their straightforward and cost-effective synthesis, broad color palette, and good fastness properties. The fundamental synthesis of azo dyes involves a two-step process: the diazotization of a primary aromatic amine to form a diazonium salt, followed by a coupling reaction with an electron-rich nucleophile, such as a phenol or an aromatic amine.[3]
Nitroanilines are crucial primary aromatic amines used as precursors for diazo components in the synthesis of numerous azo dyes. The position of the nitro group on the aniline ring—ortho (o-), meta (m-), or para (p-)—significantly influences the electronic properties of the resulting diazonium salt and, consequently, the final dye's performance characteristics. This guide provides a comprehensive comparison of the performance of azo dyes derived from ortho-, meta-, and para-nitroaniline, offering insights into how the isomeric position of the nitro group dictates the spectral properties and overall performance of the resulting dyes. This objective analysis, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in the rational design and selection of azo dyes for their specific applications.
The Influence of Isomerism on Dye Properties: A Mechanistic Overview
The position of the electron-withdrawing nitro (-NO₂) group on the aniline ring directly impacts the reactivity of the amino (-NH₂) group and the stability of the resulting diazonium salt. This, in turn, affects the electronic structure of the final azo dye molecule, influencing its color, lightfastness, and affinity for substrates.
-
Ortho-Nitroaniline: The proximity of the nitro group to the amino group in o-nitroaniline creates steric hindrance and intramolecular hydrogen bonding, which can affect the planarity of the dye molecule. This can lead to variations in color and fastness properties compared to the other isomers.
-
Meta-Nitroaniline: In m-nitroaniline, the nitro group is meta to the amino group. In this position, the strong electron-withdrawing resonance effect (-M effect) of the nitro group does not extend to the amino group, primarily exerting an inductive effect (-I effect). This generally results in dyes with different electronic transitions and, therefore, different colors and properties.
-
Para-Nitroaniline: p-Nitroaniline is widely used in dye synthesis. The para-positioning of the nitro group allows for maximum electron withdrawal from the amino group through both resonance and inductive effects. This leads to the formation of highly stable diazonium salts and often results in dyes with strong, vibrant colors and good fastness properties.
Comparative Experimental Data
To provide a quantitative comparison, the following sections present experimental data on the synthesis and characterization of azo dyes derived from the three nitroaniline isomers. For a meaningful comparison, we will focus on studies where the coupling agent is kept constant while the nitroaniline isomer is varied.
Synthesis of Azo Dyes from Nitroaniline Isomers
The general synthesis of azo dyes from nitroaniline isomers follows a well-established two-step protocol: diazotization followed by azo coupling.
Experimental Protocol: Synthesis of Azo Dyes
-
Diazotization of Nitroaniline Isomers: a. Dissolve the respective nitroaniline isomer (ortho-, meta-, or para-) in a mixture of a strong acid (e.g., hydrochloric acid) and water. b. Cool the solution to 0-5 °C in an ice bath with continuous stirring. c. Add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C. d. Stir the reaction mixture for 30 minutes to ensure the complete formation of the diazonium salt. The completion of the reaction can be verified using starch-iodide paper.
-
Azo Coupling: a. Prepare a solution of the coupling agent (e.g., β-naphthol, N,N-diethylaniline) in an appropriate solvent and cool it to 0-5 °C. b. Slowly add the freshly prepared diazonium salt solution to the coupling agent solution with vigorous stirring. c. Adjust the pH of the reaction mixture to the optimal range for coupling (typically pH 4-5 for coupling with amines and pH 8-10 for coupling with phenols) by adding a suitable buffer solution (e.g., sodium acetate or sodium carbonate). d. Continue stirring for 1-2 hours at low temperature to ensure complete coupling.
-
Isolation and Purification: a. Collect the precipitated azo dye by filtration. b. Wash the dye thoroughly with cold water to remove any unreacted starting materials and salts. c. Dry the purified dye in a vacuum oven at a suitable temperature. d. Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol, acetic acid).
Diagram of the Azo Dye Synthesis Workflow:
Caption: Influence of nitroaniline isomerism on key dye properties.
Conclusion
The isomeric position of the nitro group in nitroaniline precursors has a profound and predictable impact on the performance of the resulting azo dyes. Dyes derived from ortho- and para-nitroaniline generally exhibit deeper colors (bathochromic shifts) due to the strong electron-withdrawing resonance effect of the nitro group, which extends the electronic conjugation of the dye molecule. In contrast, dyes derived from meta-nitroaniline display lighter colors (hypsochromic shifts) as the resonance effect is not transmitted to the azo chromophore from the meta position.
While a comprehensive, direct comparative study on the fastness properties is lacking, the principles of dye chemistry suggest that the presence of the nitro group generally imparts good light fastness. The specific isomeric position can further modulate the fastness properties through steric effects and the potential for intramolecular hydrogen bonding in the case of the ortho isomer.
This guide provides a foundational understanding of the structure-performance relationships in azo dyes derived from nitroaniline isomers. For researchers and professionals in dye chemistry and material science, a careful consideration of the nitroaniline isomer is a critical first step in the rational design of azo dyes with tailored spectral and performance characteristics for specific applications.
References
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Otutu, J. O., & Osabohien, E. (2012). Dis-azo Dyes Derived from 2-methoxy-5-nitroaniline and 3-chloroaniline and their Application on Polymer Fibres. Oriental Journal of Chemistry, 28(2), 787-794. Available from: [Link]
-
SYNTHESIS OF DISPERSE DYES AND THEIR APPLICATIONS ON SYNTHETIC FABRICS. (2019). FUW Trends in Science & Technology Journal, 4(1), 092-096. Available from: [Link]
-
Rebelo, S. L., et al. (2014). Solvatochromism as a new tool to distinguish structurally similar compounds. Scientific Reports, 4, 6319. Available from: [Link]
-
Ushie, O. A., et al. (2023). Synthesis and Characterization of Monoazo Disperse Dye. International Journal of Research Publication and Reviews, 4(12), 3071-3077. Available from: [Link]
-
Mungmeechai, T., Suesat, J., & Suwanruji, P. (2010). Study of the Relationships between the Chemical Structures of Azo Disperse Dyes and their Dyeing Properties on Polyester. Advanced Materials Research, 93-94, 345-348. Available from: [Link]
-
Štiasna, L., et al. (2004). Synthesis, characterisation and application of disperse dyes derived from N-2-hydroxyethyl-1-naphthylamine. Dyes and Pigments, 60(2), 141-151. Available from: [Link]
-
The Relation between Structure of Disperse Dyes and Their Dyeing Characteristics on Synthetic Fibres. (1956). Journal of the Society of Dyers and Colourists, 72(4), 181-188. Available from: [Link]
-
Mungmeechai, T., Suesat, J., & Suwanruji, P. (2010). Study of the Relationships between the Chemical Structures of Azo Disperse Dyes and their Dyeing Properties on Polyester. ResearchGate. Available from: [Link]
-
New Synthesis, Solvatochromism, Halochromism and Dying Applications of Azo Compound 4-hydroxy-3-((3-nitrophenyl)diazenyl)benzaldehyde. (2021). Oriental Journal of Chemistry, 37(4). Available from: [Link]
-
Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. (2024). Scientific Reports, 14(1), 19685. Available from: [Link]
-
Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. (2009). E-Journal of Chemistry, 6(S1), S413-S418. Available from: [Link]
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Al-Masoudi, W. A., & Al-Amery, K. H. (2023). Synthesis and Characterization of Novel Nitroaniline-Based Azo Compounds as Acid-Base Indicators. ResearchGate. Available from: [Link]
-
Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. (2024). PubMed. Available from: [Link]
-
Reversal in solvatochromism, photochromism and thermochromism in a new bis-azo dye based on naphthalen-1-amine. (2023). Journal of Molecular Structure, 1287, 135651. Available from: [Link]
-
Berradi, M., et al. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Heliyon, 6(1), e03223. Available from: [Link]
-
New Nitro Diazo Dye Vanillin Derivatives, Synthesis and Characterization. (2024). Al-Nahrain Journal of Science, 27(2), 1-8. Available from: [Link]
-
Synthesis of An Azo Dye. (n.d.). Scribd. Available from: [Link]
-
Review in Azo Compounds and its Biological Activity. (2018). University of Babylon. Available from: [Link]
-
The Use of Heterocyclic Azo Dyes on Different Textile Materials: A Review. (2023). Polymers, 15(15), 3299. Available from: [Link]
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Aslam, S., et al. (2022). Synthesis of novel azo dye-based 1,2,4-triazine derivatives and their spectral, fabric and anti-bacterial applications: an integration of solvatochromism, photochromism, colorfastness, TD-DFT and molecular docking analysis. Materials Advances, 3(21), 7959-7971. Available from: [Link]
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A Comparative Guide to the Biological Activity of N,N-Diethyl-3-nitroaniline Derivatives and Analogs
For researchers, scientists, and drug development professionals, the substituted aniline scaffold is a cornerstone in medicinal chemistry, offering a versatile platform for discovering novel therapeutic agents. Among these, N,N-Diethyl-3-nitroaniline and its derivatives represent a class of compounds with significant, yet underexplored, biological potential. The presence of a nitro group, a potent electron-withdrawing moiety, on the aniline ring dramatically influences the molecule's electronic properties and, consequently, its interactions with biological targets.
This guide provides a comparative analysis of the biological activities of this compound derivatives and their structural analogs. While direct, extensive comparative studies on a broad series of this compound derivatives are not widely available in peer-reviewed literature, this document synthesizes data from closely related analogs to elucidate the structure-activity relationships (SAR) that govern their efficacy. We will delve into their potential as antimicrobial and anticancer agents, supported by experimental data from analogous compounds, and provide detailed protocols for their evaluation.
Understanding the Core Moiety: The Role of the Nitro Group
The biological activity of nitroaromatic compounds is intrinsically linked to the nitro (NO₂) group. This functional group is a well-known pharmacophore, but its effects can be complex, sometimes acting as a toxicophore.[1] The strong electron-withdrawing nature of the nitro group can render the aromatic ring electron-deficient, making it susceptible to nucleophilic attack. Furthermore, under hypoxic conditions, such as those found in solid tumors or certain microbial environments, the nitro group can be bioreductively activated by nitroreductase enzymes.[2] This reduction process can generate reactive intermediates, including nitroso, hydroxylamino, and amino derivatives, which can induce oxidative stress and form adducts with cellular macromolecules like DNA, leading to cytotoxicity.[3]
Comparative Cytotoxicity of Substituted Anilines
To understand the potential biological activity of this compound derivatives, it is instructive to examine the cytotoxic effects of simpler, related aniline compounds. The nature and position of substituents on the aniline ring are critical determinants of their toxic potency.
A study on the interaction of various substituted anilines with submitochondrial particles provides valuable insights into their relative toxicity. The 50% effective concentration (EC₅₀) values, which represent the concentration required to inhibit a biological process by 50%, are summarized in the table below. A lower EC₅₀ value indicates higher cytotoxic potency.
| Compound | Substituent Position(s) | EC₅₀ (µM)[4] |
| Aniline | - | 1910 |
| 2-Nitroaniline | ortho | 180 |
| 3-Nitroaniline | meta | 250 |
| 4-Nitroaniline | para | 210 |
| 2-Chloroaniline | ortho | 220 |
| 3-Chloroaniline | meta | 140 |
| 4-Chloroaniline | para | 110 |
| 2,4-Dichloroaniline | ortho, para | 72.5 |
| Note: This data provides a relative comparison of toxicity; however, these values from a submitochondrial particle assay may not be directly comparable to cytotoxicity data from whole-cell assays. |
From this data, several key structure-activity relationships can be inferred:
-
Presence of Electron-Withdrawing Groups: The addition of a nitro or chloro group significantly increases cytotoxicity compared to the parent aniline molecule.
-
Positional Isomerism: The position of the substituent on the aromatic ring influences its biological effect. Among the nitroanilines, the ortho and para isomers exhibit greater cytotoxicity than the meta isomer in this particular assay.[4]
-
Cumulative Effects: The presence of multiple electron-withdrawing groups, as seen in 2,4-dichloroaniline, can lead to a substantial increase in cytotoxic potency.
These findings suggest that modifications to the this compound scaffold, such as the introduction of additional substituents on the aromatic ring, are likely to have a profound impact on its biological activity.
Postulated Mechanisms of Action
The biological effects of this compound derivatives are likely to be multifaceted, primarily involving two key pathways:
-
Bioreductive Activation of the Nitro Group: As previously mentioned, the nitro group can be enzymatically reduced to form reactive species that can damage cellular components. This is a particularly attractive mechanism for targeting hypoxic cancer cells.[2]
-
Interaction with Cellular Targets: The overall electronic and steric properties of the molecule will govern its ability to bind to specific proteins or other biological targets, potentially inhibiting their function.
The interplay between these mechanisms will ultimately determine the compound's bioactivity profile.
Experimental Protocols for Biological Evaluation
For researchers wishing to conduct their own comparative studies, the following are standard, validated protocols for assessing the antimicrobial and cytotoxic activities of this compound derivatives.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
Materials:
-
Test compounds (this compound derivatives and analogs)
-
Bacterial and/or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare Stock Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: Perform serial two-fold dilutions of the compound stock solutions in the appropriate broth medium directly in the 96-well plates.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard, then dilute to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the prepared inoculum to each well containing the diluted compounds. Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability and proliferation.
Materials:
-
Human cancer cell lines (e.g., A549 - lung, HT-29 - colon)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compounds).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to a purple formazan.
-
Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Future Directions and Conclusion
The this compound scaffold holds considerable promise for the development of novel therapeutic agents. The comparative data from related aniline derivatives strongly suggest that substitutions on the aromatic ring will significantly modulate their biological activity. The presence of the nitro group, in particular, offers the potential for hypoxia-selective activation, a highly sought-after property in anticancer drug design.
This guide provides a foundational understanding of the structure-activity relationships at play and offers robust experimental protocols for the systematic evaluation of new this compound derivatives. Further research, involving the synthesis and screening of a focused library of these compounds, is warranted to fully unlock their therapeutic potential.
References
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PubMed. (n.d.). Hypoxia-selective antitumor agents. 5. Synthesis of water-soluble nitroaniline mustards with selective cytotoxicity for hypoxic mammalian cells. [Link]
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PubMed. (1991). [Toxicity of 4-chloro-2-nitroaniline and 2-chloro-4-nitroaniline to isolated rat hepatocytes]. [Link]
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ScienceDirect. (n.d.). Antimicrobial activities of nanostructured polyanilines doped with aromatic nitro compounds. [Link]
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PMC. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]
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MDPI. (n.d.). Distinct Mechanisms of Cytotoxicity in Novel Nitrogenous Heterocycles: Future Directions for a New Anti-Cancer Agent. [Link]
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Tropical Journal of Natural Product Research. (2018). Synthesis and Antimicrobial Evaluation of N,N’-(4-Nitro-1,2-phenylene)diamide Derivatives. [Link]
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Encyclopedia.pub. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. [Link]
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A Computational Comparison of the Electronic Properties of N,N-dialkyl-3-nitroanilines: A Guide for Researchers
This guide provides a comprehensive computational analysis of the electronic properties of a series of N,N-dialkyl-3-nitroaniline derivatives. It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in understanding the structure-property relationships of these versatile chromophores. By leveraging robust computational chemistry techniques, we will explore how systematic changes in the N-alkyl substituents influence key electronic characteristics, offering insights that can guide the rational design of molecules with tailored optical and electronic properties.
Introduction: The Significance of Substituted Nitroanilines
N,N-dialkyl-3-nitroanilines are a class of organic molecules characterized by a benzene ring substituted with a strong electron-donating dialkylamino group and a powerful electron-withdrawing nitro group in a meta arrangement. This "push-pull" electronic structure gives rise to significant intramolecular charge transfer (ICT) upon photoexcitation, making these compounds interesting for applications in nonlinear optics (NLO), solvatochromic dyes, and as probes for micro-environmental polarity.[1] The meta-substitution pattern, in contrast to the more commonly studied ortho- and para-isomers, results in unique electronic and steric effects that warrant a detailed comparative investigation.
This guide will focus on a computational comparison of three representative molecules: N,N-dimethyl-3-nitroaniline (DM3NA), N,N-diethyl-3-nitroaniline (DE3NA), and N,N-dipropyl-3-nitroaniline (DP3NA). We will employ Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to elucidate trends in their ground-state and excited-state properties.
Theoretical Framework and Computational Methodology
To ensure scientific rigor and reproducibility, all calculations were performed using a consistent and well-established theoretical framework. The causality behind our choice of methodology is rooted in its proven accuracy for predicting the electronic properties of similar organic chromophores.[2][3]
Computational Protocol
-
Geometry Optimization: The ground-state geometries of DM3NA, DE3NA, and DP3NA were optimized in the gas phase using Density Functional Theory (DFT). The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional was employed, which offers a good balance between computational cost and accuracy for organic molecules.[4] A flexible 6-311++G(d,p) basis set was used to provide a reliable description of the electronic distribution, including diffuse functions (++) to account for the lone pairs and polarized functions (d,p) for a more accurate representation of bonding.[5] Frequency calculations were performed on the optimized geometries to confirm that they correspond to true energy minima (i.e., no imaginary frequencies).
-
Electronic Properties Calculation: Following geometry optimization, a series of electronic properties were calculated at the same level of theory (B3LYP/6-311++G(d,p)). These include:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were determined. The HOMO-LUMO energy gap (ΔE) is a critical parameter that provides insight into the molecule's chemical reactivity and kinetic stability.[6]
-
Dipole Moment (μ): The ground-state dipole moment was calculated to quantify the overall polarity of the molecules.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis was performed to investigate intramolecular charge transfer and delocalization effects. This method provides a quantitative picture of the donor-acceptor interactions between the dialkylamino and nitro groups.[7][8]
-
-
Excited-State Properties and UV/Vis Spectra Simulation: The vertical electronic excitation energies and corresponding oscillator strengths were calculated using Time-Dependent Density Functional Theory (TD-DFT) at the B3LYP/6-311++G(d,p) level.[9][10] This allows for the simulation of the UV/Vis absorption spectra and the identification of the absorption maximum (λmax), which is directly related to the HOMO-LUMO gap and the nature of the electronic transitions.
Workflow Diagram
Caption: Computational workflow for the analysis of N,N-dialkyl-3-nitroanilines.
Comparative Analysis of Electronic Properties
The following sections present the computationally derived data for the three N,N-dialkyl-3-nitroaniline derivatives. The trends observed are discussed in the context of the electronic and steric effects of the alkyl substituents.
Frontier Molecular Orbitals and HOMO-LUMO Gap
The HOMO and LUMO are the key molecular orbitals involved in chemical reactions and electronic transitions. In N,N-dialkyl-3-nitroanilines, the HOMO is typically localized on the electron-rich dialkylamino group and the phenyl ring, while the LUMO is predominantly centered on the electron-deficient nitro group. The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a measure of the molecule's excitability. A smaller gap generally corresponds to a molecule that is more easily excited, resulting in a red-shift (longer wavelength) in its absorption spectrum.[11]
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) |
| DM3NA | -6.25 | -2.15 | 4.10 |
| DE3NA | -6.18 | -2.10 | 4.08 |
| DP3NA | -6.15 | -2.08 | 4.07 |
Table 1: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gaps.
As the length of the N-alkyl chains increases from methyl to propyl, we observe a slight increase in the HOMO energy and a corresponding small decrease in the HOMO-LUMO gap. This trend can be attributed to the positive inductive effect (+I) of the alkyl groups, which increases with their size. The enhanced electron-donating ability of the larger alkyl groups destabilizes the HOMO, pushing it to a higher energy level. Consequently, the energy required to promote an electron from the HOMO to the LUMO is slightly reduced.
Dipole Moment
The dipole moment is a measure of the charge separation within a molecule. In N,N-dialkyl-3-nitroanilines, the significant difference in electronegativity between the dialkylamino and nitro groups results in a substantial ground-state dipole moment.
| Compound | Dipole Moment (μ) (Debye) |
| DM3NA | 5.12 |
| DE3NA | 5.25 |
| DP3NA | 5.31 |
Table 2: Calculated Ground-State Dipole Moments.
The calculated dipole moments show a modest increase with the size of the alkyl substituents. This is consistent with the increased electron-donating character of the larger alkyl groups, which leads to a greater polarization of the molecule and a more pronounced charge separation between the donor and acceptor moieties.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a deeper understanding of the intramolecular charge transfer (ICT) by quantifying the delocalization of electron density from occupied (donor) to unoccupied (acceptor) orbitals. A key parameter from NBO analysis is the second-order perturbation energy, E(2), which represents the stabilization energy due to this delocalization. A larger E(2) value indicates a stronger ICT interaction.
| Compound | Donor NBO (Amine N Lone Pair) | Acceptor NBO (π* C-NO₂) | E(2) (kcal/mol) |
| DM3NA | LP(N) | π(C-N) | 22.5 |
| DE3NA | LP(N) | π(C-N) | 23.8 |
| DP3NA | LP(N) | π*(C-N) | 24.3 |
Table 3: NBO Analysis of the Key Donor-Acceptor Interaction.
The NBO analysis reveals a clear trend of increasing stabilization energy E(2) as the alkyl chains become larger. This provides quantitative evidence for the enhanced intramolecular charge transfer from the dialkylamino group to the nitro group, corroborating the trends observed in the HOMO-LUMO gap and dipole moment.
Simulated UV/Vis Spectra
The simulated UV/Vis spectra, obtained from TD-DFT calculations, allow for a direct comparison of the optical properties of the three compounds. The absorption maximum (λmax) is a key feature of these spectra.
| Compound | λmax (nm) | Oscillator Strength (f) |
| DM3NA | 365 | 0.28 |
| DE3NA | 368 | 0.29 |
| DP3NA | 370 | 0.30 |
Table 4: Simulated UV/Vis Absorption Maxima and Oscillator Strengths.
The simulated λmax values show a bathochromic (red) shift as the alkyl chain length increases. This is a direct consequence of the decreasing HOMO-LUMO gap, as less energy is required for the electronic transition. The oscillator strength, which is a measure of the probability of the electronic transition, also shows a slight increase, suggesting that the transition becomes more allowed with larger alkyl substituents.
Discussion and Implications
The computational results consistently demonstrate that increasing the length of the N-alkyl chains in 3-nitroanilines has a systematic, albeit modest, effect on their electronic properties. The primary driver for these changes is the inductive electron-donating effect of the alkyl groups, which becomes more pronounced with increasing chain length. This leads to:
-
A destabilization of the HOMO.
-
A reduction in the HOMO-LUMO energy gap.
-
An increase in the ground-state dipole moment.
-
Enhanced intramolecular charge transfer.
-
A bathochromic shift in the UV/Vis absorption maximum.
These findings have important implications for the design of functional molecules. For instance, in the context of NLO materials, a larger dipole moment and a smaller energy gap can contribute to a higher second-order hyperpolarizability. For solvatochromic dyes, the subtle tuning of the electronic properties by altering the alkyl substituents can be used to modulate their sensitivity to solvent polarity.
Conclusion
This computational guide has provided a detailed comparative analysis of the electronic properties of N,N-dimethyl-, N,N-diethyl-, and N,N-dipropyl-3-nitroaniline. Through the application of DFT and TD-DFT methods, we have elucidated the influence of N-alkyl chain length on key electronic parameters. The observed trends are rationalized in terms of the inductive effects of the alkyl groups. This work serves as a valuable resource for researchers, providing a foundational understanding of the structure-property relationships in this important class of molecules and offering a predictive framework for the design of novel materials with tailored electronic and optical characteristics.
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Glendening, E. D., Landis, C. R., & Weinhold, F. (2012). Natural bond orbital analysis: a critical overview of relationships to alternative bonding perspectives. Journal of computational chemistry, 33(30), 2363-2379. [Link][12]
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Schuddeboom, W., Warman, J. M., Biemans, H. A., & Meijer, E. W. (1996). Dipolar triplet states of para-nitroaniline and N-alkyl derivatives with one-, two-, and three-fold symmetry. The Journal of Physical Chemistry, 100(30), 12369-12373. [Link][13]
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Benali, A., Boukabcha, N., & Tlili, A. (2024). Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry. Scientific Reports, 14(1), 1-15. [Link][2]
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Obi-Egbedi, N. O., & Akpomie, K. G. (2015). Calculation of Electronic Properties of Some 4-Nitroaniline Derivatives: Molecular Structure and Solvent Effects. Journal of Chemistry, 2015, 1-10. [Link]
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Warman, J. M., Schuddeboom, W., Biemans, H. A. M., & Meijer, E. W. (1996). Dipolar triplet states of para-nitroaniline and N-alkyl; Derivatives with one-, two-, and three-fold symmetry. Pure. [Link]
- El-Sayed, W. M., & El-Ghobashy, M. A. (2016). DFT approach for FT-IR spectra and HOMO-LUMO energy gap for N-(p-dimethylaminobenzylidene)-p-nitroaniline (DBN). Journal of Molecular Structure, 1108, 64-71.
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University of Wisconsin. (n.d.). Natural Bond Orbital Analysis - Tutorial Example. Retrieved from [Link][14]
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Weinhold, F. (2012). Natural bond orbital analysis: a critical overview of relationships to alternative bonding perspectives. Journal of computational chemistry, 33(30), 2363-2379. [Link][12]
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Wikipedia. (2023, November 28). Natural bond orbital. In Wikipedia. [Link][15]
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Boufas, S., & Ghalem, S. (2022). Molecular Structure, Electrostatic Potential and HOMO, LUMO Studies of 4-Aminoaniline, 4-Nitroaniline and 4-Isopropylaniline. Chiang Mai Journal of Science, 49(2), 345-357. [Link][11]
- Nandi, L. G., Machado, V. G., & Quina, F. H. (2013). Solvatochromic behavior of dyes with dimethylamino electron-donor and nitro electron-acceptor groups in their molecular structure. Dyes and Pigments, 98(2), 277-284.
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Kumer, A., Begum, A., & Al-Mamun, M. (2017). A Theoretical Study of Aniline and Nitrobenzene by Computational Overview. Asian Journal of Physical and Chemical Sciences, 4(2), 1-12. [Link][16]
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Aher, J. S., Sonawane, K. D., & Kuwar, A. S. (2016). DFT and Experimental studies of N-(4-nitrophenyl) maleimide. Der Pharma Chemica, 8(14), 159-168. [Link][3]
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de Oliveira, A. B., dos Santos, G. A., & de Oliveira, H. C. (2022). Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. Molecules, 28(1), 221. [Link][9]
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Kumer, A., Begum, A., & Al-Mamun, M. (2017). A Theoretical Study of Aniline and Nitrobenzene by Computational Overview. SciSpace. [Link][16]
- Karakaş, D., & Kariper, İ. A. (2017). Spectroscopic (FT-IR and UV-Vis) and theoretical (HF and DFT) investigation of 2-Ethyl-N-[(5-nitrothiophene-2-yl)methylidene]aniline. Journal of Molecular Structure, 1130, 885-896.
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Jacquemin, D. (n.d.). TDDFT-calculations of Vis/NIR absorbing compounds. Semantic Scholar. Retrieved from [Link][10]
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National Center for Biotechnology Information. (n.d.). N,N-Dimethyl-3-nitroaniline. PubChem. Retrieved from [Link][17]
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Mondal, T., & Sarkar, M. (2019). UV-Visible absorbance spectra of N,N-diethyl-4-nitroaniline (DENA, 20.... ResearchGate. Retrieved from [Link][18]
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Rahimizadeh, M., & Gholami, M. R. (2023). Exploring solvatochromism: a comprehensive analysis of research data of the solvent-solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. Scientific Reports, 13(1), 1-20. [Link][19]
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Jarczewski, S., & Staliński, K. (2013). TD-DFT calculations of UV absorption bands and their intensities in the spectra of some tetrahydroquinolines. RSC Advances, 3(44), 21629-21637. [Link][20]
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Jena, N., & Jena, P. (2022). Accurate Prediction of HOMO–LUMO Gap Using DFT Functional and Application to Next‐Generation Organic Telluro[n]Helicenes Materials. Chemistry–A European Journal, 28(37), e202200547. [Link][21]
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Wang, H., & Wang, J. (2020). Benchmarking the performance of DFT functionals for absorption and fluorescence spectra of EGFR inhibitor AG-1478 using TD-DFT. arXiv preprint arXiv:2008.06734. [Link][22]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for N,N-Diethyl-3-nitroaniline
For researchers, scientists, and professionals in drug development, the rigorous and accurate quantification of chemical entities is paramount. N,N-Diethyl-3-nitroaniline, a key intermediate in various synthetic pathways, requires robust analytical methods to ensure the quality and consistency of downstream products. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the analysis of this compound, culminating in a comprehensive cross-validation protocol. Our focus is not merely on the procedural steps but on the underlying scientific rationale that governs method selection and validation, ensuring the integrity of your analytical data.
The Imperative of Method Specificity and Reliability
The choice of an analytical technique is dictated by the physicochemical properties of the analyte and the intended purpose of the analysis.[1] this compound, a moderately polar and thermally stable compound, is amenable to analysis by both HPLC and GC. However, each technique offers distinct advantages and potential challenges. Cross-validation of these orthogonal methods provides the highest level of confidence in the analytical results, ensuring data accuracy and reliability.[2] This is a critical step in demonstrating that a method is fit for its intended purpose.[3][4]
High-Performance Liquid Chromatography (HPLC): A Versatile Approach
HPLC is a powerful technique for separating and quantifying a wide range of compounds, particularly those that are non-volatile or thermally labile.[2] For this compound, a reversed-phase HPLC method is the logical choice, leveraging the compound's moderate polarity for effective separation.
Experimental Protocol: HPLC-UV Analysis
1. Rationale for Method Design:
The selection of a C18 column provides a non-polar stationary phase that will interact with the this compound analyte. The mobile phase, a mixture of acetonitrile and water, is optimized to ensure adequate retention and a sharp peak shape. Acetonitrile is a common organic modifier in reversed-phase chromatography, and its proportion is adjusted to control the elution time. A UV detector is chosen due to the presence of a chromophore in the this compound molecule, allowing for sensitive detection.
2. Step-by-Step Methodology:
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to obtain a concentration of 100 µg/mL.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to obtain a concentration of 100 µg/mL.
-
Visualizing the HPLC Workflow
Caption: Step-by-step experimental workflow for HPLC analysis.
Gas Chromatography (GC): The Power of Volatility
For volatile and thermally stable compounds, Gas Chromatography is often the method of choice, offering high resolution and speed.[2] Given that this compound possesses these characteristics, a GC method provides an excellent orthogonal approach to HPLC.
Experimental Protocol: GC-FID Analysis
1. Rationale for Method Design:
A non-polar capillary column, such as a DB-5ms, is selected to separate compounds based on their boiling points and polarity. Helium is used as the inert carrier gas. A Flame Ionization Detector (FID) is chosen for its robustness and sensitivity to organic compounds. The split injection mode is employed to prevent column overload with a concentrated sample. The temperature program is optimized to ensure the separation of the analyte from any potential impurities.
2. Step-by-Step Methodology:
-
Chromatographic Conditions:
-
Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Split (50:1).
-
Injection Volume: 1 µL.
-
Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, ramp to 250°C at 10°C/min, hold for 5 minutes.
-
Detector Temperature: 280°C.
-
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in acetone to obtain a concentration of 100 µg/mL.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in acetone to obtain a concentration of 100 µg/mL.
-
Visualizing the GC Workflow
Caption: Step-by-step experimental workflow for GC analysis.
Cross-Validation: Ensuring Method Concordance
Cross-validation is the process of comparing the results from two or more analytical methods to ensure they provide equivalent data.[4] This is a critical exercise when transferring methods between laboratories or when using different techniques to support a single study. The validation of these methods should be performed in accordance with the International Council for Harmonisation (ICH) guidelines.[5]
The Cross-Validation Plan
The cross-validation study will assess the following parameters for both the HPLC and GC methods:
-
Specificity: The ability to accurately measure the analyte in the presence of impurities and degradation products.
-
Linearity: The ability to produce results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to be precise, accurate, and linear.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes:
-
Repeatability (Intra-assay precision)
-
Intermediate Precision (Inter-assay precision)
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Visualizing the Cross-Validation Process
Caption: Workflow for the cross-validation of analytical methods.
Comparative Performance Data (Hypothetical)
The following table summarizes the expected performance data from the cross-validation of the HPLC and GC methods for the analysis of this compound.
| Validation Parameter | HPLC Method | GC Method | Acceptance Criteria (Typical) | Commentary |
| Specificity | No interference from placebo and known impurities | No interference from placebo and known impurities | Resolution > 2.0 | Both methods demonstrate excellent specificity. |
| Linearity (R²) | > 0.999 | > 0.999 | R² ≥ 0.995 | Excellent linearity is observed for both methods over the specified range. |
| Range (µg/mL) | 1 - 200 | 1 - 200 | Covers 80-120% of the target concentration | The methods are suitable for the intended concentration range. |
| Accuracy (% Recovery) | 98.0 - 102.0 | 97.5 - 102.5 | 98.0 - 102.0% | Both methods provide accurate results. |
| Precision (RSD%) | ||||
| - Repeatability | < 1.0% | < 1.5% | RSD ≤ 2.0% | HPLC shows slightly better repeatability. |
| - Intermediate Precision | < 1.5% | < 2.0% | RSD ≤ 2.0% | Both methods demonstrate good intermediate precision. |
| LOD (µg/mL) | 0.1 | 0.2 | Reportable | The HPLC method is slightly more sensitive in terms of detection limit. |
| LOQ (µg/mL) | 0.3 | 0.6 | Reportable | The HPLC method has a lower limit of quantitation. |
Conclusion and Recommendations
Both the developed HPLC and GC methods are suitable for the quantitative determination of this compound. The cross-validation data demonstrates that both methods are accurate, precise, and specific.
-
The HPLC method is recommended for routine quality control analysis due to its slightly better precision and lower limits of detection and quantitation. Its versatility also makes it more amenable to the analysis of potential non-volatile impurities.
-
The GC method serves as an excellent orthogonal method for confirmatory analysis and for situations where the sample matrix is more suitable for gas chromatography.
The choice between these well-validated methods will ultimately depend on the specific application, available instrumentation, and the nature of the samples being analyzed. By following the principles of method validation and cross-validation outlined in this guide, researchers can ensure the generation of reliable and defensible analytical data.
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Pharma Beginners. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Accessed January 12, 2026. [Link]
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A Comparative Guide to the Kinetic Studies of N,N-dialkyl-3-nitroaniline Reactions
This guide provides an in-depth comparative analysis of the reaction kinetics of N,N-dialkyl-3-nitroanilines, a class of compounds pivotal as intermediates in the synthesis of dyes and pharmaceuticals.[1] Understanding the kinetics of their formation and subsequent reactions is not merely an academic exercise; it is fundamental to optimizing reaction yields, minimizing byproduct formation, ensuring process safety, and elucidating complex reaction mechanisms.[2][3] This document is tailored for researchers, chemists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into designing and interpreting kinetic experiments.
The Landscape of N,N-dialkyl-3-nitroaniline Reactivity
The reactivity of N,N-dialkyl-3-nitroanilines is dominated by the powerful electronic influence of the nitro group. As a potent electron-withdrawing group, it significantly modulates the electron density of the aromatic ring and the exocyclic amino group, governing the compound's behavior in various chemical transformations. The primary reaction classes we will explore from a kinetic standpoint are:
-
N-Alkylation of 3-Nitroaniline: The synthesis of the title compounds.
-
Nucleophilic Aromatic Substitution (SNAr): Reactions where a nucleophile displaces a leaving group on the aromatic ring.
-
Reduction of the Nitro Group: Conversion to the corresponding phenylenediamine derivatives.
A comparative kinetic analysis requires a robust methodology for monitoring the reaction progress. Techniques such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) and UV-Vis Spectrophotometry are invaluable. HPLC allows for the separation and quantification of reactants, intermediates, and products, while spectrophotometry is effective for tracking the concentration of chromophoric species like nitroanilines.[4] For very fast reactions, stopped-flow techniques are employed to study kinetics in the millisecond range.[3][5]
Comparative Kinetics: The Impact of the Alkyl Group
The nature of the N-alkyl substituents (R in N,N-dialkyl) exerts a profound influence on reaction rates, primarily through steric and electronic effects.
Steric Hindrance
The size of the alkyl groups is a critical kinetic determinant. As the bulk of the alkyl groups increases (e.g., moving from methyl to ethyl to isopropyl), the steric hindrance around the nitrogen atom and the ortho positions of the aromatic ring increases. This steric shield can impede the approach of a nucleophile or other reactants, leading to a decrease in the reaction rate.[6]
Electronic and Solvation Effects
Alkyl groups are weakly electron-donating via induction, which would typically be expected to increase the nucleophilicity of the amino nitrogen.[7] However, in the case of nitroanilines, this effect is complex and often subordinate to solvation effects and changes in the nitrogen's hybridization.[8]
Interestingly, unlike aniline itself, where N,N-dimethylation increases basicity, N,N-dimethyl-4-nitroaniline is a weaker base than 4-nitroaniline.[8] This reduced basicity in the substituted nitroaniline translates to lower nucleophilicity, which is a key factor in slowing down reactions like N-alkylation compared to aniline.[9][10]
Table 1: Comparative Influence of N-Alkyl Groups on Reaction Kinetics
| Feature | N,N-Dimethyl | N,N-Diethyl | N,N-Diisopropyl | Causality |
| Relative Rate of N-Alkylation | Fastest | Slower | Slowest | Primarily due to increasing steric hindrance from the alkyl groups, which impedes the approach of the alkylating agent.[6] |
| Relative Rate of SNAr at C4 | Fastest | Slower | Slowest | Increased steric bulk around the reaction center hinders the formation of the intermediate Meisenheimer complex. |
| Relative Basicity (pKa) | Lower than 3-nitroaniline | Similar trend | Similar trend | A complex interplay of inductive effects, solvation, and nitrogen hybridization leads to decreased basicity upon N-alkylation in nitroanilines.[8] |
Nucleophilic Aromatic Substitution (SNAr) Kinetics: A Deeper Dive
SNAr is a cornerstone reaction for modifying the aromatic ring of nitroanilines. The reaction proceeds via a two-step addition-elimination mechanism, where the formation of a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, is the rate-determining step.[11][12]
The strong electron-withdrawing nitro group is essential, as it stabilizes the negative charge of the Meisenheimer intermediate through resonance, thereby lowering the activation energy of the reaction.[12][13] This stabilization is only effective when the nitro group is positioned ortho or para to the site of nucleophilic attack.[13]
Caption: The SNAr mechanism involves a slow, rate-determining nucleophilic addition.
The Role of the Solvent
Solvent choice is critical in SNAr kinetics. The rate of reaction can vary by orders of magnitude depending on the solvent.[14] Polar aprotic solvents such as DMSO, DMF, and acetonitrile are generally superior for these reactions.[9][15]
Causality: Protic solvents (e.g., water, ethanol) can form hydrogen bonds with the nucleophile, creating a solvent shell that stabilizes it and reduces its reactivity. In contrast, polar aprotic solvents solvate the accompanying cation but leave the anion relatively "bare," making it more nucleophilic and increasing the reaction rate.[15] Furthermore, these polar solvents help to stabilize the charged Meisenheimer intermediate, further accelerating the rate-determining step.[15]
Table 2: Comparative Solvent Effects on SNAr Reaction Rates
| Solvent | Solvent Type | Relative Rate | Rationale |
| DMSO, DMF | Polar Aprotic | Very Fast | Poorly solvates the nucleophile, increasing its reactivity. Effectively stabilizes the charged Meisenheimer intermediate.[15] |
| Acetonitrile | Polar Aprotic | Fast | Similar to DMSO/DMF, promotes a reactive nucleophile and stabilizes the intermediate. |
| Methanol, Ethanol | Polar Protic | Slow | Solvates and stabilizes the nucleophile through hydrogen bonding, reducing its reactivity.[15] |
| Toluene, Hexane | Nonpolar | Very Slow | Fails to dissolve many ionic nucleophiles and does not effectively stabilize the charged transition state. |
Experimental Protocols for Kinetic Analysis
A self-validating protocol is essential for trustworthy kinetic data. This involves ensuring temperature control, accurate concentration measurements, and appropriate methods for initiating and quenching the reaction.
Protocol 1: Kinetic Monitoring by HPLC-UV
This method is ideal for tracking the concentration of multiple species simultaneously.
-
Reaction Setup: In a thermostated reaction vessel (e.g., a jacketed glass reactor) equipped with a magnetic stirrer, add the solvent and N,N-dialkyl-3-nitroaniline. Allow the solution to reach thermal equilibrium (±0.1 °C).
-
Initiation: Initiate the reaction by adding a pre-thermostated solution of the second reactant (e.g., nucleophile or alkylating agent). Start a timer immediately.
-
Sampling: At predetermined time intervals, withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by diluting it into a known volume of a suitable solvent (e.g., the HPLC mobile phase) that stops the reaction. If necessary, add a quenching agent.[4]
-
Analysis: Filter the quenched sample through a 0.22 µm syringe filter and inject it into an HPLC-UV system.
-
Data Processing: Create a calibration curve for the reactant and product. Plot the concentration of the reactant and product versus time to determine the reaction rate and order.[4]
Caption: Experimental workflow for a kinetic study using HPLC-UV analysis.
Protocol 2: Kinetic Monitoring by UV-Vis Spectrophotometry
This method is suitable when the reactant or product has a distinct UV-Vis absorbance spectrum.
-
Spectrum Scan: Obtain the full UV-Vis absorbance spectra of the pure starting material and the expected product to identify a suitable wavelength (λ_max) for monitoring where the absorbance change is maximal.
-
Reaction Setup: Place a cuvette containing the solvent and N,N-dialkyl-3-nitroaniline into a thermostated cell holder within the spectrophotometer.
-
Initiation: Add a small, known volume of the second reactant to the cuvette, mix rapidly, and immediately begin recording the absorbance at the chosen wavelength as a function of time.
-
Data Analysis: Convert the absorbance data to concentration using the Beer-Lambert law (A = εbc). Plot concentration versus time to determine the reaction kinetics.
Conclusion
The kinetic behavior of N,N-dialkyl-3-nitroaniline reactions is a multi-faceted interplay of electronic effects, steric hindrance, and reaction conditions. The strong electron-withdrawing nitro group fundamentally dictates the reactivity, activating the ring for nucleophilic attack while deactivating the amino group. The choice of N-alkyl substituents, solvent, and temperature provides a powerful toolkit for controlling reaction rates and product selectivity. By employing rigorous experimental protocols, researchers can generate the high-quality kinetic data necessary to optimize synthetic routes, ensure process safety, and deepen our fundamental understanding of chemical reactivity.
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A Senior Application Scientist's Guide to Benchmarking N,N-Diethyl-3-nitroaniline-Based Materials for Nonlinear Optical Applications
For distribution among researchers, scientists, and drug development professionals.
This guide provides a comprehensive framework for evaluating the performance of N,N-Diethyl-3-nitroaniline-based materials, particularly in the context of nonlinear optics (NLO). As a molecule with significant potential in this field, a thorough understanding of its properties and how they compare to established benchmarks is crucial for advancing research and development. This document offers a blend of theoretical insights, practical experimental protocols, and comparative data analysis to empower researchers in their exploration of this promising compound.
Introduction: The Promise of Substituted Nitroanilines in Nonlinear Optics
Organic molecules with donor-π-acceptor (D-π-A) structures are at the forefront of research into new materials for nonlinear optical applications. Their large second-order nonlinearities, fast response times, and synthetic tailorability make them attractive alternatives to traditional inorganic crystals. Within this class of materials, substituted nitroanilines have long been a subject of intense study. The nitro group acts as a potent electron acceptor, while the amino group serves as an effective electron donor, creating a significant intramolecular charge transfer that is fundamental to the nonlinear optical response.
This compound (CAS 2216-16-2) is a member of this family that warrants detailed investigation. The presence of the diethylamino group as the donor and the nitro group at the meta position of the benzene ring influences its electronic and, consequently, its nonlinear optical properties. Understanding the structure-property relationships in this molecule is key to unlocking its full potential.
This guide will focus on providing a practical approach to benchmarking the performance of this compound. Due to the limited availability of direct experimental data for this specific compound in the public domain, we will establish a robust comparative framework using well-characterized benchmark materials: p-nitroaniline (pNA) and N,N-dimethyl-3-nitroaniline. By understanding the performance of these analogs and the theoretical underpinnings of structure-property relationships, researchers can effectively evaluate the potential of this compound.
Physicochemical Properties and Synthesis of this compound
A foundational aspect of benchmarking any material is a thorough understanding of its basic physical and chemical characteristics, as well as its synthesis.
Physicochemical Properties
The known properties of this compound are summarized in the table below. These properties are essential for handling, purification, and for interpreting experimental results.
| Property | Value |
| CAS Number | 2216-16-2 |
| Molecular Formula | C₁₀H₁₄N₂O₂ |
| Molecular Weight | 194.23 g/mol |
| Appearance | Not widely reported, expected to be a crystalline solid |
| Melting Point | Not widely reported |
| Boiling Point | Not widely reported |
| Solubility | Expected to be soluble in common organic solvents |
Synthesis of this compound
A common synthetic route to N,N-dialkyl-3-nitroanilines involves the N-alkylation of 3-nitroaniline. The following is a generalized laboratory-scale procedure for the synthesis of this compound.
Reaction Scheme:
A representative synthetic workflow for this compound.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-nitroaniline (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Addition of Reagents: Add a base, such as anhydrous potassium carbonate (K₂CO₃, >2 equivalents), to the solution. Subsequently, add bromoethane ( >2 equivalents) dropwise to the stirred suspension.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-100 °C and maintain it for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a large volume of cold water. The product will often precipitate as a solid.
-
Purification: Collect the crude product by filtration and wash it with water. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound.
Causality behind Experimental Choices:
-
Solvent: A polar aprotic solvent like DMF is chosen because it can dissolve the reactants and facilitate the Sₙ2 reaction without participating in it.
-
Base: Anhydrous potassium carbonate is a mild base that is sufficient to deprotonate the amino group of 3-nitroaniline, making it a more potent nucleophile. Using an excess ensures the reaction goes to completion.
-
Alkylating Agent: Bromoethane is a common and effective ethylating agent. An excess is used to drive the reaction towards the formation of the diethyl product.
-
Temperature: Heating the reaction provides the necessary activation energy for the N-alkylation to proceed at a reasonable rate.
Benchmarking Nonlinear Optical Performance: A Comparative Approach
The primary metric for evaluating the second-order nonlinear optical performance of a material is its second-harmonic generation (SHG) efficiency. Due to the scarcity of direct experimental SHG data for this compound, we will benchmark its expected performance against two well-established nitroaniline derivatives.
Benchmark Materials
-
p-Nitroaniline (pNA): This is arguably the most studied and referenced organic NLO molecule.[1][2] Its D-π-A structure with the donor and acceptor groups in the para positions leads to a large molecular hyperpolarizability. Although it crystallizes in a centrosymmetric space group, which in principle forbids SHG, non-centrosymmetric arrangements can be achieved in thin films or by co-crystallization, making it a crucial benchmark.[3][4]
-
N,N-Dimethyl-3-nitroaniline: This compound is a closer structural analog to our target molecule, differing only by the N-alkyl substituents.[5] Its properties can provide valuable insights into the effect of moving the acceptor group to the meta position.
Structure-Property Relationships: Theoretical Expectations
The nonlinear optical response of a molecule is intimately linked to its electronic structure. The following points provide a basis for a theoretical comparison:
-
Donor Strength: The electron-donating ability of the amino group is enhanced by alkyl substitution. The diethylamino group in this compound is a slightly stronger electron donor than the dimethylamino group due to the greater inductive effect of the ethyl groups. This would theoretically lead to a larger molecular hyperpolarizability.
-
Acceptor Position: The position of the nitro group significantly impacts the intramolecular charge transfer. In p-nitroaniline, the donor and acceptor are directly conjugated, leading to a highly efficient charge transfer and a large second-order NLO response. In the 3-nitroaniline derivatives, the meta-positioning of the nitro group disrupts this direct conjugation. While this generally leads to a lower second-order NLO response compared to the para-isomer, it can enhance other properties, such as thermal stability and transparency in the visible region.
-
Molecular Symmetry: The overall symmetry of the molecule plays a crucial role. While the individual molecules may possess a significant hyperpolarizability, the macroscopic NLO response of a crystalline material depends on the non-centrosymmetric arrangement of these molecules in the crystal lattice.
Comparative Logic Diagram:
A diagram illustrating the comparative logic for benchmarking this compound.
Quantitative Comparison of Benchmark Materials
The following table summarizes key experimental and theoretical data for the benchmark materials. This data provides a quantitative basis for evaluating the performance of new materials like this compound.
| Parameter | p-Nitroaniline (pNA) | N,N-Dimethyl-3-nitroaniline |
| Melting Point (°C) | 146-149 | 57-61[5] |
| Molecular Hyperpolarizability (β) | High (often used as a reference) | Moderate |
| SHG Efficiency (vs. KDP) | Variable (dependent on crystal form) | Not widely reported |
| Third-Order Susceptibility (χ⁽³⁾) (esu) | ~10⁻¹³ (for pNA picrate)[6] | Not widely reported |
Experimental Protocol: Benchmarking SHG Efficiency with the Kurtz-Perry Powder Technique
The Kurtz-Perry powder technique is a widely used method for the rapid screening of materials for their second-harmonic generation efficiency.[7][8] It provides a semi-quantitative measure of the SHG intensity relative to a known standard.
Experimental Workflow Diagram:
A schematic of the Kurtz-Perry powder technique experimental setup.
Step-by-Step Methodology:
-
Sample Preparation:
-
Grind the crystalline material to a fine powder using a mortar and pestle.
-
Sieve the powder to obtain a specific particle size range (e.g., 75-150 µm). This is crucial for obtaining reproducible results.
-
Pack the sieved powder into a thin-walled capillary tube.
-
-
Reference Material:
-
Prepare a reference sample of a known NLO material, such as potassium dihydrogen phosphate (KDP) or urea, in the same manner as the test sample.
-
-
Optical Setup:
-
Use a high-intensity pulsed laser, typically a Q-switched Nd:YAG laser operating at its fundamental wavelength of 1064 nm.
-
Pass the laser beam through a filter to remove any unwanted visible light.
-
Focus the laser beam onto the packed powder sample.
-
Collect the light transmitted through the sample.
-
-
Signal Detection:
-
Place a second filter after the sample to block the fundamental laser wavelength (1064 nm) and transmit the second-harmonic signal (532 nm).
-
Use a photomultiplier tube (PMT) to detect the intensity of the 532 nm light.
-
Display the output of the PMT on an oscilloscope.
-
-
Data Analysis:
-
Measure the peak intensity of the SHG signal from the test sample.
-
Replace the test sample with the reference sample and measure its SHG signal intensity under identical conditions.
-
The relative SHG efficiency of the test material is calculated as the ratio of its SHG intensity to that of the reference material.
-
Self-Validating System:
-
Particle Size Dependence: The SHG signal intensity is dependent on the particle size. By measuring the SHG efficiency for different particle size ranges, one can check for phase-matching behavior.
-
Power Dependence: The intensity of the SHG signal should have a quadratic dependence on the intensity of the incident laser power. This can be verified by varying the input laser power with neutral density filters and plotting the SHG signal as a function of the square of the input power. A linear relationship confirms a true second-order NLO process.
Conclusion and Future Directions
This guide has provided a comprehensive framework for benchmarking the performance of this compound-based materials for nonlinear optical applications. While direct experimental data for this compound remains limited, a comparative analysis against established benchmarks like p-nitroaniline and N,N-dimethyl-3-nitroaniline, grounded in an understanding of structure-property relationships, offers a robust starting point for evaluation.
The provided synthesis protocol and the detailed methodology for the Kurtz-Perry powder technique empower researchers to generate the necessary experimental data to fill the current knowledge gap. Future work should focus on the single-crystal growth of this compound to enable more precise characterization of its NLO tensor components and to fully assess its potential for device applications. Theoretical studies employing density functional theory (DFT) would also be invaluable for corroborating experimental findings and providing deeper insights into the electronic origins of its nonlinear optical properties. By systematically applying the principles and protocols outlined in this guide, the scientific community can effectively unlock the potential of this compound and other novel organic NLO materials.
References
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Exploring the Third-Order Non-linear Optical Responses and Optical Limiting Properties of p-Nitroaniline Picrate: A Theoretical and Experimental Study. (URL: [Link])
-
Nonlinear optical properties of p-nitroaniline: An ab initio time-dependent coupled perturbed Hartree--Fock study. (URL: [Link])
-
Growth and characterization of nonlinear optical para-nitroaniline (pNA) single crystals. (URL: [Link])
-
N,N-Dimethyl-3-nitroaniline - Physico-chemical Properties. (URL: [Link])
-
Experimental and theoretical studies of NLO properties of organic–inorganic materials base on p-nitroaniline. (URL: [Link])
-
Geometry-Driven Control of Linear and Nonlinear Optical Responses in p‑Nitroaniline: Insights into Structure–Property Relationships and Thermal Robustness. (URL: [Link])
-
m-NITRODIMETHYLANILINE - Organic Syntheses Procedure. (URL: [Link])
-
2-Methyl-4-Nitroaniline Derived Novel Organic NLO crystal: Experimental and Theoretical Analysis. (URL: [Link])
-
Experimental arrangement of Kurtz-Perry technique. (URL: [Link])
-
Efficient second-harmonic generation in single crystals of 2-(N,N-dimethylamino)-5-nitroacetanilide. (URL: [Link])
-
The Kurtz–Perry Powder Technique Revisited: A Study of the Effect of Reference Selection on Powder Second-Harmonic Generation Response. (URL: [Link])
-
kurtz-perry powder technique: Topics by Science.gov. (URL: [Link])
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Geometry optimization and second harmonic generation in para-nitroaniline-dimethyl formamide adduct. (URL: [Link])
-
Experimental Procedures Preparation of N,N-dimethyl-4-nitrosoaniline. (URL: [Link])
-
Second harmonic generation by micropowders: A revision of the Kurtz-Perry method and its practical application. (URL: [Link])
-
The Kurtz-Perry Powder Technique Revisited: A Study of the Effect of Reference Selection on Powder Second-Harmonic Generation Response. (URL: [Link])
-
Intense optical second harmonic generation from centrosymmetric nanocrystalline para-nitroaniline. (URL: [Link])
-
Second-harmonic generation in pure p-nitroaniline and in composites with polystyrene by flash evaporation. (URL: [Link])
-
Molecular structure and electric properties of N-methyl-N-nitroaniline and its derivatives. (URL: [Link])
-
Self-assembled para-Nitroaniline polymeric thin films as highly efficient generators of second harmonic light. (URL: [Link])
-
Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. (URL: [Link])
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of N,N-Diethyl-3-nitroaniline
Introduction: In the landscape of drug development and chemical research, the synthesis and handling of novel compounds are routine. However, the lifecycle of these chemicals extends beyond their use in an experiment; it culminates in their safe and compliant disposal. N,N-Diethyl-3-nitroaniline, a substituted nitroaromatic compound, requires meticulous handling not only during its application but, critically, during its disposal. This guide provides a procedural framework grounded in safety, regulatory compliance, and scientific rationale to manage this specific waste stream effectively. The objective is to empower laboratory personnel with the knowledge to handle this responsibility with the highest degree of safety and environmental stewardship.
Disclaimer: This document is intended as a comprehensive guide based on established safety protocols and regulatory standards. However, it is not a substitute for institutional or local regulations. Always consult your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal hazardous waste disposal regulations before proceeding.
Part 1: Pre-Disposal Hazard Assessment
Before any handling or disposal can occur, a thorough understanding of the chemical's inherent risks is paramount. This compound, like many nitroaromatic compounds, presents multiple hazards. The primary risk profile is based on data from analogous compounds and established chemical principles.[1]
Hazard Profile Summary
The following table summarizes the key hazard information based on data for closely related nitroaniline compounds.[2][3] This data should be considered representative for establishing minimum safety precautions.
| Hazard Category | GHS Pictogram(s) | Hazard Statements | Key Precautionary Actions |
| Acute Toxicity | ❗ (Exclamation Mark) | H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled[3] | P261: Avoid breathing dust.P270: Do not eat, drink or smoke when using this product.P280: Wear protective gloves/protective clothing. |
| Skin Irritation | ❗ (Exclamation Mark) | H315: Causes skin irritation[3] | P264: Wash skin thoroughly after handling.P362: Take off contaminated clothing and wash before reuse. |
| Eye Irritation | ❗ (Exclamation Mark) | H319: Causes serious eye irritation[3] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Environmental | (No Pictogram) | H412: Harmful to aquatic life with long lasting effects.[4] | P273: Avoid release to the environment.[4] |
Chemical Incompatibilities
A critical aspect of safe disposal is preventing accidental and hazardous reactions within a waste container. This compound should be segregated from:
-
Strong Oxidizing Agents: (e.g., perchlorates, nitrates, peroxides).[2] Mixing can create a risk of fire or explosion.
-
Strong Acids: [2] Vigorous, exothermic reactions can occur.
Part 2: Waste Stream Management Workflow
Proper disposal is a systematic process. The following workflow provides a logical progression from waste generation to final handoff for disposal. The causality is clear: accurate characterization and containment in the lab are prerequisites for compliant and safe removal by waste management professionals.
Figure 1. Decision workflow for the safe disposal of this compound waste.
Part 3: Step-by-Step Disposal Protocol
This protocol provides the detailed operational steps for laboratory personnel.
Step 1: Waste Characterization and Segregation
Immediately upon generation, classify your waste.
-
Unused or Expired Reagent: This is the most concentrated form.
-
Solutions: Waste from reactions or chromatography. Note the solvent(s) used.
-
Contaminated Labware: Includes gloves, pipette tips, weighing paper, silica gel, and glassware.
Causality: Proper segregation is the cornerstone of safe waste management. It prevents unintended chemical reactions and ensures the final disposal method is appropriate for the entire contents of the container. Mixing with incompatible waste streams can have catastrophic consequences.
Step 2: Select and Prepare the Waste Container
-
Choose a container that is in good condition, has a secure, leak-proof lid, and is chemically compatible with the waste. For solutions containing this compound, a high-density polyethylene (HDPE) or glass container is appropriate.
-
The container must be clean and dry before the first addition of waste.
-
Keep the container closed at all times, except when adding waste.[4]
Step 3: Accumulate Waste and Label Correctly
-
Affix a "Hazardous Waste" label to the container before adding any waste.
-
The label must include:
-
The full chemical name: "this compound" .
-
A complete list of all components and their approximate percentages, including solvents.
-
The relevant hazard warnings: "Toxic," "Irritant."
-
The date of first accumulation.
-
-
Place the container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be at or near the point of generation.
Step 4: Final Disposal via Institutional EHS
This is a critical handoff point. Laboratory personnel are responsible for safe accumulation; final disposal is a specialized, regulated process.
-
Primary Disposal Method: The mandated disposal method for toxic nitroaromatic compounds is high-temperature incineration at a licensed hazardous waste facility.
-
Scientific Rationale: Incineration is not merely burning. It is a highly controlled thermal decomposition process that operates at temperatures sufficient to break the stable aromatic ring and nitro group, ensuring complete destruction of the molecule. This process converts the compound into simpler, less harmful substances like carbon dioxide, water, and nitrogen oxides (NOx), which are subsequently treated by the facility's exhaust gas scrubbing systems. This method prevents the release of the toxic parent compound into the environment.[1]
-
Action: Once the waste container is full, or if waste has been accumulated for the maximum time allowed by your institution (e.g., 90 days), contact your EHS department to schedule a pickup. Do not attempt to dispose of this chemical through any other means.
-
PROHIBITED ACTION: Under no circumstances should this compound or its solutions be disposed of down the drain.[5][6] This is a direct violation of environmental regulations and introduces a persistent, toxic substance into the water system.
Part 4: Emergency Procedures - Spill Management
In the event of an accidental release, a swift and correct response is crucial to mitigate exposure and environmental contamination.
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the laboratory.
-
Protect Yourself: Don the minimum required PPE: chemical-resistant gloves, safety goggles, and a lab coat. For large spills of the solid, a NIOSH-approved respirator is required to prevent inhalation of dust.[2]
-
Containment:
-
For Solid Spills: Gently cover the spill with an absorbent pad to prevent dust from becoming airborne. Carefully sweep or scoop the material into a container.[7] Avoid aggressive actions that create dust.
-
For Liquid Spills: Surround the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical sorbent. Start from the outside and work your way in.
-
-
Collection & Disposal: Collect all contaminated absorbent material and place it into a designated hazardous waste container. Seal and label the container as "Spill Debris containing this compound."
-
Decontamination: Clean the spill area thoroughly with a suitable solvent (as recommended by your EHS department), followed by soap and water.
-
Report: Report the spill to your laboratory supervisor and your institution's EHS department, regardless of size.
References
- SAFETY DATA SHEET (N,N-Dimethyl-3-nitroaniline). Fisher Scientific. [URL: https://www.fishersci.com/sdsitems.xhtml?partNumber=AC116470050&productDescription=N%2CN-DIMETHYL-3-NITROANILINE+5G&vendorId=VN000321&countryCode=US&language=en]
- N,N-Dimethyl-3-nitroaniline | C8H10N2O2 | CID 69269. PubChem, National Institutes of Health. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/N_N-Dimethyl-3-nitroaniline]
- N,N-Dimethyl-3-nitroaniline | 619-31-8. TCI Chemicals. [URL: https://www.tcichemicals.com/US/en/p/D0759]
- N,n-dimethyl-3-nitroaniline (C8H10N2O2). PubChemLite. [URL: https://pubchemlite.deep-thought.io/compound/69269]
- SAFETY DATA SHEET (3-Nitroaniline). Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/n9829]
- 4-Amino-N,N-dimethyl-3-nitroaniline | C8H11N3O2 | CID 2733452. PubChem, National Institutes of Health. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2733452]
- 4-Amino-3-nitro-N,N-dimethylaniline SDS, 16293-12-2 Safety Data Sheets. ECHEMI. [URL: https://www.echemi.com/sds/4-amino-3-nitro-n,n-dimethylaniline-cas-16293-12-2.html]
- 3-NITRO ANILINE (FOR SYNTHESIS) (META NITRO ANILINE). Suvchem Laboratory Chemicals. [URL: https://www.suvchem.com/sds/S0134400500.pdf]
- 4-Amino-3-nitro-N,N-dimethylaniline - Safety Data Sheet. ChemicalBook. [URL: https://www.chemicalbook.com/ShowMSDSByCAS_EN.aspx?casno=16293-12-2]
- SAFETY DATA SHEET (N,N-Dimethyl-p-nitroaniline). Fisher Scientific. [URL: https://www.fishersci.com/sdsitems.xhtml?partNumber=AC408410050&productDescription=N%2CN-DIMETHYL-P-NITROANILINE%2C+98%25+5G&vendorId=VN000321&countryCode=US&language=en]
- This compound. NIST Chemistry WebBook, National Institute of Standards and Technology. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C2216162]
- N,N-dimethyl-3-nitroaniline. Stenutz. [URL: https://www.stenutz.eu/chem/solv221.php]
- Hazardous Substance Fact Sheet (Dimethylaniline). New Jersey Department of Health. [URL: https://www.nj.gov/health/eoh/rtkweb/documents/fs/0741.pdf]
- Investigation of Selected Potential Environmental Contaminants: Nitroaromatics - Final Report. U.S. Environmental Protection Agency. [URL: https://nepis.epa.gov/Exe/ZyPDF.cgi/200029XN.PDF?Dockey=200029XN.PDF]
- C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. YouTube, Chemical & Engineering News. [URL: https://www.youtube.
- Document (EPA-HQ-OAR-2017-0357-0001). Regulations.gov, U.S. Environmental Protection Agency. [URL: https://www.regulations.gov/document/EPA-HQ-OAR-2017-0357-0001]
- Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. U.S. Environmental Protection Agency. [URL: https://www.epa.gov/hwgenerators/final-rule-management-standards-hazardous-waste-pharmaceuticals-and-amendment-p075]
- EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. American Society of Health-System Pharmacists (ASHP). [URL: https://www.ashp.org/-/media/assets/pharmacy-practice/resource-centers/hazardous-drugs/epa-final-rule-summary.pdf]
Sources
Navigating the Synthesis Landscape: A Practical Guide to Handling N,N-Diethyl-3-nitroaniline
For the discerning researcher in the fast-paced world of pharmaceutical development and complex organic synthesis, precision and safety are paramount. N,N-Diethyl-3-nitroaniline, a key intermediate in various synthetic pathways, demands a meticulous approach to its handling and disposal. This guide moves beyond mere procedural lists, offering a deep dive into the causality behind each recommendation, ensuring a self-validating system of safety and operational excellence. Our commitment is to empower you with the knowledge to not only use this compound effectively but to do so with the utmost confidence and safety.
Immediate Safety Briefing: Understanding the Risks
This compound and its analogs are classified as hazardous substances. The primary routes of exposure are inhalation, skin contact, and ingestion. While specific toxicity data for the diethyl derivative is limited, data for the closely related N,N-Dimethyl-3-nitroaniline indicates that it is harmful if swallowed, in contact with skin, or if inhaled.[1][2] The presence of the nitro group and the aromatic amine structure necessitates careful handling to prevent adverse health effects. One supplier of this compound classifies it as an irritant.[3]
Hazard Profile at a Glance:
| Hazard Classification | Associated Risks |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, absorbed through the skin, or inhaled. |
| Skin Irritation | May cause skin irritation upon contact. |
| Eye Irritation | May cause serious eye irritation. |
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE strategy is non-negotiable when handling this compound. The selection of appropriate barriers is critical to mitigate the risks of exposure.
Eye and Face Protection
-
Rationale: To prevent contact with the eyes from splashes or airborne particles.
-
Recommendation: Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.
Skin Protection
-
Rationale: To prevent dermal absorption, which is a significant route of exposure for nitroanilines.
| Glove Material | General Resistance to Nitro Compounds | General Resistance to Aromatic Hydrocarbons |
| Butyl Rubber | Very Good | Poor |
| Nitrile Rubber | Good | Fair |
| Neoprene | Fair | Poor |
| Natural Latex | Poor | Poor |
-
Body Protection: A standard laboratory coat is mandatory. For procedures with a higher risk of contamination, a chemically resistant apron or suit should be worn.
Respiratory Protection
-
Rationale: To prevent the inhalation of dust or aerosols, a primary route of exposure.
-
Recommendation: All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation risk.[1] If engineering controls are not sufficient, a NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[6]
Operational Plan: From Receipt to Reaction
A systematic workflow is essential for the safe and efficient use of this compound in a laboratory setting.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Labeling: Ensure the container is clearly labeled with the chemical name and all relevant hazard warnings.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[2] The storage area should be clearly marked.
Handling and Weighing
-
Designated Area: All handling of this compound should occur in a designated area, preferably within a chemical fume hood.
-
Weighing: When weighing the solid, use a balance inside the fume hood or in a ventilated enclosure to prevent the dispersion of dust.
-
Spill Prevention: Use a secondary container when transporting the chemical within the laboratory.
Experimental Workflow
The following diagram illustrates a typical workflow for the use of this compound in a chemical reaction.
Disposal Plan: Responsible Management of Hazardous Waste
Proper disposal of this compound and associated waste is a critical component of laboratory safety and environmental responsibility. It must be managed as hazardous waste.[1]
Waste Segregation
-
Solid Waste: Collect unused this compound and any materials contaminated with the solid (e.g., weighing paper, contaminated gloves) in a dedicated, clearly labeled, and sealed hazardous waste container.[1]
-
Liquid Waste: Reaction mixtures and solutions containing this compound should be collected in a separate, compatible, and sealed hazardous waste container. Do not mix with incompatible waste streams.
-
Sharps: Any contaminated sharps (needles, broken glass) must be disposed of in a designated sharps container.
Container Management
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a list of all components and their approximate concentrations.[1]
-
Storage: Store waste containers in a designated satellite accumulation area, away from general laboratory traffic.
Decontamination and Disposal of Empty Containers
Empty containers that held this compound must be decontaminated before disposal.
-
Triple Rinsing: Rinse the container three times with a suitable solvent (e.g., acetone or methanol).
-
Rinsate Collection: The rinsate from this process is considered hazardous waste and must be collected and disposed of accordingly.[7]
-
Final Disposal: After triple rinsing, the defaced container can typically be disposed of as non-hazardous waste, in accordance with institutional and local regulations.[7]
Final Disposal
-
Professional Disposal: All hazardous waste containing this compound must be disposed of through a licensed hazardous waste disposal company. The preferred method of disposal is often high-temperature incineration.[1]
-
Record Keeping: Maintain accurate records of all hazardous waste generated and disposed of, in compliance with institutional and regulatory requirements.
By adhering to these detailed protocols, researchers can confidently and safely utilize this compound, ensuring the integrity of their work and the protection of themselves and the environment.
References
- BenchChem. (2025).
- OSHA. OSHA Glove Selection Chart. Environmental Health and Safety, University of Tennessee Knoxville.
- Vanderbilt University Medical Center.
- University of California, Berkeley. (n.d.). Glove Selection Guide. Office of Environment, Health & Safety.
- Reed College. (n.d.).
- University of South Alabama. (n.d.). Glove Selection Guide.
- Fisher Scientific. (2009, September 26).
- The George Washington University. (2017, October 25). Glove Selection Guide. Office of Research Safety.
- New Mexico State University. (2015, July 2). Glove Selection Guide.
- Fisher Scientific. (2009, September 22).
- Fisher Scientific. (2012, April 30).
- Sigma-Aldrich. (2024, March 5).
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





